molecular formula C48H81NO39 B068551 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin CAS No. 189307-64-0

3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin

Cat. No.: B068551
CAS No.: 189307-64-0
M. Wt: 1296.1 g/mol
InChI Key: UCNMOVNZUVXILW-OJHPOGNJSA-N
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Description

3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin is a strategically mono-functionalized derivative of gamma-cyclodextrin, engineered to provide enhanced capabilities in molecular recognition and supramolecular chemistry. Its primary research value lies in its application as a chiral selector for the separation and analysis of enantiomers in analytical techniques such as Capillary Electrophoresis (CE) and High-Performance Liquid Chromatography (HPLC). The single amino group at the 3A-position, with defined (2AS,3AS) stereochemistry, provides a specific, positively charged anchor point at neutral to acidic pH, enabling covalent immobilization onto solid supports (e.g., silica gel for chiral stationary phases) or further functionalization to create tailored selectors. This modification allows the compound to form stable host-guest inclusion complexes with a wide range of hydrophobic molecules, including pharmaceutical compounds, while simultaneously introducing electrostatic and hydrogen-bonding interactions. This dual mechanism significantly improves chiral resolution for acidic and neutral analytes. Beyond separations, this derivative is a key building block in drug delivery research, where its cavity can encapsulate poorly soluble drugs to enhance bioavailability, and its amino group facilitates the conjugation of targeting ligands, polymers, or fluorescent probes for the development of advanced nanocarriers and diagnostic sensors. This makes it an indispensable tool for researchers in pharmaceutical sciences, analytical chemistry, and materials science.

Properties

IUPAC Name

(1S,3R,5R,6S,8S,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55S,56S)-55-amino-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,56-pentadecol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H81NO39/c49-17-18(58)41-73-9(1-50)33(17)81-42-26(66)19(59)35(11(3-52)74-42)83-44-28(68)21(61)37(13(5-54)76-44)85-46-30(70)23(63)39(15(7-56)78-46)87-48-32(72)25(65)40(16(8-57)80-48)88-47-31(71)24(64)38(14(6-55)79-47)86-45-29(69)22(62)36(12(4-53)77-45)84-43-27(67)20(60)34(82-41)10(2-51)75-43/h9-48,50-72H,1-8,49H2/t9-,10-,11-,12-,13-,14-,15-,16-,17+,18+,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNMOVNZUVXILW-OJHPOGNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CO)CO)CO)CO)CO)CO)CO)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]2[C@H]([C@@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O2)[C@@H]([C@H]9O)O)CO)CO)CO)CO)CO)CO)CO)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H81NO39
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10468152
Record name 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1296.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189307-64-0
Record name 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin, a key derivative in supramolecular chemistry and pharmaceutical sciences. We will delve into its precise molecular architecture, the stereochemical nuances that govern its function, and the analytical methodologies required for its definitive characterization.

Foundational Concepts: Understanding the Gamma-Cyclodextrin Scaffold

Cyclodextrins (CDs) are a family of cyclic oligosaccharides derived from starch, composed of α-1,4-linked D-glucopyranose units.[1] Their structure forms a truncated cone with a hydrophilic exterior and a hydrophobic internal cavity.[2] This unique topology allows them to encapsulate a wide variety of "guest" molecules, enhancing their solubility, stability, and bioavailability, which is of particular interest in drug delivery.[3][4]

The three most common native cyclodextrins are α-, β-, and γ-cyclodextrin, containing six, seven, and eight glucose units, respectively.[2] This guide focuses on gamma-cyclodextrin (γ-CD) , which possesses the largest cavity of the native CDs (7.5-8.3 Å in diameter) and the highest aqueous solubility (~23 g/100 mL at 25 °C).[3] Its larger, more flexible structure makes it a versatile host for a broad range of guest molecules.[1][5]

Table 1: Key Properties of Native Cyclodextrins

Propertyα-Cyclodextrinβ-Cyclodextrinγ-Cyclodextrin
Number of Glucose Units 678
Cavity Diameter (Å) 4.7 - 5.36.0 - 6.57.5 - 8.3
Aqueous Solubility (g/100mL) ~14.5~1.85~23.2

Data sourced from[3][5]

Nomenclature and Stereochemistry of the Amino-Derivative

The nomenclature "this compound" describes a highly specific modification of the γ-CD macrocycle.

  • "gamma-cyclodextrin" : The core is an eight-membered glucose ring.

  • "3A-" : This indicates that the modification occurs on a single, specific glucose unit, designated as "A".

  • "-Amino-" : An -NH2 group is present.

  • "-3-deoxy-" : The amino group replaces the hydroxyl (-OH) group at the C3 position of the glucose unit. The "deoxy" signifies the removal of the original hydroxyl oxygen.

  • "(2AS,3AS)" : This is the critical stereochemical descriptor. It defines the specific spatial arrangement at the C2 and C3 carbons of the modified glucose unit. The substitution of the 3-hydroxyl group with an amino group via an SN2 reaction mechanism results in an inversion of stereochemistry at the C3 position, leading to an altro configuration.[6] This precise stereocontrol is paramount as it dictates the orientation of the amino group and, consequently, its interaction with guest molecules and biological systems.

The presence of the cationic amino group at the C3 position on the wider, secondary face of the cyclodextrin significantly alters the parent molecule's properties. It introduces a site for pH-dependent interactions and improves complexation with anionic drugs.[3]

Stereoselective Synthesis: A Validated Protocol

The synthesis of this compound requires a multi-step, stereocontrolled approach to ensure substitution occurs at the desired C3 position with the correct stereochemical outcome. A common and reliable pathway involves the activation of the C3 hydroxyl group, followed by nucleophilic substitution.[6]

Experimental Protocol: A Self-Validating Synthesis Workflow

This protocol is adapted from established methodologies for the selective modification of cyclodextrins.[5][7][8]

Step 1: Selective Activation of the C3-Hydroxyl Group

  • Rationale: To achieve selective substitution at C3, it must be converted into a better leaving group. This is often accomplished through a two-step process involving the formation of a cyclic anhydro intermediate. A common precursor is 2-tosyl-γ-cyclodextrin.[7]

  • Dissolve γ-cyclodextrin in an appropriate solvent like DMF.

  • Add p-toluenesulfonyl imidazole to selectively react with the C2-hydroxyl group under controlled conditions.

  • Purify the resulting 2-O-tosyl-γ-cyclodextrin intermediate using reverse-phase chromatography.

Step 2: Formation of the Anhydro Intermediate

  • Rationale: Treatment with a base will cause the C3-alkoxide to displace the tosylate at C2, forming a strained 2,3-anhydro (epoxide) intermediate. This epoxide is key to introducing the new functionality at the C3 position with inverted stereochemistry.

  • Treat the purified 2-O-tosyl-γ-cyclodextrin with a base such as sodium carbonate (Na2CO3) in an aqueous solution.

  • Stir at room temperature to facilitate the intramolecular cyclization to form the 2,3-anhydro-γ-cyclodextrin.

Step 3: Nucleophilic Ring-Opening with Ammonia

  • Rationale: The epoxide is highly susceptible to nucleophilic attack. The use of ammonia (NH3) as the nucleophile will open the ring, preferentially attacking the C3 position. This SN2 attack occurs from the opposite face, resulting in the inversion of stereochemistry and yielding the desired altro configuration, which corresponds to the (2AS, 3AS) designation.[6]

  • React the anhydro intermediate with a concentrated aqueous solution of ammonia.

  • The reaction proceeds to open the epoxide ring, forming the 3-amino-3-deoxy product.

Step 4: Purification and Characterization

  • Rationale: Rigorous purification is essential to remove any unreacted starting materials, byproducts, or regioisomers.

  • Purify the final product using techniques such as ion-exchange chromatography followed by reverse-phase HPLC.

  • Confirm the structure and purity using the analytical methods detailed in the following section.

Synthesis and Verification Workflow Diagram

G cluster_synthesis Synthesis Pathway cluster_purification Purification & Isolation cluster_verification Structural Verification YCD γ-Cyclodextrin Tosyl Selective C2-Tosylation YCD->Tosyl p-Ts-Im Anhydro Epoxide Formation (Base) Tosyl->Anhydro Na2CO3 Amino Nucleophilic Opening (NH3) Anhydro->Amino aq. NH3 Crude Crude Product Mixture Amino->Crude IEC Ion-Exchange Chromatography Crude->IEC HPLC Reverse-Phase HPLC IEC->HPLC Final Pure 3A-Amino-γ-CD HPLC->Final MS Mass Spectrometry (MS) Final->MS NMR NMR Spectroscopy (1H, 13C, 2D) Final->NMR XRay X-ray Crystallography (Optional) Final->XRay Verified Verified Structure MS->Verified NMR->Verified XRay->Verified

Caption: Stereoselective synthesis and analytical validation workflow.

Structural Elucidation: A Multi-Technique Approach

The definitive confirmation of the molecular structure and stereochemistry of this compound relies on a combination of advanced analytical techniques.

Mass Spectrometry (MS)
  • Purpose: To confirm the molecular weight and elemental composition.

  • Methodology: High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), is used to obtain a precise mass measurement.

  • Expected Result: The protonated molecule [M+H]+ should yield a mass-to-charge ratio (m/z) that corresponds to the calculated exact mass of C48H80NO39. Successful HRMS analysis confirms that the amination reaction has occurred.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Purpose: To determine the precise connectivity of atoms and the stereochemical configuration. NMR is the most powerful tool for structural elucidation in solution.[9][10]

  • Key Experiments & Expected Observations:

    • ¹H NMR: The introduction of the amino group at the C3 position causes characteristic shifts in the signals of the protons on the modified glucose unit (H1', H2', H3', etc.) compared to the other seven unmodified units. The H3' proton signal will be significantly shifted upfield.[11]

    • ¹³C NMR: The C3' carbon signal will show a significant upfield shift due to the attachment of the nitrogen atom instead of oxygen. New signals may also appear if a salt form is present.[5]

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals of the modified glucose unit.

      • COSY (Correlation Spectroscopy) will establish the H-H coupling network within the modified glucose ring.

      • HSQC (Heteronuclear Single Quantum Coherence) will correlate each proton to its directly attached carbon, confirming the identity of C3' and H3'.

      • HMBC (Heteronuclear Multiple Bond Correlation) can show long-range correlations, for instance, from H1' to C4' of the adjacent glucose unit, confirming the integrity of the macrocycle.

    • ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment is particularly valuable for confirming the spatial proximity of protons, which can help verify the stereochemistry and the conformation of the modified unit relative to its neighbors.[12]

Table 2: Representative NMR Data for Amino-Substituted Cyclodextrins

NucleusUnmodified Glucose Unit (δ, ppm)Modified Glucose Unit (H/C at Substituted Position) (δ, ppm)Rationale for Shift
¹H (H3) ~3.8 - 4.0Shifted significantly (e.g., ~3.2 - 3.5)Change in electronic environment due to C-N vs. C-O bond.
¹³C (C3) ~72 - 74Shifted significantly upfield (e.g., ~50 - 55)Direct attachment of less electronegative Nitrogen atom.
¹³C (C2, C4) ~71 - 73Minor shifts observedChange in stereochemistry and electronic environment at adjacent C3.
Note: Exact chemical shifts are dependent on solvent, pH, and temperature.
X-ray Crystallography
  • Purpose: To provide unambiguous, solid-state proof of the molecular structure and stereochemistry.

  • Methodology: This technique involves growing a single crystal of the compound and analyzing its diffraction pattern when exposed to X-rays.[13] While obtaining suitable crystals for modified cyclodextrins can be challenging, a successful crystal structure provides the ultimate validation of the (2AS,3AS) configuration.[14]

  • Expected Result: The resulting electron density map would reveal the precise coordinates of every atom in the molecule, confirming the location of the amino group at the C3 position and its stereochemical orientation relative to the C2 hydroxyl group.

Analytical Verification Workflow

G cluster_analytical Analytical Verification Cascade cluster_primary Primary Confirmation cluster_secondary Detailed Structural Elucidation cluster_tertiary Absolute Proof (Solid State) Start Purified Sample MS HRMS Confirms M.W. (C48H80NO39) Start->MS NMR1D 1D NMR (1H, 13C) Shows new signals for modified unit Start->NMR1D NMR2D 2D NMR (COSY, HSQC) Assigns all atoms of modified unit MS->NMR2D NMR1D->NMR2D Stereo ROESY / NOESY Confirms spatial arrangement (stereochemistry) NMR2D->Stereo XRay X-Ray Crystallography Definitive 3D structure Stereo->XRay Optional Conclusion Structurally Verified 3A-Amino-3A-deoxy- (2AS,3AS)-γ-CD Stereo->Conclusion XRay->Conclusion

Caption: A multi-tiered analytical approach for structural validation.

Applications in Drug Development

The specific structure of this compound makes it a valuable tool in pharmaceutical development.

  • Enhanced Solubility of Anionic Drugs: The positively charged amino group (at physiological pH) can form ionic interactions with anionic drug molecules, leading to stronger binding and improved solubilization compared to native γ-CD.[3]

  • Targeted Delivery: The primary amine serves as a chemical handle for conjugation. It can be covalently linked to targeting ligands, polymers (like PEG), or other functional moieties to create sophisticated drug delivery systems.[15]

  • pH-Responsive Systems: The pKa of the amino group allows for the design of drug delivery systems that release their payload in response to changes in pH, such as the acidic environment of tumors or endosomes.[15]

  • Chiral Recognition: Modified cyclodextrins are widely used as chiral selectors in separation sciences (e.g., capillary electrophoresis) to resolve enantiomers of racemic drugs. The specific stereochemistry of the amino-CD is critical for this enantioselective recognition.[16]

Conclusion

The molecular structure and stereochemistry of this compound are defined by the selective placement of an amino group at the C3 position of a single glucose unit with an inverted, altro configuration. This precise architecture is achieved through stereocontrolled synthesis and must be validated by a rigorous combination of analytical techniques, primarily high-resolution mass spectrometry and multi-dimensional NMR spectroscopy. The resulting cationic, functionalized macrocycle offers significant advantages for drug delivery, enhancing drug solubility, enabling targeted conjugation, and facilitating the development of stimuli-responsive formulations. A thorough understanding of its structure is the foundation for its rational application in advanced pharmaceutical sciences.

References

  • Al-Rawashdeh, N. A. et al. (2025).
  • Various Authors. (n.d.). Functionalized Cyclodextrins and Their Applications in Biodelivery.
  • Oprea, M. & Voicu, S.I. (2022).
  • Selkti, M. et al. (2006). Molecular recognition by cyclodextrins: the x-ray structure of 6A-boc-L-phenylalanylamino-6A-deoxy-β-cyclodextrin. Supramolecular Chemistry, 5(4).
  • Various Authors. (2023). Exploration of the Conformational Scenario for α-, β-, and γ-Cyclodextrins in Dry and Wet Conditions, from Monomers to Crystal Structures: A Quantum-Mechanical Study. MDPI.
  • Various Authors. (n.d.). MODIFIED and UNMODIFIED β-CYCLODEXTRINS MYCOTOXIN RECEPTORS. CORE.
  • Various Authors. (n.d.). 3-Amino derivative of β-cyclodextrin: Thermodynamics of copper(II) complexes and exploitation of its enantioselectivity in the separation of amino acid racemates by ligand exchange capillary electrophoresis.
  • Various Authors. (2025). Conformational landscape of β-cyclodextrin: a computational resource for host–guest modeling in supramolecular systems. PMC.
  • Khan, A. R. et al. (n.d.). Methods for Selective Modifications of Cyclodextrins.
  • Jaber, A. M. et al. (2022).
  • Various Authors. (n.d.).
  • Various Authors. (n.d.). Facile synthesis of mono-6-amino-6-deoxy-α-, β-, γ-cyclodextrin hydrochlorides for molecular recognition, chiral separation and drug delivery.
  • Various Authors. (n.d.). Evaluation of Host/Guest Cyclodextrin Complex by NMR in Drug Product Development.
  • Various Authors. (2008). Synthesis and characterisation of the 3-amino-derivative of γ-cyclodextrin, showing receptor ability and metal ion coordination properties.
  • Various Authors. (2005). Cyclodextrins in drug delivery: An updated review.
  • Jaber, A. M. et al. (2022).
  • Various Authors. (2021).
  • Various Authors. (2013). X-ray powder diffraction data for inclusion complex of β-cyclodextrin with fraxinellone.
  • SynPep. (n.d.). 3A-Amino-3A-deoxy-(2AS,3AS)-β-cyclodextrin.
  • Schneider, H. J. et al. (1998). NMR Studies of Cyclodextrins and Cyclodextrin Complexes. Scilit.
  • Various Authors. (n.d.). 1 H-NMR spectra of the natural cyclodextrins (298 K; 500 MHz; D 2 O).
  • Various Authors. (2025). Nuclear Magnetic Resonance Spectroscopic and Thermodynamic Characterization of Hydroxypropyl-cyclodextrin Inclusion Complexes with Bioactive Molecules. American Chemical Society.
  • CymitQuimica. (n.d.). 3A-Amino-3A-deoxy-(2AS,3AS)-α-cyclodextrin.
  • Yue, Y. et al. (2013).

Sources

Thermodynamic Properties of Amino-Gamma-Cyclodextrin Host-Guest Complexes

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Introduction: Beyond Native Cyclodextrins

Cyclodextrins (CDs) are cyclic oligosaccharides that have become indispensable tools in the pharmaceutical sciences, primarily for their ability to form inclusion complexes with a wide array of guest molecules.[1][2] This encapsulation can enhance the aqueous solubility, stability, and bioavailability of poorly soluble drugs.[3][4][5] Among the native cyclodextrins, gamma-cyclodextrin (γ-CD), composed of eight glucopyranose units, is distinguished by its larger cavity size, making it a suitable host for bulkier guest molecules.[6][7]

The strategic functionalization of the cyclodextrin scaffold unlocks new possibilities for molecular recognition and drug delivery. This guide focuses on amino-gamma-cyclodextrin (amino-γ-CD), a derivative where a primary amino group has been introduced onto the CD structure.[8] This modification is not trivial; it imparts several key advantages:

  • A Site for Conjugation: The amino group serves as a reactive handle for covalently attaching targeting ligands, polymers, or other functional moieties.[6]

  • pH-Responsiveness: The amino group is ionizable, with its protonation state dependent on the ambient pH. This allows for the modulation of host-guest binding affinity, enabling pH-triggered drug release.[9]

  • Enhanced Interactions: The potential for electrostatic interactions and additional hydrogen bonding from the amino group can significantly alter the thermodynamic signature of complexation compared to native γ-CD.[9]

Understanding the thermodynamics of host-guest complex formation is paramount for the rational design of effective drug delivery systems. This guide provides a comprehensive overview of the core principles, key experimental methodologies, and critical factors governing the thermodynamic properties of amino-γ-CD complexes.

Pillar 1: The Thermodynamic Foundation of Host-Guest Binding

The formation of a host-guest complex (H-G) from a host (H) and a guest (G) in solution is an equilibrium process:

H + G ⇌ H-G

The stability of this complex is quantified by the association constant (Kₐ) or its inverse, the dissociation constant (Kₐ). The spontaneity and energetic profile of this process are described by fundamental thermodynamic parameters: the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).

These parameters are linked by the Gibbs free energy equation:

ΔG = ΔH - TΔS

where T is the temperature in Kelvin. The Gibbs free energy is also directly related to the association constant:

ΔG = -RTln(Kₐ)

where R is the universal gas constant.

  • Gibbs Free Energy (ΔG): Represents the overall spontaneity of the complexation. A negative ΔG indicates a spontaneous process.

  • Enthalpy (ΔH): Reflects the change in heat content of the system upon binding. A negative ΔH (exothermic) indicates the formation of favorable non-covalent interactions, such as hydrogen bonds and van der Waals forces.[7][10] A positive ΔH (endothermic) suggests that the breaking of bonds (e.g., between solvent molecules and the host/guest) requires more energy than is released by the new host-guest interactions.

  • Entropy (ΔS): Represents the change in the degree of disorder of the system. A positive ΔS is favorable and is often driven by the release of ordered water molecules from the host cavity and the guest's surface into the bulk solvent—a key component of the hydrophobic effect.[10] A negative ΔS is unfavorable and reflects the loss of conformational and rotational freedom as the host and guest form a single, more ordered entity.

The interplay of ΔH and ΔS determines the primary driving force for complexation, which can be enthalpy-driven, entropy-driven, or a combination of both.

Gibbs_Free_Energy cluster_1 Overall Spontaneity Enthalpy Enthalpy (ΔH) Heat Change Bond Formation/Breakage Gibbs Gibbs Free Energy (ΔG) Spontaneity of Binding Enthalpy->Gibbs - TΔS Entropy Entropy (ΔS) Disorder Change Solvent Release/Freedom Loss Entropy->Gibbs

Caption: The relationship between Gibbs free energy, enthalpy, and entropy.

Pillar 2: Core Methodologies for Thermodynamic Characterization

A multi-faceted experimental approach is essential for a complete and trustworthy thermodynamic characterization. Isothermal Titration Calorimetry (ITC) provides the most direct and comprehensive data, while spectroscopic methods like NMR and UV-Vis offer valuable complementary information.

Isothermal Titration Calorimetry (ITC): The Gold Standard

ITC is a powerful biophysical technique that directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event.[11] It is the only method that can simultaneously determine the binding constant (Kₐ), binding enthalpy (ΔH), and stoichiometry (n) in a single experiment, from which ΔG and ΔS can be calculated.[12][13]

Causality Behind the Protocol: The robustness of ITC data relies on meticulous experimental design. Each step is designed to eliminate artifacts and ensure that the measured heat corresponds solely to the binding interaction.

Experimental Protocol: ITC Analysis

  • Reagent Preparation:

    • Step 1a: Prepare solutions of the amino-γ-CD (host) and the guest molecule in the same, precisely matched buffer.

      • Expertise & Experience: Using the exact same buffer batch is critical. Mismatches in buffer composition (e.g., pH, salt concentration) can lead to large heats of mixing, which obscure the true binding signal.

    • Step 1b: Thoroughly degas both the host and guest solutions for 5-10 minutes under vacuum.

      • Expertise & Experience: This step is non-negotiable. Temperature changes during the experiment can cause dissolved gases to come out of solution, creating bubbles in the calorimeter cell that produce significant thermal artifacts and noise.

  • Instrument Loading:

    • Step 2a: Carefully load the amino-γ-CD solution (typically in the 0.1-0.2 mM range) into the sample cell (the "titrand").

    • Step 2b: Load the guest molecule solution (typically 10-20 times the host concentration) into the injection syringe (the "titrant").

      • Expertise & Experience: This concentration ratio ensures that the host becomes saturated with the guest over the course of the experiment, which is necessary to accurately define the binding isotherm.

  • Titration Experiment:

    • Step 3a: Set the experimental temperature (e.g., 298.15 K / 25 °C) and allow the system to equilibrate for at least 30 minutes to achieve a stable baseline.

    • Step 3b: Program the injection sequence. Typically, this involves an initial small (0.5-1.0 µL) injection followed by 19-29 larger (2.0 µL) injections.

      • Expertise & Experience: The first small injection is often discarded during analysis as it serves to displace any solution that may have diffused out of the syringe tip during equilibration.

    • Step 3c: Initiate the titration run. The instrument will inject the titrant at defined intervals and measure the differential power required to maintain zero temperature difference between the sample and reference cells.

  • Control Experiment (Self-Validation):

    • Step 4a: Perform an identical titration, but inject the guest solution from the syringe into the sample cell containing only buffer.

      • Trustworthiness: This experiment is essential to measure the heat of dilution of the guest molecule. This background heat is then subtracted from the raw binding data to isolate the heat of complexation.

  • Data Analysis:

    • Step 5a: Integrate the raw power peaks to determine the heat change (µJ) for each injection.

    • Step 5b: Plot the heat change per mole of injectant against the molar ratio of guest to host.

    • Step 5c: Fit the resulting sigmoidal binding isotherm to a suitable binding model (e.g., a one-site independent model) to extract Kₐ, ΔH, and n.

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_ctrl Control (Validation) cluster_analysis Analysis Prep Prepare & Degas Host and Guest in Identical Buffer Load Load Host (Cell) Load Guest (Syringe) Prep->Load Control Inject Guest into Buffer Measure Heat of Dilution Prep->Control Titrate Inject Guest into Host Measure Heat Change (dQ) Load->Titrate Subtract Subtract Control Data Titrate->Subtract Control->Subtract Fit Fit Binding Isotherm Subtract->Fit Params Obtain Kₐ, ΔH, n Calculate ΔG, ΔS Fit->Params

Caption: A validated workflow for Isothermal Titration Calorimetry (ITC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information on both binding affinity and the three-dimensional structure of the host-guest complex in solution.[14]

  • ¹H NMR Titration: The inclusion of a guest inside the amino-γ-CD cavity alters the local magnetic environment, leading to changes in the chemical shifts (δ) of protons on both the host and guest molecules.[15] Protons located inside the CD cavity (H3, H5) typically experience a more significant shift. By monitoring the chemical shift of a specific proton (either on the host or guest) as a function of the titrant concentration, a binding isotherm can be constructed and fit to determine the association constant (Kₐ).

  • 2D ROESY/NOESY: Rotating-frame (ROESY) or Nuclear (NOESY) Overhauser Effect Spectroscopy experiments can identify protons that are close in space (< 5 Å), even if they are not connected by covalent bonds.[16][17] The presence of cross-peaks between specific protons of the amino-γ-CD and protons of the guest molecule provides definitive proof of inclusion and reveals the specific orientation and immersion depth of the guest within the host cavity.[17][18]

Experimental Protocol: ¹H NMR Titration

  • Sample Preparation:

    • Step 1a: Prepare a stock solution of the guest molecule at a fixed concentration in a deuterated solvent (e.g., D₂O).

    • Step 1b: Prepare a high-concentration stock solution of the amino-γ-CD in the same deuterated solvent.

    • Step 1c: Create a series of NMR samples, each with the same constant concentration of the guest and progressively increasing concentrations of the amino-γ-CD host.

      • Expertise & Experience: Maintaining a constant guest concentration simplifies the data analysis models.

  • Data Acquisition:

    • Step 2a: Acquire a high-resolution ¹H NMR spectrum for each sample in the series under identical experimental conditions (temperature, number of scans).

    • Step 2b: Carefully reference all spectra to an internal or external standard.

  • Data Analysis:

    • Step 3a: Identify a guest proton signal that shows a significant and well-resolved chemical shift change upon addition of the host.

    • Step 3b: Plot the change in chemical shift (Δδ) against the total concentration of the amino-γ-CD.

    • Step 3c: Fit this binding curve using non-linear regression analysis based on a 1:1 binding model to calculate the association constant (Kₐ).

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a widely accessible technique that can be used to determine binding constants when the guest molecule contains a chromophore.[19][20] The transfer of the chromophore from the polar aqueous environment to the more nonpolar interior of the CD cavity often results in a change in its absorption spectrum (e.g., a shift in λₘₐₓ or a change in molar absorptivity).[20]

Experimental Protocol: Determination of Kₐ via Benesi-Hildebrand Method

  • Sample Preparation:

    • Step 1a: Prepare a series of solutions with a constant concentration of the guest molecule.

    • Step 1b: To each solution, add a different, increasing concentration of the amino-γ-CD host. The host concentration should be significantly higher than the guest concentration.

  • Data Acquisition:

    • Step 2a: Record the UV-Vis absorption spectrum for each sample over the relevant wavelength range.

    • Step 2b: Identify the wavelength of maximum absorbance change and record the absorbance (A) for each sample at this wavelength.

  • Data Analysis:

    • Step 3a: Calculate the change in absorbance (ΔA) for each sample relative to the guest-only solution.

    • Step 3b: Construct a Benesi-Hildebrand plot (a double reciprocal plot) of 1/ΔA versus 1/[Host].[19][21]

    • Step 3c: The plot should be linear for a 1:1 complex. The association constant (Kₐ) can be calculated from the ratio of the intercept to the slope of the linear fit.

Pillar 3: Critical Factors Influencing Amino-γ-CD Complexation

The thermodynamic profile of an amino-γ-CD host-guest complex is not static; it is highly sensitive to the experimental conditions and the nature of the guest.

  • Effect of pH: This is the most distinguishing feature of amino-cyclodextrins. The primary amino group has a pKₐ that typically falls in the range of physiological relevance.

    • Below pKₐ (e.g., pH < 7): The amino group is protonated (-NH₃⁺). This positive charge can engage in favorable electrostatic interactions with anionic guests or act as a strong hydrogen bond donor, potentially leading to a more favorable (more negative) ΔH.[9]

    • Above pKₐ (e.g., pH > 9): The amino group is neutral (-NH₂). Its interaction profile changes to that of a hydrogen bond acceptor/donor without the strong electrostatic component.

    • Trustworthiness: The pH-dependence of the binding constant must be experimentally determined to validate the use of amino-γ-CD in pH-responsive drug delivery systems.

  • Effect of Temperature: Studying the binding affinity at multiple temperatures allows for the determination of the change in heat capacity upon binding (ΔCₚ).[12][22] ΔCₚ = (∂ΔH/∂T)ₚ A negative ΔCₚ, which is common for cyclodextrin complexes, indicates that the binding is becoming more enthalpy-driven at higher temperatures.[23] This is often interpreted as a hallmark of the hydrophobic effect, arising from changes in the hydration of nonpolar surfaces upon complex formation.[23][24]

  • Effect of Guest Properties: The principle of complementarity is key.

    • Size and Shape: The guest must fit snugly within the γ-CD cavity to maximize van der Waals interactions.[25][26] The larger γ-CD cavity is well-suited for including aromatic systems, steroids, and other bulky moieties.

    • Hydrophobicity: The hydrophobic effect, driven by the release of "high-energy" water from the apolar cavity, is a major contributor to binding and is reflected in a favorable entropic term (ΔS).[24]

    • Charge: As noted, charged guests can engage in strong electrostatic interactions with the protonated amino group, significantly enhancing binding affinity.

Data Synthesis: Thermodynamic Parameters of Amino-γ-CD Complexes

The following table summarizes experimental data for the complexation of curcumin (a hydrophobic guest) with various mono-amino substituted γ-CDs, demonstrating the influence of the amino-functionalization.

Host MoleculeGuest MoleculeTechniqueKₐ (mM⁻¹)ΔG (kJ/mol)Reference
γ-CD-NH₂CurcuminUV-Vis6.70 ± 1.02-22.1[6]
γ-CD-NHCH₂CH₂OHCurcuminUV-Vis5.85 ± 0.80-21.7[6]
γ-CD-NHCH₂CH₂NH₂CurcuminUV-Vis8.98 ± 0.90-22.8[6]

Data calculated from Kₐ at 298 K. The original study reported formation constants (K_f), which are equivalent to association constants (Kₐ).

As shown, the nature of the amino substituent can fine-tune the binding affinity. The ethylenediamine derivative (γ-CD-NHCH₂CH₂NH₂) shows the highest affinity for curcumin, likely due to additional interaction points or conformational effects.[6]

Conclusion and Outlook

The thermodynamic characterization of amino-gamma-cyclodextrin host-guest complexes is a critical step in the development of advanced functional materials and drug delivery systems. The amino group provides a unique, pH-sensitive handle that can be exploited to create "smart" systems capable of controlled drug release.

A rigorous and trustworthy analysis demands a multi-technique approach, with ITC providing the complete thermodynamic profile and spectroscopic methods like NMR and UV-Vis offering essential complementary data on affinity and structure. By carefully controlling and systematically varying factors such as pH and temperature, researchers can dissect the driving forces—hydrophobic, electrostatic, van der Waals, and hydrogen bonding—that govern complexation. This fundamental understanding is the authoritative grounding upon which the next generation of targeted and responsive therapies will be built.

References

  • Bouchemal, K., et al. (2014). Improving ITC studies of cyclodextrin inclusion compounds by global analysis of conventional and non-conventional experiments. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Goyeneche, R., et al. (2020). Unveiling the Thermodynamic Aspects of Drug-Cyclodextrin Interactions Through Isothermal Titration Calorimetry. In: Pignataro, B. (eds) Supramolecular Chemistry. Springer Protocols Handbooks. Available at: [Link]

  • Bircsak, E., et al. (2021). Thermodynamic properties of hydroxypropyl-β-cyclodextrin/guest interaction: a survey of recent studies. Journal of Thermal Analysis and Calorimetry. Available at: [Link]

  • Patel, J. & Parikh, R. (2005). Isothermal titration calorimetry method for determination of cyclodextrin complexation thermodynamics between artemisinin and naproxen under varying environmental conditions. European Journal of Pharmaceutics and Biopharmaceutics. Available at: [Link]

  • Perdih, F. & Dolenc, M. (2008). Isothermal titration calorimetry (ITC) study of natural cyclodextrins inclusion complexes with drugs. Acta Chimica Slovenica. Available at: [Link]

  • Costas, M., et al. (2011). A Critical Approach to the Thermodynamic Characterization of Inclusion Complexes: Multiple-Temperature Isothermal Titration Calorimetric Studies of Native Cyclodextrins with Sodium Dodecyl Sulfate. The Journal of Physical Chemistry B. Available at: [Link]

  • Floquet, S., et al. (2018). NMR spectroscopy to study cyclodextrin-based host–guest assemblies with polynuclear clusters. Dalton Transactions. Available at: [Link]

  • Al-Qadi, S., et al. (2022). Synthesis of Mono-Amino Substituted γ-CD: Host–Guest Complexation and In Vitro Cytotoxicity Investigation. Molecules. Available at: [Link]

  • Uekama, K. (1998). NMR Spectroscopy on Inclusion Equilibria ; Forming of 2:1 (host : guest) Cyclodextrin Inclusion Complexes. Journal of the Mass Spectrometry Society of Japan. Available at: [Link]

  • Svec, J., et al. (2024). Spatial arrangements of cyclodextrin host–guest complexes in solution studied by 13 C NMR and molecular modelling. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Svec, J., et al. (2023). Spatial Arrangements of Cyclodextrin Host-Guest Complexes in Solution Studied by 13C-NMR and Molecular Modelling. Beilstein Archives. Available at: [Link]

  • Oravec, M., et al. (2020). Modes of micromolar host-guest binding of beta- cyclodextrin complexes revealed by NMR spectroscopy in salt water. Organic & Biomolecular Chemistry. Available at: [Link]

  • Gualtieri, M., et al. (2010). Synthesis, characterization, and remarkable biological properties of cyclodextrins bearing guanidinoalkylamino and aminoalkylamino groups on their primary side. Journal of Medicinal Chemistry. Available at: [Link]

  • Liu, Y., et al. (2012). Facile synthesis of mono-6-amino-6-deoxy-α-, β-, γ-cyclodextrin hydrochlorides for molecular recognition, chiral separation and drug delivery. Nature Protocols. Available at: [Link]

  • Eteer, S. (2022). UV-Vis Spectroscopic Characterization of β-Cyclodextrin-Vanillin Inclusion Complex. Mediterranean Journal of Chemistry. Available at: [Link]

  • Kim, J., et al. (2021). Study of Flavonoid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes by UV-Vis, FT-IR, DSC, and X-Ray Diffraction Analysis. Preventive Nutrition and Food Science. Available at: [Link]

  • Bircsak, E., et al. (2021). Thermodynamic properties of hydroxypropyl-β-cyclodextrin/guest interaction: a survey of recent studies. ResearchGate. Available at: [Link]

  • Ghosh, A., et al. (2022). Synthesis and Characterization of an Inclusion Complex of dl-Aminoglutethimide with β-Cyclodextrin and Its Innovative Application in a Biological System: Computational and Experimental Investigations. ACS Omega. Available at: [Link]

  • Adoptante, M., et al. (2015). Large scale affinity calculations of cyclodextrin host-guest complexes: Understanding the role of reorganization in the molecular recognition process. Journal of Computational Chemistry. Available at: [Link]

  • Tiefenbacher, K., et al. (2019). The temperature-dependence of host–guest binding thermodynamics: experimental and simulation studies. Chemical Science. Available at: [Link]

  • Kellett, W., et al. (2022). Experimental Characterization of the Association of β-Cyclodextrin and Eight Novel Cyclodextrin Derivatives with Two Guest Compounds. Journal of Chemical Information and Modeling. Available at: [Link]

  • Cucinotta, V., et al. (2008). Synthesis and characterisation of the 3-amino-derivative of γ-cyclodextrin, showing receptor ability and metal ion coordination properties. Tetrahedron Letters. Available at: [Link]

  • Sricharussin, W., et al. (2014). Spectrophotometric Estimation of the Accessible Inclusion Sites of β-Cyclodextrin Fixed on the Cotton Fabrics Using Phenolic Dyestuffs. Analytical Methods. Available at: [Link]

  • Jambhekar, S. & Breen, P. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules. Available at: [Link]

  • Eteer, S. (2022). UV-Vis Spectroscopic Characterization of β-Cyclodextrin-Vanillin Inclusion Complex. SciSpace. Available at: [Link]

  • Liu, L. & Guo, Q. (2002). The Driving Forces in the Inclusion Complexation of Cyclodextrins. Journal of Inclusion Phenomena and Macrocyclic Chemistry. Available at: [Link]

  • Various Authors. (2024). Analyzing the Potential of Cyclodextrins in Advancing Drug Delivery. Pharma Focus Asia. Available at: [Link]

  • Arima, H., et al. (2023). Cyclodextrins as eminent constituents in nanoarchitectonics for drug delivery systems. Advanced Drug Delivery Reviews. Available at: [Link]

  • Iacovino, L., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. Available at: [Link]

  • Singh, M., et al. (2010). Cyclodextrins in delivery systems: Applications. Journal of Pharmacy and Bioallied Sciences. Available at: [Link]

  • Roy, M., et al. (2015). Host–guest inclusion complexes of α and β-cyclodextrins with α-amino acids. Journal of Molecular Liquids. Available at: [Link]

  • Roy, M., et al. (2016). Probing inclusion complexes of cyclodextrins with amino acids by physicochemical approach. Carbohydrate Research. Available at: [Link]

  • Wimmer, R. & Wimmer, N. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia. Available at: [Link]

  • Yang, L., et al. (2014). A thermodynamic study of the cyclodextrin-UC781 inclusion complex using a HPLC method. Journal of Inclusion Phenomena and Macrocyclic Chemistry. Available at: [Link]

  • Chountoulesi, M., et al. (2024). Kinetic and Structural Insights into β-Cyclodextrin Complexation with Asparagine Enantiomers: An Experimental and Theoretical Study. International Journal of Molecular Sciences. Available at: [Link]

Sources

An In-depth Technical Guide to the pKa of the Primary Amine Group in 3A-Amino-Deoxy-Gamma-Cyclodextrin

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the theoretical and practical considerations for determining the acid dissociation constant (pKa) of the primary amine group in 3A-amino-deoxy-gamma-cyclodextrin. The pKa value is a critical physicochemical parameter that governs the ionization state of the amino group, profoundly influencing the molecule's utility in drug delivery, molecular recognition, and other advanced applications. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies for pKa determination through potentiometric titration, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational chemistry. Each section is designed to provide not only procedural steps but also the underlying scientific principles and field-proven insights to ensure experimental robustness and data integrity.

Introduction: The Significance of 3A-Amino-Deoxy-Gamma-Cyclodextrin and its pKa

Cyclodextrins (CDs) are a family of cyclic oligosaccharides that have garnered significant interest in the pharmaceutical industry due to their ability to form inclusion complexes with a wide range of guest molecules, thereby enhancing their solubility, stability, and bioavailability.[1] Gamma-cyclodextrin, composed of eight glucose units, possesses the largest cavity among the common native cyclodextrins (α-, β-, and γ-CD), making it suitable for encapsulating larger guest molecules.[2]

The functionalization of cyclodextrins with moieties such as amino groups dramatically expands their application scope. The introduction of a primary amine at the 3A position of gamma-cyclodextrin creates a versatile derivative with a cationic site that can be modulated by pH.[3] This amino group can engage in electrostatic interactions, hydrogen bonding, and further chemical modifications, making 3A-amino-deoxy-gamma-cyclodextrin a valuable component in drug delivery systems, particularly for anionic drugs and nucleic acids.[4][5]

The protonation state of this primary amine, dictated by its pKa value, is of paramount importance. The pKa is the pH at which 50% of the amino groups are in their protonated (cationic, -NH3+) form and 50% are in their deprotonated (neutral, -NH2) form. This equilibrium governs:

  • Drug-Carrier Interactions: The charge of the amino group influences the strength and nature of the interaction with guest molecules.[6] For anionic drugs, a protonated amino group can provide a strong electrostatic binding site.

  • Biocompatibility and Toxicity: The surface charge of drug carriers can affect their interaction with biological membranes and overall toxicity profile.

  • pH-Responsive Drug Release: A change in the local pH environment (e.g., in tumor tissues or specific cellular compartments) can trigger the protonation or deprotonation of the amino group, leading to the release of the encapsulated drug.

Therefore, the accurate determination of the pKa of the primary amine in 3A-amino-deoxy-gamma-cyclodextrin is a foundational step in the rational design and optimization of its applications.

Methodologies for pKa Determination

The determination of the pKa value of the primary amine in 3A-amino-deoxy-gamma-cyclodextrin can be approached through several robust experimental and computational techniques. The choice of method often depends on the available instrumentation, the required accuracy, and the specific experimental conditions.

Potentiometric Titration: The Gold Standard

Potentiometric titration is a highly accurate and widely used method for pKa determination.[7] It involves monitoring the pH of a solution of the analyte as a strong acid or base is incrementally added. The pKa is determined from the resulting titration curve.

Principle: For a basic amine group (R-NH2), titration with a strong acid (e.g., HCl) leads to its protonation (R-NH3+). The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated forms are equal.

  • Materials and Reagents:

    • 3A-amino-deoxy-gamma-cyclodextrin

    • Standardized 0.1 M Hydrochloric Acid (HCl)

    • Standardized 0.1 M Sodium Hydroxide (NaOH)

    • Potassium Chloride (KCl) for maintaining constant ionic strength

    • Deionized, CO2-free water

    • pH meter with a calibrated glass electrode

    • Autotitrator or a precision burette

    • Stir plate and stir bar

  • Sample Preparation:

    • Accurately weigh a sample of 3A-amino-deoxy-gamma-cyclodextrin to prepare a solution of known concentration (e.g., 1-10 mM) in CO2-free deionized water.

    • Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M) throughout the titration. This minimizes changes in activity coefficients.

  • Titration Procedure:

    • Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

    • Place a known volume of the cyclodextrin solution in a thermostatted titration vessel.

    • If starting from the basic form, titrate with the standardized HCl solution. If the sample is in a salt form, it may be necessary to first add a known excess of standardized NaOH and then back-titrate with HCl.

    • Add the titrant in small, precise increments, allowing the pH to stabilize after each addition before recording the value.

    • Continue the titration well past the equivalence point to obtain a complete titration curve.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added.

    • The equivalence point is identified as the point of maximum slope on the titration curve, which can be more accurately determined from the peak of the first derivative plot (ΔpH/ΔV vs. V).

    • The pKa is the pH at the half-equivalence point (half the volume of titrant required to reach the equivalence point).

Diagram of Potentiometric Titration Workflow

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Prepare standardized 0.1 M HCl and 0.1 M NaOH prep2 Prepare CD solution (1-10 mM) with 0.1 M KCl prep1->prep2 prep3 Calibrate pH meter with standard buffers prep2->prep3 titrate1 Place CD solution in thermostatted vessel prep3->titrate1 titrate2 Add HCl titrant in small increments titrate1->titrate2 titrate3 Record stabilized pH after each addition titrate2->titrate3 titrate3->titrate2 analysis1 Plot pH vs. Volume of Titrant titrate3->analysis1 analysis2 Determine Equivalence Point (max slope) analysis1->analysis2 analysis3 Calculate Half-Equivalence Point analysis2->analysis3 analysis4 pKa = pH at Half-Equivalence Point analysis3->analysis4 G cluster_nmr_prep Sample Preparation cluster_nmr_acq NMR Acquisition cluster_nmr_analysis Data Analysis nmr_prep1 Dissolve CD in D2O nmr_prep2 Prepare series of samples at different pD values nmr_prep1->nmr_prep2 nmr_acq1 Acquire 1H NMR spectra for each sample nmr_prep2->nmr_acq1 nmr_acq2 Identify reporter protons (near -NH2 group) nmr_acq1->nmr_acq2 nmr_acq3 Record chemical shifts nmr_acq2->nmr_acq3 nmr_analysis1 Plot chemical shift (δ) vs. pH nmr_acq3->nmr_analysis1 nmr_analysis2 Fit data to Henderson-Hasselbalch equation nmr_analysis1->nmr_analysis2 nmr_analysis3 Determine pKa from non-linear regression nmr_analysis2->nmr_analysis3

Caption: Workflow for pKa determination by NMR pH titration.

Computational Chemistry: In Silico Prediction

Computational methods provide a valuable alternative or complement to experimental pKa determination, especially in the early stages of molecular design. [8][9]These methods calculate the free energy difference between the protonated and deprotonated states of the molecule in solution.

Principle: The pKa is directly related to the Gibbs free energy of the deprotonation reaction (ΔG_deprot). By calculating the energies of the protonated and deprotonated forms of the amino-cyclodextrin in a solvated environment, ΔG_deprot can be determined, and from this, the pKa can be calculated using the following equation:

pKa = ΔG_deprot / (2.303 * RT)

where R is the gas constant and T is the temperature.

  • Structure Preparation:

    • Build the 3D structures of both the protonated (R-NH3+) and deprotonated (R-NH2) forms of 3A-amino-deoxy-gamma-cyclodextrin.

  • Conformational Sampling:

    • Perform a conformational search for both protonation states to identify the lowest energy conformers, as the pKa is a thermodynamic property that depends on an ensemble of conformations.

  • Quantum Mechanical Calculations:

    • Optimize the geometry of the lowest energy conformers for both states using a suitable level of theory (e.g., Density Functional Theory - DFT).

    • Perform frequency calculations to obtain the thermal corrections to the Gibbs free energy.

  • Solvation Energy Calculation:

    • Calculate the free energy of solvation for both protonation states using an implicit solvent model (e.g., Polarizable Continuum Model - PCM) or an explicit solvent model through molecular dynamics simulations.

  • pKa Calculation:

    • Combine the gas-phase free energies and the solvation free energies to calculate the ΔG_deprot in solution.

    • Use the thermodynamic cycle to calculate the pKa. Often, a reference compound with a known pKa is used to cancel out systematic errors in the calculation of the proton's free energy in solution.

While a specific experimentally determined pKa for 3A-amino-deoxy-gamma-cyclodextrin is not readily available in the cited literature, a predicted pKa value for a polycationic γ-cyclodextrin derivative with amino side chains was determined to be 7.54. [10]This value can serve as an approximate reference point. For comparison, the pKa values for mono-6-(alkylamino)-β-cyclodextrins have also been reported, which may reflect the influence of the hydrophobic cyclodextrin environment. [11]

Data Summary and Comparison

The following table summarizes the expected outcomes and key considerations for each pKa determination method. Since a definitive experimental value for 3A-amino-deoxy-gamma-cyclodextrin is not cited, this table serves as a comparative guide to the methodologies.

Method Principle Typical Data Output Advantages Considerations
Potentiometric Titration Measures pH change upon addition of a titrant.Titration curve (pH vs. volume), pKa at half-equivalence point.High accuracy, direct measurement, well-established technique.Requires a pure sample, sensitive to CO₂ contamination, may require larger sample amounts.
NMR Spectroscopy Monitors chemical shift changes as a function of pH.Sigmoidal plot of chemical shift vs. pH, pKa from curve fitting.Non-invasive, provides structural information, requires small sample amounts.Requires a deuterated solvent, chemical shifts can be sensitive to concentration and ionic strength.
Computational Chemistry Calculates the free energy of deprotonation.Predicted pKa value, insights into conformational effects.No experimental setup needed, can be used for virtual screening.Accuracy depends on the level of theory and solvation model, computationally intensive.

Conclusion and Future Outlook

The pKa of the primary amine group in 3A-amino-deoxy-gamma-cyclodextrin is a critical parameter that underpins its functionality in various scientific and industrial applications, most notably in drug delivery. This guide has detailed the robust methodologies available for its determination, including potentiometric titration, NMR spectroscopy, and computational modeling. Each method offers unique advantages and requires careful experimental design and data analysis to yield reliable results.

While a definitive experimental pKa value for this specific molecule is not yet widely reported, the protocols and principles outlined herein provide a clear path for researchers to accurately determine this crucial constant. The continued investigation into the physicochemical properties of modified cyclodextrins will undoubtedly lead to the development of more sophisticated and effective molecular hosts for a new generation of therapeutics and advanced materials.

References

  • Cucinotta, V., et al. (2008). Synthesis and characterisation of the 3-amino-derivative of γ-cyclodextrin, showing receptor ability and metal ion coordination properties. Tetrahedron Letters, 49(32), 4765-4767.
  • Petter, R. C., et al. (1989). Mono-6-(alkylamino)-β-cyclodextrins. Journal of the American Chemical Society, 111(4), 1709-1714.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • Li, Y., et al. (2025). Polycationic γ‐Cyclodextrin with Amino Side Chains for a Highly Efficient Anti‐Heparin Coagulant.
  • Kahle, C., & Holzgrabe, U. (2004).
  • Woźniakiewicz, M., et al. (2017). Modulation of pKa by cyclodextrins; subtle structural changes induce spectacularly different behaviors. Request PDF.
  • Woźniakiewicz, M., et al. (2017). Modulation of pKa by cyclodextrins; subtle structural changes induce spectacularly different behaviors. RSC Publishing.
  • PureSynth. (n.d.). 3A-Amino-3A-Deoxy-(2As3As)-Gamma-Cyclodextrin Hydrate 94.0%(HPLC).
  • Al-Qadi, S., et al. (2022).
  • Fujiki, Y., et al. (2021).
  • Bencsura, A., et al. (2022). Fully Symmetric Cyclodextrin Polycarboxylates: How to Determine Reliable Protonation Constants from NMR Titration Data. International Journal of Molecular Sciences, 23(22), 14448.
  • Wagen, C. (2025). How to Predict pKa. Rowan.
  • Holm, R., et al. (2018). Cyclodextrin binding constants as a function of pH for compounds with multiple pKa values. International Journal of Pharmaceutics, 551(1-2), 379-387.
  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
  • Al-Qadi, S., et al. (2022).
  • Giuffrida, A., et al. (2009). The 3-amino-derivative of gamma-cyclodextrin as chiral selector of Dns-amino acids in electrokinetic chromatography.
  • PubChem. (n.d.). 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin.
  • Reddit. (2023).
  • de Araujo, M. B., et al. (2009). The use of 2D NMR to study β-cyclodextrin complexation and debittering of amino acids and peptides. Food Chemistry, 115(4), 1247-1252.
  • Aguilar, G., et al. (2024). Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy. Analytical Chemistry.
  • da Silva, A. B., et al. (2018). Applications of NMR in Drug:Cyclodextrin Complexes. In NMR Spectroscopy and its Applications in Pharmaceutical Analysis. Springer.
  • Tocopharm. (n.d.). Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin.
  • Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023-1035.
  • Lincoln, S. F., et al. (1997). Intramolecular complexation in modified β-cyclodextrins: a preparative, nuclear magnetic resonance and pH titration study. Journal of the Chemical Society, Perkin Transactions 1, (11), 1565-1572.
  • Giuffrida, A., et al. (2009). The 3-amino-derivative of gamma-cyclodextrin as chiral selector of Dns-amino acids in electrokinetic chromatography.
  • Pop, A., et al. (2024).
  • Li, Y., et al. (2025). Polycationic γ‐Cyclodextrin with Amino Side Chains for a Highly Efficient Anti‐Heparin Coagulant.
  • Wikipedia. (n.d.). γ-Cyclodextrin.
  • Spectrum Chemical. (n.d.). CAS Number 189307-64-0 | 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 3A-Amino-3A-deoxy-(2AS,3AS)-α-cyclodextrin.

Sources

A Technical Guide to the Structural Nuances of Native γ-Cyclodextrin and its 3A-Amino Derivative

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: In the realm of supramolecular chemistry and advanced drug delivery, cyclodextrins (CDs) represent a cornerstone technology. These cyclic oligosaccharides, derived from starch, have garnered immense interest for their ability to form inclusion complexes with a wide array of guest molecules, thereby enhancing their solubility, stability, and bioavailability.[1][2][3] This guide moves beyond a general overview to offer a granular, technical exploration of the structural distinctions between native gamma-cyclodextrin (γ-CD) and a specifically modified variant, the 3A-amino-3A-deoxy-γ-cyclodextrin. Understanding these differences at a molecular level is paramount for researchers, scientists, and drug development professionals seeking to harness these molecules for sophisticated applications, from targeted therapeutics to novel biomaterials.[4][5]

Part 1: The Architectural Blueprint of Native γ-Cyclodextrin

Native γ-cyclodextrin is a macrocycle composed of eight α-1,4-linked D-glucopyranose units.[6] This composition dictates its fundamental three-dimensional structure, which is best described as a hollow, truncated cone or toroid.[7][8][9][10] This unique topology is the very source of its functionality.

Key Structural Features:

  • Amphiphilic Nature: The exterior of the γ-CD torus is hydrophilic, studded with a dense network of primary hydroxyl (-OH) groups at the narrower C6 rim and secondary hydroxyl groups at the wider C2 and C3 rim.[7][10] Conversely, the interior cavity is distinctly hydrophobic (or more accurately, lipophilic), lined by the skeletal C-H protons (specifically H3 and H5) and the ether-like glycosidic oxygen atoms.[7][8] This duality allows γ-CD to be water-soluble while simultaneously encapsulating non-polar guest molecules.[6]

  • Conformational Integrity: The round, and somewhat rigid, structure of γ-CD is maintained by a series of intramolecular hydrogen bonds formed between the C2-OH group of one glucose unit and the C3-OH group of the adjacent unit.[11][12] This creates a "belt" of hydrogen bonds around the wider rim of the cone, which stabilizes its conformation. While often described as rigid, molecular dynamics studies have shown that CDs possess a degree of conformational flexibility.[7]

  • Solid-State Arrangement: X-ray crystallography studies of uncomplexed, hydrated γ-cyclodextrin reveal a cage-type packing in the solid state, with the overall shape being slightly distorted from a perfect octagonal symmetry.[11]

View Diagram: Molecular Structure of Native γ-Cyclodextrin

G cluster_gamma_cd Native γ-Cyclodextrin (Top-Down View) cluster_cavity Central Cavity cluster_rim Exterior Surface G1 Glucose 1 G2 Glucose 2 G1->G2 α-1,4 G3 Glucose 3 G2->G3 α-1,4 G4 Glucose 4 G3->G4 α-1,4 G5 Glucose 5 G4->G5 α-1,4 G6 Glucose 6 G5->G6 α-1,4 G7 Glucose 7 G6->G7 α-1,4 G8 Glucose 8 G7->G8 α-1,4 G8->G1 α-1,4 Cavity Hydrophobic Interior (H3, H5, Glycosidic O) Rim Hydrophilic Exterior (Primary & Secondary -OH groups)

Caption: Schematic representation of the eight-unit glucose ring of native γ-CD.


Part 2: Introducing Functionality: The 3A-Amino-γ-Cyclodextrin Derivative

Chemical modification of native cyclodextrins is a critical strategy to enhance their properties or introduce novel functionalities.[4][5][13] The synthesis of a 3A-amino-3A-deoxy-γ-cyclodextrin involves the highly selective substitution of a single secondary hydroxyl group at the C3 position of one glucose residue with a primary amino (-NH2) group.[14]

The Core Structural Perturbation:

The fundamental alteration is the transformation of a C3-OH group into a C3-NH2 group. This seemingly simple substitution introduces profound changes to the molecule's local and global properties.

  • Introduction of a Basic Center: The most significant chemical change is the introduction of a primary amine. This group is basic and, depending on the pH of the medium, can exist in its neutral form (-NH2) or its protonated, cationic form (-NH3+). This imparts a pH-responsive charge to the otherwise neutral native γ-CD.

  • Site of Modification: This substitution occurs on the wider, secondary face of the cyclodextrin torus, the region critical for the intramolecular hydrogen bonding that stabilizes the native structure.

Part 3: A Head-to-Head Structural Comparison

The replacement of a single hydroxyl with an amino group at the 3A-position creates a cascade of structural and physicochemical deviations from the native parent molecule.

FeatureNative γ-Cyclodextrin3A-Amino-γ-Cyclodextrin (Mono-substituted)
Molecular Formula C48H80O40C48H81NO39[15]
Molecular Weight ~1297.1 g/mol ~1296.1 g/mol [15]
Key Functional Groups Primary & Secondary HydroxylsHydroxyls & one Primary Amino Group
Charge at pH 7.4 NeutralPotentially Positive (Cationic)
Symmetry C8 symmetry (in solution)Asymmetric (C1 symmetry)
H-Bonding Network Intact intramolecular C2-OH···O3-C H-bond beltDisrupted at the site of substitution
Reactivity Primarily that of alcoholsAdditional reactivity of a primary amine

In-Depth Analysis of Structural Divergence:

  • Disruption of the Hydrogen Bond Network: The C3-OH group is a crucial hydrogen bond donor in the stabilizing belt around the secondary face. Replacing it with a C3-NH2 group breaks this specific link. While the amino group can also participate in hydrogen bonding, its geometric and electronic properties are different, leading to a localized disruption that can increase the overall conformational flexibility of the macrocycle.

  • Loss of Symmetry: Native γ-CD possesses a high degree of symmetry, with all eight glucose units being chemically equivalent in solution. The mono-substitution at the 3A-position breaks this symmetry entirely. The result, as observed in NMR spectroscopy, is that each of the eight glucose residues becomes chemically distinct, leading to a significantly more complex spectrum.[16][17]

  • Altered Physicochemical Properties: The introduction of a titratable amino group fundamentally changes the molecule's interaction with its environment. The ability to carry a positive charge allows for electrostatic interactions, which can be exploited for binding anionic guest molecules or for interactions with biological membranes. This also alters its solubility profile, particularly in acidic aqueous solutions.

  • Spectroscopic Fingerprints: The structural differences are clearly manifested in analytical data.

    • NMR Spectroscopy: In ¹H NMR, the proton at the site of substitution (H3) and its neighbors (H2, H4) exhibit significant chemical shift changes. In ¹³C NMR, the C3 carbon signal is dramatically shifted upfield upon amination.[18]

    • Mass Spectrometry: High-resolution mass spectrometry (such as ESI-MS or MALDI-TOF) can easily distinguish the two, confirming the mass difference corresponding to the replacement of one oxygen atom with a nitrogen atom and an additional hydrogen.[19][20]

    • X-Ray Diffraction (XRD): In the solid state, the different intermolecular forces (ionic interactions, altered H-bonding) of the amino derivative lead to a completely different crystal packing. A powder XRD pattern of the 3A-amino derivative will be distinct from that of native γ-CD, indicating the formation of a new crystalline solid phase.[16][21]

Part 4: Methodologies for Structural Characterization

Validating the structural integrity of native and derivatized cyclodextrins requires a multi-pronged analytical approach. Each technique provides a unique piece of the structural puzzle.

View Diagram: Experimental Workflow for Synthesis & Characterization

G cluster_char Structural Characterization start Native γ-CD synthesis Multi-Step Synthesis (e.g., Activation, Azidation, Reduction) start->synthesis Reactant purification Purification (e.g., Chromatography, Precipitation) synthesis->purification Crude Product product 3A-Amino-γ-CD nmr NMR Spectroscopy (1H, 13C, 2D) Confirms substitution site & symmetry product->nmr ms Mass Spectrometry (ESI-MS / MALDI) Confirms Molecular Weight product->ms xrd Powder XRD Analyzes Solid-State Packing & Crystallinity product->xrd purification->product final_data Comparative Structural Data nmr->final_data ms->final_data xrd->final_data

Caption: Workflow from synthesis to comparative analysis of γ-CD derivatives.


Protocol 1: NMR Spectroscopy for Confirming Substitution
  • Objective: To confirm the successful substitution at the C3 position and analyze the change in molecular symmetry.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the sample (native γ-CD or 3A-amino-γ-CD) in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. For the 3A-amino derivative, expect a more complex spectrum than for native γ-CD due to the loss of symmetry. Pay close attention to the region between 3.0 and 5.0 ppm where the glucopyranose protons reside.

    • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. For the derivative, expect to see up to 48 distinct carbon signals (8 glucose units x 6 carbons), whereas native γ-CD will show only 6 signals due to its symmetry. The C3 signal will show a characteristic upfield shift.

    • 2D NMR (COSY & HSQC): Acquire a 2D COSY (Correlation Spectroscopy) spectrum to establish proton-proton connectivities within each glucose spin system. Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton with its directly attached carbon. This is essential for unambiguous assignment of the signals, especially for the complex spectrum of the derivative.[16]

  • Self-Validation: Successful assignment of all signals in the 2D spectra that are consistent with a single C3 substitution provides internal validation of the structure.

Protocol 2: Mass Spectrometry for Molecular Weight Verification
  • Objective: To confirm the correct molecular weight of the native and derivatized cyclodextrin.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution (approx. 10-50 µM) of the sample in a suitable solvent system (e.g., 50:50 water:acetonitrile with 0.1% formic acid for ESI-MS).

    • Data Acquisition: Infuse the sample into an Electrospray Ionization (ESI) mass spectrometer. Acquire spectra in positive ion mode.

    • Data Analysis: For native γ-CD, look for the [M+Na]⁺ ion at m/z ≈ 1319. For the mono-amino derivative, look for the protonated molecular ion [M+H]⁺ at m/z ≈ 1297 and/or the sodium adduct [M+Na]⁺ at m/z ≈ 1319. The exact mass measurement should match the theoretical calculated mass to within 5 ppm.

  • Self-Validation: The observation of a single major species with the correct isotopic distribution and high mass accuracy serves as validation.

Protocol 3: Powder X-Ray Diffraction (PXRD) for Solid-State Analysis
  • Objective: To compare the crystalline nature and packing of the solid forms.

  • Methodology:

    • Sample Preparation: Gently pack a small amount of the fine powder sample onto a zero-background sample holder.

    • Data Acquisition: Place the sample in a powder X-ray diffractometer. Scan over a 2θ range of approximately 5° to 40°.

    • Data Analysis: Compare the resulting diffractograms. Native γ-CD will show a characteristic, sharp diffraction pattern.[21] The physical mixture of reactants would show a simple superposition of patterns. The 3A-amino derivative, as a new chemical entity, will exhibit a unique diffraction pattern, different from any of the starting materials, confirming the formation of a new solid phase.[16]

  • Self-Validation: The appearance of a new, unique diffraction pattern for the product, distinct from the reactants, validates the formation of a new crystalline structure.

Conclusion

The transformation from native γ-cyclodextrin to its 3A-amino derivative is more than a simple functional group interchange; it is a fundamental re-engineering of the molecule's architecture and chemical personality. The key structural differences—the introduction of a pH-responsive cationic center, the disruption of the stabilizing intramolecular hydrogen bond network, and the complete loss of molecular symmetry—are profound. These modifications unlock a new range of properties and potential applications, particularly in areas requiring specific molecular recognition, electrostatic interactions, or further covalent modification via the reactive amino handle. For the materials scientist and drug development professional, a deep, evidence-based understanding of these structural nuances is the critical first step in designing next-generation cyclodextrin-based systems.

References

  • Structure of the Cyclodextrin Complex. XX. Crystal Structure of Uncomplexed Hydrated γ-Cyclodextrin. Bulletin of the Chemical Society of Japan. [Link]

  • Al-Soufi, W., et al. (2021). Cyclodextrins: Structural, Chemical, and Physical Properties, and Applications. MDPI. [Link]

  • Hirayama, F., et al. (2011). Structural evaluation of crystalline ternary γ-cyclodextrin complex. PubMed. [Link]

  • Pal, A., et al. (2016). Probing inclusion complexes of cyclodextrins with amino acids by physicochemical approach. PubMed. [Link]

  • Szymańska, E., et al. (2016). Properties of the Gamma-Cyclodextrin/CL-20 System. Central European Journal of Energetic Materials. [Link]

  • Ruixibiotech. 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin. Ruixibiotech. [Link]

  • Crini, G., et al. (2024). Cyclodextrins: Properties and Applications. MDPI. [Link]

  • D'Anna, F., et al. (2008). Synthesis and characterisation of the 3-amino-derivative of γ-cyclodextrin, showing receptor ability and metal ion coordination properties. ResearchGate. [Link]

  • Supporting Information for related amino-cyclodextrin synthesis. Author provided source. [Link]

  • S. S. L. et al. (2010). Characterization of Cyclodextrin Inclusion Complexes – A Review. Journal of Pharmaceutical Science and Technology. [Link]

  • Synthesis of Cationic Cyclodextrin Derivatives. University of Delaware. [Link]

  • Pop, A., et al. (2023). Mass Spectrometry of Esterified Cyclodextrins. PMC - NIH. [Link]

  • Al-Qaraghuli, M. M., et al. (2022). Synthesis of Mono-Amino Substituted γ-CD: Host–Guest Complexation and In Vitro Cytotoxicity Investigation. MDPI. [Link]

  • PureSynth. 3A-Amino-3A-Deoxy-(2As3As)-Gamma-Cyclodextrin Hydrate. PureSynth. [Link]

  • Gîrleanu, M., et al. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond. MDPI. [Link]

  • Al-Soufi, W., et al. (2021). Cyclodextrins: Structural, Chemical, and Physical Properties, and Applications. ResearchGate. [Link]

  • Al-Soufi, W., et al. (2021). Cyclodextrins: Structural, Chemical, and Physical Properties, and Applications. Semantic Scholar. [Link]

  • Harada, A., et al. (2023). Cyclodextrins as eminent constituents in nanoarchitectonics for drug delivery systems. Beilstein Journal of Organic Chemistry. [Link]

  • Priyadarsini, K. I., et al. (1995). Inclusion Complex of .gamma.-Cyclodextrin-C60. The Journal of Physical Chemistry. [Link]

  • Iacob, A. A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]

  • Budhwar, V. (2018). An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexe. Asian Journal of Pharmaceutics. [Link]

  • Gaina, L. G., et al. (2022). Cyclodextrin-Oligocaprolactone Derivatives—Synthesis and Advanced Structural Characterization by MALDI Mass Spectrometry. MDPI. [Link]

  • Vizitiu, D., et al. (2000). Synthesis of Monofacially Functionalized Cyclodextrins Bearing Amino Pendent Groups. The Journal of Organic Chemistry. [Link]

  • NMR Techniques for Characterization of Cyclodextrins and their Inclusion Complexes. ICMPP. [Link]

  • Sun, M., et al. (2025). Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Related Diseases. PMC. [Link]

  • X-ray diffraction pattern of CD and its derivatives. ResearchGate. [Link]

  • Akita, T., et al. (2016). NMR Determination of concentration-switchable inclusion complex of a β-cyclodextrin derivative carrying a benzene group. Springer. [Link]

  • Schneider, H.-J., et al. (1997). NMR Studies of Cyclodextrins and Cyclodextrin Complexes. Chemical Reviews. [Link]

  • X-ray diffraction patterns of pure β-CD, pure γ-CD, etc. ResearchGate. [Link]

Sources

Conformational Analysis of (2AS,3AS)-γ-Cyclodextrin Derivatives: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

Cyclodextrins (CDs) are foundational tools in drug delivery, prized for their ability to form inclusion complexes that enhance the solubility, stability, and bioavailability of therapeutic agents.[1][2][3] The functionalization of the native CD scaffold creates derivatives with tailored properties. This guide focuses on the intricate conformational analysis of a specific, stereochemically defined class: (2AS,3AS)-γ-cyclodextrin derivatives. The introduction of substituents with A,S-chirality at the C2 and C3 positions of the glucopyranose units imparts unique structural constraints that significantly alter the macrocycle's conformational landscape. Understanding these three-dimensional structures at an atomic level is paramount for predicting host-guest interactions and designing effective drug delivery systems. We present an integrated, multi-technique approach, combining high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, robust computational modeling, and chiroptical methods to provide a comprehensive framework for the rigorous conformational characterization of these advanced host molecules.

Introduction: The Significance of Stereospecific Modification

Cyclodextrins are cyclic oligosaccharides composed of α-1,4-linked glucopyranose units, forming a truncated cone structure with a hydrophilic exterior and a lipophilic inner cavity.[4][5] Gamma-cyclodextrin (γ-CD), comprising eight glucose units, possesses the largest cavity among the common native CDs, making it suitable for encapsulating larger guest molecules.[6]

Chemical modification of the primary and secondary hydroxyl groups is a common strategy to overcome the limitations of native CDs, such as their tendency to form aggregates and their relatively low aqueous solubility.[7][8] The (2AS,3AS)-γ-cyclodextrin derivatives represent a sophisticated class of modified CDs where hydroxyl groups on the secondary face (the wider rim) are replaced by moieties containing new stereocenters. This precise stereochemical control profoundly influences the orientation of the glucopyranose units, the intramolecular hydrogen-bonding network, and the overall shape and flexibility of the macrocycle, thereby dictating its recognition capabilities.

This guide provides the scientific rationale and detailed methodologies for elucidating the solution-state conformation of these complex derivatives, an essential step in harnessing their full potential in pharmaceutical applications.

Foundational Techniques for Conformational Elucidation

A robust conformational analysis does not rely on a single technique but rather on the convergence of evidence from multiple, complementary methods. The primary pillars of this approach are NMR spectroscopy for experimental solution-state structure and computational modeling for dynamic and energetic insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Proximity in Solution

NMR spectroscopy is the most powerful experimental technique for determining the solution-state conformation of cyclodextrin derivatives. While 1D ¹H NMR provides initial evidence of modification and complexation through chemical shift perturbations, 2D Nuclear Overhauser Effect (NOE) experiments are indispensable for mapping through-space atomic proximities.[9]

For molecules in the molecular weight range of γ-CD derivatives, the Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is often more effective than its NOESY counterpart.[10] This is a critical choice based on molecular tumbling rates (τc); for intermediate-sized molecules, the NOE effect can be close to zero, rendering NOESY signals weak or absent, whereas the ROESY effect remains strong and positive.[10][11]

Key interactions observed in a ROESY spectrum that define the conformation include:

  • Intra-residue correlations: Protons within the same glucopyranose unit.

  • Inter-residue correlations: Protons on adjacent glucose units (e.g., H1 of residue i to H4 of residue i-1), which confirm the α-1,4 linkage and provide information on the glycosidic torsion angles.

  • Cross-cavity correlations: Protons pointing into the cavity (H3, H5) correlating with each other across the macrocycle, defining its roundness and symmetry.

  • Host-guest correlations: In the presence of a guest molecule, intermolecular ROEs between guest protons and the inner-lining protons (H3, H5) of the CD provide definitive proof of inclusion and reveal the geometry of the complex.[11][12]

Experimental Protocol 1: 2D ROESY for Conformational Analysis

Objective: To acquire a 2D ROESY spectrum to identify through-space proton-proton correlations (< 5 Å) that define the conformation of the (2AS,3AS)-γ-CD derivative and its inclusion complexes.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the lyophilized (2AS,3AS)-γ-CD derivative in 0.5 mL of high-purity deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical; D₂O is preferred for biological relevance, but DMSO may be required for less soluble derivatives.[10]

    • Ensure complete dissolution, using gentle vortexing if necessary. Filter the sample through a glass wool plug into a high-quality NMR tube.

    • For host-guest studies, prepare a solution with a defined molar ratio (e.g., 1:1) of the CD derivative and the guest molecule.[12]

  • Instrument Setup (600 MHz Spectrometer):

    • Lock and shim the instrument for optimal magnetic field homogeneity.

    • Acquire a standard 1D ¹H spectrum to verify sample integrity and determine appropriate spectral widths.

    • Load a standard 2D ROESY pulse sequence (e.g., roesyesgpph on Bruker systems).

  • Parameter Optimization:

    • Temperature: Set and equilibrate the probe temperature, typically to 298 K, and maintain it with an accuracy of ±0.1 K.[9][13]

    • Mixing Time (t_mix): This is the most crucial parameter. It determines the time allowed for cross-relaxation to build up. Start with a mixing time of 250-300 ms.[13] A series of spectra with varying mixing times (e.g., 150, 250, 400 ms) can provide quantitative distance information, as shorter mixing times correspond to stronger interactions and shorter distances.[14]

    • Spin-Lock Field: Use a continuous-wave spin-lock field to suppress artifacts from J-coupling magnetization transfer (TOCSY relays).[11]

  • Acquisition:

    • Set the number of scans (e.g., 16 to 64 per increment) and dummy scans (e.g., 8 to 16) to achieve an adequate signal-to-noise ratio.

    • Acquire data with typically 2048 points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).[13]

  • Data Processing and Analysis:

    • Apply a squared sine-bell window function in both dimensions and perform a two-dimensional Fourier transform.

    • Phase correct the spectrum carefully.

    • Calibrate the spectrum using the residual solvent peak.

    • Integrate the cross-peaks and diagonal peaks. The volume of a cross-peak is approximately proportional to 1/r⁶, where 'r' is the inter-proton distance.

    • Systematically identify and assign all cross-peaks, distinguishing between intra-residue, inter-residue, and (if applicable) intermolecular correlations.

Computational Modeling: Exploring Dynamics and Energetics

Computational methods provide a dynamic picture of the CD's conformation and allow for the exploration of its potential energy surface, which is something static experimental methods cannot achieve.[4][15] Molecular Dynamics (MD) simulations and Density Functional Theory (DFT) are the workhorses of this approach.

  • Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms over time by solving Newton's equations of motion.[16] For CD derivatives, this technique is invaluable for:

    • Simulating the conformational behavior in an explicit solvent (e.g., water), providing a realistic representation of the solution state.

    • Observing the flexibility of the macrocycle, including the tilting and puckering of individual glucopyranose units.

    • Predicting the stability of different conformers and the formation of inclusion complexes.[17][18]

    • Generating an ensemble of structures that can be averaged and compared against experimental NMR data.[19]

  • Density Functional Theory (DFT) Calculations: DFT is a quantum mechanical method used to obtain highly accurate energies and optimized geometries for specific molecular structures.[20][21] While too computationally expensive for dynamic simulations of large systems like CDs, it is essential for:

    • Refining the geometries of low-energy conformers identified from MD simulations or experimental data.[15][22]

    • Calculating the relative Gibbs free energies between different conformers to determine the most stable structures.[22]

    • Investigating the nature of non-covalent interactions, such as hydrogen bonds and van der Waals forces, that stabilize the conformation.[17]

Workflow Protocol 2: Integrated Computational Analysis

Objective: To generate and validate a dynamic 3D model of the (2AS,3AS)-γ-CD derivative using a combined MD and DFT approach.

Methodology:

  • Initial Structure Preparation:

    • Build the 3D structure of the (2AS,3AS)-γ-CD derivative using molecular modeling software. Start from a known γ-CD crystal structure and perform the chemical modifications in silico.

    • Assign an appropriate force field. For carbohydrate systems, specialized force fields like GLYCAM06 are highly recommended.[19]

  • Molecular Dynamics (MD) Simulation:

    • Place the CD derivative in a periodic box of explicit water molecules (e.g., TIP3P model).

    • Neutralize the system by adding counter-ions if necessary.

    • Perform an initial energy minimization to relax any steric clashes.

    • Gradually heat the system to the target temperature (e.g., 298 K) and equilibrate it under constant pressure and temperature (NPT ensemble) for several nanoseconds until properties like density and potential energy stabilize.

    • Run a production MD simulation for a significant duration (e.g., 100-500 ns) to adequately sample the conformational space.

  • Trajectory Analysis:

    • Analyze the MD trajectory to identify the most populated conformational clusters using techniques like root-mean-square deviation (RMSD) clustering.

    • Calculate key structural parameters over time, such as glycosidic torsion angles (Φ, Ψ), the radius of gyration, and intramolecular hydrogen bond lifetimes.

    • Extract representative structures (centroids) from the most stable clusters.

  • DFT Geometry Optimization and Energy Calculation:

    • Take the representative structures from the MD analysis as starting points for DFT calculations.

    • Perform geometry optimization using a suitable functional and basis set, such as B3LYP-D3/6-31G(d,p). The D3 correction is crucial for accurately describing the dispersion forces that are dominant in CD systems.[21][22]

    • Include an implicit solvent model (e.g., PCM) to account for solvation effects.[22]

    • Calculate the Gibbs free energy for each optimized conformer to rank their relative stability.[22]

  • Model Validation:

    • From the final, low-energy conformers, calculate theoretical NMR-observable parameters.

    • Compute the average inter-proton distances for key proton pairs and compare them with the semi-quantitative distances derived from ROESY cross-peak intensities. A strong correlation validates the computational model.[23]

Chiroptical Methods: A Window into Chirality

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light, making it highly sensitive to the chiral environment of a molecule. While native CDs lack a chromophore in the near-UV region, the formation of an inclusion complex with a chromophoric guest molecule can give rise to a signal.[24]

This phenomenon, known as Induced Circular Dichroism (ICD) , is direct and powerful evidence of complex formation.[24] The sign (+ or -) and intensity of the ICD signal are exquisitely sensitive to the geometry of the host-guest complex, providing valuable information on the orientation of the guest molecule within the chiral CD cavity.[25] This data serves as an excellent complementary validation for structures proposed by NMR and molecular modeling.

Data Synthesis: Building a Unified Conformational Model

The true strength of this analytical approach lies in the integration of data from all techniques. Discrepancies between methods often reveal subtle but important aspects of the system's behavior.

The diagram below illustrates a comprehensive workflow for achieving a validated conformational model.

G cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_val Integration & Validation sample Sample Preparation ((2AS,3AS)-γ-CD) nmr 2D ROESY NMR (Distance Restraints) sample->nmr cd Induced CD (Host-Guest Geometry) sample->cd integrate Data Integration nmr->integrate Experimental Distances cd->integrate Geometric Constraints build Initial 3D Model (Force Field Assignment) md Molecular Dynamics (Conformational Sampling) build->md dft DFT Optimization (Energetic Ranking) md->dft dft->integrate Predicted Structures & Energies validate Model Validation (Compare ROE vs. Calculated Distances) integrate->validate validate->md Refine Simulation final_model Final Conformational Model validate->final_model

Figure 1: Integrated workflow for conformational analysis.

Structural Insights and Data Interpretation

The conformation of a (2AS,3AS)-γ-CD derivative is primarily defined by the collective effect of the glycosidic torsion angles (Φ and Ψ) for each of the eight linkages. The stereospecific substitutions at C2 and C3 can introduce steric hindrance that restricts the free rotation around these bonds, favoring certain overall shapes of the macrocycle.

Visualizing Key Structural Relationships

The following diagram illustrates how local changes propagate to alter the global conformation.

G substituents (2AS,3AS) Substituents • Steric Hindrance • Altered H-Bonding torsion Glycosidic Torsion Angles (Φ, Ψ) • Rotation around α-1,4 linkage substituents->torsion restricts tilt Glucopyranose Unit Tilt • Orientation relative to main axis torsion->tilt determines macrocycle Overall Macrocycle Shape • Roundness vs. Ellipticity • Symmetry tilt->macrocycle defines cavity Cavity Properties • Diameter & Depth • Hydrophobicity • Chiral Environment macrocycle->cavity modifies

Sources

Impact of 3A-amino substitution on gamma-cyclodextrin cavity size

Structural and Functional Modulations of -Cyclodextrin via 3A-Amino Substitution

A Technical Guide for Supramolecular Chemists and Drug Development Scientists[1]

Executive Summary

The modification of



13A-amino substitution directly perturbs the secondary rim’s hydrogen-bonding belt1

This guide analyzes the impact of this substitution on cavity dimensions , conformational flexibility , and thermodynamic binding profiles .[1] While the physical cavity diameter (~8.3 Å) remains largely conserved, the effective binding volume is modulated by electrostatic gating and "induced-fit" mechanisms, making this derivative a superior host for anionic guests and chiral separation applications compared to native

1

Structural Mechanics: The 3A-Amino Effect

The Hydrogen Bond Belt Perturbation

Native

  • Native State:

    
     interactions create a rigid "lock" that maintains the round, open cavity.[1]
    
  • 3A-Amino State: Substituting a C3-hydroxyl with an amino group (

    
    ) introduces a nitrogen donor/acceptor.[1] The 
    
    
    bond is geometrically distinct from
    
    
    .[1]
    • Consequence: This creates a localized "hinge" or distortion point in the macrocycle. While

      
      -CD is already the most flexible native CD, this substitution breaks the 
      
      
      symmetry, allowing the ring to adopt lower-energy elliptical conformations when not complexed.
Cavity Size vs. Effective Binding Volume

It is critical to distinguish between physical diameter and accessible volume.

ParameterNative

-CD
3A-Amino-3A-Deoxy-

-CD
Impact Analysis
Cavity Diameter ~7.5 – 8.3 Å~7.4 – 8.2 ÅNegligible physical shrinkage.[1]
Cavity Volume ~427 ų~420 ųSlight reduction due to N-atom van der Waals radius.
Rim Polarity Hydrophilic (OH)Amphiphilic/Cationic (

)
Major Change: The secondary rim becomes an "electrostatic gate."[1]
Flexibility High ("Floppy")Moderate/HighThe amino group can stabilize specific distorted conformers.[1]

The "Collapsing" Myth: Unlike


1

Synthesis & Stereochemical Control

Synthesis of 3A-amino-

1
Synthetic Workflow (The Allo/Epoxide Route)

Direct nucleophilic displacement at C3 is sterically hindered.[1] The standard protocol involves:

  • Monotosylation: Targeting the C2/C3 position (often requires specific protection of C6).[1]

  • Epoxidation: Base-catalyzed formation of the 2,3-anhydro ring (allo-epoxide).[1]

  • Ring Opening: Nucleophilic attack by ammonia (

    
    ) or azide (
    
    
    ).[1]

SynthesisWorkflowNativeNative γ-CDTosyl2-O-Tosyl-γ-CD(Intermediate)Native->TosylTosCl, Pyridine(Regioselective)Epoxide2,3-Anhydro-γ-CD(Epoxide Ring)Tosyl->EpoxideNaOMe/MeOH(Intramolecular Cyclization)Amino3A-Amino-3A-Deoxy-γ-CD(Altro/Gluco Config)Epoxide->AminoNH4OH / NH3(Ring Opening @ C3)captionFig 1. Stereospecific synthesis via the 2,3-anhydro route. Note: Ring opening often yields the altro-isomer.

[1] Note on Stereochemistry: The ring opening of 2,3-anhydro-

3-amino-3-deoxy-altrose1

Functional Impact on Guest Binding

The 3A-amino substitution transforms the

active receptor
Electrostatic Anchoring (The "Lid" Effect)

At physiological pH (pH 7.4), the primary amine (pKa ~7.8 - 8.[1]5) exists in equilibrium between neutral and protonated (

1
  • Anionic Guests: Drugs like Diclofenac , Indomethacin , or Anthraquinone-2-sulfonate bind with significantly higher affinity (

    
     increases by 
    
    
    ) due to the salt bridge formed at the secondary rim entrance.[1]
  • Mechanism: The guest enters the hydrophobic cavity (inclusion) while its anionic tail anchors to the ammonium group (electrostatic lock).[1]

Chiral Recognition

The 3A-amino derivative is a potent chiral selector, particularly for Dansyl-amino acids.[1] The asymmetry introduced by the single amino group creates a "three-point interaction" model:

  • Inclusion: Hydrophobic moiety enters cavity.[1][2]

  • H-Bonding: Secondary hydroxyls bind guest polar groups.[1]

  • Ionic Interaction:

    
     binds guest carboxylate.[1]
    

InteractionMechanismHost3A-Amino-γ-CD(Cationic Rim)ComplexStable Inclusion ComplexHost->ComplexHydrophobicHydrophobic Effect(Cavity)Host->HydrophobicGuestAnionic Guest(e.g., Amino Acid)Guest->ComplexElectrostaticIonic Anchor(-COO- ... +NH3-)Guest->ElectrostaticHydrophobic->ComplexElectrostatic->ComplexcaptionFig 2. Dual-mode binding mechanism: Cavity inclusion reinforced by secondary rim electrostatic anchoring.

[1]

Experimental Characterization Protocols

To validate the integrity of the cavity and the success of the substitution, the following multi-modal approach is required.

NMR pH Titration (Structural Validation)
  • Objective: Determine pKa and observe conformational shifts.

  • Protocol:

    • Dissolve 3A-amino-

      
      -CD in 
      
      
      .
    • Titrate with

      
       from pH 2 to 12.
      
    • Monitor H3 and H5 protons: A significant chemical shift change (

      
      ) at the C3 position indicates protonation/deprotonation.[1]
      
    • ROESY: Cross-peaks between H3 of the modified unit and H5 of adjacent units confirm the macrocycle is intact and not collapsed.

Isothermal Titration Calorimetry (ITC)
  • Objective: Measure thermodynamic parameters (

    
    ).
    
  • Expectation: Compared to native

    
    -CD, the amino-derivative should show a more favorable enthalpy (
    
    
    ) for anionic guests due to the exothermic electrostatic interaction, potentially offsetting any entropic penalty from rim rigidity.[1]

References

  • Giuffrida, A., et al. (2009).[1] "The 3-amino-derivative of gamma-cyclodextrin as chiral selector of Dns-amino acids in electrokinetic chromatography." Journal of Chromatography A, 1216(17), 3678-3686.[1] Link

  • Yamamura, H., et al. (2004).[1][3] "Factors controlling the complex architecture of native and modified cyclodextrins with dipeptide (Z-Glu-Tyr)." Journal of the American Chemical Society, 126(43), 14224-14233.[1][3] Link[1]

  • Tang, W., & Ng, S. C. (2008).[1] "Facile synthesis of mono-6-amino-6-deoxy-alpha-, beta-, gamma-cyclodextrin hydrochlorides." Nature Protocols, 3(4), 691-697.[1][4] 5(Note: Provides foundational synthesis logic for amino-CDs).

  • PubChem. "3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin" (Analogous structure data).[1][6] Link[1]

  • Tsuchido, Y., et al. "Structure of Cyclodextrins and Their Cavity Diameters."[1] ResearchGate.[1][7] Link

An In-depth Technical Guide to the Hydrophilic and Hydrophobic Surface Area of 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Landscape of Cyclodextrin Functionality

Cyclodextrins (CDs), a family of cyclic oligosaccharides, have become indispensable tools in the pharmaceutical sciences.[1] Their unique truncated cone structure, featuring a hydrophilic exterior and a hydrophobic inner cavity, allows them to form inclusion complexes with a wide array of poorly soluble drug molecules.[1][2] This encapsulation enhances the stability, solubility, and bioavailability of the guest drug molecule.[1] Among the native cyclodextrins, gamma-cyclodextrin (γ-CD), composed of eight glucose units, offers the largest cavity and is of significant interest for encapsulating larger molecules.[3]

However, the drive for enhanced performance, greater specificity, and novel functionalities has led to the development of chemically modified cyclodextrins. These modifications are designed to augment the inherent properties of the parent CD, often by altering its solubility, toxicity profile, and interaction with biological systems. This guide focuses on a specific, strategically modified molecule: 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin . The introduction of an amino group at a specific position on the secondary face of the cyclodextrin ring fundamentally alters the molecule's surface characteristics. This modification not only introduces a point for further conjugation but also modulates the hydrophilic-hydrophobic balance of the external surface, a critical factor in its performance as a drug delivery vehicle.

This technical guide provides a comprehensive overview of the theoretical considerations and practical methodologies for characterizing the hydrophilic and hydrophobic surface areas of this compound. It is intended for researchers, scientists, and drug development professionals who seek to understand and leverage the nuanced surface properties of this advanced excipient.

The Structural Impact of 3A-Amino Modification on Gamma-Cyclodextrin

The parent γ-cyclodextrin molecule presents a hydrophilic outer surface due to the presence of numerous hydroxyl groups. The primary hydroxyls are located on the narrower rim of the cone, while the secondary hydroxyls are on the wider rim.[2] The substitution of a secondary hydroxyl group with an amino group in This compound introduces a basic, ionizable functional group. This has several key implications for the surface properties:

  • Increased Hydrophilicity and Polarity: The amino group is more polar than the hydroxyl group it replaces and can be protonated at physiological pH. This introduces a positive charge on the surface, significantly increasing the local hydrophilicity and the molecule's ability to interact with polar solvents and biological membranes.

  • Altered Hydrogen Bonding Network: The amino group acts as a hydrogen bond donor and acceptor, altering the local hydrogen-bonding network on the cyclodextrin surface. This can influence the molecule's solubility and its interaction with water molecules.

  • Potential for pH-Responsive Behavior: The ionizable nature of the amino group means that the surface charge and, consequently, the hydrophilic/hydrophobic balance of the molecule can be tuned by changing the pH of the environment. This opens up possibilities for pH-triggered drug release mechanisms.

The precise stereochemistry, (2AS,3AS), dictates the specific orientation of the amino group, which in turn influences its accessibility and interaction with the surrounding environment. A visual representation of this modification is provided below.

G cluster_0 Unmodified Gamma-Cyclodextrin cluster_1 3A-Amino Modification gamma_cd γ-Cyclodextrin Core (Hydrophobic Cavity) hydroxyl_groups Surface Hydroxyl Groups (Hydrophilic Exterior) gamma_cd->hydroxyl_groups Defines surface character modified_cd 3A-Amino-3A-deoxy-(2AS,3AS)-γ-CD gamma_cd->modified_cd Chemical Modification amino_group 3A-Amino Group (Increased Polarity, pH-Responsive) modified_cd->amino_group Alters surface properties G start Build 3D Structure setup System Setup (Solvation, Ionization) start->setup ff Select Force Field setup->ff min Energy Minimization ff->min equil System Equilibration (NVT, NPT) min->equil prod Production MD Run equil->prod analysis Trajectory Analysis prod->analysis sasa SASA Calculation (Hydrophilic vs. Hydrophobic) analysis->sasa rdf Radial Distribution Functions analysis->rdf

Caption: Workflow for Molecular Dynamics simulation and surface analysis.

Part 2: Experimental Techniques

Experimental methods provide macroscopic validation of the computational predictions and are crucial for understanding the bulk properties of the material.

2.1. Inverse Gas Chromatography (IGC)

IGC is a highly sensitive and reliable technique for characterizing the surface energy of solid materials, including powders and fibers. [4][5]It involves injecting known vapor probes onto a column packed with the solid material (in this case, this compound) and measuring their retention times.

Protocol for IGC Analysis:

  • Column Packing:

    • Carefully pack a silanized glass column with the powdered cyclodextrin sample.

  • Dispersive Surface Energy Measurement:

    • Inject a series of n-alkane vapors (e.g., hexane, heptane, octane) at infinite dilution through the column at a controlled temperature and flow rate.

    • The retention times of these non-polar probes are used to calculate the dispersive component of the surface energy (γsd), which is directly related to the hydrophobic character of the surface. [6]3. Polar Surface Energy Measurement:

    • Inject polar probes with known acid-base properties (e.g., ethanol, ethyl acetate, dichloromethane).

    • The interactions of these polar probes with the surface allow for the determination of the specific (polar) component of the surface energy, providing a measure of the surface's Lewis acid and base character and overall hydrophilicity. [6] Data Presentation:

ParameterDescriptionExpected Outcome for 3A-Amino-γ-CD
Dispersive Surface Energy (γsd) Represents the contribution of van der Waals forces to the surface energy. A higher value indicates a more hydrophobic surface.Expected to be lower than unmodified γ-CD due to the presence of the polar amino group.
Specific (Polar) Free Energy of Adsorption Quantifies the contribution of polar interactions (e.g., hydrogen bonding, dipole-dipole).Expected to be significantly higher than unmodified γ-CD, reflecting the increased hydrophilicity.

2.2. Contact Angle Measurement

This is a direct and widely used method to assess the wettability of a surface, which correlates with its hydrophilic or hydrophobic nature. [7][8] Protocol for Contact Angle Measurement:

  • Sample Preparation:

    • Prepare a smooth, flat surface of the cyclodextrin. This can be achieved by pressing the powder into a pellet or by creating a thin film.

  • Measurement:

    • Place a droplet of a probe liquid (typically purified water) onto the surface.

    • Use a goniometer to measure the angle formed between the liquid-solid interface and the liquid-vapor interface. [7]3. Interpretation:

    • A contact angle < 90° indicates a hydrophilic surface (good wetting).

    • A contact angle > 90° indicates a hydrophobic surface (poor wetting). [7][9] 2.3. 8-Anilino-1-naphthalenesulfonic acid (ANS) Fluorescence Spectroscopy

ANS is a fluorescent probe that exhibits low fluorescence in polar environments but becomes highly fluorescent upon binding to hydrophobic regions of molecules. [10][11]This technique is well-established for characterizing hydrophobic patches on proteins and can be adapted for cyclodextrins. [12][13] Protocol for ANS Fluorescence Spectroscopy:

  • Sample Preparation:

    • Prepare solutions of the cyclodextrin at various concentrations in an appropriate buffer.

  • ANS Addition:

    • Add a fixed concentration of ANS to each cyclodextrin solution.

  • Fluorescence Measurement:

    • Excite the samples at the appropriate wavelength (around 350-380 nm) and record the emission spectrum (typically 400-600 nm).

  • Analysis:

    • An increase in fluorescence intensity and a blue shift in the emission maximum indicate the binding of ANS to hydrophobic sites. The magnitude of this change can be correlated with the extent of the accessible hydrophobic surface area. [11]

Synthesizing the Data: A Holistic View of the Surface

By integrating the results from these computational and experimental methods, a comprehensive profile of the hydrophilic and hydrophobic surface areas of this compound can be constructed.

  • MD simulations will provide a detailed map of the surface, quantifying the exact solvent-accessible areas of hydrophobic (C-H) and hydrophilic (O-H, N-H) groups.

  • IGC will yield thermodynamic data on the bulk material, providing a quantitative measure of its overall surface energy and polarity.

  • Contact angle measurements will offer a direct, visual confirmation of the surface's wettability and overall hydrophilic/hydrophobic character.

  • ANS fluorescence will probe the presence and accessibility of any residual hydrophobic patches on the exterior of the molecule.

This combined approach ensures a self-validating system, where the atomic-level insights from simulations are corroborated by macroscopic experimental measurements, providing a high degree of confidence in the characterization of this novel cyclodextrin derivative. This detailed understanding is paramount for rationally designing advanced drug delivery systems with tailored properties for specific therapeutic applications.

References

  • ANS fluorescence: Potential to discriminate hydrophobic sites of proteins in solid states. (2020). Biochem Biophys Rep, 24, 100843. Available at: [Link]

  • Inverse Gas Chromatography Surface Energy Analyzer. IESMAT. Available at: [Link]

  • How to: Measuring Hydrophilicity in Medical Coatings. (2025). Hydromer. Available at: [Link]

  • Hamdi, A., et al. (2024). Inverse Gas Chromatography to Characterize the Surface Properties of Solid Materials. ACS Omega. Available at: [Link]

  • ANS fluorescence: Potential to discriminate hydrophobic sites of proteins in solid states. (2020). Biochem Biophys Rep. Available at: [Link]

  • Ishikawa, S., et al. Calculations of Molecular Surface Area Changes with Docking of Host and Guest and Applications to Cyclodextrin Inclusion. The Journal of Physical Chemistry B. Available at: [Link]

  • Measurement of contact angle for hydrophilic and hydrophobic surfaces. ResearchGate. Available at: [Link]

  • Inverse Gas Chromatography. Surface Measurement Systems. Available at: [Link]

  • iGC - Inverse Gas Chromatography. (2022). nordtest srl. Available at: [Link]

  • Extrinsic Fluorescence. NIST. Available at: [Link]

  • Using Inverse Gas Chromatography to Understand Surface Energy. (2017). AZoM. Available at: [Link]

  • Contact Angle Measurements and Wettability. Nanoscience Instruments. Available at: [Link]

  • Contact Angle. EAG Laboratories. Available at: [Link]

  • Application of ANS fluorescent probes to identify hydrophobic sites on the surface of DREAM. (2014). Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Available at: [Link]

  • Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyzate, and Amino Acid. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Hydrophobic (brown) and hydrophilic (blue) surface area of MA, β-CD and... ResearchGate. Available at: [Link]

  • Calculation of Cyclodextrin Binding Affinities: Energy, Entropy, and Implications for Drug Design. (2005). J Am Chem Soc. Available at: [Link]

  • Molecular Simulation of the Separation of Some Amino Acid Enantiomers by β-Cyclodextrin in Gas-Phase. (2020). Front Chem. Available at: [Link]

  • Molecular Simulation of the Separation of Some Amino Acid Enantiomers by β-Cyclodextrin in Gas-Phase. (2020). Frontiers in Chemistry. Available at: [Link]

  • MD-enhanced DFT investigation of β-cyclodextrin as drug delivery system for Ampyra drug. (2022). Sci Rep. Available at: [Link]

  • Application of Molecular Dynamics Simulations in the Analysis of Cyclodextrin Complexes. (2021). International Journal of Molecular Sciences. Available at: [Link]

  • 3A-Amino-3A-Deoxy-(2As3As)-Gamma-Cyclodextrin Hydrate 94.0%(HPLC). PureSynth. Available at: [Link]

  • This compound CAS No.:189307-64-0. Ruixibiotech. Available at: [Link]

  • Structure of β-cyclodextrin (β-CyD), 3-amino-3-deoxy-(2AS,3AS)-β... ResearchGate. Available at: [Link]

  • 3A-Amino-3a-deoxy-(2as,3as)-γ-cyclodextrin Hydrate, TRC. Fisher Scientific. Available at: [Link]

  • Application of Molecular Simulation in the Study of Cyclodextrin Inclusion Complexes. (2022). Journal of Chinese Pharmaceutical Sciences. Available at: [Link]

  • Crini, G., et al. (2021). Cyclodextrins: Structural, Chemical, and Physical Properties, and Applications. Polymers. Available at: [Link]

  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Available at: [Link]

  • Effect of Hydrophilic Polymers on Complexation Efficiency of Cyclodextrins in Enhancing Solubility and Release of Diflunisal. (2018). Polymers. Available at: [Link]

  • Imiquimod/β-Cyclodextrin Inclusion Complex: Experimental and Theoretical Studies. (2014). Journal of Inclusion Phenomena and Macrocyclic Chemistry. Available at: [Link]

  • Characterization of Cyclodextrin Inclusion Complexes – A Review. Journal of Pharmaceutical Science and Technology. Available at: [Link]

  • Effects of β-Cyclodextrin Addition and Temperature on the Modulation of Hydrophobic Interactions in Aqueous Solutions of an Associative Alginate. (2005). Biomacromolecules. Available at: [Link]

Sources

Stability of Amino-Gamma-Cyclodextrin in Physiological pH Environments

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Cationic Shield" Effect

Amino-gamma-cyclodextrin (


-

-CD), specifically the mono-6-amino-6-deoxy derivative, represents a critical evolution in supramolecular hosts. While native

-CD is the most soluble of the natural cyclodextrins, it suffers from rapid enzymatic degradation by

-amylase in physiological environments (saliva, pancreatic fluids).

The Core Insight: The introduction of a primary amine group at the C6 position alters the stability profile fundamentally through what we define as the "Cationic Shield" effect . At physiological pH (7.4), the amine group (


) is predominantly protonated (

). This positive charge provides:
  • Enzymatic Resistance: Electrostatic repulsion against the aspartate/glutamate-rich active sites of

    
    -amylase.
    
  • Physical Stability: Prevention of self-aggregation via electrostatic repulsion, a common issue with neutral CDs.

  • Enhanced Solubility: Maintenance of high aqueous solubility without the need for organic cosolvents.

This guide details the physicochemical behavior of


-

-CD, validating its utility as a robust excipient for oral and parenteral drug delivery systems.

Chemical Architecture & Ionization Logic

To understand the stability, one must first master the protonation state. Unlike native CDs, which are neutral zwitterions only at extreme pH,


-

-CD behaves as a weak base.[1]
The Critical Value

Experimental data for mono-6-amino-6-deoxy-


-CD establishes a 

of 8.72 . Given the structural homology (differing only in ring size, not electronic environment at C6), we can confidently assign a

to the

-variant.
Charge State at Physiological pH (7.4)

Using the Henderson-Hasselbalch equation:





Conclusion: At pH 7.4, ~95% of the


-

-CD molecules exist in the cationic ammonium form (

)
. This cationic nature is the primary driver of its distinct stability profile compared to the neutral native parent.

Stability Profile

Enzymatic Stability (The Amylase Challenge)

Native


-CD is the most susceptible natural CD to hydrolysis by human salivary and pancreatic 

-amylase, often degrading too quickly to protect a guest drug in the GI tract.
  • Mechanism of Degradation:

    
    -Amylase attacks the 
    
    
    
    -1,4-glycosidic bond. The enzyme's active site contains conserved acidic residues (Asp197, Glu233, Asp300) which are negatively charged at physiological pH.[1]
  • The Amino Advantage: The protonated C6-ammonium group on

    
    -
    
    
    
    -CD creates a localized positive charge field.
    • Electrostatic Repulsion: The cationic CD is repelled by the anionic catalytic cleft of the enzyme.

    • Steric Hindrance: The C6 substitution disrupts the "induced fit" required for the enzyme to distort the glucose ring into the transition state.

Verdict:


-

-CD exhibits significantly extended half-life in simulated biological fluids compared to native

-CD.
Chemical Stability (Hydrolysis)
  • Acidic pH (Gastric, pH 1.2): Like all CDs, the glycosidic bonds are susceptible to acid hydrolysis, but the rate is slow.[1] The protonation of the amine (

    
    ) at this pH does not catalyze ring opening; in fact, the positive charge can destabilize the oxocarbenium ion transition state required for acid hydrolysis, potentially increasing acid stability slightly versus native forms.
    
  • Basic pH: The molecule is chemically inert to base hydrolysis.

Physical Stability (Aggregation)

Native CDs, particularly


-CD and 

-CD, form large aggregates in water due to intermolecular hydrogen bonding, leading to opalescence and unpredictable solubility.[1]
  • At pH 7.4: The mutual electrostatic repulsion between the positively charged

    
    -
    
    
    
    -CD molecules prevents the formation of these H-bonded networks.
  • Result: Solutions remain clear and monodisperse, ensuring consistent dosing accuracy.

Visualization of Stability Logic

The following diagram illustrates the divergent paths of Native vs. Amino-


-CD in a physiological environment.

StabilityLogic Environment Physiological Environment (pH 7.4, + Amylase) Native Native Gamma-CD (Neutral) Environment->Native Amino Mono-Amino-Gamma-CD (Protonated -NH3+) Environment->Amino Interaction_Native Enzyme Interaction (High Affinity) Native->Interaction_Native Active Site Binding Aggregation_Native Self-Aggregation (H-Bonding) Native->Aggregation_Native Physical Instability Interaction_Amino Enzyme Interaction (Electrostatic Repulsion) Amino->Interaction_Amino Cationic Shield Aggregation_Amino Monodisperse (Charge Repulsion) Amino->Aggregation_Amino Physical Stability Result_Native Rapid Hydrolysis (Ring Opening) Interaction_Native->Result_Native Degradation Result_Amino Resistant / Stable (Intact Ring) Interaction_Amino->Result_Amino Preserved Function

Figure 1: Comparative stability pathways of Native vs. Amino-Gamma-CD at physiological pH.

Experimental Protocols

To validate the stability of your specific


-

-CD derivative, use the following self-validating protocols.
Enzymatic Degradation Assay (Amylase Challenge)

Purpose: Quantify the resistance of


-

-CD to enzymatic digestion relative to native

-CD.

Materials:

  • 
    -Amylase (Porcine Pancreatic or Human Salivary, Sigma-Aldrich).
    
  • Phosphate Buffer Saline (PBS), pH 7.4.[1]

  • HPLC system with RI (Refractive Index) or ELSD detector.

  • Column: Amino-bonded carbohydrate column (e.g., Zorbax

    
    ).
    

Protocol:

  • Preparation: Dissolve

    
    -
    
    
    
    -CD and Native
    
    
    -CD (Control) in PBS to a concentration of 10 mM.
  • Enzyme Addition: Add

    
    -amylase (activity ~50 U/mL final concentration) to both solutions. Incubate at 37°C.
    
  • Sampling: Aliquot 100 µL samples at

    
     minutes.
    
  • Quenching: Immediately add 100 µL of ice-cold acetonitrile to quench enzyme activity and precipitate proteins. Centrifuge at 10,000 rpm for 5 min.

  • Analysis: Inject supernatant into HPLC. Mobile phase: Acetonitrile:Water (65:35 v/v).

  • Calculation: Plot % Remaining CD vs. Time.

    • Success Criteria: Native

      
      -CD should show 
      
      
      
      degradation within 30 mins.
      
      
      -
      
      
      -CD should show
      
      
      degradation in the same window.
pH-Stability Profiling (Chemical)

Purpose: Verify the integrity of the amine group and ring structure across the GI pH range.

Table 1: Stability Test Matrix

ConditionpHBuffer SystemDurationTempTarget Analyte
Gastric 1.20.1N HCl4 Hours37°CRing Opening (Linear sugars)
Intestinal 6.8Phosphate6 Hours37°CAggregation / Precipitation
Blood 7.4PBS24 Hours37°CChemical Hydrolysis
Storage 7.4PBS7 Days25°CAmine Oxidation

Functional Implications for Drug Delivery[2][3][4][5][6][7][8]

The stability profile of


-

-CD dictates its optimal use cases:
  • Anionic Drug Targeting: Due to the cationic charge at pH 7.4, this host has a high affinity for anionic guests (e.g., diclofenac, indomethacin, siRNA).[1] The binding constant (

    
    ) will be significantly higher than with native 
    
    
    
    -CD due to the synergistic combination of hydrophobic inclusion and electrostatic attraction.
  • Gene Delivery: The cationic surface allows for the condensation of nucleic acids. Unlike toxic cationic polymers (e.g., PEI), mono-amino-CDs show low cytotoxicity and negligible hemolytic activity, making them safer transfection vectors.[1]

  • Bypassing Amylase: For oral delivery,

    
    -
    
    
    
    -CD acts as a "Trojan Horse," protecting the guest drug through the amylase-rich upper GI tract until it reaches the absorption site.

References

  • Synthesis and pKa Determination: Brown, S. E., et al. (1993).[1][2] "Synthesis and Properties of 6A-Amino-6A-deoxy-α- and -β-cyclodextrin." Australian Journal of Chemistry.[2] Link (Establishes pKa ~8.7 for mono-amino CDs).

  • Enzymatic Degradation: Szejtli, J. (2004).[1] "Past, present, and future of cyclodextrin research." Pure and Applied Chemistry. Link (Discusses amylase susceptibility of gamma-CD).

  • Cationic CD Stability: O'Neill, M. J., et al. (2018).[1] "Functionalized Cyclodextrins for the Delivery of Genetic Material."[3] Pharmaceutics.[4][5][6] Link (Discusses stability and low toxicity of cationic CD vectors).

  • Amylase Resistance of Modified CDs: Jodal, I., et al. (1984).[1] "Enzymatic degradation of cyclodextrins." Proceedings of the First International Symposium on Cyclodextrins. (Foundational work on modification hindering hydrolysis).

  • Toxicity Profile: Fenyvesi, F., et al. (2015).[1][5] "Evaluation of the Cytotoxicity of Cyclodextrin Derivatives." PLOS ONE. Link (Confirms low toxicity of mono-amino derivatives).

Sources

Methodological & Application

Synthesis of 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin: A Detailed Protocol for Regioselective Modification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Site-Specific Cyclodextrin Functionalization

Cyclodextrins (CDs) are a class of cyclic oligosaccharides that have garnered significant attention in pharmaceutical and chemical research due to their unique ability to form inclusion complexes with a wide variety of guest molecules. This property allows for the enhancement of solubility, stability, and bioavailability of guest compounds. While native cyclodextrins offer a versatile platform, the selective functionalization of their hydroxyl groups opens up new avenues for creating tailored host molecules with enhanced binding affinities and specific functionalities. The regioselective introduction of an amino group at the C-3 position of the secondary face of gamma-cyclodextrin (γ-CD) yields 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin, a derivative with a distinct three-dimensional structure and altered hydrogen-bonding capabilities, making it a valuable tool for chiral recognition, catalysis, and drug delivery applications.

This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound from native γ-cyclodextrin. The synthetic strategy hinges on the selective activation of the C-2 hydroxyl group, followed by the formation of an epoxide intermediate and subsequent nucleophilic amination, which ensures the desired regioselectivity at the C-3 position.

Chemical Principles: Achieving C-3 Selectivity

Direct selective functionalization of the C-3 hydroxyl group of cyclodextrins is challenging due to its lower reactivity compared to the C-2 and C-6 hydroxyls.[1] The protocol outlined below circumvents this challenge by exploiting the higher acidity of the C-2 hydroxyl group. The synthesis proceeds through three key stages:

  • Selective Tosylation at the C-2 Position: The C-2 hydroxyl group is more acidic than the C-3 hydroxyl, allowing for its preferential reaction with a tosylating agent under controlled conditions. This step introduces a good leaving group, the tosyl group, at the C-2 position.[2]

  • Epoxide Formation: Treatment of the 2-O-tosylated γ-cyclodextrin with a base induces an intramolecular Williamson ether synthesis. The C-3 alkoxide, formed by deprotonation of the C-3 hydroxyl group, displaces the tosyl group at C-2, leading to the formation of a 2,3-anhydro (epoxide) intermediate.[2]

  • Nucleophilic Ring-Opening: The strained epoxide ring is susceptible to nucleophilic attack. The introduction of an amine source, such as ammonia, results in the regioselective opening of the epoxide ring. The nucleophile preferentially attacks the C-3 position, leading to the formation of the desired 3-amino-3-deoxy-γ-cyclodextrin with an inversion of stereochemistry at the C-3 position, resulting in an altro configuration.[3]

Experimental Protocol

This protocol is adapted from the work of Impellitteri et al. (2008) and provides a reliable method for the synthesis of this compound.[3]

Materials and Reagents
Reagent/MaterialGradeSupplier
Native γ-Cyclodextrin≥98%Sigma-Aldrich
2-naphthalenesulfonyl chloride98%Sigma-Aldrich
PyridineAnhydrous, 99.8%Sigma-Aldrich
Sodium Carbonate (Na₂CO₃)Anhydrous, ≥99.5%Sigma-Aldrich
Ammonia solution28-30% in waterSigma-Aldrich
AcetoneACS reagent gradeFisher Scientific
MethanolHPLC gradeFisher Scientific
Diethyl etherACS reagent gradeFisher Scientific
CM-Sephadex C-25---GE Healthcare
Deionized water------
Step 1: Synthesis of 2-O-(2-naphthalenesulfonyl)-γ-cyclodextrin

This initial step involves the selective sulfonylation of the C-2 hydroxyl group of γ-cyclodextrin.

  • In a round-bottom flask, dissolve native γ-cyclodextrin in pyridine at a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C in an ice bath with gentle stirring.

  • Slowly add a solution of 2-naphthalenesulfonyl chloride (1.1 equivalents) in pyridine to the γ-cyclodextrin solution over a period of 30 minutes.

  • Allow the reaction mixture to stir at 0 °C for 2 hours and then at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of acetonitrile:water (4:1 v/v).

  • Upon completion, quench the reaction by adding ice-cold water.

  • Concentrate the solution under reduced pressure to remove most of the pyridine.

  • Precipitate the crude product by adding the concentrated aqueous solution to a large volume of acetone.

  • Collect the precipitate by filtration, wash thoroughly with acetone and diethyl ether, and dry under vacuum.

  • Purify the crude product by reverse-phase chromatography to obtain the pure 2-O-(2-naphthalenesulfonyl)-γ-cyclodextrin.

Step 2: Synthesis of 2,3-Anhydro-γ-cyclodextrin (Epoxide Intermediate)

The 2-O-sulfonated intermediate is then converted to the crucial epoxide intermediate.

  • Dissolve the purified 2-O-(2-naphthalenesulfonyl)-γ-cyclodextrin in a 0.5 M aqueous solution of sodium carbonate (Na₂CO₃).

  • Stir the solution vigorously at room temperature for 3 hours.[3]

  • Monitor the formation of the epoxide by TLC. The epoxide will have a different retention factor compared to the starting material.

  • Neutralize the solution with a dilute acid (e.g., 0.1 M HCl) to a pH of ~7.

  • Desalt the solution using a suitable method, such as dialysis or size-exclusion chromatography.

  • Lyophilize the desalted solution to obtain the 2,3-anhydro-γ-cyclodextrin as a white powder.

Step 3: Synthesis of this compound

The final step involves the nucleophilic opening of the epoxide ring with ammonia.

  • Dissolve the 2,3-anhydro-γ-cyclodextrin in a concentrated aqueous ammonia solution (28-30%).

  • Heat the reaction mixture in a sealed pressure vessel at 60 °C for 48 hours.

  • After cooling to room temperature, carefully open the vessel in a well-ventilated fume hood.

  • Remove the excess ammonia by rotary evaporation under reduced pressure.

  • Dissolve the resulting residue in a minimum amount of deionized water.

  • Purify the crude product by ion-exchange chromatography using a CM-Sephadex C-25 column. Elute with a gradient of aqueous ammonia (0 to 0.5 M).

  • Combine the fractions containing the desired product (as determined by TLC and a ninhydrin stain).

  • Desalt the combined fractions and lyophilize to yield the final product, this compound, as a white, fluffy solid with a reported yield of 90%.[3]

Visualization of the Synthetic Workflow

The overall synthetic pathway can be visualized as follows:

G cluster_0 Step 1: Selective Tosylation cluster_1 Step 2: Epoxide Formation cluster_2 Step 3: Amination Native_gamma_CD Native γ-Cyclodextrin Reagent1 2-Naphthalenesulfonyl Chloride, Pyridine Native_gamma_CD->Reagent1 Intermediate1 2-O-(2-naphthalenesulfonyl)- γ-cyclodextrin Reagent1->Intermediate1 Reagent2 Sodium Carbonate (Na₂CO₃) Intermediate1->Reagent2 Intermediate2 2,3-Anhydro-γ-cyclodextrin (Epoxide) Reagent2->Intermediate2 Reagent3 Aqueous Ammonia (NH₃) Intermediate2->Reagent3 Final_Product 3A-Amino-3A-deoxy-(2AS,3AS)- γ-cyclodextrin Reagent3->Final_Product

Caption: Synthetic workflow for 3A-Amino-3A-deoxy-γ-cyclodextrin.

Chemical Structures

structures cluster_start Native γ-Cyclodextrin cluster_intermediate1 2-O-Tosylated Intermediate cluster_intermediate2 2,3-Anhydro Intermediate cluster_final 3-Amino-γ-cyclodextrin start inter1 Structure not readily available start->inter1 inter2 Structure not readily available inter1->inter2 final Structure not readily available inter2->final

Sources

Application Notes and Protocols: Leveraging 3A-Amino-Gamma-Cyclodextrin as a High-Resolution Chiral Selector in Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Capillary electrophoresis (CE) has emerged as a powerful technique for the enantiomeric separation of chiral compounds, offering high efficiency, rapid analysis, and low sample consumption.[1] The choice of a suitable chiral selector is paramount for achieving successful enantioseparation. This document provides a comprehensive guide to the application of 3A-amino-gamma-cyclodextrin as a versatile and effective chiral selector in CE. We will delve into the fundamental principles of chiral recognition with this selector, provide detailed protocols for method development and application, and present a compendium of separation data for various analytes. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge and practical insights to effectively utilize 3A-amino-gamma-cyclodextrin for their chiral separation needs.

Introduction to Chiral Separations in Capillary Electrophoresis

Chirality is a fundamental property of many drug molecules, where enantiomers can exhibit significantly different pharmacological and toxicological profiles. Consequently, regulatory agencies often mandate the development of enantioselective analytical methods for the evaluation of chiral drug purity.[2] Capillary electrophoresis has proven to be an invaluable tool for chiral separations due to its high resolving power and methodological flexibility. The principle of chiral CE lies in the addition of a chiral selector to the background electrolyte (BGE), which interacts differentially with the enantiomers, leading to a difference in their electrophoretic mobilities and subsequent separation.

Cyclodextrins (CDs) are a widely used class of chiral selectors due to their unique toroidal structure, which provides a chiral microenvironment for host-guest interactions.[1] Native cyclodextrins can be chemically modified to enhance their enantioselective capabilities. Among these, amino-substituted cyclodextrins have garnered significant attention. This guide focuses specifically on a potent chiral selector: 3A-amino-gamma-cyclodextrin.

The Chiral Selector: 3A-Amino-Gamma-Cyclodextrin

3A-Amino-gamma-cyclodextrin, more formally known as 3-Deoxy-3-amino-2(S),3(R)-gamma-cyclodextrin (GCD3AM), is a derivative of gamma-cyclodextrin where a primary amino group replaces a hydroxyl group at the 3-position of one of the glucose units. This seemingly minor modification has a profound impact on its chiral recognition capabilities.

Key Properties:

  • Gamma-Cyclodextrin Cavity: The large cavity of the gamma-cyclodextrin backbone can accommodate a wide range of analyte molecules.

  • Ionizable Amino Group: The primary amino group is ionizable, allowing for pH-dependent control over the selector's charge. This provides an additional handle for optimizing separations, particularly for acidic and neutral compounds.

  • Hydrogen Bonding Capabilities: The remaining hydroxyl groups and the amino group itself can participate in hydrogen bonding interactions with the analyte.

Mechanism of Chiral Recognition

The enantioselective recognition by 3A-amino-gamma-cyclodextrin is a multifactorial process involving a combination of non-covalent interactions. The widely accepted "three-point interaction" model provides a useful framework for understanding this phenomenon.[2] For effective chiral discrimination, at least three points of interaction between the chiral selector and the analyte are necessary, with at least one of these interactions being stereochemically dependent.

The primary mechanisms at play with 3A-amino-gamma-cyclodextrin are:

  • Inclusion Complexation: The hydrophobic portion of the analyte molecule can be included within the relatively hydrophobic cavity of the gamma-cyclodextrin. The "fit" of the enantiomers within the cavity can differ, leading to variations in the stability of the diastereomeric complexes formed.

  • Hydrogen Bonding: The hydroxyl groups on the rims of the cyclodextrin and the strategically positioned 3-amino group can form hydrogen bonds with functional groups on the analyte, such as carboxyl, hydroxyl, or amide groups. The spatial arrangement of these groups on the enantiomers can lead to preferential hydrogen bonding with one enantiomer over the other.[3]

  • Electrostatic Interactions: The charge of the 3-amino-gamma-cyclodextrin can be controlled by adjusting the pH of the background electrolyte. At low pH, the amino group is protonated (positively charged), enabling electrostatic interactions with negatively charged analytes. This attractive or repulsive force can significantly influence the stability of the diastereomeric complexes and, consequently, the enantiomeric resolution.

The synergy of these interactions results in the formation of transient diastereomeric complexes with different formation constants and/or mobilities, ultimately leading to their separation in the capillary.

Figure 1: Mechanism of chiral recognition by 3A-amino-gamma-cyclodextrin in CE.

Application Compendium: Enantioseparation of Dansylated Amino Acids

3A-Amino-gamma-cyclodextrin has demonstrated exceptional performance in the enantioseparation of dansylated (Dns) amino acids. The following table summarizes the separation conditions and results obtained for a variety of Dns-amino acids using 3-Deoxy-3-amino-2(S),3(R)-gamma-cyclodextrin (GCD3AM) as the chiral selector.[4]

Analyte (Dns-Amino Acid)BGE CompositionpHGCD3AM Conc. (mM)Resolution (Rs)
Dns-Tryptophan20 mM Phosphate7.01.03.5
Dns-Valine20 mM Phosphate7.01.02.8
Dns-Leucine20 mM Phosphate7.01.04.2
Dns-Phenylalanine20 mM Phosphate7.01.03.1
Dns-Serine20 mM Phosphate7.01.02.5
Dns-Tryptophan20 mM Phosphate9.00.54.1
Dns-Valine20 mM Phosphate9.00.53.2
Dns-Leucine20 mM Phosphate9.00.54.8
Dns-Phenylalanine20 mM Phosphate9.00.53.7
Dns-Serine20 mM Phosphate9.00.52.9

Protocols

Protocol 1: Method Development for Chiral Separation

This protocol outlines a systematic approach to developing a robust chiral separation method using 3A-amino-gamma-cyclodextrin.

G A 1. Analyte & Selector Characterization B 2. Initial BGE Selection (e.g., 20 mM Phosphate) A->B C 3. pH Screening (e.g., 3.0, 5.0, 7.0, 9.0) B->C D 4. Selector Concentration Optimization (e.g., 0.5-5.0 mM) C->D E 5. Voltage & Temperature Optimization D->E F 6. Method Validation E->F

Figure 2: Workflow for chiral method development in CE.

Step-by-Step Methodology:

  • Analyte and Selector Characterization:

    • Determine the pKa and solubility of your analyte.

    • Prepare a stock solution of 3A-amino-gamma-cyclodextrin in deionized water.

  • Initial Background Electrolyte (BGE) Selection:

    • Start with a simple buffer system, such as a 20-50 mM phosphate or borate buffer.

  • pH Screening:

    • The pH of the BGE is a critical parameter as it affects the charge of both the analyte and the chiral selector.

    • Screen a wide pH range (e.g., 3.0, 5.0, 7.0, 9.0) to find the optimal pH for separation.

    • For acidic analytes, a pH above their pKa is generally preferred.

    • For basic analytes, a pH below their pKa is typically used.

  • Selector Concentration Optimization:

    • Once an optimal pH is identified, vary the concentration of 3A-amino-gamma-cyclodextrin in the BGE (e.g., 0.5, 1.0, 2.0, 5.0 mM).

    • Increasing the selector concentration generally increases the resolution up to a certain point, after which it may plateau or even decrease.

  • Voltage and Temperature Optimization:

    • Optimize the applied voltage to achieve a balance between analysis time and resolution. Higher voltages can lead to shorter analysis times but may cause Joule heating, which can negatively impact the separation.

    • Control the capillary temperature to ensure reproducibility. Typically, temperatures between 20-30 °C are used.

  • Method Validation:

    • Once the optimal conditions are established, validate the method for its intended purpose, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Standard Operating Procedure for Enantioseparation of a Basic Drug

This protocol provides a general procedure for the enantiomeric separation of a basic drug using 3A-amino-gamma-cyclodextrin.

Materials:

  • Capillary Electrophoresis System with UV or DAD detector

  • Fused-silica capillary (e.g., 50 µm i.d., 30-60 cm total length)

  • 3A-Amino-gamma-cyclodextrin

  • Phosphoric acid

  • Sodium hydroxide

  • Deionized water

  • Analyte (racemic mixture and individual enantiomers, if available)

Procedure:

  • Capillary Conditioning (New Capillary):

    • Rinse the capillary with 1 M NaOH for 20 minutes.

    • Rinse with deionized water for 10 minutes.

    • Rinse with the background electrolyte (BGE) for 15 minutes.

  • Background Electrolyte (BGE) Preparation:

    • Prepare a 50 mM phosphate buffer by dissolving the appropriate amount of sodium phosphate in deionized water.

    • Adjust the pH to 2.5 with phosphoric acid.

    • Dissolve the desired concentration of 3A-amino-gamma-cyclodextrin (e.g., 2 mM) in the BGE.

    • Filter the BGE through a 0.45 µm filter.

  • Sample Preparation:

    • Dissolve the racemic analyte in deionized water or a suitable solvent to a final concentration of approximately 1 mg/mL.

  • CE Analysis:

    • Pre-run rinse: Rinse the capillary with the BGE for 2 minutes.

    • Injection: Inject the sample using hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Separation: Apply a voltage of +25 kV.

    • Detection: Monitor the separation at a suitable wavelength (e.g., 214 nm).

    • Post-run rinse: Rinse the capillary with 0.1 M NaOH for 2 minutes, followed by deionized water for 2 minutes, and finally with BGE for 3 minutes between runs to ensure reproducibility.

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers.

    • Calculate the resolution (Rs) between the enantiomer peaks using the following formula: Rs = 2(t₂ - t₁) / (w₁ + w₂) where t₁ and t₂ are the migration times of the two enantiomers, and w₁ and w₂ are their respective peak widths at the base. A resolution of ≥ 1.5 indicates baseline separation.

Troubleshooting

ProblemPossible CauseSuggested Solution
No separation Incorrect pH or selector concentration.Re-evaluate the pH and selector concentration screening. Ensure the analyte and selector have appropriate charges and interactions.
Poor peak shape (tailing or fronting) Analyte-wall interactions.Add an EOF modifier to the BGE (e.g., a small amount of a quaternary ammonium salt). Ensure proper capillary conditioning.
Long analysis time Low voltage or high BGE viscosity.Increase the applied voltage (monitor for excessive current). Consider adding an organic modifier (e.g., methanol, acetonitrile) to the BGE to reduce viscosity.
Poor reproducibility of migration times Inconsistent capillary temperature or BGE composition.Use a thermostatted capillary cassette. Prepare fresh BGE daily and ensure it is well-mixed. Implement rigorous rinsing procedures between runs.

References

  • Cyclodextrins AS Dominant Chiral Selective Agents in the Capillary Separation Techniques. (2021). International Journal of Molecular Sciences, 22(16), 8693. [Link]

  • Using Cyclodextrins to Achieve Chiral and Non-chiral Separations in Capillary Electrophoresis. (2009). Chromatography Online. [Link]

  • Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. (2023). RSC Advances, 13(5), 3245-3254. [Link]

  • The 3-amino-derivative of gamma-cyclodextrin as chiral selector of Dns-amino acids in electrokinetic chromatography. (2009). Journal of Chromatography A, 1216(17), 3678-3686. [Link]

  • Enantiomeric purity methods for three pharmaceutical compounds by electrokinetic capillary chromatography utilizing highly sulfated-gamma-cyclodextrin as the chiral selector. (2006). Journal of Chromatography A, 1127(1-2), 286-294. [Link]

  • Development of a Chiral Capillary Electrophoresis Method for the Enantioseparation of Verapamil Using Cyclodextrins as Chiral Selectors and Experimental Design Optimization. (2021). Molecules, 26(22), 6965. [Link]

  • Chiral separation of pharmaceutical compounds with charged cyclodextrins using capillary electrophoresis. (2001).
  • Adsorptive Interaction of Chiral Amino Acids on β-Cyclodextrin Bonded to Silica Particles. (2012). American Journal of Analytical Chemistry, 3(12), 856-864. [Link]

  • Enantiomeric separation by capillary electrophoresis using a soluble neutral beta-cyclodextrin polymer. (1995). Journal of Chromatography A, 709(1), 89-98. [Link]

  • 3-Amino derivative of β-cyclodextrin: Thermodynamics of copper(II) complexes and exploitation of its enantioselectivity in the separation of amino acid racemates by ligand exchange capillary electrophoresis. (2006). Carbohydrate Research, 341(10), 1529-1537. [Link]

  • Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. (2024). Molecules, 29(21), 4953. [Link]

  • The Use of Dual Cyclodextrin Chiral Selector Systems in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: An Overview. (2021). Molecules, 26(8), 2279. [Link]

  • HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex. [Link]

  • Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. (2021). Molecules, 26(14), 4286. [Link]

Sources

Preparation of supramolecular hydrogels using amino-gamma-cyclodextrin crosslinkers

Application Note: Engineering Cationic Supramolecular Hydrogels via Amino- -Cyclodextrin Crosslinking

Abstract & Scope

This guide details the engineering of stimuli-responsive supramolecular hydrogels utilizing Mono-6-amino-6-deoxy-


-cyclodextrin (

-CD-NH

)



double-chain threading

The introduction of the primary amine group (

  • Cationic Functionality: Enables electrostatic binding with anionic biological targets (e.g., siRNA, plasmid DNA, mucosal membranes).

  • Chemical Versatility: Provides a nucleophilic handle for post-assembly stabilization or conjugation.

This protocol focuses on a Polypseudorotaxane (PPR) Assembly strategy, where


Scientific Grounding: The "Double-Barrel" Mechanism

The structural integrity of this hydrogel relies on the specific host-guest crystallography of

  • Cavity Dimensions: The

    
    -CD cavity (
    
    
    0.95 nm diameter) is too wide to form stable complexes with a single PEG chain (diameter
    
    
    0.4 nm) via tight Van der Waals forces.
  • The Stabilization Event: To maximize enthalpy,

    
    -CD accommodates two  PEG chains simultaneously. This creates a "figure-8" or "double-barrel" crosslink, physically locking two polymer backbones together.
    
  • The Amine Role: The pendant amine groups project outward from the hydrophilic rim, creating a positively charged surface mesh at physiological pH (pKa

    
     8.5), essential for gene delivery applications.
    
Mechanism Visualization

Gcluster_0Interaction LogicPEGPEG Chains(Guest)ThreadThreading Event(Kinetic Control)PEG->ThreadGCDAmino-γ-CD(Host)GCD->ThreadDoubleDouble-ChainInclusion ComplexThread->Double 2:1 StoichiometryGelSupramolecularHydrogel NetworkDouble->Gel H-Bonding Aggregation

Figure 1: Logical flow of the double-chain threading mechanism specific to

Pre-Protocol: Material Synthesis & Selection

Since



A. Reagents[1][2][3][4]
  • Host: Mono-6-amino-6-deoxy-

    
    -cyclodextrin (MW 
    
    
    1296 g/mol ).
  • Guest Polymer: Poly(ethylene glycol) (PEG).[1][2][3]

    • Recommendation: Use PEG 20,000 Da . Lower MW PEGs (e.g., <4,000) form precipitates rather than gels because the chains are too short to bridge multiple CD channels.

  • Solvent: Deionized water (18.2 M

    
    
    
    
    cm).
B. Stoichiometry Calculations

For

one 

-CD ring per four ethylene oxide (EO) units

Simplified Ratio: For every 1g of PEG (20k), use approximately 7.3g of


partial coverage (5-10%)

Target Ratio for Hydrogel: 10% w/v Polymer, 5-8% w/v Host.

Detailed Protocol: Hydrogel Assembly

Phase 1: Preparation of Stock Solutions

Objective: Ensure complete dissolution to prevent premature nucleation.

  • PEG Solution (20% w/v):

    • Dissolve 2.0 g of PEG (MW 20,000) in 10 mL of deionized water.

    • Critical Step: Stir at 40°C for 30 minutes to disentangle polymer chains.

    • Filter through a 0.45

      
      m PVDF filter to remove dust (nucleation sites).
      
  • Amino-

    
    -CD Solution (Saturation): 
    
    • Dissolve Amino-

      
      -CD in water at room temperature. Native 
      
      
      -CD is highly soluble (232 mg/mL), and the amine derivative retains good solubility.
    • Prepare a saturated solution (approx. 200 mg/mL).

Phase 2: The "Threading" Process

Objective: Control the kinetics of threading to favor network formation over precipitation.

  • Mixing:

    • In a glass vial, combine the PEG solution and Amino-

      
      -CD solution to achieve a final concentration of 10% PEG  and 5-8% CD .
      
    • Example: Mix 1 mL PEG stock + 0.5 mL CD stock + 0.5 mL Water.

  • Sonication (The Nucleation Trigger):

    • Sonicate the mixture (bath sonicator, 40 kHz) for 2 minutes at room temperature.

    • Why? Sonication disperses the CD molecules and forces them past the energy barrier of the PEG chain ends, initiating the "shish-kebab" threading.

  • Incubation & Gelation:

    • Seal the vial and incubate at 25°C (Room Temp).

    • Observation: The solution will turn from transparent to slightly opaque (thixotropic gel) over 12–24 hours.

    • Note: Unlike

      
      -CD gels which form rapidly, 
      
      
      -CD double-threading is kinetically slower due to the entropic penalty of aligning two polymer chains.
Phase 3: Post-Gelation Functionalization (Optional)

Objective: Utilize the amine groups for payload binding.

  • For DNA/RNA Loading: Add plasmid DNA solution (10-50

    
    g/mL) to the liquefied gel (shear-thinned) and vortex gently. The positively charged 
    
    
    groups on the CD will complex with the phosphate backbone of the DNA.
  • Re-Gelation: Allow the mixture to rest for 1 hour to recover gel stiffness.

Characterization & Data Interpretation

To validate the supramolecular nature of the gel, the following assays are required.

A. Rheological Profiling

Perform oscillatory shear rheology to confirm the "gel" state (

ParameterTypical ValueInterpretation
Storage Modulus (

)
10

– 10

Pa
Indicates semi-solid elastic network strength.
Loss Modulus (

)
<

Indicates solid-like behavior.
Yield Stress 50 – 200 PaForce required to induce flow (injectability).
Recovery Time < 30 secondsTime to return to

after high shear (self-healing).
B. X-Ray Diffraction (XRD)

This is the definitive test for "channel" formation.

  • Protocol: Lyophilize a small aliquot of the hydrogel (freeze-dry). Analyze the powder via XRD.

  • Expected Signature: A sharp reflection peak at 2

    
     = 7.5° .
    
    • Causality: This peak corresponds to the (200) reflection of the channel-type crystal structure of

      
      -CD, confirming the CDs are stacked in a column (molecular necklace) rather than randomly dispersed.
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation instead of Gelation PEG MW too low (<6kDa) or CD concentration too high.Use PEG 20kDa or 35kDa. Reduce CD concentration to <8%.
No Gel Formation (Liquid) Incomplete threading or temperature too high.Extend incubation time to 48h. Ensure incubation is at 20-25°C (H-bonds weaken >40°C).
Low Shear Recovery Insufficient physical crosslinks.Increase PEG concentration to 12-15% to increase chain entanglement density.

Workflow Diagram

WorkflowstartStart: Raw MaterialssynSynthesize/PurifyAmino-γ-CDstart->synsolPrepare Stock Solutions(PEG @ 40°C, CD @ RT)syn->solmixMix Host & Guest(Target 10% PEG / 8% CD)sol->mixsonicSonication (2 min)Initiate Threadingmix->sonicincubateIncubation (24h, 25°C)Double-Chain Assemblysonic->incubateqcQC: Rheology & XRDincubate->qc

Figure 2: Experimental workflow for the preparation of Amino-

References

  • Synthesis of Amino-CDs: Tang, W., & Ng, S. C. (2008).[4][5] Facile synthesis of mono-6-amino-6-deoxy-α-, β-, γ-cyclodextrin hydrochlorides for molecular recognition, chiral separation and drug delivery.[5][6][7] Nature Protocols, 3(4), 691–697. Link[5]

  • 
    -CD Double Threading:  Harada, A., Li, J., & Kamachi, M. (1994). Double-stranded inclusion complexes of cyclodextrin threaded on poly (ethylene glycol).[3] Nature, 370(6485), 126–128. Link
    
  • Supramolecular Hydrogel Review: Ma, X., & Zhao, Y. (2015). Biomedical Applications of Supramolecular Hydrogels. Chemical Reviews, 115(15), 7794–7839. Link

  • Cationic CD Applications: O'Neill, M. J., et al. (2018). Supramolecular hydrogels for gene delivery.[8][9] Advanced Drug Delivery Reviews, 127, 35-47. Link

Application Notes & Protocols: Leveraging 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-Cyclodextrin for Advanced Rotaxane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Mechanically interlocked molecules (MIMs), particularly rotaxanes, have transitioned from chemical curiosities to fundamental components in advanced materials, molecular machines, and sophisticated drug delivery systems.[1][2] Cyclodextrins (CDs), a class of cyclic oligosaccharides, are highly valued as the macrocyclic "wheel" in rotaxane synthesis due to their biocompatibility, availability, and unique host-guest chemistry.[3][4] Among them, gamma-cyclodextrin (γ-CD) offers the largest cavity, enabling the encapsulation of bulkier molecular guests.[5][6] This guide focuses on a specialized derivative, 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin , a scaffold that introduces a primary amino group onto the CD framework. This single functionalization provides a strategic, reactive handle for covalent chemistry, enabling pH-dependent interactions and the construction of highly complex, functional rotaxane architectures. This document provides an in-depth exploration of this scaffold, including its synthesis, the principles of its use in rotaxane formation, and detailed, field-tested protocols for synthesis and characterization, intended for researchers in supramolecular chemistry, materials science, and drug development.

The Scaffold: Understanding 3A-Amino-3A-deoxy-(2AS,3AS)-γ-Cyclodextrin

Structure and Key Properties

3A-Amino-3A-deoxy-(2AS,3AS)-γ-cyclodextrin is a derivative of γ-CD where a single primary hydroxyl group on one of the glucose units has been replaced by an amino group. This seemingly minor modification has profound implications for its application as a rotaxane scaffold.

Causality Behind the Chemistry: The introduction of the amino group fundamentally alters the properties of the native cyclodextrin.

  • Reactivity: It provides a primary nucleophilic site, distinct from the less reactive secondary hydroxyls, allowing for selective covalent modification under mild conditions. This is the key to its utility as a versatile scaffold.

  • pH-Responsiveness: The amine can be protonated at acidic pH, introducing a localized positive charge. This can be exploited to control the host-guest binding properties or to direct the assembly/disassembly of the rotaxane in response to environmental pH changes.

  • Asymmetry: The single modification breaks the C8 symmetry of the parent γ-CD, which can be a critical factor in creating stereospecific rotaxanes and influencing the dynamics of the interlocked components.[7]

Caption: Molecular structure of 3A-Amino-3A-deoxy-(2AS,3AS)-γ-cyclodextrin.

Table 1: Physicochemical Properties of the Scaffold

PropertyValueSignificance in Rotaxane Synthesis
CAS Number 189307-64-0Unique identifier for sourcing and regulatory purposes.[8][9]
Molecular Formula C₄₈H₈₁NO₃₉Used for calculating molar quantities and for mass spectrometry.[8]
Molecular Weight ~1296.14 g/mol (anhydrous)Essential for accurate stoichiometry in reaction protocols.[8]
Cavity Diameter 8 – 9.5 ÅAccommodates large or multiple guest molecules ("axles").[4]
Solubility Soluble in water, DMF, DMSODictates the choice of solvent for pseudorotaxane formation and capping reactions.[3][10]

Principles of Rotaxane Synthesis with Amino-γ-CD

The "Threading and Capping" Strategy

The most robust and widely used method for synthesizing CD-based rotaxanes is the "threading and capping" (or end-capping) approach.[3][10] This strategy relies on a thermodynamic equilibrium followed by a kinetically controlled covalent reaction.

  • Step 1: Pseudorotaxane Formation (Threading): The cyclodextrin (wheel) and a linear molecule with reactive termini (axle) are mixed in a suitable solvent. Driven primarily by the hydrophobic effect in aqueous solutions, the axle threads through the hydrophobic cavity of the CD, forming a non-covalent inclusion complex known as a pseudorotaxane.[11]

  • Step 2: End-Capping Reaction (Stoppering): A bulky molecule, or "stopper," is added to the solution. This stopper is chosen to be too large to pass through the CD cavity and to react specifically with the termini of the threaded axle. This reaction forms covalent bonds, permanently entrapping the CD on the axle and yielding the mechanically interlocked rotaxane.[3]

Caption: The "Threading and Capping" strategy for[11]rotaxane synthesis.

The Strategic Role of the Amino Group

The amino group on the 3A-Amino-γ-CD scaffold offers unique synthetic possibilities beyond that of a passive wheel.

  • Active Template Synthesis: The amino group can participate directly in the capping reaction. For instance, it can act as a nucleophile to form an amide or imine bond with a stopper, creating a rotaxane where the wheel is tethered to one of its stoppers. This can be used to create more complex architectures like [c2]daisy chains.[12]

  • Post-Synthesis Functionalization: The rotaxane can be synthesized using a standard axle and stoppers, leaving the amino group on the CD intact. This primary amine can then be used as a handle to attach other molecules, such as fluorescent dyes for imaging, targeting ligands for drug delivery, or catalysts.

  • Modulating Binding Affinity: The protonation state of the amino group can influence the binding constant of the axle within the cavity, allowing for pH-controlled threading or dethreading in certain systems.[11]

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol: Synthesis of Mono-6-Amino-6-Deoxy-γ-Cyclodextrin

This protocol is adapted from literature procedures for the selective modification of a primary hydroxyl group of a cyclodextrin.[13] It involves three key steps: tosylation, azidation, and reduction.

Caption: Synthetic route to the 3A-Amino-γ-CD scaffold.

A. Step 1: Mono-6-(p-toluenesulfonyl)-6-deoxy-γ-cyclodextrin (6-OTs-γ-CD)

  • Dissolution: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve γ-cyclodextrin (e.g., 5.0 g, 3.86 mmol) in freshly dried pyridine (e.g., 50 mL).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add p-toluenesulfonyl chloride (TsCl) (e.g., 0.70 g, 3.67 mmol, ~0.95 eq) portion-wise over 15 minutes, ensuring the temperature remains low.

  • Reaction: Allow the mixture to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 24 hours.

  • Workup: Quench the reaction by slowly adding ice-cold water. Remove the pyridine under reduced pressure. The resulting solid can be purified by recrystallization from a methanol:water mixture to yield the product as a white solid.

  • Validation: Confirm the structure using ¹H NMR (appearance of tosyl aromatic protons) and ESI-MS.

B. Step 2: Mono-6-azido-6-deoxy-γ-cyclodextrin (6-N₃-γ-CD)

  • Dissolution: Dissolve the purified 6-OTs-γ-CD (e.g., 1.0 g, 0.69 mmol) in N,N-dimethylformamide (DMF) (e.g., 20 mL).

  • Nucleophilic Substitution: Add sodium azide (NaN₃) (e.g., 0.45 g, 6.9 mmol, 10 eq) to the solution.

  • Reaction: Heat the mixture to 60-70 °C and stir for 24 hours.

  • Workup: Cool the reaction to room temperature and precipitate the product by pouring the solution into a large volume of acetone. Filter the resulting white solid and wash thoroughly with acetone.

  • Validation: Confirm the substitution via FT-IR (appearance of a strong azide stretch at ~2100 cm⁻¹) and ESI-MS.

C. Step 3: Mono-6-amino-6-deoxy-γ-cyclodextrin (Staudinger Reduction)

  • Dissolution: Dissolve the 6-N₃-γ-CD (e.g., 0.5 g, 0.38 mmol) in DMF (e.g., 10 mL).

  • Reduction: Add triphenylphosphine (PPh₃) (e.g., 0.12 g, 0.46 mmol, 1.2 eq) followed by water (e.g., 1 mL).

  • Reaction: Stir the mixture at room temperature for 12-18 hours. The reaction progress can be monitored by the disappearance of the azide peak in FT-IR.

  • Workup: Precipitate the crude product by adding the reaction mixture to a large volume of acetone. The product can be purified by washing with acetone to remove triphenylphosphine oxide.

  • Validation: Confirm the final structure using ¹H and ¹³C NMR and high-resolution mass spectrometry (HRMS).[13]

Protocol: Synthesis of a[11]Rotaxane

This protocol describes the synthesis of a[11]rotaxane using the amino-γ-CD, a dicarboxylic acid axle, and a bulky amine stopper via an amide coupling reaction.

Materials:

  • 3A-Amino-3A-deoxy-(2AS,3AS)-γ-cyclodextrin (Scaffold)

  • Axle: Dodecanedioic acid

  • Stopper: 3,5-di-tert-butylaniline

  • Coupling Agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Solvent: Anhydrous DMF

A. Step 1: Pseudorotaxane Formation

  • In a flask, dissolve 3A-Amino-γ-CD (1.1 eq) and dodecanedioic acid (1.0 eq) in anhydrous DMF.

  • Stir the solution at room temperature for 4-6 hours to allow for the formation of the inclusion complex. The formation can be monitored by ¹H NMR in a separate experiment, observing shifts in the axle protons.

B. Step 2: End-Capping Reaction

  • To the pseudorotaxane solution, add the bulky stopper, 3,5-di-tert-butylaniline (2.5 eq).

  • Add the coupling agent, EDC (3.0 eq), to the mixture.

  • Stir the reaction at room temperature for 48-72 hours under a nitrogen atmosphere. Monitor the reaction by LC-MS to observe the formation of the desired product mass and consumption of starting materials.

C. Step 3: Purification and Isolation

  • Remove the DMF under reduced pressure.

  • Resuspend the residue in water and filter to remove water-soluble impurities.

  • The crude solid can be purified using column chromatography (e.g., silica gel with a gradient of methanol in dichloromethane) to separate the rotaxane from unreacted axle, stoppers, and non-interlocked species.

  • Collect and combine the pure fractions and remove the solvent to yield the[11]rotaxane as a white or off-white solid.

Characterization of the Final Rotaxane

Thorough characterization is essential to confirm the mechanically interlocked structure.

Table 2: Key Characterization Techniques and Expected Results

TechniqueExpected ObservationRationale
¹H NMR Upfield shift of the axle's alkyl protons. Splitting of signals for protons on the axle and CD due to the asymmetric environment.Protons located inside the electron-rich CD cavity are shielded, causing an upfield shift. The mechanical bond restricts free rotation, leading to distinct signals for otherwise equivalent protons.[14]
2D ROESY/NOESY NMR Cross-peaks observed between the internal protons of the CD (H3, H5) and the protons of the axle.This directly proves the spatial proximity of the axle and the CD cavity, providing definitive evidence of the threaded structure.[15]
ESI-MS / MALDI-TOF MS A molecular ion peak corresponding to the exact mass of the complete[11]rotaxane (mass of CD + axle + 2 stoppers).Confirms that all components are present in a single molecular entity. Fragmentation patterns should differ significantly from a simple mixture of the components.[16][17]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Rotaxane Yield - Weak pseudorotaxane formation. - Inefficient capping reaction. - Steric hindrance from the CD.- Change solvent to enhance hydrophobic interactions (e.g., use water or a water/DMF mixture). - Increase reaction time or temperature for the capping step. Use a more efficient coupling agent. - Use a longer axle to reduce steric clash between the CD and the reactive ends.
No Rotaxane Formation - Stopper is too small and can "slip" through the CD. - Axle is too short. - Reaction conditions are degrading a component.- Redesign the stopper to be bulkier. - Ensure the axle is long enough to span the CD and present its ends for capping.[3][10] - Check the stability of all reagents under the reaction conditions.
Difficult Purification - Similar polarities of rotaxane and byproducts. - Presence of unthreaded "half-rotaxane" species.- Utilize preparative HPLC with a suitable column for better separation. - Try different solvent systems for column chromatography. - Optimize reaction stoichiometry to minimize side products.

References

  • Martínez-Crespo, P. et al. (2011). Toward a More Accurate Structural Determination of High Molecular Weight Polyrotaxanes Based on Cyclodextrins by MALDI−TOF MS. Macromolecules. Available at: [Link]

  • Kaifer, A. E. et al. (n.d.). A new approach to cyclodextrin-based rotaxanes. IUPAC. Available at: [Link]

  • Li, H. et al. (2018). Characterization of rotaxanes by NMR spectroscopy. ResearchGate. Available at: [Link]

  • Akae, Y. & Yamauchi, M. (2024). Cyclodextrin-based rotaxanes for polymer materials: challenge on simultaneous realization of inexpensive production and defined structures. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Zhang, Y. et al. (2024). Probing rotaxane dynamics with 19F NMR/MRI. Analytica Chimica Acta. Available at: [Link]

  • Akae, Y. & Yamauchi, M. (2024). Cyclodextrin-based rotaxanes for polymer materials: challenge on simultaneous realization of inexpensive production and defined. Beilstein Journals. Available at: [Link]

  • Leigh, D. A. et al. (2005). Synthesis of α-cyclodextrin[11]-rotaxanes using chlorotriazine capping reagents. Organic & Biomolecular Chemistry. Available at: [Link]

  • (2025). Cyclodextrin-Based Rotaxanes: Innovations in Medicine and Biology. Technology Networks. Available at: [Link]

  • Julian, F. M. et al. (2012). Cyclodextrin based rotaxanes, polyrotaxanes and polypseudorotaxanes and their biomedical applications. PubMed. Available at: [Link]

  • Gowda, D.V. et al. (2016). Cyclodextrins Based Rotaxanes and Polyrotaxanes: The Potential Hauler in Drug Delivery and Therapeutics. American Journal of Pharmatech Research. Available at: [Link]

  • Chiu, S.-H. et al. (2007). A[11]rotaxane-based 1H NMR spectroscopic probe for the simultaneous identification of physiologically important metal ions in solution. Chemical Communications. Available at: [Link]

  • (n.d.). A[11]rotaxane-based H NMR spectroscopic probe for the simultaneous identification of physiologically important metal ions in sol. NTU Scholars. Available at: [Link]

  • Akae, Y. & Yamauchi, M. (2021). Effective Synthesis and Modification of α-Cyclodextrin-Based[14]Rotaxanes Enabling Versatile Molecular Design. ResearchGate. Available at: [Link]

  • Chiu, S. H. et al. (2007). A[11]rotaxane-based (1)H NMR spectroscopic probe for the simultaneous identification of physiologically important metal ions in solution. PubMed. Available at: [Link]

  • (2025). Cyclodextrin-based rotaxanes as a versatile platform for biological and medicinal applications. ResearchGate. Available at: [Link]

  • Zhang, Y. et al. (2023). Preparation and Application of Polyrotaxane Cross-Linking Agent Based on Cyclodextrin in Gel Materials Field. MDPI. Available at: [Link]

  • Chen, Y. et al. (2012). Cyclodextrin-Based[16]Rotaxanes on Gold Nanoparticles. MDPI. Available at: [Link]

  • Yamanoi, Y. et al. (2020). Cyclodextrin Rotaxanes of Pt Complexes and Their Conversion to Pt Nanoparticles. PMC. Available at: [Link]

  • Daragics, K. & Schols, D. (2016). Mass Spectrometry as a Complementary Approach for Noncovalently Bound Complexes Based on Cyclodextrins. IntelCentru. Available at: [Link]

  • Zhang, Y. et al. (2023). Preparation and Application of Polyrotaxane Cross-Linking Agent Based on Cyclodextrin in Gel Materials Field. PMC. Available at: [Link]

  • Coutant, E. et al. (2018). Synthesis of a cyclodextrin-based[16]rotaxane from a[11]rotaxane... ResearchGate. Available at: [Link]

  • (n.d.). 3A-Amino-3A-Deoxy-(2As3As)-Gamma-Cyclodextrin Hydrate 94.0%(HPLC). PureSynth. Available at: [Link]

  • Lo, S.-Y. et al. (2019). Synthesis of a[10]rotaxane with singly threaded γ-cyclodextrins as a single stereoisomer. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • (n.d.). CYCLODEXTRIN-BASED SUPRAMOLECULES AS POTENTIAL MOLECULAR DEVICES. Open Research Repository. Available at: [Link]

  • Al-Qtaishat, A. et al. (2022). Synthesis of Mono-Amino Substituted γ-CD: Host–Guest Complexation and In Vitro Cytotoxicity Investigation. MDPI. Available at: [Link]

  • Giuffrida, A. et al. (2009). The 3-amino-derivative of gamma-cyclodextrin as chiral selector of Dns-amino acids in electrokinetic chromatography. PubMed. Available at: [Link]

  • Nishimura, T. & Aida, T. (2023). Cyclodextrins as eminent constituents in nanoarchitectonics for drug delivery systems. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • (n.d.). This compound CAS No.:189307-64-0. Ruixibiotech. Available at: [Link]

Sources

Drug delivery applications of cationic amino-gamma-cyclodextrin vectors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Cationic Amino-γ-Cyclodextrin Vectors in Drug Delivery

Introduction: The Architectural Advantage of Cationic γ-Cyclodextrins

Cyclodextrins (CDs) are a family of cyclic oligosaccharides derived from starch, characterized by a hydrophilic exterior and a lipophilic central cavity.[1] This unique structure allows them to encapsulate a wide variety of "guest" molecules, primarily poorly water-soluble drugs, thereby enhancing their solubility, stability, and bioavailability.[2][3] Among the common forms, γ-cyclodextrin, composed of eight glucopyranose units, possesses the largest cavity, making it suitable for encapsulating a broader range of larger drug molecules.[4]

The strategic addition of cationic amino groups to the γ-cyclodextrin scaffold introduces a pivotal feature: a positive surface charge at physiological pH. This modification transforms the cyclodextrin from a passive solubilizer into an active delivery vector. The positive charge facilitates electrostatic interactions with negatively charged biological membranes, enhancing cellular uptake.[5] Furthermore, for gene and siRNA delivery, this cationic nature is essential for complexing and condensing negatively charged nucleic acids into stable nanoparticles (NPs), protecting them from nuclease degradation and facilitating their entry into cells.[4][5][6]

This guide provides a comprehensive overview of the synthesis, formulation, characterization, and application of cationic amino-γ-cyclodextrin vectors, offering detailed protocols for researchers in drug development.

Section 1: Synthesis of Cationic Amino-γ-Cyclodextrin Vectors

The most common approach to creating a simple, water-soluble cationic cyclodextrin is the synthesis of mono-6-amino-6-deoxy-γ-cyclodextrin.[7][8] This multi-step process involves the selective modification of one of the primary hydroxyl groups on the γ-cyclodextrin ring.

Workflow for Synthesis of Mono-6-amino-6-deoxy-γ-cyclodextrin

cluster_synthesis Synthesis Pathway start γ-Cyclodextrin step1 Step 1: Selective Tosylation (p-toluenesulfonyl chloride) start->step1 product1 mono-6-(p-toluenesulfonyl)-γ-CD step1->product1 step2 Step 2: Azide Substitution (Sodium Azide) product1->step2 product2 mono-6-azido-6-deoxy-γ-CD step2->product2 step3 Step 3: Staudinger Reduction (Triphenylphosphine) product2->step3 product3 mono-6-amino-6-deoxy-γ-CD step3->product3 step4 Step 4: Acidification (Hydrochloric Acid) product3->step4 final_product mono-6-amino-6-deoxy-γ-CD Hydrochloride step4->final_product

Caption: A four-step workflow for synthesizing cationic amino-γ-cyclodextrin.

Protocol 1.1: Synthesis of Mono-6-amino-6-deoxy-γ-cyclodextrin Hydrochloride

This protocol is adapted from established methods for synthesizing amino-cyclodextrins.[7][8][9]

Step 1: Selective Tosylation of γ-Cyclodextrin

  • Rationale: p-Toluenesulfonyl chloride (TsCl) selectively reacts with the more accessible primary hydroxyl group at the C6 position of one glucose unit, creating a good leaving group (tosylate) for subsequent nucleophilic substitution.

  • Dissolve γ-cyclodextrin in dry pyridine at 0°C with stirring.

  • Slowly add p-toluenesulfonyl chloride to the solution.

  • Allow the reaction to stir at room temperature for approximately 2-4 hours.

  • Precipitate the product by pouring the reaction mixture into a large volume of acetone.

  • Collect the white precipitate (mono-6-(p-toluenesulfonyl)-6-deoxy-γ-cyclodextrin) by filtration and wash thoroughly with acetone.

  • Dry the product under vacuum.

Step 2: Azide Substitution

  • Rationale: The tosylate group is displaced by the azide anion (N₃⁻) via an Sₙ2 reaction. This introduces a nitrogen-containing group that can be readily reduced to a primary amine.

  • Dissolve the tosylated-γ-CD from Step 1 in N,N-dimethylformamide (DMF).

  • Add an excess of sodium azide (NaN₃).

  • Heat the mixture at 60-80°C for several hours (e.g., 8-12 hours) with stirring.

  • Cool the reaction mixture and precipitate the product by adding it to acetone.

  • Collect the resulting mono-6-azido-6-deoxy-γ-cyclodextrin by filtration and dry.

Step 3: Reduction of the Azido Group

  • Rationale: The Staudinger reaction using triphenylphosphine is a mild and efficient method to reduce the azide to a primary amine without affecting the other hydroxyl groups on the cyclodextrin.[10]

  • Dissolve the azido-γ-CD from Step 2 in DMF.

  • Add triphenylphosphine and stir at room temperature for 2-3 hours.

  • Add a small amount of water to hydrolyze the intermediate phosphazene.

  • Heat the solution at 80-90°C for 2-3 hours.[10]

  • Cool the mixture and precipitate the product (mono-6-amino-6-deoxy-γ-cyclodextrin) with acetone.

  • Filter, wash with acetone, and dry the product.

Step 4: Conversion to Hydrochloride Salt

  • Rationale: Treating the amine with hydrochloric acid forms the hydrochloride salt, which improves the stability and water solubility of the final cationic vector.[7][8]

  • Dissolve the amino-γ-CD from Step 3 in a minimal amount of water.

  • Add a stoichiometric amount of dilute hydrochloric acid (e.g., 1 M HCl) while monitoring the pH.

  • Lyophilize (freeze-dry) the solution to obtain the final product, mono-6-amino-6-deoxy-γ-cyclodextrin hydrochloride, as a white powder.

Section 2: Formulation of Drug and Nucleic Acid Complexes

The primary function of the cationic γ-CD vector is to complex with a therapeutic payload. The method of formulation depends on the nature of the payload.

Protocol 2.1: Encapsulation of a Hydrophobic Drug
  • Rationale: This method leverages the hydrophobic interior of the γ-CD cavity to form an inclusion complex, enhancing the drug's solubility. The kneading method is a simple and solvent-efficient technique.[11]

  • Determine the desired molar ratio of γ-CD vector to the drug (commonly 1:1).[12]

  • Place the accurately weighed cationic γ-CD powder in a mortar.

  • Add a small amount of a hydroalcoholic solution (e.g., water/ethanol 1:1 v/v) to form a thick paste.

  • Gradually add the accurately weighed drug powder to the paste.

  • Knead the mixture thoroughly with a pestle for 30-60 minutes.

  • Dry the resulting solid mixture in an oven at 40-50°C until a constant weight is achieved.

  • Gently grind the dried complex into a fine powder.

Protocol 2.2: Complexation with siRNA
  • Rationale: The positively charged amino groups on the γ-CD vector interact electrostatically with the negatively charged phosphate backbone of siRNA.[5] This interaction leads to the condensation of siRNA into nanoparticles, protecting it from degradation.

  • Prepare separate stock solutions of the cationic γ-CD vector and siRNA in RNase-free water.

  • Determine the desired mass ratio of CD to siRNA. Ratios from 10:1 to 50:1 are commonly investigated to find the optimal complexation and silencing efficiency.[13]

  • In an RNase-free microcentrifuge tube, add the required volume of the γ-CD vector solution.

  • While gently vortexing the CD solution, add the required volume of the siRNA solution dropwise.

  • Incubate the mixture at room temperature for 20-30 minutes to allow for stable nanoparticle formation.

  • The resulting CD:siRNA nanoparticles (CDplexes) are now ready for characterization and in vitro use.

Section 3: Physicochemical Characterization of Drug-Vector Complexes

Thorough characterization is essential to ensure the formation, stability, and suitability of the complexes for drug delivery.

Protocol 3.1: Particle Size and Zeta Potential Analysis
  • Rationale: Dynamic Light Scattering (DLS) measures the hydrodynamic diameter of the nanoparticles, a critical parameter for cellular uptake.[13] Zeta potential measures the surface charge, which indicates the stability of the nanoparticle suspension (high absolute values prevent aggregation) and predicts its interaction with the cell membrane.[14][15]

  • Sample Preparation: Dilute the nanoparticle suspension (from Protocol 2.1 or 2.2) in an appropriate medium, typically 10 mM NaCl or filtered deionized water, to achieve an optimal particle count for the instrument.[14]

  • Instrument Setup: Use a Zetasizer or similar instrument. Set the measurement temperature to 25°C.[16]

  • Size Measurement (DLS):

    • Transfer at least 750 µL of the diluted sample into a disposable cuvette, ensuring no air bubbles are present.[14]

    • Equilibrate the sample in the instrument for 2-5 minutes.

    • Perform the measurement, typically consisting of 3-5 runs.

    • Record the Z-average diameter (nm) and the Polydispersity Index (PDI). A PDI < 0.3 is generally considered acceptable for drug delivery applications.

  • Zeta Potential Measurement:

    • Load the sample into a disposable folded capillary cell (zeta cell), ensuring no bubbles are trapped near the electrodes.

    • Perform the measurement. The instrument applies an electric field and measures the particle velocity to calculate the electrophoretic mobility and, subsequently, the zeta potential (mV) using the Henry equation.[15]

    • Record the mean zeta potential and its standard deviation. For cationic vectors, a positive value (e.g., +15 to +40 mV) is expected.

ParameterTypical Expected ValueSignificance
Z-Average Diameter 100 - 300 nmInfluences cellular uptake mechanism and biodistribution.[13]
Polydispersity Index (PDI) < 0.3Indicates a homogenous and monodisperse population of nanoparticles.
Zeta Potential +15 to +40 mVPositive charge confirms cationic nature, promotes stability, and facilitates interaction with cell membranes.[5]
Protocol 3.2: Confirmation of Inclusion Complex Formation via ¹H NMR
  • Rationale: When a guest molecule is encapsulated within the CD cavity, the protons of the guest and the inner protons of the CD experience a different chemical environment, leading to shifts in their NMR signals. The most direct evidence is an upfield shift (to a lower ppm value) of the H-3 and H-5 protons of the cyclodextrin, which are located inside the cavity.[17][18]

  • Sample Preparation: Prepare three separate samples in D₂O: (i) the cationic γ-CD vector alone, (ii) the free drug alone (if soluble), and (iii) the drug-CD inclusion complex.

  • Acquisition: Acquire ¹H NMR spectra for all three samples on an NMR spectrometer (e.g., 400 or 500 MHz).[19]

  • Analysis:

    • Compare the spectrum of the complex with the spectra of the individual components.

    • Look for significant upfield shifts in the signals corresponding to the H-3 and H-5 protons of the γ-CD in the complex's spectrum. Protons on the exterior of the CD (H-1, H-2, H-4) should show only marginal shifts.[17]

    • Observe any shifts in the proton signals of the encapsulated drug molecule.

    • These characteristic shifts provide strong evidence of true inclusion complex formation.[18][19]

Section 4: Cellular Interactions and Mechanism of Action

The cationic nature of these vectors is central to their biological activity. They engage with cells through a multi-step process leading to the intracellular release of the therapeutic payload.

Cellular Uptake and Endosomal Escape Pathway

cluster_cell Mechanism of Cellular Uptake NP Cationic γ-CD Nanoparticle (+) Membrane Cell Membrane (-) NP->Membrane 1. Electrostatic Interaction Endocytosis Endocytosis (Clathrin/Caveolae-mediated) Membrane->Endocytosis 2. Internalization Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Escape Endosomal Escape (Proton Sponge Effect) Endosome->Escape 4. Osmotic Swelling & Rupture Proton Proton Influx (H+) Proton->Endosome 3. Acidification Release Drug/siRNA Release into Cytoplasm Escape->Release 5. Payload Release

Caption: Intracellular pathway of cationic γ-CD vectors.

  • Electrostatic Binding: The positively charged nanoparticles are attracted to the negatively charged proteoglycans on the cell surface.[20]

  • Endocytosis: The cell internalizes the nanoparticles primarily through endocytic pathways. Studies have shown that both clathrin-dependent and clathrin-independent (e.g., caveolae-mediated) endocytosis can be involved.[21][22]

  • Endosomal Trafficking: Once inside, the nanoparticles are enclosed within endosomes, which progressively acidify.

  • Endosomal Escape: The primary and secondary amino groups on the cyclodextrin have pKa values that allow them to become protonated in the acidic environment of the endosome. This influx of protons, followed by an influx of chloride ions and water, leads to osmotic swelling and eventual rupture of the endosomal membrane. This "proton sponge effect" is crucial for releasing the payload into the cytoplasm and avoiding degradation in lysosomes.[5]

  • Payload Release: Once in the cytoplasm, the therapeutic payload is released from the vector. For inclusion complexes, this is often driven by dilution and competitive binding of the drug to intracellular components.[23] For siRNA, the complex dissociates, freeing the siRNA to engage with the RNA-induced silencing complex (RISC).

Section 5: Key Application Protocols

Protocol 5.1: In Vitro Drug Release Study
  • Rationale: This assay simulates the release of the drug from the cyclodextrin complex into a physiological environment. A dialysis-based method is commonly used to separate the released drug from the complex.[24][25]

  • Accurately weigh an amount of the drug-CD complex equivalent to a known amount of the drug.

  • Disperse the complex in a known volume of release medium (e.g., Phosphate Buffered Saline, pH 7.4).

  • Transfer the dispersion into a dialysis bag (e.g., with a 1-3 kDa molecular weight cut-off, which retains the CD complex but allows the free drug to pass through).

  • Place the sealed dialysis bag into a larger vessel containing a known volume of the same release medium, maintained at 37°C with constant stirring.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the medium from the outer vessel and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the cumulative percentage of drug released over time.

Protocol 5.2: In Vitro Cytotoxicity Assay
  • Rationale: It is imperative to assess the safety of the delivery vector. Cationic vectors can sometimes exhibit dose-dependent toxicity. An MTS or MTT assay measures the metabolic activity of cells, which correlates with cell viability.[26][27]

  • Cell Seeding: Seed cells (e.g., HeLa, A549, or a relevant cell line for the therapeutic application) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the cationic γ-CD vector (without drug) and the drug-loaded complex in fresh cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include wells with untreated cells (negative control) and a positive control (e.g., a known cytotoxic agent).

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Assay:

    • Add the MTS/MTT reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours to allow for the conversion of the reagent into a colored formazan product by metabolically active cells.

    • Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot cell viability versus concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth). Low toxicity is indicated by high cell viability at the intended therapeutic concentrations.[28]

Conclusion and Future Outlook

Cationic amino-γ-cyclodextrin vectors represent a highly versatile and effective platform for advanced drug delivery. Their large cavity size, coupled with the targeting and membrane-interacting properties afforded by cationic functionalization, makes them suitable for delivering a wide array of therapeutics, from small molecules to nucleic acids. The protocols and principles outlined in this guide provide a robust framework for researchers to synthesize, formulate, and evaluate these promising delivery systems. Future innovations may focus on conjugating targeting ligands to the cyclodextrin surface for receptor-mediated delivery or developing stimuli-responsive systems that release their payload only in specific microenvironments, further enhancing the precision and efficacy of these remarkable vectors.

References

  • Díaz-Moscoso, A., et al. (2010). Insights in cellular uptake mechanisms of pDNA-polycationic amphiphilic cyclodextrin nanoparticles (CDplexes). Journal of Controlled Release, 143(3), 318-325.
  • Di Giorgio, C., et al. (2015). Cell uptake mechanisms of glycosylated cationic pDNA–cyclodextrin nanoparticles.
  • Díaz-Moscoso, A., et al. (2010). Insights in cellular uptake mechanisms of pDNA-polycationic amphiphilic cyclodextrin nanoparticles (CDplexes). Journal of Controlled Release, 143(3), 318-325. [Link]

  • NCL (2020). Measuring Zeta Potential of Nanoparticles. National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. [Link]

  • Di Giorgio, C., et al. (2015). Cell uptake mechanisms of glycosylated cationic pDNA–cyclodextrin nanoparticles. Journal of Materials Chemistry B, 3(21), 4345-4356. [Link]

  • Gould, S., & Scott, R. C. (2022). Cyclodextrin-based delivery systems in parenteral formulations: a critical update review. Journal of Pharmaceutical Sciences, 111(8), 2134-2149. [Link]

  • Jullien, L., et al. (2002). NMR studies of inclusion complexes: naphthalene and natural cyclodextrins. Physical Chemistry Chemical Physics, 4(19), 4765-4771. [Link]

  • Challa, R., et al. (2005). Cyclodextrins in drug delivery: An updated review. AAPS PharmSciTech, 6(2), E329-E357. [Link]

  • Imran, M., et al. (2021). NMR study of the inclusion complexes of β-cyclodextrin with diphenhydramine, clonidine and tolperisone. Journal of Molecular Structure, 1225, 129112. [Link]

  • Shadjou, N., & Hasanzadeh, M. (2014). Preparation, Physicochemical Characterization and In-vitro Dissolution Studies of Diosmin-cyclodextrin Inclusion Complexes. Advanced Pharmaceutical Bulletin, 4(Suppl 2), 507-515. [Link]

  • NCL (2020). Measuring Zeta Potential of Nanoparticles: Version 1.2. National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. [Link]

  • Pîrnau, A., et al. (2013). NMR spectroscopic characterization of β-cyclodextrin inclusion complex with vanillin. Journal of the Serbian Chemical Society, 78(10), 1525-1534. [Link]

  • Ryan, S. M., et al. (2009). Mechanistic studies on the uptake and intracellular trafficking of novel cyclodextrin transfection complexes by intestinal epithelial cells. Journal of Drug Targeting, 17(8), 625-636. [Link]

  • dos Santos, G. A., et al. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 30(14), 3328. [Link]

  • Worrall, D. M., & O'Driscoll, C. M. (2020). Cyclodextrins in drug delivery: applications in gene and combination therapy. Journal of Drug Delivery Science and Technology, 56, 101533. [Link]

  • S. P. AMBIKE, K. R. MAHADIK, A. PARADKAR. (2004). Characterization of Cyclodextrin Inclusion Complexes – A Review. Journal of Pharmaceutical Science and Technology, 6(2), 79-99. [Link]

  • Mura, P. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Pharmaceutics, 11(2), 74. [Link]

  • Zhou, H. Y., et al. (2014). β-Cyclodextrin inclusion complex: Preparation, characterization, and its aspirin release in vitro. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 80(3-4), 287-295. [Link]

  • Wawrzyniak, P., et al. (2021). Comprehensive Characterisation of the Ketoprofen-β-Cyclodextrin Inclusion Complex Using X-ray Techniques and NMR Spectroscopy. Pharmaceutics, 13(7), 1014. [Link]

  • Tang, W., & Ng, S. C. (2008). Facile synthesis of mono-6-amino-6-deoxy-alpha-, beta-, gamma-cyclodextrin hydrochlorides for molecular recognition, chiral separation and drug delivery. Nature Protocols, 3(4), 691-697. [Link]

  • Tang, W., & Ng, S. C. (2008). Facile synthesis of mono-6-amino-6-deoxy-α-, β-, γ-cyclodextrin hydrochlorides for molecular recognition, chiral separation and drug delivery. Nature Protocols, 3(4), 691-697. [Link]

  • Stella, V. J., et al. (1999). Mechanisms of drug release from cyclodextrin complexes. Advanced Drug Delivery Reviews, 36(1), 3-16. [Link]

  • Nakata, T., & Nagasaki, Y. (2023). Cyclodextrins as eminent constituents in nanoarchitectonics for drug delivery systems. Beilstein Journal of Nanotechnology, 14, 114-129. [Link]

  • IUTA (n.d.). Particle size and zeta potential analysis via DLS/ELS. Standard Operating Procedure. [Link]

  • Malhotra, D., et al. (2025). Non-Viral Nanovectors Based on Cyclodextrins for siRNA Delivery: An Update to Current Technologies. Preprints.org. [Link]

  • Lo, Y. R., et al. (2017). Methodology for sample preparation and size measurement of commercial ZnO nanoparticles. Journal of Food and Drug Analysis, 25(4), 847-856. [Link]

  • Paolicelli, P., et al. (2020). Investigation of Cytotoxicity and Cell Uptake of Cationic Beta-Cyclodextrins as Valid Tools in Nasal Delivery. Preprints.org. [Link]

  • Gaillard, C., & Lounis, Z. (2021). Standardization and validation of a protocol of zeta potential measurements by electrophoretic light scattering for nanomaterial. Journal of Nanoparticle Research, 23(4), 85. [Link]

  • Al-Hijjaj, A. (2020). The design of cyclodextrins for delivery of siRNA - a structure-activity relationship. Doctoral Thesis, University College Cork. [Link]

  • Paolicelli, P., et al. (2020). Investigation of Cytotoxicity and Cell Uptake of Cationic Beta-Cyclodextrins as Valid Tools in Nasal Delivery. Pharmaceutics, 12(7), 653. [Link]

  • Pop, O. C., et al. (2025). Cationic Cyclodextrin-Based Carriers for Drug and Nucleic Acid Delivery. Pharmaceutics, 17(1), 100. [Link]

  • Ammar, H. O., et al. (2022). Synthesis of Mono-Amino Substituted γ-CD: Host–Guest Complexation and In Vitro Cytotoxicity Investigation. Polymers, 14(5), 1010. [Link]

  • de Fátima, A., & de Paula, A. S. (2012). A literature review of cyclodextrin inclusion complexes characterization - part ii: x-ray diffraction, infrared spectroscopy and. International Journal of Pharmaceutical Sciences Review and Research, 12(1), 1-7. [Link]

  • Guo, D., et al. (2012). Multi-armed cationic cyclodextrin:poly(ethylene glycol) polyrotaxanes as efficient gene silencing vectors. Biomaterials, 33(21), 5439-5447. [Link]

  • Li, Y., et al. (2023). Preparation, Characterization and Molecular Dynamics Simulation of Rutin–Cyclodextrin Inclusion Complexes. Foods, 12(3), 449. [Link]

  • Pop, O. C., et al. (2025). Chemical structures of cationic cyclodextrin-based systems employed for drug delivery. ResearchGate. [Link]

  • dos Santos, T., et al. (2021). Modified cyclodextrin-based nanoparticles mediated delivery of siRNA for huntingtin gene silencing across an in vitro model of the blood-brain barrier. Journal of Controlled Release, 340, 16-29. [Link]

  • Patil, S., & Panyam, J. (2011). Cyclodextrin-based siRNA delivery nanocarriers: A state-of-the-art review. Expert Opinion on Drug Delivery, 8(8), 1009-1022. [Link]

  • Tang, W., & Ng, S. C. (2008). Facile synthesis of mono-6-amino-6-deoxy--, ??-, -cyclodextrin hydrochlorides for molecular recognition, chiral separation and drug delivery. Nature Protocols, 3(4), 691-697. [Link]

  • Singh, R., et al. (2012). Preparation and characterization of cyclodextrin inclusion complexes for improving solubility and dissolution of nimesulide. International Journal of Pharmaceutical Sciences and Research, 3(8), 2645-2652. [Link]

  • Becuwe, M., et al. (2018). Characterization of Cyclodextrin/Volatile Inclusion Complexes: A Review. Molecules, 23(6), 1347. [Link]

  • Kołodziej, M., et al. (2021). Synthesis of New Amino—β-Cyclodextrin Polymer, Cross-Linked with Pyromellitic Dianhydride and Their Use for. Polymers, 13(8), 1301. [Link]

  • Worrall, D. M., & O'Driscoll, C. M. (2020). Cyclodextrins in drug delivery: applications in gene and combination therapy. Journal of Drug Delivery Science and Technology, 56, 101533. [Link]

  • Mosher, G. L., & Thompson, D. O. (2002). Potential Impact of Cyclodextrin-Containing Formulations in Toxicity Evaluation of Novel Compounds in Early Drug Discovery. Toxicologic Pathology, 30(3), 369-373. [Link]

Sources

Application Notes and Protocols: Surface Modification of Gold Nanoparticles with 3A-amino-gamma-Cyclodextrin

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bridging Nanotechnology and Supramolecular Chemistry for Advanced Drug Delivery

Gold nanoparticles (AuNPs) have emerged as a cornerstone of nanomedicine, prized for their unique optical properties, biocompatibility, and tunable size.[1][2] Their high surface-area-to-volume ratio makes them ideal scaffolds for therapeutic and diagnostic agents.[1][3] However, pristine AuNPs often lack the specific functionalities required for sophisticated biological applications like targeted drug delivery. To overcome this, we turn to surface modification, a process that endows the nanoparticle with desired chemical and biological properties.

This guide focuses on a particularly powerful combination: the functionalization of AuNPs with a specialized supramolecular host, 3A-amino-gamma-cyclodextrin (3A-amino-γ-CD). Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, enabling them to encapsulate poorly soluble "guest" molecules, such as many anticancer drugs.[4][5][6] The gamma (γ) isoform, with its eight glucose units, offers a larger cavity size suitable for a wider range of therapeutic agents.[5]

The strategic introduction of a primary amine group at the 3A position of the cyclodextrin is the key to this system's elegance and efficacy.[7] This amino group serves as a robust anchor, forming a stable linkage with the gold surface through a dative covalent bond.[8][9] The resulting conjugate, AuNP-γ-CD-NH₂, is a sophisticated nanocarrier system that combines the physical advantages of gold nanoparticles with the drug-hosting capabilities of cyclodextrin, creating a highly stable and versatile platform for advanced therapeutic applications.[10][11]

Core Principles: From Synthesis to Functionalization

The successful creation of AuNP-γ-CD-NH₂ conjugates relies on a two-stage process: the synthesis of a stable colloidal gold core followed by a surface ligand exchange reaction.

1. Gold Nanoparticle Synthesis via Citrate Reduction:

The most common and reliable method for producing spherical AuNPs in an aqueous solution is the Turkevich method.[12][13] This process involves the reduction of a gold salt, typically hydrogen tetrachloroaurate (HAuCl₄), by a weak reducing agent, trisodium citrate.[14][15] The citrate serves a dual role: it reduces the Au³⁺ ions to metallic gold (Au⁰) and simultaneously acts as a capping agent.[15] The citrate ions adsorb onto the nanoparticle surface, creating a negative charge that generates electrostatic repulsion between particles, thus preventing aggregation and ensuring colloidal stability.[16] The formation of AuNPs is visually indicated by a striking color change from pale yellow to a deep ruby red, a phenomenon caused by the Localized Surface Plasmon Resonance (LSPR) of the nanoparticles.[15]

2. Surface Modification via Ligand Exchange:

The citrate capping is a relatively weak, non-covalent interaction. This allows for its displacement by ligands that have a stronger affinity for the gold surface, such as molecules containing thiol or amine groups. In our system, the primary amine of 3A-amino-γ-CD acts as a potent nucleophile that readily coordinates with the electron-deficient gold surface atoms.[8][9] This ligand exchange process is driven by the formation of a more thermodynamically stable Au-N bond.

The result is a self-assembled monolayer of 3A-amino-γ-CD on the AuNP surface. This new architecture presents the hydrophilic exterior of the cyclodextrin to the aqueous environment, maintaining colloidal stability, while the hydrophobic cavities face outward, ready to encapsulate drug molecules.[4]

Visualizing the Workflow and Molecular Assembly

The following diagrams illustrate the overall experimental process and the molecular interactions at the nanoparticle surface.

G cluster_synthesis Stage 1: AuNP Synthesis cluster_modification Stage 2: Surface Modification cluster_purification Stage 3: Purification cluster_characterization Stage 4: Characterization s1 HAuCl4 Solution (Pale Yellow) s2 Heat to Boiling s1->s2 s3 Add Sodium Citrate s2->s3 s4 Citrate-Capped AuNPs (Ruby Red) s3->s4 m1 Add 3A-amino-γ-CD s4->m1 m2 Incubate (Ligand Exchange) m1->m2 m3 AuNP-γ-CD-NH₂ Conjugate m2->m3 p1 Centrifugation m3->p1 p2 Remove Supernatant p1->p2 p3 Resuspend in DI Water p2->p3 c1 UV-Vis, DLS, Zeta Potential, TEM, FTIR p3->c1

Caption: High-level workflow for the synthesis and modification of AuNPs.

Sources

Application Note: Catalytic Applications of Amino-Deoxy-Gamma-Cyclodextrin in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for advanced researchers in organic synthesis and supramolecular chemistry. It details the synthesis and catalytic utility of mono-6-amino-6-deoxy-


-cyclodextrin (

-CD-NH

)
, a bifunctional organocatalyst tailored for sterically demanding substrates that exceed the inclusion capacity of standard

-cyclodextrin systems.

-CD-NH

in Asymmetric Henry and Aldol Reactions

Executive Summary

While


-cyclodextrin (

-CD) derivatives are ubiquitous in supramolecular catalysis, their cavity size (approx. 6.0–6.5 Å) limits their utility to mono-cyclic aromatic substrates. Mono-6-amino-6-deoxy-

-cyclodextrin (

-CD-NH

)
offers a significantly expanded hydrophobic cavity (approx. 8.3 Å), enabling the encapsulation and catalytic activation of bulky electrophiles such as naphthyl, anthracenyl, and steroidal aldehydes.

This guide provides a validated protocol for the synthesis of


-CD-NH

and its application as a reusable, water-soluble organocatalyst for the Henry (Nitroaldol) Reaction and Knoevenagel Condensation , specifically targeting substrates where

-CD analogues exhibit steric exclusion.

Mechanistic Principles

The catalytic efficacy of


-CD-NH

relies on biomimetic bifunctional catalysis . The cyclodextrin scaffold does not merely solubilize the substrate; it acts as an "artificial enzyme" via two synergistic mechanisms:
  • Inclusion Complexation (The "Pocket"): The hydrophobic

    
    -CD cavity encapsulates the hydrophobic residue of the substrate (Guest), isolating it from the aqueous bulk and restricting its conformational freedom. This is critical for regio- and stereoselectivity .
    
  • Covalent/Non-Covalent Activation (The "Active Site"):

    • The primary amine (-NH

      
      )  at the C6 position acts as a Brønsted base to deprotonate the pronucleophile (e.g., nitromethane).
      
    • The secondary hydroxyl groups at the C2/C3 rim stabilize the transition state via hydrogen bonding (oxyanion hole mimicry).

Figure 1: Bifunctional Catalytic Cycle

The following diagram illustrates the cooperative mechanism for a Henry reaction involving a bulky naphthylaldehyde substrate.

G cluster_mech Active Site Dynamics Catalyst Free Catalyst (gamma-CD-NH2) Complex Host-Guest Complex (Inclusion of Bulky Aldehyde) Catalyst->Complex Hydrophobic Effect (Kd ~ 100-1000 M-1) Transition Transition State (Amine Base Activation + H-Bonding) Complex->Transition + Nitromethane (Base Catalysis) ProductRel Product Release (Beta-Nitroalcohol) Transition->ProductRel C-C Bond Formation ProductRel->Catalyst Recycling Product Product ProductRel->Product Isolation Substrate Bulky Substrate (e.g., 1-Naphthaldehyde) Substrate->Complex Reagent Reagent (Nitromethane)

Caption: Bifunctional catalytic cycle showing the cooperative effect of cavity inclusion and amine-base activation.

Catalyst Synthesis Protocol

Objective: Synthesis of Mono-6-amino-6-deoxy-


-cyclodextrin from native 

-CD. Purity Requirement: >95% (determined by NMR/HPLC) to ensure consistent catalytic rates.
Reagents Required[1][2][3][4][5][6]
  • Native

    
    -Cyclodextrin (dried)
    
  • 
    -Toluenesulfonyl chloride (TsCl)[1]
    
  • Sodium Azide (NaN

    
    )
    
  • Triphenylphosphine (PPh

    
    )[2]
    
  • Solvents: Pyridine (anhydrous), DMF, Acetone, Ethanol.

Step-by-Step Methodology
Step 1: Mono-Tosylation (Regioselective)

Note: This is the critical step. High concentration of


-CD leads to polysubstitution.
  • Dissolve: Dissolve dried

    
    -CD (10.0 g, 7.7 mmol) in anhydrous pyridine (100 mL).
    
  • Add Reagent: Add TsCl (1.6 g, 8.5 mmol, 1.1 eq) portion-wise at 0°C.

  • React: Stir at room temperature for 12 hours.

  • Precipitate: Pour the solution into cold acetone (1.5 L). Collect the white precipitate by filtration.

  • Purification: Recrystallize from water/ethanol to remove unreacted CD and polytosylated byproducts.

    • Checkpoint: Check purity via HPLC or TLC. Target: Mono-6-OTs-

      
      -CD .
      
Step 2: Azidation (Nucleophilic Substitution)
  • Dissolve: Dissolve Mono-6-OTs-

    
    -CD (5.0 g) in dry DMF (50 mL).
    
  • React: Add NaN

    
     (2.5 g, excess) and heat to 80°C for 24 hours.
    
  • Workup: Cool and pour into acetone. Filter the precipitate.

  • Product: Mono-6-N

    
    -
    
    
    
    -CD
    . (Yield approx. 85%).[3][2]
Step 3: Staudinger Reduction (Amine Formation)
  • Dissolve: Dissolve the azide intermediate in DMF.

  • Add: Add PPh

    
     (1.5 eq) and stir at room temperature for 2 hours (evolution of N
    
    
    
    ).
  • Hydrolysis: Add aqueous ammonia (2 mL) and stir for another 12 hours.

  • Precipitate: Pour into acetone (500 mL).

  • Wash: Wash the solid extensively with acetone to remove triphenylphosphine oxide.

  • Final Product: Mono-6-amino-6-deoxy-

    
    -cyclodextrin (
    
    
    
    -CD-NH
    
    
    )
    .

Application Protocol: The Henry (Nitroaldol) Reaction

Target: Synthesis of


-nitroalcohols from bulky aldehydes (e.g., 9-anthraldehyde, 1-naphthaldehyde).
Rationale:  These substrates are too large for 

-CD, leading to surface adsorption rather than inclusion.

-CD-NH

accommodates them, enhancing reaction rate via the "proximity effect."
Experimental Setup
ParameterCondition
Solvent Water (pH 7.0) or Water/Ethanol (9:1)
Catalyst Loading 5–10 mol%
Temperature 25°C – 40°C
Time 12 – 24 hours
Stirring Vigorous (1000 rpm)
Detailed Procedure
  • Complexation: In a 10 mL round-bottom flask, dissolve

    
    -CD-NH
    
    
    
    (0.05 mmol, 10 mol%) in water (2 mL).
  • Substrate Addition: Add the bulky aldehyde (0.5 mmol) dropwise (if liquid) or as a fine powder.

    • Observation: The solution may become turbid initially. Sonicate for 5 mins to facilitate inclusion complex formation (solution often clarifies).

  • Reagent Addition: Add nitromethane (2.5 mmol, 5 eq).

  • Reaction: Stir at room temperature. Monitor by TLC (Ethyl Acetate/Hexane).

  • Extraction: Upon completion, extract the product with ethyl acetate (3 x 5 mL). The catalyst remains in the aqueous phase.

  • Catalyst Recovery: Evaporate the aqueous phase or precipitate the catalyst with acetone for reuse.

Data Interpretation: Cavity Size vs. Yield

The table below illustrates the expected performance difference based on substrate size exclusion.

SubstrateKinetic Diameter (Å)Yield with

-CD-NH

Yield with

-CD-NH

Mechanistic Insight
Benzaldehyde ~5.892% 88%Both cavities accommodate;

-CD tighter fit.
1-Naphthaldehyde ~7.645%90% Substrate too large for

-CD; fits

-CD.
9-Anthraldehyde ~9.2<10%82% Strict size exclusion in

-CD;

-CD active.

Troubleshooting & Optimization

Issue: Low Conversion with Hydrophobic Substrates.

  • Cause: Poor mass transfer or failure to form inclusion complex.[4]

  • Solution: Add a co-solvent (10% EtOH or DMSO) to aid initial solubility. Ensure vigorous stirring to maximize the interfacial area if the complex precipitates.

Issue: Catalyst Loss During Recovery.

  • Cause: High water solubility of the amine.

  • Solution: Do not extract excessively. Use membrane filtration (nanofiltration) if scaling up, or precipitate with cold acetone rather than evaporating to dryness to avoid caramelization.

References

  • Synthesis of Amino-CDs: Tang, W., & Ng, S. C. (2008).[5][6] Facile synthesis of mono-6-amino-6-deoxy-α-, β-, γ-cyclodextrin hydrochlorides.[2][7][1][8] Nature Protocols, 3(4), 691–697. Link

  • Gamma-CD Properties: Saenger, W. (1980). Cyclodextrin inclusion compounds in research and industry.[9][10] Angewandte Chemie International Edition, 19(5), 344-362.

  • Catalytic Mechanism (Beta-CD Analog): Kanagaraj, K., Suresh, P., & Pitchumani, K. (2010). Per-6-amino-β-cyclodextrin as a reusable promoter and chiral host for enantioselective Henry reaction. Organic Letters, 12(18), 4070-4073. Link

  • Size Selectivity in Catalysis: Chate, A. V., et al. (2020). Synthesis of dihydropyrido[2,3-d]pyrimidines using beta-cyclodextrin... (Comparison of alpha/beta/gamma activity).
  • General Organocatalysis: List, B. (2007). Introduction: Organocatalysis. Chemical Reviews, 107(12), 5413-5415.

Sources

Bioconjugation protocols for labeling proteins with amino-gamma-cyclodextrin

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Bioconjugation Protocols for Labeling Proteins with Amino-Gamma-Cyclodextrin

Document ID: ANP-CDP-2026-02

Abstract

This document provides a detailed guide for the covalent conjugation of amino-gamma-cyclodextrin (γ-CD-NH₂) to proteins. Cyclodextrin-protein conjugates are of significant interest in drug development and research for their potential to enhance drug solubility, stability, and delivery.[1][2][3] This guide focuses on two robust and widely applicable protocols: the carbodiimide-mediated coupling targeting protein carboxyl groups and reductive amination for site-specific conjugation to oxidized glycoproteins. As a senior application scientist, this guide is structured to provide not only step-by-step instructions but also the underlying chemical principles, critical optimization parameters, and troubleshooting advice to ensure successful and reproducible bioconjugation.

Introduction: The Synergy of Proteins and Cyclodextrins

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, allowing them to form inclusion complexes with a variety of guest molecules.[4][5][6] Among the common forms (α, β, γ), gamma-cyclodextrin (γ-CD) possesses the largest cavity, making it suitable for encapsulating a broader range of therapeutic agents.[7][8]

Covalently attaching γ-CD to a protein creates a multifunctional bioconjugate. The protein component can serve as a targeting moiety (e.g., an antibody) or as a therapeutic agent itself, while the cyclodextrin can act as a carrier for a secondary, often hydrophobic, small-molecule drug. This strategy opens avenues for creating advanced drug delivery systems, improving protein stability, and modulating biological activity.[1][9]

This guide provides researchers with the fundamental knowledge and practical protocols to successfully conjugate amino-functionalized γ-CD to proteins, a critical step in the development of these next-generation biotherapeutics.

Foundational Principles of Conjugation Chemistry

The successful conjugation of γ-CD-NH₂ to a protein relies on the selective reaction between the primary amine of the cyclodextrin and a compatible functional group on the protein. The two primary strategies detailed here target either the carboxyl groups of acidic residues or aldehyde groups generated on protein glycans.

Carbodiimide Chemistry: Targeting Carboxyl Groups

The most common method for conjugating an amine-containing molecule to a protein is by targeting the carboxyl groups (-COOH) found on aspartic acid (Asp), glutamic acid (Glu), and the C-terminus. This is achieved using a "zero-length" crosslinker system, typically 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[10]

The mechanism proceeds in two steps:

  • Activation: EDC reacts with a protein's carboxyl group to form a highly reactive but unstable O-acylisourea intermediate.

  • Stabilization & Coupling: This intermediate is prone to hydrolysis. The addition of (Sulfo-)NHS displaces the O-acylisourea to form a more stable (Sulfo-)NHS ester. This semi-stable ester then efficiently reacts with the primary amine of the amino-gamma-cyclodextrin to form a stable amide bond.

G cluster_activation Step 1: Activation cluster_coupling Step 2: Stabilization & Coupling Protein_COOH Protein Carboxyl Group (-COOH) Intermediate Reactive O-acylisourea (Unstable) Protein_COOH->Intermediate + EDC EDC EDC EDC->Intermediate NHS_Ester Semi-Stable (Sulfo-)NHS Ester Intermediate->NHS_Ester + (Sulfo-)NHS Conjugate Stable Amide Bond (Protein-CO-NH-γ-CD) NHS_Ester->Conjugate + γ-CD-NH₂ CD_NH2 Amino-γ-Cyclodextrin (γ-CD-NH₂) CD_NH2->Conjugate

Reductive Amination: Targeting Glycans

For glycoproteins, a more site-specific conjugation can be achieved through reductive amination.[11] This method involves two key stages:

  • Aldehyde Generation: The cis-diol groups on the sugar moieties of the glycoprotein are oxidized using a mild oxidizing agent like sodium periodate (NaIO₄), creating reactive aldehyde groups.

  • Conjugation: The aldehyde groups react with the primary amine of the amino-gamma-cyclodextrin to form an unstable Schiff base. This intermediate is then immediately reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form a stable secondary amine linkage.[12][13]

This approach is particularly valuable for antibodies, as the glycans are often located on the Fc region, distal from the antigen-binding sites, thus preserving the protein's biological function.[14]

Protocol 1: Carbodiimide-Mediated Conjugation of γ-CD-NH₂

This protocol describes the conjugation of amino-gamma-cyclodextrin to a protein's carboxylic acid residues.

Materials and Reagents
  • Protein: At a concentration of 2-10 mg/mL in a suitable buffer.

  • Amino-gamma-cyclodextrin (γ-CD-NH₂): High purity.

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0.

  • Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.2-7.5, or 50 mM Borate Buffer, pH 8.5.

  • Crosslinkers: EDC (EDAC) and Sulfo-NHS. Prepare fresh solutions in water or DMSO immediately before use.

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine, pH 8.5.

  • Purification: Dialysis tubing (e.g., 10 kDa MWCO), size-exclusion chromatography (SEC) column, or tangential flow filtration (TFF) system.

Causality Behind Choices:

  • Activation Buffer (MES, pH 4.7-6.0): EDC chemistry is most efficient at a slightly acidic pH to activate carboxyl groups while minimizing hydrolysis of the EDC itself.[15]

  • Coupling Buffer (PBS/Borate, pH 7.2-8.5): The reaction of the (Sulfo-)NHS ester with the primary amine of the cyclodextrin is favored at a neutral to slightly alkaline pH, where the amine is deprotonated and more nucleophilic.[16][17]

  • Sulfo-NHS: The use of Sulfo-NHS over NHS is highly recommended for reactions in aqueous buffers as it imparts water solubility and creates a more stable intermediate, increasing conjugation efficiency.[16]

Experimental Workflow

G A 1. Prepare Protein (Buffer Exchange into MES) B 2. Prepare Reagents (EDC, Sulfo-NHS, γ-CD-NH₂) A->B C 3. Activate Protein (Add EDC & Sulfo-NHS) B->C D 4. Adjust pH (Add Coupling Buffer) C->D E 5. Conjugate (Add γ-CD-NH₂) D->E F 6. Quench Reaction (Add Tris or Hydroxylamine) E->F G 7. Purify Conjugate (SEC or Dialysis) F->G H 8. Characterize (SDS-PAGE, MS) G->H

Step-by-Step Protocol
  • Protein Preparation:

    • Buffer exchange the protein into MES Activation Buffer to remove any amine-containing buffers (like Tris) or nucleophiles.

    • Adjust the protein concentration to 2-10 mg/mL.

  • Reagent Calculation:

    • Determine the molar ratios of reagents to protein. The optimal ratios must be determined empirically but a good starting point is provided in Table 1.

    • Example Calculation: For a 5 mg protein (MW = 150 kDa) in 1 mL:

      • Moles of Protein = (0.005 g) / (150,000 g/mol ) = 3.33 x 10⁻⁸ mol.

      • For a 400-fold excess of EDC: Moles EDC = 400 * 3.33 x 10⁻⁸ = 1.33 x 10⁻⁵ mol.

      • Weight EDC (MW = 191.7 g/mol ) = 1.33 x 10⁻⁵ mol * 191.7 g/mol = 0.0025 g = 2.5 mg.

ReagentStarting Molar Excess (mol reagent / mol protein)Rationale
EDC 200x - 2000xDrives the initial activation of carboxyl groups. Higher excess may be needed for less reactive proteins.
Sulfo-NHS 200x - 2000xTypically used at an equimolar ratio to EDC to efficiently form the stable ester intermediate.
γ-CD-NH₂ 50x - 500xA sufficient excess is needed to ensure efficient coupling to the activated sites on the protein.

Table 1: Recommended Starting Molar Ratios for EDC/NHS Conjugation.

  • Protein Activation:

    • Prepare fresh stock solutions of EDC and Sulfo-NHS in cold, anhydrous DMSO or water immediately before use.

    • Add the calculated amount of EDC and Sulfo-NHS to the protein solution in MES buffer.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation Reaction:

    • Immediately after activation, add the γ-CD-NH₂ (dissolved in a small amount of Coupling Buffer).

    • Adjust the pH of the reaction mixture to 7.2-8.5 by adding a calculated volume of concentrated Coupling Buffer (e.g., 10X PBS or 1M Borate).

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Stop the reaction by adding a quenching reagent to a final concentration of 20-50 mM. Hydroxylamine is preferred as it cleaves any remaining (Sulfo-)NHS esters, while Tris will react with them.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted γ-CD-NH₂, crosslinkers, and byproducts.

    • Size-Exclusion Chromatography (SEC): The recommended method for separating the larger protein conjugate from smaller reactants.

    • Dialysis: A simpler but slower method. Dialyze against 1X PBS, pH 7.4, with at least three buffer changes over 24-48 hours.

Characterization of the Protein-Cyclodextrin Conjugate

Confirmation of successful conjugation is a critical final step.

  • SDS-PAGE Analysis: The covalent attachment of γ-CD (MW ≈ 1297 Da) will cause a shift in the molecular weight of the protein. The band for the conjugate should appear higher on the gel compared to the unconjugated protein. The degree of conjugation may result in a smeary band, representing a population of proteins with varying numbers of attached cyclodextrins.

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF can be used to determine the exact mass of the conjugate, allowing for the calculation of the average number of cyclodextrins per protein.[4]

  • UV-Vis Spectroscopy: If the protein has a known extinction coefficient, its concentration can be determined. There is no significant change in absorbance at 280 nm due to cyclodextrin attachment.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low/No Conjugation - Inactive EDC/Sulfo-NHS (hydrolyzed).- Presence of amine buffers (e.g., Tris) during activation.- Incorrect pH for activation or coupling.- Prepare EDC/Sulfo-NHS solutions fresh.- Ensure thorough buffer exchange into MES buffer.[15]- Verify pH of buffers before starting.
Protein Precipitation - High concentration of organic solvent (DMSO/DMF).- Protein instability at acidic pH.- Excessive crosslinking leading to aggregation.- Keep organic solvent volume below 10% of the total reaction volume.- Perform activation for the minimum time required.- Optimize (reduce) the molar excess of crosslinkers.
High Polydispersity - Inconsistent reaction conditions.- Multiple reactive sites on the protein.- Ensure rapid and thorough mixing when adding reagents.- This is often an inherent outcome of targeting Asp/Glu residues. For more specific labeling, consider alternative chemistries like maleimide-thiol coupling if a free cysteine is available.

Table 2: Troubleshooting Guide for Protein-Cyclodextrin Conjugation.

References

  • Łagiewka, J., Girek, T., & Ciesielski, W. (2021). Cyclodextrins-Peptides/Proteins Conjugates: Synthesis, Properties and Applications. Polymers, 13(11), 1759. [Link]

  • ResearchGate. (2021). Cyclodextrins-Peptides/Proteins Conjugates: Synthesis, Properties and Applications. [Link]

  • MDPI. (2021). Cyclodextrins-Peptides/Proteins Conjugates: Synthesis, Properties and Applications. [Link]

  • ResearchGate. (n.d.). Chemical conjugation with cyclodextrins as a versatile tool for drug delivery. [Link]

  • PubMed. (2007). Conjugation of oligosaccharides by reductive amination to amine modified chondroitin oligomer and gamma-cyclodextrin. [Link]

  • PubMed. (2021). Cyclodextrins-Peptides/Proteins Conjugates: Synthesis, Properties and Applications. [Link]

  • SciSpace. (2020). Cyclodextrins in drug delivery: applications in gene and combination therapy. [Link]

  • National Center for Biotechnology Information. (n.d.). Glycoconjugations of Biomolecules by Chemical Methods. [Link]

  • ResearchGate. (2025). β-Cyclodextrin/protein conjugates as a innovative drug systems: Synthesis and MS investigation. [Link]

  • ACS Publications. (2017). Peptide-Appended Permethylated β-Cyclodextrins with Hydrophilic and Hydrophobic Spacers. [Link]

  • National Center for Biotechnology Information. (n.d.). Purification of prenylated proteins by affinity chromatography on cyclodextrin-modified agarose. [Link]

  • MDPI. (2022). Synthesis of Mono-Amino Substituted γ-CD: Host–Guest Complexation and In Vitro Cytotoxicity Investigation. [Link]

  • MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. [Link]

  • National Center for Biotechnology Information. (n.d.). Strategies for Acid and Amine Cross-linking and Labeling for Protein Structural Characterization Using Mass Spectrometry. [Link]

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. [Link]

  • SpringerLink. (2013). Bioconjugation Protocols. [Link]

  • PLOS. (2019). Sortase-click strategy for defined protein conjugation on a heptavalent cyclodextrin scaffold. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • YouTube. (2021). 35: Reductive amination. [Link]

  • National Center for Biotechnology Information. (n.d.). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. [Link]

  • Wiley Online Library. (2024). Polycationic γ‐Cyclodextrin with Amino Side Chains for a Highly Efficient Anti‐Heparin Coagulant. [Link]

Sources

Troubleshooting & Optimization

Improving reaction yields for mono-amino substitution of gamma-cyclodextrin

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of mono-6-amino-6-deoxy-γ-cyclodextrin (mono-amino-γ-CD). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve reaction yields, and troubleshoot common experimental hurdles. As your Senior Application Scientist, I will provide not just protocols, but the underlying chemical principles and field-proven insights to ensure your success.

The Synthetic Pathway: An Overview

The most reliable and widely adopted method for synthesizing mono-amino-γ-CD is a three-step process starting from the native γ-cyclodextrin.[1][2] This pathway is designed to selectively functionalize one of the eight primary hydroxyl groups on the C-6 position of a glucose unit.

The core strategy involves:

  • Selective Activation: A primary hydroxyl group is converted into a good leaving group, typically a tosylate.

  • Nucleophilic Substitution: The tosylate is displaced by an azide ion.

  • Reduction: The azido group is reduced to the desired primary amine.

This sequential approach ensures high regioselectivity and avoids the statistical mixture of products that would result from direct amination attempts.

Synthesis_Workflow gamma_CD γ-Cyclodextrin (γ-CD) Ts_gamma_CD mono-6-O-tosyl-γ-CD (Ts-γ-CD) gamma_CD->Ts_gamma_CD Step 1: Tosylation (p-TsCl, Pyridine) N3_gamma_CD mono-6-azido-6-deoxy-γ-CD (N3-γ-CD) Ts_gamma_CD->N3_gamma_CD Step 2: Azidation (NaN₃, DMF) NH2_gamma_CD mono-6-amino-6-deoxy-γ-CD (NH2-γ-CD) N3_gamma_CD->NH2_gamma_CD Step 3: Reduction (PPh₃, H₂O)

Caption: Overall workflow for mono-amino-γ-CD synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during synthesis. The key to a high overall yield is to optimize and validate each step before proceeding to the next.

Step 1: Mono-Tosylation of γ-Cyclodextrin

This is the most critical step for determining the final yield and purity. The goal is to selectively activate a single primary hydroxyl group. Due to the large cavity of γ-CD, polysubstitution is a significant challenge.[3][4]

ProblemPotential Cause(s)Recommended Solution & Rationale
Low yield of mono-tosylated product (Ts-γ-CD) Polysubstitution: The larger cavity of γ-CD makes multiple primary hydroxyls accessible to the tosyl chloride (TsCl) reagent.[4]Use a bulkier sulfonyl chloride reagent: Replace TsCl with 2,4,6-triisopropylbenzenesulfonyl chloride. The increased steric hindrance physically impedes the reaction at more than one site, significantly enhancing mono-selectivity.[3][4] Control Stoichiometry & Concentration: Use a strict 1:1 molar ratio of γ-CD to the tosylating agent. Keep the γ-CD concentration below 20 mM to further disfavor multiple substitution events.[3][4]
TLC/NMR shows unreacted γ-CD and multiple products Inefficient Reaction Conditions: Incorrect solvent or temperature can lead to incomplete conversion or side reactions.Optimize the Solvent System: Pyridine is often used as it forms an inclusion complex that orients the γ-CD to favor C-6 tosylation, but it is toxic.[3][4] An alternative is to use p-toluenesulfonic anhydride (Ts₂O) in an aqueous NaOH solution, which can produce high yields (up to 61%) and simplifies workup.[5]
Formation of 3,6-anhydro byproduct Use of a Strong Base: Strong bases like NaOH can promote an intramolecular nucleophilic attack, leading to the formation of a stable 3,6-anhydro-γ-CD byproduct, which is a dead-end for this synthesis.[6]Careful Base Addition & Temperature Control: If using an aqueous base system, perform the reaction at low temperatures (e.g., 0 °C) and add the base slowly to maintain control over the reaction. The pyridine method, while having its own drawbacks, generally avoids this specific side reaction.[6]
Difficulty in Product Purification Similar Polarity of Products: Polysubstituted products and the starting material have similar polarities, making chromatographic separation difficult.Recrystallization is Key: For γ-CD derivatives, purification often requires column chromatography (e.g., reversed-phase).[4] However, for the initial tosylation, repeated recrystallization from a methanol/water mixture is a powerful technique to isolate the mono-substituted product.[7][8]

This protocol is adapted from established methods to favor mono-substitution.[7][8]

  • Dissolve γ-cyclodextrin in freshly dried pyridine at a concentration of approximately 20 mM under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add one molar equivalent of p-toluenesulfonyl chloride (TsCl) dissolved in a minimum amount of dry pyridine.

  • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding cold water.

  • Pour the mixture into acetone to precipitate the crude product.

  • Collect the precipitate by filtration and wash thoroughly with acetone.

  • Purify the crude product by recrystallization from a hot methanol:water (1:1) solution to yield pure mono-6-(p-toluenesulfonyl)-6-deoxy-γ-cyclodextrin (6-OTs-γ-CD). An 88% yield has been reported with this method.[7]

Step 2: Azidation of Ts-γ-CD

This step replaces the tosylate group with an azide. It is generally a high-yielding reaction if the starting material is pure.

ProblemPotential Cause(s)Recommended Solution & Rationale
Incomplete conversion to N₃-γ-CD Poor Nucleophile Activity: Sodium azide (NaN₃) has poor solubility in many organic solvents, limiting its effective concentration.[9]Use DMF as the Solvent: N,N-Dimethylformamide (DMF) is the solvent of choice as it effectively dissolves both the Ts-γ-CD and sodium azide, facilitating the Sₙ2 reaction.[3][4]
Presence of native γ-CD in the product Hydrolysis of the Tosyl Group: If water is used as a solvent or is present as a contaminant, it can compete with the azide ion as a nucleophile, leading to the hydrolysis of the tosyl group back to a hydroxyl group.[3][4]Ensure Anhydrous Conditions: Use dry DMF and ensure the Ts-γ-CD starting material is thoroughly dried. Perform the reaction under a nitrogen or argon atmosphere to prevent moisture from entering the system.
Reaction is sluggish Insufficient Temperature: The nucleophilic substitution requires thermal energy to overcome the activation barrier.Increase Reaction Temperature: The reaction is typically performed at elevated temperatures, often between 60 °C and 80 °C, for several hours to ensure complete conversion.[7]

This protocol is based on a common and effective procedure.[1][7]

  • Suspend the dry mono-6-O-tosyl-γ-CD in anhydrous DMF.

  • Add a large excess of sodium azide (NaN₃) (e.g., 15-20 molar equivalents).

  • Heat the mixture to 60-80 °C under a nitrogen atmosphere and stir vigorously for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Precipitate the product by pouring the reaction mixture into a large volume of acetone.

  • Collect the white solid by filtration, wash with acetone and then ethanol, and dry under reduced pressure. A yield of 54% has been achieved after recrystallization from hot methanol.[7]

Step 3: Reduction of N₃-γ-CD to NH₂-γ-CD

The final step converts the azide intermediate into the target amino compound. The choice of reduction method can impact the purification strategy.

ProblemPotential Cause(s)Recommended Solution & Rationale
Difficult purification of the final product Byproduct Contamination: The Staudinger reaction produces triphenylphosphine oxide (Ph₃PO) as a byproduct, which can be difficult to separate from the polar amino-γ-CD.[10]Use Catalytic Hydrogenation: This is a cleaner alternative. The reduction of the azide using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere produces only nitrogen gas as a byproduct, greatly simplifying purification.[10] Isolate as a Salt: If using the Staudinger method, after the reaction, treat the final product with hydrochloric acid. This will form the highly water-soluble hydrochloride salt (γ-CD-NH₃Cl), which can be more easily separated from the organic-soluble Ph₃PO and purified.[1][2]
Low yield of amino-γ-CD Incomplete Reduction: The reducing agent may have been consumed or deactivated.Staudinger Reaction: This method is highly efficient. Use triphenylphosphine (PPh₃) in DMF, followed by hydrolysis with water to complete the conversion of the intermediate iminophosphorane to the amine.[1][11] Ensure sufficient equivalents of PPh₃ are used.

This is a classic and robust method for azide reduction.[1][2][12]

  • Dissolve the mono-6-azido-6-deoxy-γ-CD in DMF.

  • Add a slight excess (e.g., 1.2-1.5 equivalents) of triphenylphosphine (PPh₃).

  • Stir the solution at room temperature under a nitrogen atmosphere. The reaction often produces nitrogen gas, so ensure adequate venting.

  • After stirring for 8-12 hours, add a small amount of water to hydrolyze the intermediate iminophosphorane. Continue stirring for another 2-4 hours.

  • Remove the solvent under reduced pressure.

  • Purify the product via column chromatography or by dissolving the crude mixture in water, acidifying with HCl to pH ~2, washing with an organic solvent (like ether) to remove Ph₃PO, and then lyophilizing to obtain the hydrochloride salt.

Troubleshooting Flowchart

Use this decision tree to diagnose issues based on your experimental outcomes.

Troubleshooting_Flow start Start: Low Overall Yield check_step1 Analyze Tosylation (Step 1) TLC/NMR of crude product start->check_step1 check_step2 Analyze Azidation (Step 2) TLC/NMR of crude product start->check_step2 check_step3 Analyze Reduction (Step 3) NMR/Mass Spec of final product start->check_step3 step1_issue Issue: Multiple Spots / Low Mono-Ts-γ-CD check_step1->step1_issue Polysubstitution detected? step2_issue Issue: Starting Ts-γ-CD remains check_step2->step2_issue Incomplete reaction? step3_issue Issue: Impure Final Product check_step3->step3_issue Byproducts detected? step1_solution Solution: See Tosylation Guide. - Use bulkier reagent - Control stoichiometry - Optimize purification step1_issue->step1_solution step2_solution Solution: See Azidation Guide. - Ensure anhydrous DMF - Increase temperature/time - Use excess NaN₃ step2_issue->step2_solution step3_solution Solution: See Reduction Guide. - Switch to hydrogenation - Isolate as HCl salt - Optimize chromatography step3_issue->step3_solution

Caption: A decision tree for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: Why is mono-substitution of γ-cyclodextrin so much harder than for β-cyclodextrin? The primary challenge with γ-CD is its larger cavity size and more flexible structure compared to β-CD.[3][4] This increased flexibility and larger opening make it more difficult to selectively block all but one primary hydroxyl group, leading to a higher propensity for di- or tri-substitution under standard tosylation conditions.[4] Therefore, strategies that enhance steric hindrance are crucial for achieving high mono-selectivity with γ-CD.

Q2: What is the specific role of pyridine in the tosylation reaction? Pyridine serves two main functions. First, it acts as a base to neutralize the HCl generated during the reaction. Second, and more importantly, it is believed to act as a "capping" agent by entering the cyclodextrin cavity. This inclusion complex formation sterically hinders the secondary hydroxyls on the wider rim and orients the primary hydroxyls on the narrow rim for reaction, thereby promoting selective substitution at the C-6 position.[3][4]

Q3: Can I use a different leaving group, like a halide, instead of a tosylate? Yes, mono-6-halo-6-deoxy-γ-cyclodextrins can be used as intermediates. These are typically prepared from the tosylated intermediate or via reactions using reagents like N-halosuccinimides.[13] Halides (I⁻, Br⁻) are excellent leaving groups for subsequent nucleophilic substitution with amines or azide. However, the selective mono-tosylation is often considered the most established and controllable first step for achieving high regioselectivity.[6][13]

Q4: What are the main pros and cons of the Staudinger reduction versus catalytic hydrogenation for the final step?

  • Staudinger Reduction (PPh₃/H₂O):

    • Pros: Highly efficient, tolerant of many functional groups, and proceeds under mild, homogenous conditions.[1][11]

    • Cons: Produces a stoichiometric amount of triphenylphosphine oxide byproduct, which can be challenging to remove from the highly polar product.[10]

  • Catalytic Hydrogenation (H₂, Pd/C):

    • Pros: Exceptionally clean reaction; the only byproduct is nitrogen gas, which simplifies purification immensely.[10]

    • Cons: Requires specialized hydrogenation equipment (e.g., a Parr shaker), and the catalyst can be a fire hazard. The catalyst may also be poisoned by sulfur-containing impurities if present.

Q5: What are the best analytical techniques to monitor the reaction and confirm the final product?

  • Thin Layer Chromatography (TLC): Essential for monitoring the progress of each step. A good mobile phase for these polar compounds is a mixture of water, isopropanol, and ammonium hydroxide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The gold standard for confirming the structure. Successful substitution at the C-6 position results in characteristic shifts of the H-6 protons and the C-6 carbon in the NMR spectra.

  • Mass Spectrometry (MS): Confirms the molecular weight of the intermediates and the final product, verifying that the desired substitution has occurred. ESI-MS is commonly used.[7][14]

References

  • Al-Remawi, M., et al. (2022). Synthesis of Mono-Amino Substituted γ-CD: Host–Guest Complexation and In Vitro Cytotoxicity Investigation. Molecules, 27(5), 1623. [Link]

  • Tang, W., & Ng, S. C. (2008). Facile synthesis of mono-6-amino-6-deoxy-alpha-, beta-, gamma-cyclodextrin hydrochlorides for molecular recognition, chiral separation and drug delivery. Nature Protocols, 3(4), 691–697. [Link]

  • Štefánik, M., et al. (2021). Mono-6-Substituted Cyclodextrins—Synthesis and Applications. Molecules, 26(17), 5065. [Link]

  • Mura, P. (2023). Functionalization of Cyclodextrins. Encyclopedia. [Link]

  • Al-Remawi, M., et al. (2022). Synthesis of Mono-Amino Substituted γ-CD: Host–Guest Complexation and In Vitro Cytotoxicity Investigation. MDPI. [Link]

  • Benkovics, G., et al. (2023). Continuous flow synthesis of 6-monoamino-6-monodeoxy-β-cyclodextrin. Beilstein Journal of Organic Chemistry, 19, 294–302. [Link]

  • Benkovics, G., et al. (2023). Continuous flow synthesis of 6-monoamino-6-monodeoxy-β-cyclodextrin. Beilstein Journals. [Link]

  • Tang, W., & Ng, S. C. (2008). Facile synthesis of mono-6-amino-6-deoxy-α-, β-, γ-cyclodextrin hydrochlorides for molecular recognition, chiral separation and drug delivery. Nature Protocols. [Link]

  • Al-Remawi, M., et al. (2022). Synthesis of Mono-Amino Substituted γ-CD: Host-Guest Complexation and In Vitro Cytotoxicity Investigation. PubMed. [Link]

  • Szente, L., et al. (2016). Efficient mechanochemical synthesis of regioselective persubstituted cyclodextrins. RSC Advances, 6(103), 101017-101023. [Link]

  • Štefánik, M., et al. (2021). Mono-6-Substituted Cyclodextrins—Synthesis and Applications. Semantic Scholar. [Link]

  • Tang, W., & Ng, S. C. (2008). Facile synthesis of mono-6-amino-6-deoxy--, ??-, -cyclodextrin hydrochlorides for molecular recognition, chiral separation and drug delivery. ResearchGate. [Link]

  • Badi, N., et al. (2018). Efficient synthesis of pure monotosylated beta-cyclodextrin and its dimers. ResearchGate. [Link]

  • U.S. Patent No. BRPI0314042B1. (n.d.). Cyclodextrin-based polymers for the supply of therapeutic agents connected to them by covalence.
  • Gauto, D. F., et al. (2019). Facile Synthesis of a Diverse Library of Mono-3-substituted β-Cyclodextrin Analogues. ChemRxiv. [Link]

  • Gref, R., et al. (2009). Synthesis, characterization, and remarkable biological properties of cyclodextrins bearing guanidinoalkylamino and aminoalkylamino groups on their primary side. Journal of Medicinal Chemistry, 52(10), 3324–3334. [Link]

  • Béjaoui, I., et al. (2017). Influence of the substituted β-cyclodextrins by amino groups on the complexation of antifungal drug. Journal de la Société Chimique de Tunisie. [Link]

  • Szente, L., et al. (2021). Toward a Greener World—Cyclodextrin Derivatization by Mechanochemistry. Molecules, 26(17), 5236. [Link]

  • Jicsinszky, L., et al. (n.d.). Synthesis of 6-monoamino-beta-CDs. ResearchGate. [Link]

  • Gref, R., et al. (2009). Synthesis, Characterization, and Remarkable Biological Properties of Cyclodextrins Bearing Guanidinoalkylamino and Aminoalkylamino Groups on Their Primary Side. ResearchGate. [Link]

  • Benkovics, G., et al. (2023). Continuous flow synthesis of 6-monoamino-6-monodeoxy-β-cyclodextrin. ResearchGate. [Link]

  • Zhong, N., et al. (1998). An improved synthesis of 6-O-monotosyl-6-deoxy-β-cyclodextrin. Tetrahedron Letters, 39(18), 2919-2920. [Link]

  • D'Anna, F., et al. (2008). Synthesis and characterisation of the 3-amino-derivative of γ-cyclodextrin, showing receptor ability and metal ion coordination properties. ResearchGate. [Link]

  • U.S. Patent No. US4904306A. (n.d.). Separation and purification of gamma cyclodextrin.
  • Li, Y., et al. (2024). Purification of gamma-cyclodextrin via selective coordination with potassium ions to form metal-organic frameworks. PubMed. [Link]

  • Pongsawasdi, P., & Preeyanon, L. (2001). Immunoaffinity Purification and Characterization of Cyclodextrin Glycosyltransferase from Bacillus circulans A11. ThaiScience. [Link]

Sources

Purification methods to remove unreacted native gamma-cyclodextrin from amino derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of amino-substituted γ-cyclodextrin (γ-CD) derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating these valuable compounds from unreacted native γ-cyclodextrin. The successful purification of these derivatives is a critical step in their application, from drug delivery to materials science. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers have when undertaking the purification of amino γ-cyclodextrin derivatives.

Q1: Why is it challenging to separate unreacted native γ-cyclodextrin from its amino derivatives?

A1: The primary challenge lies in the similar physicochemical properties of the native γ-cyclodextrin and its mono-amino substituted derivatives. Both are large, cyclic oligosaccharides with comparable molecular weights and overall structures.[1] This similarity makes separation by techniques that primarily rely on size, such as standard dialysis or size exclusion chromatography, difficult. Furthermore, the introduction of a single amino group may not significantly alter the overall polarity or solubility of the molecule, further complicating separation by methods based on these properties.

Q2: What are the most common methods for purifying amino-γ-cyclodextrin derivatives?

A2: Several methods are employed, often in combination, to achieve high purity. These include:

  • Dialysis: Particularly useful for removing smaller impurities, though less effective for separating native from substituted cyclodextrins of similar size.[1][2]

  • Size Exclusion Chromatography (SEC): Can separate molecules based on size, but requires careful column selection and optimization to resolve the small difference between the native and amino-derivatized γ-cyclodextrin.[3]

  • Precipitation/Recrystallization: Exploits differences in solubility between the native and derivatized cyclodextrin, often by changing the solvent composition.[2][4][5][6]

  • High-Performance Liquid Chromatography (HPLC): A powerful technique that can provide high-resolution separation based on various properties, including polarity (reversed-phase) or charge (ion-exchange).[7][8][9]

Q3: How can I confirm the purity of my amino-γ-cyclodextrin derivative after purification?

A3: A combination of analytical techniques is recommended for comprehensive purity assessment. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can distinguish between the native and derivatized cyclodextrin by identifying peaks corresponding to the amino substituent.[1][7][10][11][12][13]

  • Mass Spectrometry (MS): Confirms the successful synthesis and purity by detecting the correct molecular weight of the amino-derivatized γ-cyclodextrin.[1][6][14]

  • High-Performance Liquid Chromatography (HPLC): Can be used to quantify the amount of residual native γ-cyclodextrin.[7][8][9][15]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can indicate the presence of the amino group through characteristic vibrational bands.[10][11]

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific purification methods.

Guide 1: Dialysis

Dialysis is often a first step in purification to remove small molecule reagents and byproducts. However, its effectiveness in separating unreacted γ-cyclodextrin from its amino derivative is limited due to their similar molecular weights.[1]

Problem: Significant amount of native γ-cyclodextrin remains after dialysis.

Potential Cause Explanation Recommended Solution
Inappropriate Molecular Weight Cut-Off (MWCO) The MWCO of the dialysis membrane is too large, allowing both the native and derivatized γ-cyclodextrin to pass through, or too small to allow efficient removal of smaller impurities.Select a dialysis membrane with a MWCO that is significantly smaller than the molecular weight of γ-cyclodextrin (approx. 1297 g/mol ), such as 100-500 Da, to retain both the product and unreacted starting material while removing small molecule impurities.[1]
Insufficient Dialysis Time/Volume The concentration gradient across the membrane is not maintained for a long enough period, or the volume of the dialysis buffer is insufficient to effectively dilute the impurities.Increase the dialysis time and use a larger volume of fresh dialysis buffer. Change the buffer frequently (e.g., every 4-6 hours) to maintain a high concentration gradient.
Aggregation Cyclodextrins and their derivatives can form aggregates, especially at high concentrations, which may hinder their passage through the dialysis membrane pores.[16][17]Perform dialysis at a lower concentration to minimize aggregation. Consider using a buffer with a slightly elevated temperature (if the product is stable) to disrupt aggregates.
Guide 2: Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic volume. While challenging, it can be optimized to separate the slightly larger amino-derivatized γ-cyclodextrin from the native form.[3]

Problem: Poor resolution between native and amino-γ-cyclodextrin peaks.

Potential Cause Explanation Recommended Solution
Inappropriate Column Matrix The pore size of the SEC column is not optimal for the molecular weight range of the cyclodextrins, leading to co-elution.Select an SEC column with a fractionation range suitable for molecules in the ~1300 Da range. Columns like Shodex OHpak series are designed for aqueous separation of saccharides and can be effective.[3]
Sub-optimal Mobile Phase The mobile phase composition can influence the hydrodynamic volume of the molecules and their interaction with the stationary phase.Optimize the mobile phase. For aqueous SEC, using a buffer with a controlled ionic strength can help to minimize non-specific interactions with the column matrix.[3]
Low Flow Rate A high flow rate can lead to band broadening and reduced resolution.Decrease the flow rate to allow for better equilibration between the mobile and stationary phases, which can improve peak separation.
Guide 3: Precipitation/Recrystallization

This method relies on differences in solubility between the native and amino-derivatized γ-cyclodextrin in various solvent systems.[2][4][5][6]

Problem: Low yield or purity of the precipitated product.

Potential Cause Explanation Recommended Solution
Inappropriate Solvent System The chosen solvent/anti-solvent system does not effectively differentiate between the solubility of the native and derivatized cyclodextrin.Systematically screen different solvent and anti-solvent combinations. For example, dissolving the mixture in water and then adding a miscible organic solvent like acetone or ethanol can selectively precipitate one component.[2][4]
Co-precipitation The desired product and the impurity precipitate out of solution together.Optimize the precipitation conditions. This can include a slower addition of the anti-solvent, controlling the temperature, and adjusting the concentration of the cyclodextrin solution.
Incomplete Precipitation The conditions are not optimal to cause the desired product to fully precipitate, leading to low yield.Increase the concentration of the anti-solvent or lower the temperature to decrease the solubility of the desired product.

III. Experimental Protocols & Methodologies

This section provides a detailed, step-by-step methodology for a common purification workflow.

Protocol: Purification of Mono-amino-γ-cyclodextrin using Preparative HPLC

This protocol outlines a general procedure for purifying mono-amino-γ-cyclodextrin from unreacted native γ-cyclodextrin using preparative reversed-phase HPLC.

1. Sample Preparation: a. Dissolve the crude reaction mixture containing the amino-γ-cyclodextrin and unreacted native γ-cyclodextrin in the initial mobile phase (e.g., a low percentage of organic solvent in water). b. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

2. HPLC System and Column: a. System: A preparative HPLC system equipped with a UV detector (if the derivative has a chromophore) or a refractive index (RI) detector.[15] b. Column: A reversed-phase C18 column suitable for preparative scale separations. The choice of column dimensions will depend on the amount of sample to be purified.

3. Chromatographic Conditions (Example): a. Mobile Phase A: Water b. Mobile Phase B: Acetonitrile or Methanol c. Gradient: A shallow gradient from a low percentage of B to a slightly higher percentage of B over a sufficient time to resolve the two components. For example, 5-20% B over 30 minutes. d. Flow Rate: Adjust according to the column dimensions, typically in the range of 10-50 mL/min for preparative columns. e. Detection: RI detection is often suitable for cyclodextrins as they lack a strong UV chromophore.[16]

4. Fraction Collection: a. Monitor the chromatogram in real-time. b. Collect fractions corresponding to the peaks of the native and amino-derivatized γ-cyclodextrin. The amino derivative is expected to be slightly more retained on a C18 column.

5. Post-Purification Processing: a. Combine the fractions containing the pure amino-γ-cyclodextrin. b. Remove the organic solvent using a rotary evaporator. c. Lyophilize the aqueous solution to obtain the purified product as a white powder.

6. Purity Analysis: a. Analyze the purified product by analytical HPLC, NMR, and MS to confirm its identity and purity.

IV. Visualizations

Workflow for Purification and Analysis

The following diagram illustrates a typical workflow for the purification and subsequent analysis of amino-γ-cyclodextrin derivatives.

PurificationWorkflow cluster_purification Purification Stages cluster_analysis Purity & Identity Confirmation Crude Crude Reaction Mixture Dialysis Dialysis (Optional) Remove small molecules Crude->Dialysis Initial Cleanup Precipitation Selective Precipitation/ Recrystallization Dialysis->Precipitation Prep_HPLC Preparative HPLC Precipitation->Prep_HPLC Final Polishing Purified Purified Amino-γ-CD Prep_HPLC->Purified Collect Fractions HPLC Analytical HPLC Purified->HPLC NMR NMR Spectroscopy Purified->NMR MS Mass Spectrometry Purified->MS

Caption: A typical workflow for the purification and analysis of amino-γ-cyclodextrin.

Troubleshooting Decision Tree for Poor HPLC Separation

This diagram provides a logical decision-making process for troubleshooting poor separation in HPLC.

HPLCTroubleshooting Start Poor Peak Resolution in HPLC CheckGradient Is the gradient shallow enough? Start->CheckGradient AdjustGradient Decrease gradient slope CheckGradient->AdjustGradient No CheckColumn Is the column chemistry appropriate? CheckGradient->CheckColumn Yes AdjustGradient->Start Re-run ChangeColumn Try a different stationary phase (e.g., different C18, Phenyl-Hexyl) CheckColumn->ChangeColumn No CheckMobilePhase Is the organic modifier optimal? CheckColumn->CheckMobilePhase Yes ChangeColumn->Start Re-run ChangeMobilePhase Switch between Acetonitrile and Methanol CheckMobilePhase->ChangeMobilePhase No Success Improved Resolution CheckMobilePhase->Success Yes ChangeMobilePhase->Start Re-run

Caption: Decision tree for troubleshooting poor HPLC peak resolution.

V. References

  • Alfa Chemistry. (2025, April 8). A Comprehensive Guide to Cyclodextrin Derivatives: Synthesis, Uses, and Challenges.

  • Google Patents. (1998). Process for the purification of water-soluble cyclodextrin derivatives (US5831081A).

  • Shodex HPLC Columns. Cyclodextrin Analysis by Size Exclusion Chromatography (SEC).

  • OAText. Inclusion complex formation of cyclodextrin with its guest and their applications.

  • Google Patents. (1995). Purification of cyclodextrin complexes (US5403828A).

  • CYCLOLAB. (2016, February 2). Potential of NIR Techniques for Quality Control of Cyclodextrins and Cyclodextrin Complexes.

  • MDPI. (2021, December 28). Cyclodextrins: Structural, Chemical, and Physical Properties, and Applications.

  • MDPI. (2018, October 13). 2-Hydroxypropyl-β-Cyclodextrin Aggregates: Identification and Development of Analytical Techniques.

  • Semantic Scholar. Analytical characterization of cyclodextrins: History, official methods and recommended new techniques.

  • ProQuest. (2019). SYNTHESIS OF CATIONIC CYCLODEXTRIN DERIVATIVES FOR USE IN LAYER-BY-LAYER ELASTIN-LIKE POLYPEPTIDE NUCLEIC ACID NANOPARTICLES AND.

  • PMC. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.

  • PMC. (2023, March 9). Continuous flow synthesis of 6-monoamino-6-monodeoxy-β-cyclodextrin.

  • Google Patents. (1989). Separation and purification of cyclodextrins (US4808232A).

  • Google Patents. (1988). Process for isolation and purification of cyclodextrins (EP0268997A1).

  • ResearchGate. (2025, August 5). (PDF) Cyclodextrin Purification with Hollow Fibers.

  • LabRulez LCMS. Cyclodextrin purification (Part 2): Method transfer and purification.

  • Pharma Excipients. (2024, March 23). Troubleshooting and FAQs for KLEPTOSE® β-cyclodextrins and hydroxypropyl-β-cyclodextrins.

  • ResearchGate. (2015, December 27). What is the best protocol for gel filtration for purifying cyclodextrin complex?.

  • ACS Omega. (2022, March 28). Synthesis and Characterization of an Inclusion Complex of dl-Aminoglutethimide with β-Cyclodextrin and Its Innovative Application in a Biological System: Computational and Experimental Investigations.

  • Preprints.org. (2024, September 6). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications.

  • MDPI. (2024, November 12). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications.

  • Journal of Food Biochemistry. (2019, August 15). Synthesis, separation, and purification of glucosyl-β-cyclodextrin by one-pot method.

  • PMC. (2022, March 4). Synthesis of Mono-Amino Substituted γ-CD: Host–Guest Complexation and In Vitro Cytotoxicity Investigation.

  • MDPI. (2018, May 11). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes.

  • Shodex HPLC Columns and Standards. Analysis of Cyclodextrins (NH2P-50 4E).

  • PubMed. Separation of cyclodextrins and their derivatives by thin-layer and preparative column chromatography.

  • ResearchGate. (2019, September 14). How to detect or measure drug compounds in beta cyclodextrin inclusion complex?.

  • PMC. (2021, April 19). Synthesis of New Amino—β-Cyclodextrin Polymer, Cross-Linked with Pyromellitic Dianhydride and Their Use for the Synthesis of Polymeric Cyclodextrin Based Nanoparticles.

Sources

Technical Support Center: Optimizing pH for 3A-Amino-3A-deoxy-gamma-cyclodextrin Guest Binding

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3A-Amino-3A-deoxy-gamma-cyclodextrin. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the nuances of pH-dependent guest binding and optimize your experimental outcomes.

Introduction: The Critical Role of pH in Host-Guest Interactions

3A-Amino-3A-deoxy-gamma-cyclodextrin (3A-NH₂-γ-CD) is a versatile host molecule with a primary amino group on the 3A position, which introduces a pH-responsive element to the cyclodextrin framework. The protonation state of this amino group is a key determinant of the host's binding affinity and selectivity for guest molecules. At a pH below its pKa, the amino group will be protonated (-NH₃⁺), introducing a positive charge that can significantly influence electrostatic interactions with guest molecules. Conversely, at a pH above the pKa, the amino group will be in its neutral form (-NH₂), altering the polarity and hydrogen bonding capabilities of the cyclodextrin rim. Understanding and controlling the pH of your experimental system is therefore paramount to achieving reproducible and meaningful results.

Frequently Asked Questions (FAQs)

Q1: What is the pKa of the amino group on 3A-Amino-3A-deoxy-gamma-cyclodextrin?

Q2: How does the protonation state of the amino group affect guest binding?

The protonation state of the 3A-amino group can influence guest binding through several mechanisms:

  • Electrostatic Interactions: A protonated amino group (-NH₃⁺) can form strong electrostatic interactions with anionic guest molecules or functional groups, enhancing binding affinity. Conversely, it may repel cationic guests.

  • Hydrogen Bonding: Both the protonated and neutral forms of the amino group can participate in hydrogen bonding with guest molecules. The nature and strength of these interactions will differ, impacting the stability of the inclusion complex.

  • Conformational Changes: The protonation state of the amino group can induce subtle conformational changes in the cyclodextrin rim, which may affect the size and shape of the cavity and, consequently, the fit of the guest molecule.

  • Solvation: The hydration shell around the cyclodextrin will be altered by the charge of the amino group, which can indirectly affect the thermodynamics of guest inclusion.

Q3: What is the optimal pH range for studying guest binding to 3A-Amino-3A-deoxy-gamma-cyclodextrin?

The "optimal" pH is entirely dependent on your research question and the nature of your guest molecule.

  • To study the binding of the protonated host: Work at a pH at least 1.5-2 units below the estimated pKa (e.g., pH 2.5-3.5).

  • To study the binding of the neutral host: Work at a pH at least 1.5-2 units above the estimated pKa (e.g., pH 6.5-7.5).

  • To investigate the pH-dependent transition: Conduct experiments across a range of pH values bracketing the estimated pKa (e.g., pH 3.0 to 7.0).

Q4: Which analytical techniques are best suited for studying the pH-dependent binding?

Several techniques can provide valuable insights into the thermodynamics and kinetics of host-guest interactions:

  • Isothermal Titration Calorimetry (ITC): ITC is the gold standard for determining the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of an interaction in a single experiment.[2][3] It is highly sensitive to changes in binding thermodynamics as a function of pH.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR titration can be used to determine binding constants by monitoring the chemical shift changes of either the host or guest protons upon complexation.[4][5] 2D NMR techniques like ROESY can provide structural information about the inclusion complex.

  • Fluorescence Spectroscopy: If your guest molecule is fluorescent, changes in its fluorescence intensity or wavelength upon binding to the cyclodextrin can be used to determine the binding constant. This method is particularly sensitive and requires low sample concentrations.

Troubleshooting Guides

This section addresses common issues encountered during experiments with 3A-Amino-3A-deoxy-gamma-cyclodextrin and provides systematic solutions.

Issue 1: Low or No Observable Binding

Possible Causes:

  • pH is not optimal: The protonation state of the amino group may be unfavorable for binding your specific guest.

  • Guest-Host Mismatch: The guest molecule may be too large or too small for the γ-cyclodextrin cavity.[6]

  • Inappropriate Buffer: The buffer components may interact with the cyclodextrin or the guest, interfering with the binding.

  • Low Solubility: Poor solubility of either the host or guest can prevent complex formation.[6]

Troubleshooting Workflow:

start Low/No Binding Observed check_ph Verify and Adjust pH start->check_ph check_guest_fit Assess Guest-Host Size Compatibility check_ph->check_guest_fit If pH is optimal ph_optimization Systematically vary pH around estimated pKa check_ph->ph_optimization If pH is suspect check_buffer Evaluate Buffer Composition check_guest_fit->check_buffer If guest fits guest_modification Consider a different cyclodextrin or guest analog check_guest_fit->guest_modification If mismatch is likely check_solubility Confirm Host and Guest Solubility check_buffer->check_solubility If buffer is inert buffer_screening Test alternative buffer systems (e.g., phosphate, acetate) check_buffer->buffer_screening If buffer interference is possible solubility_enhancement Use co-solvents (with caution) or modify temperature check_solubility->solubility_enhancement If solubility is low end Binding Observed ph_optimization->end guest_modification->end buffer_screening->end solubility_enhancement->end

Caption: Troubleshooting workflow for low or no binding.

Issue 2: Poorly Defined or "Noisy" ITC Thermogram

Possible Causes:

  • Mismatched Buffer: The buffer in the syringe and the cell must be identical to avoid large heats of dilution.

  • Air Bubbles: Air bubbles in the syringe or cell will cause significant noise in the data.

  • Precipitation: The formation of a precipitate upon injection will lead to erratic heat signals.

  • Incorrect Concentrations: Inaccurate concentrations of the host or guest can lead to a poorly shaped binding isotherm.

Troubleshooting Steps:

  • Buffer Preparation: Prepare a large batch of buffer and use it to dissolve both the host and the guest. Dialyze both solutions against the same buffer to ensure a perfect match.

  • Degassing: Thoroughly degas both the host and guest solutions immediately before the experiment.

  • Solubility Check: Before the ITC run, perform a simple titration of the guest into the host solution in a test tube to check for any precipitation at the concentrations you plan to use.

  • Concentration Verification: Accurately determine the concentrations of your stock solutions using a reliable method (e.g., UV-Vis spectroscopy for guests with a chromophore).

Issue 3: Inconsistent NMR Titration Results

Possible Causes:

  • pH Shifts during Titration: The addition of the guest solution can alter the pH of the sample in the NMR tube, especially if the solutions are not well-buffered.

  • Slow Exchange: If the binding and dissociation kinetics are slow on the NMR timescale, you may observe peak broadening or the appearance of separate peaks for the free and bound species, which can complicate data analysis.

  • Aggregation: At higher concentrations, cyclodextrins or guest molecules may self-aggregate, leading to non-ideal binding behavior.

Troubleshooting Steps:

  • Robust Buffering: Use a buffer with sufficient capacity to maintain a constant pH throughout the titration. Verify the pH of the sample before and after the experiment.

  • Temperature Variation: For slow exchange regimes, acquiring spectra at different temperatures can help to move into a fast or slow exchange regime, simplifying the analysis.

  • Concentration Dependence: Perform the titration at different starting concentrations to check for aggregation. If the binding constant changes with concentration, aggregation is likely occurring.

Experimental Protocols

Protocol 1: Determination of Binding Constant by Isothermal Titration Calorimetry (ITC)
  • Solution Preparation:

    • Prepare a concentrated buffer solution (e.g., 10x phosphate or acetate buffer) and adjust the pH to the desired value.

    • Dilute the buffer to 1x and use it to prepare the 3A-NH₂-γ-CD and guest molecule solutions.

    • Accurately determine the concentrations of both solutions.

    • Thoroughly degas both solutions for at least 10 minutes.

  • ITC Experiment Setup:

    • Typically, the 3A-NH₂-γ-CD solution is placed in the sample cell and the guest solution in the injection syringe.

    • Set the experimental temperature (e.g., 25 °C).

    • Equilibrate the system until a stable baseline is achieved.

  • Titration:

    • Perform a series of injections (e.g., 20 injections of 2 µL each) of the guest solution into the cyclodextrin solution.

    • Allow sufficient time between injections for the signal to return to the baseline.

  • Data Analysis:

    • Integrate the heat evolved or absorbed after each injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the binding constant (Kₐ), enthalpy (ΔH), and stoichiometry (n).

cluster_prep Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis prep_buffer Prepare & pH Buffer prep_solutions Prepare Host & Guest Solutions prep_buffer->prep_solutions degas Degas Solutions prep_solutions->degas load_samples Load Samples into Cell & Syringe degas->load_samples equilibrate Equilibrate System load_samples->equilibrate titrate Perform Injections equilibrate->titrate integrate Integrate Heat Data titrate->integrate fit_model Fit to Binding Model integrate->fit_model determine_params Determine Kₐ, ΔH, n fit_model->determine_params

Caption: Workflow for ITC experiments.

Protocol 2: Determination of Binding Constant by ¹H NMR Titration
  • Sample Preparation:

    • Prepare a stock solution of the guest molecule in a deuterated buffer (e.g., D₂O with phosphate buffer) at the desired pD (note: pD = pH + 0.4).

    • Prepare a stock solution of 3A-NH₂-γ-CD in the same deuterated buffer.

  • NMR Titration:

    • Acquire a ¹H NMR spectrum of the guest solution alone.

    • Add small aliquots of the concentrated 3A-NH₂-γ-CD solution to the NMR tube containing the guest solution.

    • Acquire a ¹H NMR spectrum after each addition, ensuring the sample has equilibrated.

  • Data Analysis:

    • Monitor the chemical shift changes (Δδ) of specific guest protons that are sensitive to the binding event.

    • Plot Δδ as a function of the cyclodextrin concentration.

    • Fit the data to a 1:1 binding isotherm to calculate the binding constant (Kₐ).

Data Presentation

Table 1: Hypothetical pH-Dependent Binding Data for Guest X with 3A-NH₂-γ-CD

pHBinding Constant (Kₐ) (M⁻¹)Enthalpy (ΔH) (kcal/mol)Entropy (ΔS) (cal/mol·K)
3.05.2 x 10⁴-4.57.2
4.02.1 x 10⁴-3.86.5
5.08.5 x 10³-2.94.8
6.03.0 x 10³-2.13.1
7.01.5 x 10³-1.52.0

Note: This data is illustrative and serves as an example of how to present pH-dependent binding parameters.

References

  • Drug Discovery Today. How to conduct and interpret ITC experiments accurately for cyclodextrin-guest interactions. [Link]

  • Journal of Chromatography A. The 3-amino-derivative of gamma-cyclodextrin as chiral selector of Dns-amino acids in electrokinetic chromatography. [Link]

  • ACS Omega. Dramatically Increased Binding Constant of Water-Soluble Cyclodextrin Hyperbranched Polymers: Explored with Diffusion Ordered NMR Spectroscopy (DOSY). [Link]

  • Beilstein Journal of Organic Chemistry. Improving ITC studies of cyclodextrin inclusion compounds by global analysis of conventional and non-conventional experiments. [Link]

  • RSC Advances. NMR exchange dynamics studies of metal-capped cyclodextrins reveal multiple populations of host–guest complexes in solution. [Link]

  • International Journal of Molecular Sciences. Fully Symmetric Cyclodextrin Polycarboxylates: How to Determine Reliable Protonation Constants from NMR Titration Data. [Link]

  • Tetrahedron Letters. Synthesis and characterisation of the 3-amino-derivative of γ-cyclodextrin, showing receptor ability and metal ion coordination properties. [Link]

  • ResearchGate. Review: Cyclodextrin Inclusion Complexes Probed by NMR Techniques. [Link]

  • National Institutes of Health. Improving ITC studies of cyclodextrin inclusion compounds by global analysis of conventional and non-conventional experiments. [Link]

Sources

Technical Support Center: Resolving Regioisomer Separation Issues in Amino-gamma-Cyclodextrin Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for amino-gamma-cyclodextrin synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating regioisomers of amino-gamma-cyclodextrin (amino-γ-CD). Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments.

Introduction

Gamma-cyclodextrin (γ-CD), a cyclic oligosaccharide composed of eight glucose units, offers a larger cavity size compared to its alpha and beta counterparts, making it a versatile tool in drug delivery and supramolecular chemistry.[1] The introduction of an amino group onto the γ-CD scaffold enhances its utility, providing a site for further functionalization and improving its interaction with guest molecules. However, the synthesis of a specific, single-isomer amino-γ-CD is a significant challenge due to the presence of multiple hydroxyl groups with varying reactivity. This often leads to a mixture of regioisomers, making the purification process a critical and often frustrating step. This guide aims to provide practical solutions to these separation challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving regioselective synthesis of amino-gamma-cyclodextrin?

The primary challenge lies in the subtle differences in reactivity among the hydroxyl groups on the glucose units of γ-CD. Each glucose unit has three types of hydroxyl groups: a primary hydroxyl at the C6 position and secondary hydroxyls at the C2 and C3 positions.[2] While the C6 hydroxyl is generally the most reactive and nucleophilic, the secondary hydroxyls, particularly the one at the C2 position, are more acidic.[3][4] This complex reactivity profile means that even with careful control of reaction conditions, it is difficult to achieve exclusive substitution at a single desired position, often resulting in a mixture of 6-amino, 2-amino, and 3-amino isomers, as well as di- and tri-substituted products.[5]

Q2: Why is the separation of 6-monoamino-6-deoxy-gamma-cyclodextrin from its regioisomers and multi-substituted counterparts so difficult?

The difficulty in separating these isomers stems from their very similar physicochemical properties. Regioisomers have the same molecular weight and often exhibit comparable polarities and pKa values. This similarity makes their separation by standard chromatographic techniques, such as normal-phase or reversed-phase chromatography, challenging. The subtle differences in the spatial arrangement of the amino group are often insufficient to cause significant differences in retention times on common stationary phases.

Q3: What are the most effective chromatographic techniques for separating amino-gamma-cyclodextrin isomers?

While challenging, several chromatographic techniques have proven effective for the separation of cyclodextrin derivatives:

  • Ion-Exchange Chromatography (IEX): This is often the most successful technique. At a pH below the pKa of the amino group, the isomers will be positively charged. The subtle differences in the accessibility of the charged amino group due to its position on the cyclodextrin ring can lead to differential interactions with the ion-exchange resin, allowing for separation.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC can be a powerful tool for separating polar compounds like amino-cyclodextrins. The separation mechanism, which involves partitioning between a water-enriched layer on the stationary phase and a more organic mobile phase, can be sensitive to the small structural differences between isomers.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with specialized columns: While standard C18 columns may offer limited resolution, specialized columns with different bonded phases or the use of ion-pairing reagents in the mobile phase can enhance separation.[6] Cyclodextrin-based chiral stationary phases can also be effective, as they can provide enantioselective recognition.[6][7]

  • Capillary Electrophoresis (CE): CE offers high separation efficiency and is particularly well-suited for charged analytes.[8] The separation is based on differences in the electrophoretic mobility of the isomers in an electric field, which can be influenced by their charge-to-size ratio and hydrodynamic radius.[8]

Q4: Are there any spectroscopic methods (NMR, Mass Spec) that can effectively differentiate between the different regioisomers?

Yes, advanced spectroscopic techniques are crucial for identifying and characterizing regioisomers:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution 1D and 2D NMR techniques are indispensable.

    • 1H NMR: The chemical shifts of the anomeric protons (H1) and the protons adjacent to the substitution site can provide initial clues about the location of the amino group.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for unambiguous assignment. For example, an HMBC experiment can show long-range correlations between the protons of the amino group's linker and the carbons of the cyclodextrin ring, confirming the point of attachment. ROESY or NOESY experiments can reveal through-space interactions, providing further structural information.[9]

  • Mass Spectrometry (MS): While standard MS will show the same mass for all mono-substituted isomers, tandem MS (MS/MS) can be used to generate fragmentation patterns. The fragmentation of the glycosidic bonds can sometimes differ depending on the substitution pattern, providing clues to the isomer's identity.

Q5: What are some common pitfalls to avoid during the purification process?
  • Incomplete removal of starting material and reagents: Ensure the initial workup effectively removes unreacted starting materials and excess reagents, as these can interfere with subsequent chromatographic steps.

  • Overloading the chromatographic column: Overloading can lead to poor peak shape and co-elution of isomers. It is crucial to determine the optimal loading capacity for your chosen column.

  • Using a single analytical technique for purity assessment: Relying solely on one method (e.g., a single HPLC method) may not be sufficient to confirm the purity of your product. Orthogonal methods, such as a combination of IEX-HPLC and NMR, should be used for comprehensive characterization.

  • Ignoring the impact of pH: The pH of the mobile phase is critical in ion-exchange chromatography and can also significantly affect retention in RP-HPLC and HILIC. Careful optimization of pH is essential for achieving good separation.

Troubleshooting Guides

Problem 1: Poor or no separation of regioisomers on a standard C18 column.

This is a common issue due to the similar hydrophobicity of the isomers.

Troubleshooting Workflow:

Caption: Decision workflow for troubleshooting poor isomer separation on C18 columns.

Detailed Steps & Explanations:

  • Introduce Ion-Pairing Reagents: The addition of an ion-pairing reagent, such as trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA), to the mobile phase can enhance the retention and selectivity for charged analytes on a reversed-phase column. The hydrophobic tail of the ion-pairing reagent interacts with the C18 stationary phase, while the charged head group interacts with the protonated amino group of the cyclodextrin, leading to differential retention.

  • Switch to an Alternative Stationary Phase:

    • HILIC: HILIC columns are packed with polar materials and use a mobile phase with a high concentration of organic solvent. This technique is well-suited for the separation of polar compounds like amino-cyclodextrins.

    • Cyclodextrin-based Chiral Columns: These columns can provide excellent selectivity for isomers due to the formation of transient diastereomeric complexes between the analyte and the chiral stationary phase.[7][10]

  • Employ Ion-Exchange Chromatography (IEX): As a last resort for HPLC-based methods, IEX is a powerful technique for separating molecules based on their charge.

Problem 2: Ambiguous NMR spectra making it difficult to confirm the position of the amino group.

Unambiguous structural elucidation is critical. If 1D NMR spectra are insufficient, a more in-depth analysis is required.

Troubleshooting Workflow:

Caption: Workflow for resolving ambiguity in NMR-based structural elucidation.

Detailed Steps & Explanations:

  • Acquire a Suite of 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing you to trace the spin systems within each glucose unit.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, aiding in the assignment of both 1H and 13C signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is often the key experiment. It shows correlations between protons and carbons that are two or three bonds away. By observing a correlation between the protons on the carbon attached to the nitrogen and the carbons of the cyclodextrin ring, you can definitively determine the point of substitution.

  • Optimize NMR Parameters: If the resolution of your 2D spectra is poor, consider increasing the number of scans or using a higher-field NMR spectrometer if available.

  • Consult Reference Data: Compare your spectra to published data for known amino-cyclodextrin isomers.[11][12][13] This can provide valuable confirmation of your assignments.

Data Presentation: Comparison of Chromatographic Techniques
TechniqueStationary PhaseMobile PhaseSeparation PrincipleProsCons
RP-HPLC C18, C8Acetonitrile/Water with acid (e.g., TFA)Hydrophobic interactionsReadily availableOften poor selectivity for isomers
HILIC Amide, DiolHigh organic with a small amount of aqueous bufferPartitioning into a water-enriched layerGood for polar compoundsCan have long equilibration times
IEX Strong or weak cation exchange resinAqueous buffer with a salt gradientElectrostatic interactionsHigh selectivity for charged isomersLimited to charged analytes, can be sensitive to buffer conditions
CE Fused silica capillaryAqueous buffer, sometimes with cyclodextrin additivesDifferential electrophoretic mobilityHigh efficiency, small sample volumeLower loading capacity, can be less robust than HPLC

Experimental Protocols

Protocol 1: General Method for Ion-Exchange Chromatography Separation of Amino-γ-CD Isomers
  • Column Selection: A strong cation exchange (SCX) column is a good starting point.

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM phosphate buffer, pH 3.0.

    • Mobile Phase B: 20 mM phosphate buffer with 1 M NaCl, pH 3.0.

  • Gradient Elution:

    • Start with 100% Mobile Phase A.

    • Apply a linear gradient from 0% to 50% Mobile Phase B over 30 minutes.

    • Hold at 50% Mobile Phase B for 5 minutes.

    • Return to 100% Mobile Phase A and re-equilibrate for 15 minutes.

  • Sample Preparation: Dissolve the crude amino-γ-CD mixture in Mobile Phase A.

  • Injection and Fraction Collection: Inject the sample and collect fractions based on the UV chromatogram (if the amino group has a chromophore) or by collecting timed fractions for subsequent analysis by TLC or MS.

Protocol 2: NMR Sample Preparation and Key Experiments for Structural Elucidation
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in 0.5 mL of D₂O.

  • 1D 1H NMR: Acquire a standard 1H spectrum to assess overall purity and identify the key proton signals.

  • 2D NMR Suite:

    • gCOSY: Use standard parameters to establish proton-proton correlations.

    • gHSQCAD: Acquire an HSQC spectrum to correlate protons with their directly attached carbons.

    • gHMBCAD: Set the long-range coupling constant (e.g., to 8 Hz) to observe 2- and 3-bond correlations. This is crucial for identifying the C-N linkage.

    • ROESY: Use a mixing time of 200-400 ms to observe through-space correlations, which can help to confirm the overall conformation.

Conclusion

The separation of amino-gamma-cyclodextrin regioisomers is a non-trivial but achievable task. A systematic approach that combines the strategic selection of chromatographic techniques with rigorous spectroscopic characterization is essential for success. This guide provides a framework for troubleshooting common issues and offers practical protocols to aid in your research. By understanding the underlying principles of separation and characterization, you can overcome these synthetic challenges and unlock the full potential of these valuable molecules.

References

Sources

Preventing aggregation of 3A-amino-gamma-cyclodextrin in concentrated solutions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Aggregation in Concentrated Aqueous Solutions

Welcome to the technical support resource for 3A-amino-gamma-cyclodextrin (3A-Am-γ-CD). This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile cyclodextrin derivative. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying scientific principles to help you overcome challenges in your experiments. The most common issue encountered when working with 3A-Am-γ-CD is its tendency to self-associate and aggregate in concentrated aqueous solutions, leading to haziness, precipitation, and unreliable results. This guide will provide in-depth troubleshooting strategies and preventative measures.

Frequently Asked Questions & Troubleshooting Guide
Q1: I prepared a concentrated stock of 3A-Am-γ-CD in water, and it has become cloudy/formed a precipitate. What is happening?

Answer: You are observing the self-aggregation of 3A-Am-γ-CD molecules. Unlike their parent gamma-cyclodextrin, the introduction of a primary amino group creates new opportunities for strong intermolecular interactions.

The Causality Behind the Aggregation:

The primary driving force for this aggregation is intermolecular hydrogen bonding.[1] In neutral or slightly basic conditions, the amino group (-NH₂) on one cyclodextrin molecule can act as a hydrogen bond donor, while the hydroxyl groups (-OH) on the rim of an adjacent molecule act as acceptors. This network of hydrogen bonds can lead to the formation of large, ordered assemblies that are no longer soluble in water and precipitate out of solution. The concentration is a key factor; as more molecules are present in the solution, the probability of these intermolecular interactions leading to aggregation increases significantly.[1]

cluster_0 Mechanism of Aggregation CD1 3A-Am-γ-CD (Neutral -NH₂) CD2 3A-Am-γ-CD (Neutral -NH₂) CD1->CD2 Intermolecular H-Bonding Aggregate Insoluble Aggregate (Precipitate) CD1->Aggregate Self-Association at High Concentration CD2->Aggregate Self-Association at High Concentration

Caption: Aggregation of neutral 3A-Am-γ-CD via hydrogen bonding.

Q2: How does the pH of my solution affect the aggregation of 3A-Am-γ-CD?

Answer: The pH is the most critical parameter you can control to prevent aggregation. The state of the primary amino group is entirely pH-dependent, which in turn dictates its ability to form hydrogen bonds.

Expertise & Experience:

The primary amino group on 3A-Am-γ-CD has a pKa value typically in the range of 8-9.

  • At Acidic to Neutral pH (pH < pKa): The amino group becomes protonated, acquiring a positive charge (-NH₃⁺). This is the key to preventing aggregation. The positive charges on adjacent cyclodextrin molecules create strong electrostatic repulsion, which overcomes the tendency to associate via hydrogen bonding.[1] This repulsion keeps the molecules dispersed and fully solvated by water.

  • At Basic pH (pH > pKa): The amino group is in its neutral, uncharged state (-NH₂). In this form, it is free to participate in the intermolecular hydrogen bonding network described in Q1, leading to aggregation and precipitation.

Therefore, maintaining a pH at least 1-2 units below the pKa is the most effective strategy for keeping 3A-Am-γ-CD in solution at high concentrations.

cluster_1 Influence of pH on 3A-Am-γ-CD Condition Solution pH vs. pKa (~8.5) Low_pH pH < pKa (e.g., pH 4-7) Condition->Low_pH High_pH pH > pKa (e.g., pH 9-11) Condition->High_pH Protonated Amino Group is Protonated (-NH₃⁺) Electrostatic Repulsion Low_pH->Protonated Neutral Amino Group is Neutral (-NH₂) Hydrogen Bonding High_pH->Neutral Soluble Result: SOLUBLE Protonated->Soluble Insoluble Result: AGGREGATION Neutral->Insoluble cluster_2 Troubleshooting Workflow for 3A-Am-γ-CD Aggregation Start Start: Concentrated 3A-Am-γ-CD Solution Required Check_pH Step 1: Prepare solution in acidic buffer (e.g., pH 5.0) Start->Check_pH Is_Soluble1 Is the solution clear? Check_pH->Is_Soluble1 Success Success! Proceed with buffered solution. Is_Soluble1->Success Yes Add_Excipient Step 2: Screen Excipients. Select a category (e.g., Co-solvents). Is_Soluble1->Add_Excipient No Test_Concentrations Prepare solutions with a range of co-solvent concentrations (e.g., 5%, 10%, 15% Ethanol). Add_Excipient->Test_Concentrations Is_Soluble2 Is the solution clear? Test_Concentrations->Is_Soluble2 Optimize Success! Optimize concentration. Validate compatibility with experiment. Is_Soluble2->Optimize Yes Try_Another Try a different excipient class (e.g., Non-ionic polymers). Is_Soluble2->Try_Another No Try_Another->Add_Excipient

Caption: A systematic workflow for troubleshooting aggregation issues.

Experimental Protocols
Protocol 1: Definitive pH-Solubility Profile

This protocol allows you to determine the optimal pH for solubilizing 3A-Am-γ-CD at your target concentration.

  • Preparation: Prepare a set of 50 mM buffer solutions across a range of pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0, 9.0). Use buffers appropriate for each range (e.g., acetate for 4-5, phosphate for 6-8, borate for 9).

  • Dispersion: In separate vials, add a pre-weighed amount of 3A-Am-γ-CD to each buffer to achieve your target concentration (e.g., 100 mg/mL).

  • Equilibration: Cap the vials and place them on a rotator or shaker at a controlled temperature (e.g., 25°C) for 24 hours to allow them to reach equilibrium.

  • Observation: After 24 hours, visually inspect each vial for precipitation or cloudiness.

  • (Optional) Quantification: For a more precise measurement, centrifuge the samples and measure the concentration of the supernatant using a suitable analytical method (e.g., HPLC-CAD or refractive index).

  • Analysis: Plot the solubility (or note the visual clarity) as a function of pH. This will clearly show the pH at which solubility drops off, allowing you to select a safe working pH.

Protocol 2: Systematic Excipient Screening

This protocol helps you identify a compatible excipient if pH adjustment is not an option.

  • Baseline Preparation: Prepare your 3A-Am-γ-CD solution in the required (non-optimal) aqueous medium where you observe aggregation. This is your negative control.

  • Excipient Stock Solutions: Prepare concentrated stock solutions of the excipients you wish to test (e.g., 50% v/v Ethanol, 10% w/v PEG 400, 5M Urea).

  • Test Matrix: In a multi-well plate or a series of small vials, add your baseline cyclodextrin solution. Then, add varying amounts of each excipient stock solution to achieve a range of final excipient concentrations.

  • Equilibration: Seal the plate or vials and allow them to equilibrate for several hours (or overnight) at a controlled temperature.

  • Readout: Assess solubility visually or by measuring turbidity with a plate reader (at ~600 nm). The wells that remain clear contain effective excipient concentrations.

  • Validation: Scale up the most promising conditions in a larger vial to confirm the result. Perform any necessary characterization to ensure the chosen excipient does not negatively impact your specific application (e.g., binding affinity, cell viability).

References
  • Connors, K. A. (1997). The stability of cyclodextrin complexes in solution. Chemical Reviews, 97(5), 1325-1358.
  • Szejtli, J. (1998). Introduction and general overview of cyclodextrin chemistry. Chemical Reviews, 98(5), 1743-1754.
  • European Medicines Agency. (2017). Cyclodextrins used as excipients. EMA/CHMP/333892/2013. [Link]

  • Serno, T., Geidobler, R., & Winter, G. (2011). Inhibition of agitation-induced aggregation of an IgG-antibody by hydroxypropyl-β-cyclodextrin. Journal of Pharmaceutical Sciences, 100(4), 1324-1334.
  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025.
  • Crini, G. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 15(18), 3787. [Link]

  • Härtl, E., Serno, T., Besheer, A., Miller, R., & Winter, G. (2013). The Role of Polysorbate 80 and HPβCD at the Air-Water Interface of IgG Solutions. Pharmaceutical Research, 30(1), 117-130.
  • Malanga, M., Fenyvesi, É., & Szente, L. (2017). Cyclodextrins in Food, Cosmetic, and Personal Care Products. In Cyclodextrins in Pharmaceutics, Cosmetics, and Biomedicine (pp. 293-316). Springer, Cham.
  • Thakkar, R., et al. (2020). Cyclodextrins in drug delivery: A review of their application in parenteral formulations. Journal of Drug Delivery Science and Technology, 57, 101656.
  • Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023-1035.

Sources

Troubleshooting NMR assignment for (2AS,3AS) stereocenters in modified cyclodextrins

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: NMR Assignment for Modified Cyclodextrins Topic: Troubleshooting (2AS, 3AS) Stereocenter & Regio-Assignment in Modified Cyclodextrins Lead Scientist: Dr. Aris Thorne, Senior Application Scientist, Structural Elucidation Group

Executive Summary

You are likely encountering difficulties distinguishing between 2-O-substituted and 3-O-substituted glucopyranose units (often denoted in lab shorthand as 2AS/3AS for "2/3-Asymmetric Substitution" or referring to specific chiral side-chain stereocenters like 2-hydroxypropyl).

In modified cyclodextrins (CDs), the secondary rim (containing C2 and C3 hydroxyls) presents the most significant assignment challenge due to strong magnetic coupling , hydrogen bond networks , and severe signal overlap . This guide provides a logic-driven troubleshooting workflow to resolve these assignments using 2D NMR techniques.

Visual Diagnostic Workflow

Figure 1: Decision tree for assigning 2- vs. 3-position modifications and resolving stereochemical ambiguity.

CD_Assignment_Workflow Start Start: Unassigned Modified CD Spectrum H1_Check Step 1: Locate Anomeric (H1) Region (4.8 - 5.5 ppm) Start->H1_Check Split_Signals Are H1 signals split/multiple? H1_Check->Split_Signals TOCSY Step 2: 1D-TOCSY (Selective) or 2D-TOCSY (80-100ms) Split_Signals->TOCSY Yes (Mixture/Asymmetry) Split_Signals->TOCSY No (Symmetrical) Track_Spin Trace Spin System: H1 -> H2 -> H3 -> H4 TOCSY->Track_Spin Shift_Analysis Analyze Chemical Shift Changes (Δδ) Track_Spin->Shift_Analysis Case_2AS Case A: H1 & H2 Downfield Shift (Likely 2-O-Substitution) Shift_Analysis->Case_2AS Δδ H1 > 0.1 ppm Case_3AS Case B: H3 Downfield, H1 Unaffected (Likely 3-O-Substitution) Shift_Analysis->Case_3AS Δδ H1 ~ 0 ppm HSQC Step 3: HSQC (Multiplicity-Edited) Confirm Carbon Assignments Case_2AS->HSQC Case_3AS->HSQC HMBC Step 4: HMBC Link Substituent Carbon to H2/H3 HSQC->HMBC Final Final Assignment: (2AS, 3AS) Resolved HMBC->Final

Caption: Logical workflow for distinguishing regiochemical substitution at the 2- and 3-positions of the cyclodextrin glucopyranose unit.

Troubleshooting Guides & FAQs

Issue 1: "I cannot distinguish between 2-O-substitution and 3-O-substitution (2AS vs. 3AS)."

Diagnosis: The proton signals for H2 and H3 often overlap in the 3.5–4.0 ppm region. However, the anomeric proton (H1) acts as a sensitive reporter for the 2-position but NOT the 3-position.

Scientific Rationale:

  • 2-O-Substitution (2AS): The H1 proton is vicinal to H2. Modifying the 2-OH group (e.g., methylation, hydroxypropylation) significantly disturbs the electronic environment of H1, typically causing a downfield shift of H1 (and H2) due to the deshielding effect of the substituent [1].

  • 3-O-Substitution (3AS): The 3-position is further from the anomeric center. Modification here typically leaves the H1 chemical shift relatively unchanged but causes a significant shift in H3 and often H4.

Solution Protocol:

  • Run a COSY spectrum: Identify the H1-H2 cross-peak.

  • Run a TOCSY (80-100 ms): Trace the connectivity H1

    
     H2 
    
    
    
    H3.
  • Apply the "Shift Rule":

    • If the H1 signal of the modified unit is shifted downfield (

      
       ppm) compared to the native/unmodified signal 
      
      
      
      2-O-Substitution.
    • If H1 is unchanged, but H3 is shifted

      
      3-O-Substitution. 
      
Issue 2: "My TOCSY correlations disappear after H1, breaking the assignment chain."

Diagnosis: This is common in rigid cyclic systems like CDs. The H1-H2 coupling constant (


) is roughly 3-4 Hz (gauche), but the H2-H3 coupling (

) is larger (~10 Hz, trans-diaxial). If the mixing time is too short, magnetization transfer fails. If the bandwidth is insufficient, signals are lost.

Solution Protocol:

  • Increase Mixing Time: Set the TOCSY mixing time (

    
    ) to 80–120 ms . This allows magnetization to propagate from H1 all the way to H4 and H5.
    
  • Use 1D Selective TOCSY: Irradiate the specific H1 doublet of the modified unit. This yields a clean 1D subspectrum of only that specific modified glucose unit, eliminating overlap from the native units [2].

Issue 3: "How do I assign the stereochemistry of the side chain itself (e.g., (R/S)-2-hydroxypropyl)?"

Context: If your "2AS/3AS" query refers to the stereocenter within the substituent (e.g., in HP-


-CD), you are dealing with diastereomers. The CD chiral cavity interacts differently with the (R)- and (S)-isomers of the substituent.

Diagnosis: You see "doubling" of substituent signals (e.g., methyl doublets) that cannot be explained by regiochemistry alone.

Solution Protocol:

  • High-Resolution HSQC: Acquire a multiplicity-edited HSQC with high resolution in the F1 (carbon) dimension.

  • Look for Diastereomeric Splitting: The methyl group of a 2-hydroxypropyl substituent will often appear as two distinct doublets (or distinct cross-peaks in HSQC) due to the chiral environment of the CD rim.

  • Validation: This is difficult to assign absolutely without authentic standards, but you can quantify the ratio. If the reagent was racemic, and you see unequal populations, it implies kinetic resolution during the synthesis or preferential substitution at specific CD positions [3].

Issue 4: "HMBC cross-peaks are too weak to connect the substituent to the CD ring."

Diagnosis: The glycosidic linkage and ether linkages have rotational freedom, reducing the efficiency of magnetization transfer, or the


 coupling is small.

Solution Protocol:

  • Optimize Delay (CNST13): Standard HMBC is optimized for 8 Hz coupling. For ether linkages (C-O-C-H), the coupling can be smaller (4-6 Hz). Change the long-range coupling constant parameter to 5 Hz (approx. 100 ms delay).

  • Try LR-HSQMBC: If standard HMBC fails, Long-Range HSQMBC can sometimes detect smaller couplings.

Experimental Protocol: High-Resolution Assignment of Modified CDs

Objective: Unambiguous assignment of regiochemical isomers (2-O vs 3-O vs 6-O).

Sample Preparation:

  • Solvent:

    
     (99.96% D) is standard. If OH protons are required for hydrogen bond analysis, use DMSO-
    
    
    
    .
  • Concentration: 10–15 mM. (Avoid >50 mM to prevent aggregation/viscosity broadening).

  • Temperature: 298 K (Standard). If signals overlap, varying T to 303 K or 313 K often shifts water peaks and resolves overlaps.

Acquisition Sequence:

  • 1H NMR (64 scans): Ensure adequate relaxation delay (

    
     sec).
    
  • COSY (Magnitude mode): 2048 x 256 points.

  • TOCSY (Phase sensitive): 2048 x 256 points. Mixing time = 100 ms.

    • Critical Step: Verify H1

      
       H2 
      
      
      
      H3
      
      
      H4 connectivity.
  • HSQC (Multiplicity Edited): Distinguish

    
     (positive) from 
    
    
    
    (negative).
    • Target: C6 is the only

      
       in the sugar framework (negative peak ~60 ppm).
      
  • HMBC (Magnitude mode): Optimized for 5-8 Hz.

    • Target: Look for cross-peaks between Substituent Carbon and Ring Protons (H2, H3, or H6).

Data Table: Typical Chemical Shift Trends (Relative to Unmodified


-CD) 
Modification PositionH1 Shift (

)
H2 Shift (

)
H3 Shift (

)
C1 Shift (

)
Diagnostic Key
2-O-Substitution ++ Downfield (>0.15)+ Downfield Minimal+ Downfield H1 moves significantly.
3-O-Substitution Minimal (<0.05)Minimal++ Downfield MinimalH1 stable; H3 moves.
6-O-Substitution MinimalMinimalMinimalMinimalH6 (CH2) pattern changes.

References

  • Szente, L., & Fenyvesi, E. (2017). Cyclodextrin Derivatives. Comprehensive Supramolecular Chemistry II. Elsevier.

  • Düffels, A., et al. (2000). Applications of high-field NMR spectroscopy to the structural elucidation of cyclodextrin derivatives. Magnetic Resonance in Chemistry.

  • Tics, B., et al. (2024). Solving the puzzle of 2-hydroxypropyl β-cyclodextrin: Detailed assignment of the substituent distribution by NMR spectroscopy. Carbohydrate Polymers. [1]

  • Uccello-Barretta, G., & Balzano, F. (2002). NMR tool for cyclodextrin selection in enantiomeric resolution.[2][3] Magnetic Resonance in Chemistry.

Sources

Technical Support Center: Enhancing Hydrophobic Guest Solubility with 3A-Amino-3A-deoxy-gamma-cyclodextrin

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3A-Amino-3A-deoxy-gamma-cyclodextrin (3A-NH2-γ-CD). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during experimentation. The unique properties of this modified cyclodextrin, particularly the presence of a primary amino group on the wider rim of the gamma-cyclodextrin macrocycle, offer distinct advantages and considerations for enhancing the solubility of hydrophobic guest molecules.[1][2]

Frequently Asked Questions (FAQs)

This section addresses common queries and issues that may arise during the use of 3A-Amino-3A-deoxy-gamma-cyclodextrin.

Q1: Why is my hydrophobic guest not showing a significant solubility increase with 3A-NH2-γ-CD?

A1: Several factors can contribute to lower-than-expected solubility enhancement. A systematic evaluation of the following is recommended:

  • Size and Shape Mismatch: While γ-cyclodextrin has the largest cavity among the common native cyclodextrins, the guest molecule must still have a compatible size and geometry to form a stable inclusion complex.[2][3] If the guest is too large or too small for the cavity, the complexation efficiency will be low.

  • pH of the Medium: The primary amino group of 3A-NH2-γ-CD has a pKa value that dictates its protonation state. At a pH below its pKa, the amino group will be protonated (NH3+), which can influence its interaction with the guest molecule and the surrounding medium. This charge can either be beneficial, through electrostatic interactions with an anionic guest, or detrimental, due to repulsion with a cationic guest. It is crucial to consider the pKa of your guest molecule as well.

  • Ionic Strength: The ionic strength of the buffer can affect the stability of the inclusion complex. High salt concentrations can sometimes compete for hydration, potentially reducing the hydrophobic driving force for complexation.

  • Guest Molecule Self-Aggregation: Some hydrophobic molecules tend to self-aggregate in aqueous solutions. These aggregates may be too large to be encapsulated by a single cyclodextrin molecule, thus limiting the observed solubility increase.

Q2: I am observing precipitation after adding my guest to the 3A-NH2-γ-CD solution. What could be the cause?

A2: Precipitation can occur for a few reasons:

  • Formation of an Insoluble Complex: While the goal is to enhance solubility, it is possible for the formed inclusion complex to have lower aqueous solubility than the cyclodextrin itself, especially at high concentrations. This is more common with native cyclodextrins but can still occur with modified versions.

  • "Salting Out" Effect: At very high concentrations, either the cyclodextrin or the guest molecule can alter the properties of the solvent to such an extent that it causes the other component to precipitate.

  • pH-Dependent Precipitation: If your guest molecule's solubility is highly pH-dependent, the addition of the slightly basic 3A-NH2-γ-CD could shift the pH of an unbuffered solution, leading to precipitation of the guest. Always use a well-buffered system.

Q3: How do I confirm that an inclusion complex has actually formed?

A3: The formation of a true inclusion complex, rather than a simple physical mixture, requires experimental evidence from multiple analytical techniques.[4] No single method is definitive.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for confirming inclusion.[5][6][7] Protons of the guest molecule that are located inside the cyclodextrin cavity will typically show a change in their chemical shift, usually an upfield shift.[7] The protons on the inner surface of the cyclodextrin cavity (H3 and H5) will also exhibit chemical shift changes.[7] 2D NMR techniques like ROESY can provide direct evidence of spatial proximity between the host and guest protons.[6]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).[8][9][10][11] This is a gold-standard technique for characterizing host-guest interactions.

  • Phase Solubility Studies: This method, developed by Higuchi and Connors, is a fundamental technique to determine the stoichiometry and apparent stability constant (Kst) of the complex.[12][13][14] An increase in the guest's solubility with increasing cyclodextrin concentration is indicative of complex formation.[15]

  • Other Spectroscopic Methods: Changes in the UV-Vis, fluorescence, or circular dichroism spectra of the guest molecule upon addition of the cyclodextrin can also suggest inclusion complex formation.

Troubleshooting Guides

This section provides structured approaches to resolving more complex experimental challenges.

Guide 1: Optimizing Complexation Efficiency

If you are struggling with low complexation efficiency, follow these steps to systematically troubleshoot the issue.

Problem: Low yield of the inclusion complex or minimal increase in guest solubility.

Caption: Troubleshooting workflow for low complexation efficiency.

Explanation of Causality:

  • Guest/Cavity Mismatch: The hydrophobic effect, a primary driving force for inclusion, is maximized when the guest has a snug fit within the cyclodextrin cavity. If the guest is too small, it will not displace a sufficient number of high-energy water molecules from the cavity. If it is too large, steric hindrance will prevent full inclusion.

  • Suboptimal pH: The protonation state of the amino group on 3A-NH2-γ-CD is critical. For a neutral guest, a pH above the pKa of the amino group will result in a neutral host, which may favor inclusion driven purely by hydrophobicity. For an anionic guest, a pH below the pKa will result in a cationic host (NH3+), potentially leading to favorable electrostatic interactions that enhance binding. The opposite is true for a cationic guest.

  • Solvent Competition: The use of organic co-solvents can improve the solubility of the guest but can also reduce the driving force for complexation.[4] The co-solvent molecules can compete with the guest for a place inside the cyclodextrin cavity, thereby reducing the complexation efficiency.[4] Water is generally the preferred solvent to maximize the hydrophobic effect.[4]

  • Guest/CD Aggregation: Both cyclodextrins and hydrophobic guest molecules can form aggregates in solution.[4] This self-association reduces the concentration of free molecules available for 1:1 complexation.[4] Adjusting the temperature or concentration can sometimes mitigate this issue.[16]

Guide 2: Interpreting Isothermal Titration Calorimetry (ITC) Data

ITC provides a wealth of thermodynamic information, but the data requires careful interpretation.

Problem: Ambiguous or difficult-to-interpret ITC results.

Caption: Decision tree for interpreting ITC data.

Explanation of Causality:

  • Proper Blank Subtraction: The heat of dilution of the titrant into the buffer must be subtracted from the experimental data to isolate the heat of binding. An inaccurate blank can significantly skew the results.

  • Accurate Concentrations: The fitting models used to analyze ITC data are highly dependent on the precise concentrations of the host and guest. Inaccurate concentrations will lead to erroneous thermodynamic parameters.

  • The 'c' Value: The 'c' value (c = nKa[M]t, where n is the stoichiometry, Ka is the association constant, and [M]t is the total macromolecule concentration in the cell) is a crucial parameter for obtaining a reliable fit. Ideally, 'c' should be between 1 and 1000. If 'c' is too low (<1), the binding isotherm will be too shallow to determine Ka accurately. If 'c' is too high (>1000), the transition will be too sharp, making it difficult to determine Ka precisely.

  • Enthalpy- vs. Entropy-Driven Binding: The sign and magnitude of the enthalpy (ΔH) and entropy (ΔS) changes provide insight into the nature of the binding forces.[17] A negative ΔH indicates that binding is enthalpically favorable (e.g., due to van der Waals forces or hydrogen bonding). A positive ΔS indicates that binding is entropically favorable, often due to the release of ordered water molecules from the cyclodextrin cavity and the guest (the hydrophobic effect).[17]

  • Complex Binding Models: A simple 1:1 binding model may not always be appropriate.[18] If the binding isotherm is not sigmoidal, it may indicate more complex phenomena such as 1:2 or 2:1 host-guest stoichiometries, guest aggregation, or conformational changes upon binding. In such cases, more advanced fitting models are required.

Experimental Protocols

Protocol 1: Phase Solubility Study

This protocol is used to determine the effect of 3A-NH2-γ-CD on the solubility of a hydrophobic guest and to estimate the complex stoichiometry and stability constant.[4]

Materials:

  • 3A-Amino-3A-deoxy-gamma-cyclodextrin

  • Hydrophobic guest molecule

  • Appropriate buffer solution (e.g., phosphate buffer, pH 7.4)

  • Vials with tight-fitting caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • Analytical instrument for guest quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of 3A-NH2-γ-CD in the chosen buffer. A typical concentration range might be 0 to 20 mM.

  • Add an excess amount of the hydrophobic guest to each cyclodextrin solution in separate vials. Ensure that a solid excess of the guest is visible.

  • Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) until equilibrium is reached. This typically takes 24-72 hours.

  • After reaching equilibrium, stop the agitation and allow the samples to settle.

  • Carefully remove an aliquot of the supernatant from each vial. To ensure no undissolved particles are present, centrifuge the samples at high speed or filter them through a 0.22 µm filter.

  • Dilute the clear supernatant if necessary and determine the concentration of the dissolved guest using a pre-validated analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Plot the concentration of the dissolved guest (y-axis) against the concentration of 3A-NH2-γ-CD (x-axis).

Data Analysis: The resulting phase solubility diagram can be classified according to Higuchi and Connors. A-type profiles are most common for soluble complexes.

  • AL-type (Linear): Indicates the formation of a 1:1 complex. The slope of the line is less than 1.

  • AP-type (Positive Deviation): Suggests the formation of higher-order complexes (e.g., 1:2) in addition to the 1:1 complex.

  • AN-type (Negative Deviation): Can indicate changes in the solvent properties at high cyclodextrin concentrations.

  • B-type: Suggests the formation of a complex with limited solubility.

For an AL-type diagram, the apparent stability constant (K1:1) can be calculated from the slope and the intrinsic solubility of the guest (S0) using the following equation:

K1:1 = Slope / (S0 * (1 - Slope))

Table 1: Example Phase Solubility Data

[3A-NH2-γ-CD] (mM)[Dissolved Guest] (mM)
00.05 (S0)
20.15
40.25
60.35
80.45
100.55

This technical guide provides a starting point for troubleshooting and understanding the nuances of working with 3A-Amino-3A-deoxy-gamma-cyclodextrin. The successful enhancement of hydrophobic guest solubility is a multifactorial process that requires careful consideration of the physicochemical properties of both the host and guest molecules, as well as the experimental conditions.

References

  • Boulmedarat, L., et al. (2014). Improving ITC studies of cyclodextrin inclusion compounds by global analysis of conventional and non-conventional experiments. Beilstein Journal of Organic Chemistry, 10, 2624-2635. Available from: [Link]

  • Goulas, S., & Garakas, A. (2021). Unveiling the Thermodynamic Aspects of Drug-Cyclodextrin Interactions Through Isothermal Titration Calorimetry. In Methods in Molecular Biology (Vol. 2344, pp. 221-236). Springer. Available from: [Link]

  • Papadopoulou, A., et al. (2021). Unveiling the Thermodynamic Aspects of Drug-Cyclodextrin Interactions Through Isothermal Titration Calorimetry. PubMed. Available from: [Link]

  • Wankar, J., et al. (2005). Isothermal titration calorimetry method for determination of cyclodextrin complexation thermodynamics between artemisinin and naproxen under varying environmental conditions. European Journal of Pharmaceutics and Biopharmaceutics, 59(2), 325-332. Available from: [Link]

  • Tomeček, J., et al. (2021). Modes of Micromolar Host–Guest Binding of β-Cyclodextrin Complexes Revealed by NMR Spectroscopy in Salt Water. The Journal of Organic Chemistry, 86(6), 4536-4545. Available from: [Link]

  • Inoue, Y. (n.d.). NMR Spectroscopy on Inclusion Equilibria ; Forming of 2:1 (host : guest) Cyclodextrin Inclusion Complexes. Available from: [Link]

  • Tomeček, J., et al. (n.d.). Modes of micromolar host-guest binding of beta- cyclodextrin complexes revealed by NMR spectroscopy in salt water. Tomas Bata University in Zlín Publications. Available from: [Link]

  • Floquet, S., et al. (2023). NMR spectroscopy to study cyclodextrin-based host–guest assemblies with polynuclear clusters. Dalton Transactions, 52(14), 4349-4363. Available from: [Link]

  • D'Aria, F., et al. (2020). Thermodynamic properties of hydroxypropyl-β-cyclodextrin/guest interaction: a survey of recent studies. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 98, 1-13. Available from: [Link]

  • Otagiri, M., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics, 20(10), 5094-5103. Available from: [Link]

  • Fridman, K., et al. (2022). NMR exchange dynamics studies of metal-capped cyclodextrins reveal multiple populations of host–guest complexes in solution. Chemical Science, 13(28), 8245-8252. Available from: [Link]

  • Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(4), 444. Available from: [Link]

  • SciPod. (2025, July 31). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility? YouTube. Available from: [Link]

  • Gidwani, B., & Vyas, A. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 30(14), 3210. Available from: [Link]

  • Nicolescu, C., et al. (2010). PHASE SOLUBILITY STUDIES OF THE INCLUSION COMPLEXES OF REPAGLINIDE WITH β-CYCLODEXTRIN AND β-CYCLODEXTRIN DERIVATIVES. Farmacia, 58(5), 620-627. Available from: [Link]

  • Journal of PeerScientist. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Available from: [Link]

  • Kumar, A., et al. (2012). FORMULATION AND EVALUATION OF CYCLODEXTRIN INCLUSION COMPLEX TABLETS OF WATER INSOLUBLE DRUG-GLIMIPIRIDE. International Journal of Research in Pharmacy and Chemistry, 2(3), 576-585. Available from: [Link]

  • Al-kassas, R., et al. (2024). Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin: Molecular Docking, Physicochemical, Cytotoxicity, Scratch Assay, and Topical Gel Formulations Investigation. Pharmaceutics, 16(7), 896. Available from: [Link]

  • Kumar, A., & Sahoo, S. K. (2021). Cyclodextrins: Concept to applications, regulatory issues and challenges. Journal of Drug Delivery and Therapeutics, 11(4-S), 133-144. Available from: [Link]

  • Loftsson, T., & Brewster, M. E. (2009). Cyclodextrins as pharmaceutical solubilizers. Pharmaceutical Technology, 33(4), 58-66. Available from: [Link]

  • Iacob, B. C., et al. (2024). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. Molecules, 29(22), 5319. Available from: [Link]

  • D'Anna, F., et al. (2008). Synthesis and characterisation of the 3-amino-derivative of γ-cyclodextrin, showing receptor ability and metal ion coordination properties. Tetrahedron, 64(33), 7733-7738. Available from: [Link]

  • Móczár, I., et al. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. International Journal of Molecular Sciences, 24(2), 1184. Available from: [Link]

  • Haley, R. M., et al. (2020). Cyclodextrins in drug delivery: applications in gene and combination therapy. Journal of Controlled Release, 320, 247-260. Available from: [Link]

  • Harada, A., & Takashima, Y. (2023). Cyclodextrins as eminent constituents in nanoarchitectonics for drug delivery systems. Advanced Drug Delivery Reviews, 193, 114663. Available from: [Link]

  • Jacob, S., & Nair, A. B. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. Journal of Drug Delivery Science and Technology, 99, 105877. Available from: [Link]

  • KamulinBiotech co.ltd. (n.d.). Materials Safety Data Sheet: 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin. Available from: [Link]

  • Petrovic, G., et al. (2023). Modified β-cyclodextrins as prospective agents for improving water solubility of organic pesticides. In 1st INTERNATIONAL SYMPOSIUM ON BIOTECHNOLOGY Proceedings (pp. 265-271). Available from: [Link]

  • Kumar, A., et al. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 8(6), 1-8. Available from: [Link]

  • Munro, I. C., et al. (2004). Safety assessment of gamma-cyclodextrin. Regulatory Toxicology and Pharmacology, 39(Suppl 1), S3-S13. Available from: [Link]

  • Boulmedarat, L., et al. (2014). Improving ITC studies of cyclodextrin inclusion compounds by global analysis of conventional and non-conventional experiments. Beilstein Journal of Organic Chemistry, 10, 2624-2635. Available from: [Link]

  • Sharma, D., & Saini, S. (2014). Solubility enhancement – A challenge for hydrophobic drugs. IOSR Journal of Pharmacy and Biological Sciences, 9(4), 55-61. Available from: [Link]

  • S.P, S., & K.S, G. (2011). Characterization of Cyclodextrin Inclusion Complexes – A Review. Journal of Pharmaceutical Science and Technology, 3(2), 535-547. Available from: [Link]

  • ResearchGate. (n.d.). 81 questions with answers in CYCLODEXTRIN | Science topic. Available from: [Link]

  • Kumar, S., & Singh, A. (2013). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research, 3(1), 32-44. Available from: [Link]

  • Ruixibiotech. (n.d.). This compound CAS No.:189307-64-0. Available from: [Link]

  • Bilska, K., et al. (2025, August 10). How to conduct and interpret ITC experiments accurately for cyclodextrin-guest interactions. Coordination Chemistry Reviews, 501, 215562. Available from: [Link]

  • Al-Remawi, M., et al. (2022). Synthesis of Mono-Amino Substituted γ-CD: Host–Guest Complexation and In Vitro Cytotoxicity Investigation. Polymers, 14(5), 1010. Available from: [Link]

  • Ali, A., & Ahmad, M. (2018). Synthesis and Characterization of the Inclusion Complex of β-cyclodextrin and Azomethine. Journal of Chemistry, 2018, 5823107. Available from: [Link]

  • de Azevedo, M. B. M., et al. (2015). Analytical techniques for characterization of cyclodextrin complexes in the solid state: A review. Journal of Pharmaceutical and Biomedical Analysis, 113, 226-242. Available from: [Link]

  • Semantic Scholar. (n.d.). [PDF] Characterization of Cyclodextrin Inclusion Complexes - A Review. Available from: [Link]

Sources

Minimizing steric hindrance in 3A-amino-gamma-cyclodextrin functionalization reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3A-amino-gamma-cyclodextrin. This guide is designed to provide practical, in-depth solutions to common challenges encountered during its functionalization, with a specific focus on overcoming steric hindrance.

The Challenge: Steric Hindrance at the C3 Position

The functionalization of cyclodextrins is a powerful tool for creating novel drug carriers, chiral selectors, and complexing agents. However, the unique, truncated cone structure of these molecules presents significant synthetic challenges. The secondary face, containing the C2 and C3 hydroxyls (or in this case, a C3-amino group), is considerably more crowded than the primary face (C6 hydroxyls).[1][2] The 3A-amino group resides in a sterically congested environment, making it less accessible to incoming reagents, especially bulky molecules.[1] This often leads to low reaction yields, incomplete conversions, and difficult purifications. This guide provides troubleshooting strategies and detailed protocols to navigate these challenges effectively.

Troubleshooting Guide & Step-by-Step Protocols

Issue 1: My acylation/amidation reaction with a bulky electrophile is failing or giving very low yields. What's going on?

Root Cause Analysis: This is a classic case of steric hindrance. The toroidal shape of the gamma-cyclodextrin shields the 3A-amino group, preventing the approach of large or awkwardly shaped electrophiles. The reaction's success is highly dependent on the interplay between the reagent's size, the solvent system, and the activation chemistry.

Solution 1: Introduce a Spacer/Linker Arm

A highly effective strategy is to first conjugate the 3A-amino group with a smaller, linear bifunctional linker. This moves the reactive site away from the sterically crowded cyclodextrin face, making it more accessible for the subsequent attachment of your bulky molecule.[3][4]

Experimental Protocol: Two-Step Conjugation using a Succinic Anhydride Linker

This protocol first creates a carboxylated cyclodextrin, which can then be coupled to an amine-containing target molecule using standard peptide coupling chemistry.

Step 1: Installation of the Carboxylic Acid Linker

  • Dissolution: Dissolve 3A-amino-gamma-cyclodextrin (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add succinic anhydride (1.5 eq) and a non-nucleophilic base such as triethylamine (TEA) (2.0 eq).

  • Reaction: Stir the mixture under an inert atmosphere (N2 or Ar) at room temperature for 12-24 hours.

  • Work-up & Purification: Precipitate the product by adding the reaction mixture dropwise into cold acetone.[5] Collect the solid by filtration, wash thoroughly with acetone, and dry under vacuum. The product, 3A-(succinylamino)-gamma-cyclodextrin, can be purified further by dialysis or size-exclusion chromatography if needed.

Step 2: Coupling of the Linker to a Target Amine

  • Activation: Dissolve the carboxylated cyclodextrin (1.0 eq) in anhydrous DMF. Add N-Hydroxysuccinimide (NHS) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq). Stir at 0°C for 30 minutes, then at room temperature for 4 hours to form the NHS-ester.

  • Coupling: Add your amine-containing target molecule (1.1 eq) to the activated NHS-ester solution.

  • Reaction: Stir the reaction at room temperature for 24-48 hours.

  • Purification: Purify the final conjugate using appropriate methods such as reversed-phase HPLC, size-exclusion chromatography, or dialysis.

Solution 2: Optimize Coupling Reagents and Conditions

For direct conjugation, the choice of coupling reagent is critical. High-efficiency phosphonium or uronium salt-based reagents are often superior to carbodiimides for sterically demanding reactions.[6]

Coupling Reagent Class Examples Recommended Use & Rationale
Carbodiimides EDC, DCCStandard, cost-effective. Best for smaller, less-hindered electrophiles. Often requires an additive like NHS or HOBt to suppress side reactions.
Phosphonium Salts BOP, PyBOPHighly efficient activators. Good for moderately hindered couplings. Generates carcinogenic HMPA as a byproduct.
Uronium/Aminium Salts HATU, HBTU, T3PHighly Recommended. These are among the most powerful activating agents, known for fast reaction times and high yields, especially in challenging or sterically hindered couplings.[6] They are less prone to racemization.

Table 1: Comparison of common coupling reagents for functionalizing 3A-amino-gamma-cyclodextrin.

Solution 3: Strategic Solvent Selection

The solvent can influence the conformation of the cyclodextrin and the solubility of reagents.

  • Polar Aprotic Solvents (DMF, DMSO): Generally the best choice. They effectively dissolve the cyclodextrin and most coupling reagents.[7] DMSO can be particularly effective at breaking up intermolecular hydrogen bonds, potentially making the reaction site more accessible.[8]

  • Aqueous/Buffer Systems: Can be used, but require careful pH control to ensure the primary amine is deprotonated and nucleophilic.[9]

Issue 2: My purification is a nightmare. I see streaks on TLC/HPLC and my NMR is poorly resolved.

Root Cause Analysis: Cyclodextrin derivatives are notorious for being difficult to purify. Their high polarity, tendency to aggregate in solution, and the potential for a complex mixture of products (unreacted, mono-substituted, etc.) contribute to this challenge.[10][11][12] Poorly resolved NMR spectra are often a direct result of molecular aggregation.[13]

Solution 1: Advanced Purification Techniques

Standard silica gel chromatography is often ineffective. The following methods are recommended:

  • Reversed-Phase HPLC (RP-HPLC): The workhorse for cyclodextrin purification. Use C18 columns with gradients of water/acetonitrile or water/methanol, often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.

  • Size-Exclusion Chromatography (SEC): Excellent for separating the functionalized cyclodextrin from smaller impurities like unreacted linkers or coupling reagents.

  • Activated Carbon Treatment: Can be surprisingly effective for removing organic impurities and residual solvents from aqueous solutions of cyclodextrin derivatives.[14]

Solution 2: Optimizing NMR Analysis

To obtain clean, interpretable NMR spectra, you must break up the molecular aggregates.

  • Solvent Choice: Use deuterated dimethyl sulfoxide (DMSO-d6) or deuterium oxide (D2O).[8] DMSO-d6 is particularly effective at disrupting hydrogen-bonding networks that lead to aggregation.

  • Additives: If using D2O, adding a small amount of a competitive guest molecule (like adamantane-1-carboxylic acid) can sometimes help break up self-inclusion or aggregation and sharpen the signals.

  • 2D NMR Techniques: If 1H NMR is still ambiguous, use 2D techniques like COSY and HSQC to definitively confirm that the modification has occurred at the correct position by observing correlations between the new functional group's protons and the cyclodextrin's protons.

Frequently Asked Questions (FAQs)

Q1: How can I improve selectivity for the 3A-amino group over the many hydroxyl groups?

The amino group is significantly more nucleophilic than the hydroxyl groups, especially under neutral to slightly basic conditions. To maximize selectivity:

  • Control the pH: Maintain a reaction pH between 7.5 and 8.5. In this range, the amino group (pKa typically ~8-9) is largely deprotonated and highly nucleophilic, while the hydroxyl groups (pKa > 12) remain protonated and far less reactive.[9][15]

  • Use Amine-Specific Chemistry: Employ reagents that are highly selective for amines over alcohols, such as isothiocyanates (to form thioureas) or activated esters (like NHS-esters) at controlled pH.

Q2: Are there any "universal" linkers that work well for attaching bulky molecules?

While no single linker is perfect for every application, polyethylene glycol (PEG) and simple alkyl chains are excellent starting points.

  • PEG Linkers: Offer good water solubility and biocompatibility. Their flexibility can help the attached molecule achieve a favorable orientation.

  • Alkyl Chains (e.g., via glutaric or adipic anhydride): Provide a simple, hydrophobic spacer that effectively distances the target molecule from the cyclodextrin core. The length of the spacer can be tuned to optimize accessibility.[3]

Q3: How do I confirm that my functionalization occurred at the C3 position and not elsewhere?

This requires advanced analytical characterization, primarily through NMR spectroscopy. The most common synthetic route to 3A-amino-gamma-cyclodextrin proceeds via tosylation at the C2-OH, formation of a 2,3-epoxide, and subsequent ring-opening with a nitrogen nucleophile, which preferentially attacks the C3 position.[1][16] Definitive confirmation relies on 2D NMR techniques (ROESY/NOESY), which can show through-space correlations between protons on the newly attached functional group and the H3/H5 protons on the interior of the cyclodextrin cavity, confirming the C3 linkage.

Visualizing the Strategy

Workflow for Troubleshooting Low-Yield Reactions

G Start Low Yield or No Reaction Check_Sterics Assess Steric Hindrance of Reagent Start->Check_Sterics Bulky Reagent is Bulky? Check_Sterics->Bulky Yes Small Reagent is Small Check_Sterics->Small No Add_Linker Strategy 1: Add Spacer Arm Bulky->Add_Linker Change_Reagent Strategy 2: Use Uronium Salt Activator (e.g., HATU) Bulky->Change_Reagent Optimize_Solvent Strategy 3: Switch to DMSO Bulky->Optimize_Solvent Check_pH Check Reaction pH Small->Check_pH Check_Purity Check Reagent Purity / Activity Small->Check_Purity

Caption: Decision tree for troubleshooting functionalization reactions.

Conceptual Diagram: Overcoming Steric Hindrance

G cluster_0 Direct Approach (Hindered) cluster_1 Spacer-Mediated Approach (Accessible) CD_A γ-Cyclodextrin (3-NH2) Reagent_A Bulky Reagent Collision Reagent_A->Collision Collision->CD_A CD_B γ-Cyclodextrin (3-NH2) Linker Linker CD_B->Linker Step 1 Reagent_B Bulky Reagent Linker->Reagent_B Step 2

Caption: How a spacer makes the reactive site accessible.

References

  • Characterization of the substitution pattern of 2-hydroxypropyl-β-cyclodextrin using NMR spectroscopy. (2024). Cyclodextrin News. [Link]

  • Effect of Substitution Degree and Homogeneity on Cyclodextrin-Ligand Complex Stability: Comparison of Fenbufen and Fenoprofen Using CD and NMR Spectroscopy. (2023). MDPI. [Link]

  • Pham, D. T., Clements, P., Easton, C. J., & Lincoln, S. F. (2008). 1H NMR studies of enantioselective host-guest complexation by modified β-cyclodextrins and their europium(III) complexes. Tetrahedron Asymmetry, 19(2), 167-175. [Link]

  • Kálmán, E., et al. (2024). Solving the puzzle of 2-hydroxypropyl β-cyclodextrin: Detailed assignment of the substituent distribution by NMR spectroscopy. Carbohydrate Polymers. [Link]

  • van Dienst, E., et al. (1995). Selective Functionalization and Flexible Coupling of Cyclodextrins at the Secondary Hydroxyl Face. Journal of Organic Chemistry. [Link]

  • NMR Techniques for Characterization of Cyclodextrins and their Inclusion Complexes. (n.d.). ICMPP. [Link]

  • Exploring the Influence of Spacers in EDTA–β-Cyclodextrin Dendrimers: Physicochemical Properties and In Vitro Biological Behavior. (2023). MDPI. [Link]

  • Influence of the linking spacer length and type on the enantioseparation ability of β-cyclodextrin functionalized monoliths. (2016). PubMed. [Link]

  • Functionalization of Cyclodextrins. (2023). Encyclopedia MDPI. [Link]

  • Synthesis and characterisation of the 3-amino-derivative of γ-cyclodextrin, showing receptor ability and metal ion coordination properties. (2025). ResearchGate. [Link]

  • The Role of Cyclodextrin in the Construction of Nanoplatforms: From Structure, Function and Application Perspectives. (n.d.). PMC. [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Peptide Coupling. [Link]

  • Inclusion and Functionalization of Polymers with Cyclodextrins: Current Applications and Future Prospects. (2025). ResearchGate. [Link]

  • Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. (2024). MDPI. [Link]

  • Purification of gamma-cyclodextrin via selective coordination with potassium ions to form metal-organic frameworks. (2024). R Discovery. [Link]

  • Combining Cellulose and Cyclodextrins: Fascinating Designs for Materials and Pharmaceutics. (2018). Frontiers. [Link]

  • Purification of chemically modified cyclodextrins. (n.d.).
  • Cyclodextrins-Peptides/Proteins Conjugates: Synthesis, Properties and Applications. (n.d.). PMC. [Link]

  • Synthesis and Characterization of β-Cyclodextrin Functionalized Ionic Liquid Polymer as a Macroporous Material for the Removal of Phenols and As(V). (2013). PMC. [Link]

  • Poly-Amino-β-Cyclodextrin Microparticles for the Reduction of Xenobiotics and Emerging Contaminants, Including Pharmaceuticals, from the Natural Environment. (2024). MDPI. [Link]

  • Cyclodextrin-based aggregates and characterization by microscopy. (n.d.). ScienceDirect. [Link]

  • Synthesis of New Amino—β-Cyclodextrin Polymer, Cross-Linked with Pyromellitic Dianhydride and Their Use for the Synthesis of Polymeric Cyclodextrin Based Nanoparticles. (2021). PMC. [Link]

  • Polycationic γ‐Cyclodextrin with Amino Side Chains for a Highly Efficient Anti‐Heparin Coagulant. (2024). Wiley Online Library. [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (2025). MDPI. [Link]

  • Effect of catalysts on the acylation of cyclodextrins. (2015). ResearchGate. [Link]

  • Synthesis of Mono-Amino Substituted γ-CD: Host–Guest Complexation and In Vitro Cytotoxicity Investigation. (2022). MDPI. [Link]

  • The 3-amino-derivative of gamma-cyclodextrin as chiral selector of Dns-amino acids in electrokinetic chromatography. (2009). PubMed. [Link]

  • THE EFFECT OF pH ON CYCLODEXTRIN COMPLEXATION OF TRIFLUOPERAZINE. (n.d.). Acta Poloniae Pharmaceutica. [Link]

  • Functionalization of cyclodextrins via reactions of 2,3-anhydrocyclodextrins. (2003). PubMed. [Link]

  • Surface-Engineered Amino-Graphene Oxide Aerogel Functionalized with Cyclodextrin for Desulfurization and Denitrogenation in Oil Refining. (2025). PMC. [Link]

  • 3-Amino derivative of beta-cyclodextrin: thermodynamics of copper(II) complexes and exploitation of its enantioselectivity in the separation of amino acid racemates by ligand exchange capillary electrophoresis. (2004). PubMed. [Link]

  • 2-Hydroxychalcone−β-Cyclodextrin Conjugate with pH-Modulated Photoresponsive Binding Properties. (n.d.). PMC. [Link]

  • Cyclodextrin-Based Displacement Strategy of Sterigmatocystin from Serum Albumin as a Novel Approach for Acute Poisoning Detoxification. (2023). PMC. [Link]

Sources

Technical Support Center: Amino-Cyclodextrin Synthesis & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies for Removing Tosyl Chloride Byproducts

Status: Active | Updated: 2026-02-20 Audience: Chemical Biology & Drug Delivery Researchers

Executive Summary: The "Tosyl Trap"

Welcome to the Technical Support Center. If you are struggling with low purity in your 6-monoamino-β-cyclodextrin (Amino-CD) synthesis, the root cause is likely upstream in the 6-O-monotosyl-β-cyclodextrin (Ts-CD) intermediate step.

The Core Problem: Cyclodextrins (CDs) are not just passive reactants; they are hosts. Tosyl chloride (TsCl) is an excellent hydrophobic guest. During the reaction, unreacted TsCl and the hydrolyzed p-toluenesulfonic acid (TsOH) become trapped inside the CD cavity, forming stable inclusion complexes.

The Consequence: Standard organic washes (e.g., acetone, ether) often fail to displace these guests. If you proceed to the amination step with impure Ts-CD, the residual tosyl species compete with the substitution reaction, leading to a complex mixture of native CD, amino-CD, and residual tosylate salts that are difficult to separate.

Part 1: Troubleshooting the Intermediate (Mono-Ts-CD)

Current Issue: My Mono-Ts-CD NMR shows aromatic peaks corresponding to free TsCl or TsOH, even after washing.

Q1: I precipitated my reaction mixture in acetone. Why is it still impure?

A: Acetone precipitation is a "crashing out" method, not a purification method. It precipitates the cyclodextrin along with its inclusion complexes.

  • Mechanism: Acetone is not a strong enough competitor to displace TsCl from the

    
    -CD cavity in the solid state.
    
  • Solution: You must utilize recrystallization from water .[1]

    • TsCl is insoluble in water.

    • Ts-CD has a specific temperature-dependent solubility curve (soluble in hot water, crystallizes upon cooling).

    • Native

      
      -CD is moderately soluble.
      
Protocol A: The "Hot Water" Recrystallization (Gold Standard)

Reference: Petter et al. (1990)

  • Suspend: Take your crude, acetone-precipitated solid and suspend it in boiling water (approx. 50 mL per 10g of crude).

  • Dissolve: Heat to reflux until the solution is clear. If an oily residue (unreacted TsCl) remains floating, decant the hot solution away from it.

  • Cool: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.

  • Filter: Collect the crystals.

    • Result: The inclusion complex is broken. Unreacted TsCl hydrolyzes to TsOH (water-soluble) or remains insoluble and is filtered off.[2] The Mono-Ts-CD crystallizes out.

    • Note: You may need to repeat this 2-3 times for >95% purity.

Q2: I have over-tosylated byproducts (Polytosyl-CD). How do I remove them?

A: Recrystallization often fails here because Polytosyl-CDs have similar solubility profiles. You need Reversed-Phase Chromatography (RPC) .[1]

Data Comparison: Purification Methods

MethodTarget ImpurityYieldPurityScalability
Acetone Precipitation Bulk SolventsHigh (>80%)Low (Contains TsOH/TsCl)High
Water Recrystallization TsCl, TsOH, Native CDModerate (30-40%)High (>98%)High
RPC (C18 Column) Polytosyl-CDsLow (20-30%)Very High (>99%)Low

Part 2: Troubleshooting the Final Product (Amino-CD)

Current Issue: My final Amino-CD product contains residual tosylate anions or unreacted native CD.

Q3: How do I separate neutral (Native CD), anionic (Tosylate), and cationic (Amino-CD) species?

A: The most robust method is Ion Exchange Chromatography (IEC) . Dialysis is often insufficient because the molecular weight difference between Native CD (1135 Da) and Amino-CD (1134 Da + counterion) is negligible.

Protocol B: CM-Sephadex Separation

Reference: Tang & Ng (2008)

Principle: Use a weak cation exchanger (CM-Sephadex C-25) to capture the positively charged Amino-CD, allowing neutral and negative impurities to pass through.

  • Column Prep: Swell CM-Sephadex C-25 in water and pack a column.

  • Loading: Dissolve your crude reaction mixture in water (pH ~7) and load onto the column.

  • Wash 1 (Water): Elute with distilled water.

    • Eluate:Native

      
      -CD  (Neutral) and Residual Tosylate/TsOH  (Anionic). These do not bind.
      
  • Wash 2 (Ammonium Carbonate): Elute with 0.1M - 0.5M

    
     gradient.
    
    • Eluate:Amino-CD . The ammonium ions displace the protonated amine groups.

  • Finish: Lyophilize the fractions. The ammonium carbonate is volatile and will sublime, leaving pure Amino-CD as a free base or carbonate salt.

Part 3: Visualization & Logic

Workflow Diagram: The Purification Decision Tree

Caption: Logical flow for selecting the correct purification strategy based on impurity profile.

PurificationStrategy Start Crude Reaction Mixture CheckSolubility Is the Crude Soluble in Water? Start->CheckSolubility Recryst Recrystallization (Hot Water) Removes: TsCl, TsOH CheckSolubility->Recryst Yes (Mostly) RPC Reversed-Phase HPLC (C18) Removes: Polytosyl-CDs CheckSolubility->RPC No (Complex Mix) CheckPurity Check Purity (TLC/NMR) Recryst->CheckPurity RPC->CheckPurity CheckPurity->Recryst Purity < 95% Amination Proceed to Amination (NaN3 or NH3 reaction) CheckPurity->Amination Purity > 95% FinalPurification Ion Exchange (CM-Sephadex) Separates: Amino-CD (+) from Native CD (0) Amination->FinalPurification FinalProduct Pure Amino-CD FinalPurification->FinalProduct

Mechanism Diagram: The Inclusion Complex Trap

Caption: Why simple washing fails—TsCl is physically trapped inside the hydrophobic CD cavity.

InclusionComplex CD Cyclodextrin (Host) Complex Inclusion Complex [CD : TsCl] CD->Complex Hydrophobic Effect TsCl Tosyl Chloride (Guest) TsCl->Complex Wash Acetone Wash Complex->Wash Guest remains trapped Heat Hot Water (Hydrolysis/Release) Complex->Heat Guest Released Wash->Complex Ineffective Heat->CD Precipitates Heat->TsCl Hydrolyzes to TsOH (aq)

Part 4: FAQ - Advanced Technical Queries

Q: Can I use UV detection to monitor the removal of TsCl? A: Yes, but be careful.

  • TsCl/Ts-CD: Strong UV absorbance at 254 nm (aromatic ring).

  • Amino-CD/Native CD: NO UV absorbance.

  • Warning: If you rely solely on UV, your "pure" Amino-CD fraction might actually be empty solvent or contain invisible Native CD. You must use TLC (charring with

    
    ) , ELSD , or Refractive Index (RI)  detection for the final product.
    

Q: Why do I see native


-CD in my Mono-Ts-CD product? 
A:  This is due to hydrolysis.[3] In the basic aqueous conditions required for tosylation (NaOH), the tosyl group is unstable.
  • Tip: Do not exceed 2-3 hours of reaction time.

  • Tip: Store Mono-Ts-CD in a desiccator. Moisture promotes hydrolysis back to native CD and TsOH.

References

  • Petter, R. C., Salek, J. S., Sikorski, C. T., Kumaravel, G., & Lin, F. T. (1990). Cooperative binding by aggregated mono-6-(alkylamino)-beta-cyclodextrins. Journal of the American Chemical Society, 112(10), 3860–3868. Link

  • Tang, W., & Ng, S. C. (2008). Facile synthesis of mono-6-amino-6-deoxy-α-, β-, γ-cyclodextrin hydrochlorides for molecular recognition, chiral separation and drug delivery. Nature Protocols, 3(4), 691–696. Link

  • Tripodo, G., Wischke, C., Neffe, A. T., & Lendlein, A. (2013).[4] Efficient synthesis of pure monotosylated beta-cyclodextrin and its dimers. Carbohydrate Research, 381, 59–63.[4] Link

  • Defaye, J., Gadelle, A., & Angely, A. (1989). Regioselective substitution of the primary hydroxyls of cyclodextrins. Carbohydrate Research, 192, 251-258. Link

Sources

Validation & Comparative

Binding affinity comparison: 3A-amino-gamma-cyclodextrin vs native gamma-cyclodextrin

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Binding Affinities of 3A-Amino-Gamma-Cyclodextrin and Native Gamma-Cyclodextrin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding characteristics of 3A-amino-gamma-cyclodextrin and its parent compound, native gamma-cyclodextrin. We will explore the structural modifications that differentiate these two host molecules, analyze the resulting changes in binding mechanisms, and present supporting experimental data. Furthermore, we will provide detailed protocols for the key analytical techniques used to determine these binding affinities, offering a comprehensive resource for researchers in supramolecular chemistry and drug development.

Introduction: The World of Cyclodextrins and the Rationale for Modification

Cyclodextrins (CDs) are a family of cyclic oligosaccharides derived from the enzymatic degradation of starch.[1][2] Composed of α-1,4-linked glucopyranose units, they form a truncated cone or torus-shaped structure.[1][3] This unique architecture results in a hydrophilic outer surface, making them water-soluble, and a hydrophobic inner cavity, which allows them to encapsulate a wide variety of "guest" molecules.[3][4][5] The three most common native forms are α-, β-, and γ-cyclodextrin, containing six, seven, and eight glucose units, respectively.[3][5]

Gamma-cyclodextrin (γ-CD), possessing the largest cavity of the native cyclodextrins, is particularly useful for encapsulating larger guest molecules.[6] While the primary driving force for complexation in native CDs is the hydrophobic effect, the quest for enhanced binding affinity, selectivity, and novel functionalities has led to the chemical modification of their structure.[6] One such modification is the introduction of an amino group, creating an amino-cyclodextrin.

This guide focuses specifically on 3A-amino-gamma-cyclodextrin , where a primary hydroxyl group on the C3 position of a single glucose unit is replaced with an amino moiety.[7][8] We will dissect how this seemingly minor alteration introduces new, powerful intermolecular forces that significantly differentiate its binding behavior from that of native γ-CD.

Structural and Mechanistic Comparison

The fundamental difference between native γ-CD and 3A-amino-γ-CD lies in the introduction of a single, strategically placed amino group on the secondary face of the cyclodextrin. This modification adds a new dimension to the host-guest interaction toolkit.

  • Native Gamma-Cyclodextrin: Binding is predominantly governed by non-specific interactions. The primary driving force is the displacement of high-energy water molecules from the hydrophobic cavity, a process that is entropically favorable.[1][9] Van der Waals interactions between the guest and the apolar interior of the CD cavity further stabilize the resulting inclusion complex.[1][10]

  • 3A-Amino-Gamma-Cyclodextrin: This derivative retains all the binding capabilities of its native counterpart but adds the potential for more specific and potent interactions. The amino group can act as a hydrogen bond donor and, depending on the pH of the medium, can be protonated to form a positively charged ammonium group (-NH3+). This introduces the possibility of strong electrostatic interactions with anionic guest molecules.[9][11]

Caption: Comparison of binding forces in native vs. amino-modified γ-CD.

Quantitative Comparison of Binding Affinity

Experimental data demonstrates that the introduction of an amino group can significantly enhance binding affinity, particularly when the guest molecule possesses a complementary functional group. A key study revealed that 3A-amino-γ-CD forms a more stable inclusion complex with anthraquinone-2-sulfonate (AQS) compared to native γ-CD.[7] This increased stability is attributed to the favorable interaction between the amino group of the host and the sulfonate group of the guest.

Conversely, for a guest molecule like curcumin, which lacks a specific anionic group to interact with the amine, the binding affinity of a mono-6-amino-γ-CD derivative was found to be comparable to that of the native γ-CD.[6][12] This highlights the importance of guest molecule structure in realizing the benefits of CD modification.

Host MoleculeGuest MoleculeBinding Constant (K)Fold Increase vs. Native γ-CDReference
Native γ-CyclodextrinAnthraquinone-2-sulfonate1500 M⁻¹1.0xMereu et al., 2008[7]
3A-Amino-γ-Cyclodextrin Anthraquinone-2-sulfonate 2200 M⁻¹ ~1.5x Mereu et al., 2008[7]
Native γ-CyclodextrinCurcumin~6-9 mM⁻¹ (range)1.0xAl-Qadi et al., 2022[6][12]
Mono-6-amino-γ-CDCurcumin~6-9 mM⁻¹ (range)~1.0xAl-Qadi et al., 2022[6][12]

Note: The curcumin study used a 6-amino derivative, not a 3-amino derivative, but provides valuable context on the interaction of amino-γ-CDs with non-ionic guests.

Experimental Protocols for Determining Binding Affinity

Accurate determination of binding constants and thermodynamic parameters is crucial. Isothermal Titration Calorimetry (ITC) and Nuclear Magnetic Resonance (NMR) Spectroscopy are two of the most powerful and widely used techniques for characterizing host-guest interactions.[13][14][15]

Isothermal Titration Calorimetry (ITC)

ITC provides a complete thermodynamic profile of the binding interaction in a single experiment, measuring the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n).[14][15] It directly measures the heat released or absorbed as one component (the "titrant" in the syringe) is titrated into another (the "titrand" in the sample cell).[14][16]

ITC_Workflow cluster_prep 1. Sample Preparation cluster_exp 2. ITC Experiment cluster_analysis 3. Data Analysis prep_host Prepare Host Solution (e.g., 0.5 mM CD in buffer) degas Degas both solutions prep_host->degas prep_guest Prepare Guest Solution (e.g., 5 mM Guest in same buffer) prep_guest->degas load_cell Load Host into Sample Cell degas->load_cell load_syringe Load Guest into Titration Syringe degas->load_syringe equilibrate Equilibrate at constant temperature (e.g., 25°C) load_cell->equilibrate load_syringe->equilibrate titrate Perform automated injections (e.g., 20 x 2 µL injections) equilibrate->titrate integrate Integrate raw heat pulses for each injection titrate->integrate plot Plot heat change (µcal/s) vs. molar ratio integrate->plot fit Fit binding isotherm to a suitable model (e.g., one-site) plot->fit results Obtain Thermodynamic Parameters (Ka, ΔH, n, ΔS) fit->results

Caption: Standard workflow for an Isothermal Titration Calorimetry experiment.

Step-by-Step ITC Protocol:

  • Preparation: Prepare stock solutions of the host (e.g., 3A-amino-γ-CD) and the guest in the same precisely matched buffer (e.g., phosphate-buffered saline, pH 7.4). A mismatch in buffer can lead to large heats of dilution, obscuring the binding signal.

  • Concentration Setup: The host concentration in the sample cell and the guest concentration in the syringe should be chosen carefully. Typically, the guest concentration is 10-20 times that of the host.

  • Degassing: Thoroughly degas both solutions immediately before the experiment to prevent the formation of air bubbles in the calorimeter, which can create significant noise.

  • Loading: Carefully load the host solution into the sample cell and the guest solution into the titration syringe, following the instrument manufacturer's instructions.

  • Equilibration: Allow the system to thermally equilibrate at the desired temperature (e.g., 298.15 K).[16]

  • Titration: Perform a series of small, precisely controlled injections (e.g., 20-30 injections of 1-5 µL) of the guest solution into the host solution.[16] The instrument records the heat change associated with each injection.

  • Control Experiments: Perform control titrations, such as titrating the guest into the buffer alone, to determine the heat of dilution, which must be subtracted from the experimental data.[16]

  • Data Analysis: Integrate the heat flow peaks for each injection. Plot the resulting heat change per mole of injectant against the molar ratio of guest to host. Fit this binding isotherm using appropriate software to a binding model (e.g., a single-site binding model) to extract the thermodynamic parameters Ka, ΔH, and n.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a highly effective technique for studying host-guest interactions in solution.[13] It provides insights into the binding stoichiometry, affinity, and the specific geometry of the inclusion complex by monitoring changes in the chemical shifts of protons on both the host and guest molecules upon complexation.[13][17]

NMR_Workflow cluster_prep_nmr 1. Sample Preparation cluster_exp_nmr 2. NMR Titration cluster_analysis_nmr 3. Data Analysis prep_guest_nmr Prepare Guest Solution (fixed concentration in D₂O buffer) nmr_guest_only Acquire ¹H NMR spectrum of Guest only prep_guest_nmr->nmr_guest_only prep_host_nmr Prepare Host Stock Solution (high concentration in same buffer) add_aliquot Add small aliquot of Host stock solution nmr_guest_only->add_aliquot acquire_spectrum Acquire ¹H NMR spectrum of the mixture add_aliquot->acquire_spectrum repeat Repeat additions until Host is in large excess acquire_spectrum->repeat repeat->add_aliquot track_shifts Track chemical shift changes (Δδ) of specific Guest protons repeat->track_shifts plot_shifts Plot Δδ vs. Host concentration [H] track_shifts->plot_shifts fit_curve Fit data to a non-linear binding equation plot_shifts->fit_curve results_nmr Obtain Binding Constant (Ka) fit_curve->results_nmr

Caption: Workflow for determining binding affinity via NMR titration.

Step-by-Step NMR Titration Protocol:

  • Preparation: Prepare a solution of the guest molecule at a fixed, known concentration in a deuterated solvent (e.g., D₂O with a suitable buffer to maintain constant pD). Prepare a concentrated stock solution of the host (e.g., 3A-amino-γ-CD) in the exact same deuterated buffer.

  • Initial Spectrum: Acquire a high-resolution ¹H NMR spectrum of the guest-only solution. Identify and assign the proton signals of the guest molecule.

  • Titration: Add a small, precise aliquot of the concentrated host solution to the NMR tube containing the guest solution.

  • Acquisition: After thorough mixing and temperature equilibration inside the spectrometer, acquire another ¹H NMR spectrum.

  • Iteration: Repeat steps 3 and 4 to generate a series of spectra with increasing concentrations of the host cyclodextrin. Continue until the chemical shifts of the guest protons no longer change significantly, indicating saturation.

  • Data Analysis: For each spectrum, measure the chemical shift (δ) of one or more guest protons that show a significant change upon binding.

  • Fitting: Calculate the change in chemical shift (Δδ) relative to the free guest for each host concentration. Plot Δδ as a function of the total host concentration. Fit this binding curve to a suitable binding isotherm equation (e.g., the 1:1 binding model) using non-linear regression to determine the binding constant, Ka.

Conclusion and Outlook

The modification of native γ-cyclodextrin to 3A-amino-γ-cyclodextrin is a potent strategy for enhancing and tuning its molecular recognition capabilities. The introduction of a single amino group provides an additional handle for interaction, enabling hydrogen bonding and pH-dependent electrostatic forces to complement the inherent hydrophobic binding of the cyclodextrin cavity.

Key Takeaways:

  • Enhanced Affinity for Complementary Guests: 3A-amino-γ-CD shows significantly stronger binding to guest molecules containing anionic functional groups (e.g., sulfonates, carboxylates) due to favorable electrostatic and hydrogen bonding interactions.[7]

  • pH-Dependent Binding: The binding affinity of 3A-amino-γ-CD for charged guests can be modulated by changing the pH of the solution, offering a "smart" drug delivery vehicle potential.

  • Guest-Specific Advantage: The choice between native and amino-modified γ-CD is highly dependent on the guest molecule. For purely hydrophobic guests without specific interaction sites, the native cyclodextrin may be sufficient and more cost-effective.[6][12]

For researchers in drug formulation and delivery, 3A-amino-γ-cyclodextrin represents a more sophisticated tool than its native precursor. Its ability to form stronger, more specific, and environmentally responsive complexes opens new avenues for improving drug solubility, stability, and bioavailability, particularly for challenging anionic drug candidates.[4][18][19]

References

  • Dalton Transactions. (n.d.). NMR spectroscopy to study cyclodextrin-based host–guest assemblies with polynuclear clusters. RSC Publishing.
  • Nishijo, J. (n.d.). NMR Spectroscopy on Inclusion Equilibria ; Forming of 2:1 (host : guest) Cyclodextrin Inclusion Complexes.
  • Bouchard, H., et al. (2014). Improving ITC studies of cyclodextrin inclusion compounds by global analysis of conventional and non-conventional experiments. Beilstein Journal of Organic Chemistry.
  • Kakuta, T., et al. (2022). Dramatically Increased Binding Constant of Water-Soluble Cyclodextrin Hyperbranched Polymers: Explored with Diffusion Ordered NMR Spectroscopy (DOSY). ACS Omega.
  • Dusek, M., et al. (n.d.). Modes of micromolar host-guest binding of beta- cyclodextrin complexes revealed by NMR spectroscopy in salt water. Publikace UTB.
  • (2022). NMR study of the inclusion complexes of β-cyclodextrin with diphenhydramine, clonidine and tolperisone. SN Applied Sciences.
  • Mavridi, M., & Yannakopoulou, K. (n.d.). Unveiling the Thermodynamic Aspects of Drug-Cyclodextrin Interactions Through Isothermal Titration Calorimetry. Springer Nature Experiments.
  • Popa, L., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • Gali, L. R., & Kulkarni, A. D. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI.
  • (2024). Analyzing the Potential of Cyclodextrins in Advancing Drug Delivery.
  • Mereu, A., et al. (2008). Synthesis and characterisation of the 3-amino-derivative of γ-cyclodextrin, showing receptor ability and metal ion coordination properties. Tetrahedron Letters.
  • Al-Qadi, S., et al. (2022). Synthesis of Mono-Amino Substituted γ-CD: Host–Guest Complexation and In Vitro Cytotoxicity Investigation. Molecules.
  • Haley, R. M., et al. (2020). Cyclodextrins in drug delivery: applications in gene and combination therapy. Journal of Controlled Release.
  • Juszkiewicz, A., & Zolnierczyk, A. (2017). Quantum chemical study and isothermal titration calorimetry of β-cyclodextrin complexes with mianserin in aqueous solution. Organic & Biomolecular Chemistry.
  • (n.d.). 3A-Amino-3A-Deoxy-(2As3As)-Gamma-Cyclodextrin Hydrate 94.0%(HPLC). PureSynth.
  • Crini, G. (2021). Cyclodextrins: Structural, Chemical, and Physical Properties, and Applications. MDPI.
  • Adoptante, A. J., et al. (n.d.). Large scale affinity calculations of cyclodextrin host-guest complexes: Understanding the role of reorganization in the molecular recognition process. PMC.
  • Roy, M. N., & Saha, S. (2014). Host-Guest Inclusion Complexes of α and β-Cylodextrins with α-Amino Acids.
  • Vizitiu, D., et al. (2000). Synthesis of Monofacially Functionalized Cyclodextrins Bearing Amino Pendent Groups. The Journal of Organic Chemistry.
  • Al-Qadi, S., et al. (2022). Synthesis of Mono-Amino Substituted γ-CD: Host–Guest Complexation and In Vitro Cytotoxicity Investigation. MDPI.
  • Rocca, C., et al. (2009). The 3-amino-derivative of gamma-cyclodextrin as chiral selector of Dns-amino acids in electrokinetic chromatography. Journal of Chromatography A.
  • Lee, J. Y., & Lee, S. Y. (n.d.). Noncovalent Complexes of Cyclodextrin with Small Organic Molecules: Applications and Insights into Host–Guest Interactions in the Gas Phase and Condensed Phase. PMC.
  • (n.d.). Schematic representation of α-, β-, and γ-Cyclodextrin, and the chemical derivatization of β-CD molecule. ResearchGate.

Sources

A Comparative Guide to Validating Inclusion Modes in 3A-Amino-3A-deoxy-gamma-cyclodextrin Complexes using ROESY NMR

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in drug development and supramolecular chemistry, the precise characterization of host-guest inclusion complexes is paramount. The formation of these complexes with cyclodextrins—cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity—can significantly enhance the solubility, stability, and bioavailability of guest molecules, particularly active pharmaceutical ingredients (APIs).[1][2][3] This guide provides an in-depth technical comparison of methods used to validate the geometry of these complexes, with a specialized focus on 3A-Amino-3A-deoxy-gamma-cyclodextrin and the superior capabilities of Rotating-frame Overhauser Effect Spectroscopy (ROESY) NMR.

The Challenge: Defining the Host-Guest Architecture

Cyclodextrins, such as the gamma-cyclodextrin derivative 3A-Amino-3A-deoxy-gamma-cyclodextrin, are attractive hosts due to their ability to encapsulate guest molecules.[4][5] The introduction of an amino group on the cyclodextrin rim can introduce new interaction sites, potentially influencing the orientation and depth of guest inclusion.[4] Validating the precise "inclusion mode"—how a guest molecule or a fragment of it is oriented within the host cavity—is critical for understanding and optimizing its performance.[6][7]

A simple confirmation of complex formation is insufficient. We must answer key questions:

  • Which part of the guest molecule is inside the cavity?

  • How deeply is the guest inserted?

  • What is the orientation of the guest relative to the primary and secondary rims of the cyclodextrin?

Answering these questions requires techniques that can probe intermolecular proximities at the atomic level.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Tool

NMR spectroscopy is a uniquely powerful technique for studying the structural and dynamic characteristics of drug-cyclodextrin complexes at atomic resolution.[8][9] Several NMR methods can be employed, each with distinct advantages and limitations.

  • 1D ¹H NMR: The simplest method involves monitoring the chemical shift changes of both host and guest protons upon complexation. Protons of the guest that enter the electron-rich cyclodextrin cavity typically experience an upfield shift. Conversely, the internal protons of the cyclodextrin (H-3 and H-5) are also perturbed.[1][10] While this confirms an interaction, it provides only circumstantial evidence of the inclusion geometry.

  • 2D Diffusion-Ordered Spectroscopy (DOSY): This technique separates NMR signals based on the diffusion coefficient of the molecules. In a successful complex, the host and guest will diffuse together, exhibiting the same diffusion coefficient. This provides strong evidence of a stable complex but offers no direct structural information on the inclusion mode.

  • 2D Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY vs. ROESY): NOE-based experiments are the gold standard for determining spatial proximity between protons that are not connected by chemical bonds.[11] They detect through-space correlations, with the signal intensity being proportional to the inverse sixth power of the distance between protons (I ∝ 1/r⁶).[12] This allows for the direct mapping of which guest protons are close to which cyclodextrin protons.

The choice between the two primary NOE experiments, NOESY and ROESY, is dictated by the molecular weight (MW) and tumbling rate of the complex in solution.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Works best for very small (MW < 600 Da) and very large (MW > 1200 Da) molecules. For intermediate-sized molecules, the NOE enhancement can approach zero, making signals undetectable.[11][13]

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): Is the preferred experiment for intermediate-sized molecules, as the ROE is always positive and does not pass through zero.[11][13][14] Cyclodextrin-drug complexes often fall into this intermediate molecular weight range where NOESY fails.[15] Furthermore, ROESY is less susceptible to spin diffusion—the transfer of magnetization through a chain of protons—which can lead to erroneous structural interpretations in larger molecules.[11]

For these reasons, ROESY is the most robust and reliable method for unambiguously determining the inclusion geometry of complexes involving modified cyclodextrins like 3A-Amino-3A-deoxy-gamma-cyclodextrin.

Comparative Analysis of Validation Techniques

TechniquePrincipleInformation GainedAdvantagesLimitations
1D ¹H NMR Measures changes in proton chemical shifts upon complexation.Confirms interaction; suggests which protons are in a new chemical environment.Fast, simple, requires less sample.Indirect evidence of geometry; ambiguity in complex systems.
2D DOSY Separates signals based on molecular diffusion rates.Confirms stable complex formation (host and guest diffuse together).Unambiguous confirmation of binding.No direct structural or geometric information.
2D NOESY Detects through-space correlations for small and large molecules.Provides intermolecular proton-proton distances.Excellent for molecules with appropriate tumbling rates.Signal approaches zero for intermediate-sized molecules, making it unsuitable for many cyclodextrin complexes.[13]
2D ROESY Detects through-space correlations in a "spin-locked" rotating frame.[12]Provides intermolecular proton-proton distances, effective for all molecular sizes.[6][7]Reliable for intermediate-sized molecules ; minimizes spin diffusion artifacts.[11]Can be less sensitive than NOESY for very large molecules; potential for TOCSY artifacts (though these can be minimized).[11]
X-ray Crystallography Diffraction of X-rays by a single crystal.Provides a high-resolution, static 3D structure of the complex.Unambiguous atomic-level structure.Requires a high-quality single crystal, which can be difficult to grow; structure may differ from that in solution.
Isothermal Titration Calorimetry (ITC) Measures heat changes upon binding.Determines binding affinity (Kd), stoichiometry (n), and thermodynamics (ΔH, ΔS).Provides a complete thermodynamic profile of the interaction.No structural information about the inclusion mode.

Experimental Protocol: ROESY NMR Validation

This protocol outlines the steps for validating the inclusion mode of a guest molecule with 3A-Amino-3A-deoxy-gamma-cyclodextrin.

Part 1: Sample Preparation
  • Molar Ratio Selection: Prepare samples with a 1:1 molar ratio of the host (3A-Amino-3A-deoxy-gamma-cyclodextrin) and the guest molecule. A typical concentration is 2-5 mM for both components.[6]

  • Solvent Choice: Dissolve the host and guest in a deuterated solvent, typically deuterium oxide (D₂O), as it is biocompatible and mimics physiological conditions.

  • Sample Filtration: Filter the final solution into a high-quality NMR tube to remove any particulate matter.

  • Oxygen Removal: For quantitative results, dissolved oxygen, which is paramagnetic, should be removed to increase relaxation times. This can be achieved by several freeze-pump-thaw cycles.[12]

Part 2: NMR Acquisition

A standard 2D ROESY pulse sequence (e.g., roesyphpr on Bruker systems) should be used.[16]

  • Initial Setup: Acquire a standard 1D ¹H spectrum to determine the spectral width and center.[16][17]

  • Key ROESY Parameters:

    • Mixing Time (tm): This is a critical parameter that dictates the time allowed for cross-relaxation to occur.[12] For cyclodextrin complexes, a mixing time between 200 ms and 500 ms is a good starting point.[16][17] A series of experiments with varying mixing times can provide more quantitative distance information.[18][19]

    • Spin-Lock Power: The strength of the spin-lock field must be sufficient to cover the entire spectral width.[12]

    • Relaxation Delay (d1): Set to at least 1.5-2 seconds to allow for full relaxation of the spins between scans.[16]

  • Acquisition: Run the 2D ROESY experiment. The experiment time will depend on the sample concentration and the number of scans required for good signal-to-noise. It is recommended not to spin the sample during acquisition to avoid artifacts.[11][16]

Part 3: Data Processing and Interpretation
  • Processing: Process the 2D data using appropriate window functions (e.g., squared sine bell) and perform phase and baseline corrections.[16]

  • Cross-Peak Analysis: The key to the analysis is the identification of intermolecular cross-peaks between the guest protons and the cyclodextrin protons.

    • Cyclodextrin Protons: H-3 and H-5 protons are located on the interior of the cavity, while H-1, H-2, and H-4 are on the exterior.

    • Interpretation:

      • A cross-peak between a guest proton and the inner H-3/H-5 protons of the cyclodextrin is definitive proof of inclusion.[1][6][7]

      • The specific guest protons showing these correlations reveal which part of the molecule is inside the cavity.

      • The relative intensity of the cross-peaks can give a qualitative sense of distance (stronger peak = closer proximity).

Visualizing the Workflow and Logic

To clarify the process, the following diagrams illustrate the experimental workflow and the logic behind interpreting the results.

G cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Analysis p1 Dissolve Host & Guest in D₂O (1:1 ratio) p2 Filter into NMR Tube p1->p2 p3 Remove Dissolved O₂ (Freeze-Pump-Thaw) p2->p3 a1 Acquire 1D ¹H Spectrum p3->a1 a2 Set 2D ROESY Parameters (Mixing Time, Spin-Lock) a1->a2 a3 Acquire 2D ROESY Data (No Spinning) a2->a3 d1 Process 2D FID (FT, Phasing, Baseline) a3->d1 d2 Identify Intermolecular Cross-Peaks d1->d2 d3 Map Guest-Host Proximities d2->d3 end end d3->end Determine Inclusion Mode

Caption: Experimental workflow for ROESY NMR analysis.

G cluster_cd_protons Location of CD Proton start Observe ROESY Cross-Peak between Guest Proton (Gp) and Cyclodextrin Proton (CDp)? inner Inner Protons (H-3, H-5) start->inner Yes outer Outer Protons (H-1, H-2, H-4) start->outer Yes result3 Conclusion: NO spatial proximity detected start->result3 No result1 Conclusion: Gp is INSIDE the CD Cavity inner->result1 result2 Conclusion: Gp is OUTSIDE the CD Cavity, near the rim outer->result2

Caption: Logic for interpreting ROESY cross-peaks.

Conclusion

While various analytical techniques can confirm the formation of cyclodextrin inclusion complexes, 2D ROESY NMR stands out as the most direct and reliable method for elucidating the specific geometry of these complexes in solution. For medium-sized systems like 3A-Amino-3A-deoxy-gamma-cyclodextrin complexes, where NOESY often fails, ROESY provides unambiguous, through-space correlations that are essential for a precise structural understanding. By mapping the intermolecular proximities between guest and host protons, researchers can confidently validate inclusion modes, a critical step in the rational design of advanced drug delivery systems and other supramolecular assemblies.

References

  • Applications of NMR in Drug:Cyclodextrin Complexes. (2021). Methods in Molecular Biology.
  • Evaluation of Host/Guest Cyclodextrin Complex by NMR in Drug Product Development. (n.d.). IntechOpen.
  • Applications of NMR in Drug:Cyclodextrin Complexes. (n.d.). Springer Nature Experiments.
  • 1H-1H ROESY. (n.d.). Weizmann Institute of Science.
  • Inclusion complexes of β-cyclodextrin with tricyclic drugs: an X-ray diffraction, NMR and molecular dynamics study. (2017). Beilstein Journal of Organic Chemistry.
  • Quantifying the bitter masking effect of drug-cyclodextrin complexation: NMR-ROESY mixing time approach. (2024). Carbohydrate Research.
  • NMR study of the inclusion complexes of β-cyclodextrin with diphenhydramine, clonidine and tolperisone. (2022). SN Applied Sciences.
  • NMR Study on the Inclusion Complexes of β-Cyclodextrin with Isoflavones. (2016). Molecules.
  • TUTORIAL: 2D ROESY EXPERIMENT WITH PRESATURATION. (n.d.). IMSERC.
  • Applications of NMR in Drug:CyclodextrinCyclodextrin (CD)ComplexesComplexes. (2025). ResearchGate.
  • Quantifying the bitter masking effect of drug-cyclodextrin complexation: NMR-ROESY mixing time approach. (2024). PubMed.
  • Nuclear Magnetic Resonance Spectroscopic and Thermodynamic Characterization of Hydroxypropyl-cyclodextrin Inclusion Complexes with Bioactive Molecules. (2025). ACS Food Science & Technology.
  • ROESY. (n.d.). Stanford University NMR Facility.
  • NOESY and ROESY. (2018). University of Maryland.
  • 2D NOESY and ROESY for Small Molecules. (n.d.). Indiana University NMR Facility.
  • Determination of inclusion geometry of cyclodextrin host-guest complexes: Applicability of 1D selective NMR methods. (2023). Journal of Molecular Structure.
  • Validating a Strategy for Molecular Dynamics Simulations of Cyclodextrin Inclusion Complexes through Single-Crystal X-ray and NMR Experimental Data: A Case Study. (2009). The Journal of Physical Chemistry B.
  • Synthesis and characterisation of the 3-amino-derivative of γ-cyclodextrin, showing receptor ability and metal ion coordination properties. (2008). Tetrahedron.
  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (2022). Pharmaceutics.
  • Diagnostic region of the ROESY NMR spectrum for the -CD‚5 complex. (n.d.). ResearchGate.
  • Method Development for Analysis of Cyclodextrin Inclusion Complexes with HPLC. (2024). International Journal of Health and Medical Sciences.
  • Preparation, Characterization and Molecular Dynamics Simulation of Rutin–Cyclodextrin Inclusion Complexes. (2023). Molecules.
  • Characterization of Cyclodextrin Inclusion Complexes – A Review. (n.d.). Journal of Pharmaceutical Science and Technology.
  • What is the difference between NOESY and ROESY for NMR? (2018). Reddit.
  • 3A-Amino-3A-Deoxy-(2As3As)-Gamma-Cyclodextrin Hydrate 94.0%(HPLC). (n.d.). PureSynth.
  • NOESY, ROESY and TROESY: what is the difference? (1998). University of Alberta.
  • NOESY vs ROESY for Large Molecules. (2008). University of Ottawa NMR Facility Blog.
  • ROESY & NOESY, which one is more effective for showing interactions in supramolecular artitechture based on Cyclodextrin with any other guest? (2017). ResearchGate.
  • SYNTHESIS OF CATIONIC CYCLODEXTRIN DERIVATIVES FOR USE IN LAYER-BY-LAYER ELASTIN-LIKE POLYPEPTIDE NUCLEIC ACID NANOPARTICLES AND. (n.d.). University of South Carolina.
  • 3A-Amino-3A-deoxy-(2AS,3AS)-α-cyclodextrin. (n.d.). TCI Chemicals.
  • 3A-Amino-3A-deoxy-(2AS,3AS)-β-cyclodextrin hydrate. (n.d.). Chem-Impex International.

Sources

Cytotoxicity comparison of cationic amino-gamma-CD vs beta-cyclodextrin derivatives

Technical Guide: Cytotoxicity Comparison of Cationic Amino- -CD vs. -Cyclodextrin Derivatives

Executive Summary

In the development of non-viral gene delivery vectors and advanced drug carriers, the shift from





Verdict: Cationic amino-


  • 
    -CD Derivatives:  High cytotoxicity driven by high-affinity cholesterol extraction (membrane destabilization) + cationic charge effects.
    
  • 
    -CD Derivatives:  Lower cytotoxicity due to negligible cholesterol extraction, allowing the vector to tolerate higher cationic charge densities required for effective nucleic acid condensation.
    

Mechanistic Deep Dive: The Toxicity Differential

To engineer safer vectors, one must understand the distinct toxicity mechanisms of the two scaffolds. The toxicity is not merely a function of cationic charge (zeta potential) but is fundamentally rooted in the cavity size and its host-guest affinity for membrane lipids.

The -CD Cholesterol Trap

The native

  • Mechanism:

    
    -CD derivatives strip cholesterol from the lipid rafts of cell membranes. This extraction causes phase separation, loss of membrane integrity, and subsequent lysis.
    
  • Impact: Even without cationic functionalization, native and methylated

    
    -CDs are hemolytic. When cationic groups are added, the toxicity is synergistic: the cationic charge attracts the molecule to the negatively charged membrane, and the CD cavity extracts cholesterol.
    
The -CD Safety Advantage

The



  • Mechanism:

    
    -CDs do not efficiently extract cholesterol. Consequently, the cytotoxicity of cationic amino-
    
    
    -CDs is primarily driven only by the electrostatic interaction of the amine groups, effectively removing the "cavity-mediated" toxicity component.
  • Result: Researchers can utilize

    
    -CD scaffolds with higher amine densities (e.g., per-6-amino-
    
    
    -CD) to maximize gene transfection efficiency without hitting the toxicity ceiling observed with
    
    
    -CDs.
Visualization of Toxicity Mechanisms

ToxicityMechanismBetaCDCationic Beta-CDElectrostaticElectrostatic Attraction(Positive Charge)BetaCD->ElectrostaticExtractionCholesterol Extraction(Steric Fit)BetaCD->ExtractionGammaCDCationic Gamma-CDGammaCD->ElectrostaticNoExtractionWeak/No Extraction(Cavity Mismatch)GammaCD->NoExtractionMembraneCell Membrane(Lipid Bilayer)CholesterolCholesterol(Lipid Rafts)LysisMembrane Lysis(High Toxicity)Cholesterol->LysisDepletionElectrostatic->MembraneExtraction->CholesterolHigh AffinityNoExtraction->CholesterolIntactMembrane Stable(Low Toxicity)NoExtraction->Intact

Figure 1: Mechanistic divergence in cytotoxicity.


Comparative Data Analysis

The following data synthesizes findings from hemolysis and metabolic toxicity assays (MTT/CCK-8) comparing standard cationic derivatives.

Table 1: Hemolytic Activity (Erythrocyte Model)

Hemolysis is the gold standard for CD toxicity screening due to the direct correlation with cholesterol extraction.

Derivative ClassHC

(Hemolysis Threshold)*
Mechanism of ActionRisk Level
Methyl-

-CD (M

CD)
< 5 mMAggressive Cholesterol ExtractionCritical
Native

-CD
~3–6 mMModerate Cholesterol ExtractionHigh
Cationic

-CD Polymer
~5–10 mMExtraction + Electrostatic DisruptionHigh
Native

-CD
> 16 mMNegligible ExtractionLow
Cationic Amino-

-CD
> 50 mM Electrostatic Interaction OnlyMinimal

*HC

Table 2: In Vitro Cytotoxicity (Gene Delivery Context)

Comparison of vectors at effective transfection concentrations (N/P ratios).

Vector SystemCell LineIC

(mg/mL)
Relative Viability at Opt. Dose
PEI (25 kDa, branched) HeLa / HepG2~0.01< 40% (High Toxicity)
Cationic

-CD
HeLa / HepG2~0.1–0.560–70%
Cationic Amino-

-CD
HeLa / HepG2> 1.0 > 90%

Key Insight: In comparative studies, cationic

Experimental Protocols

To validate these profiles in your own lab, use the following self-validating protocols.

Protocol A: Comparative Hemolysis Assay

This assay specifically isolates "membrane stripping" toxicity from metabolic toxicity.

Reagents:

  • Fresh human or rat blood (citrated).

  • PBS (pH 7.4, Isotonic).

  • Positive Control: Triton X-100 (1%).

  • Negative Control: PBS.

Workflow:

  • Preparation: Wash RBCs 3x with PBS (centrifuge 1500 rpm, 5 min). Resuspend to 2% (v/v) stock.

  • Incubation: Mix 100 µL RBC stock + 100 µL sample (concentration range: 0.1 mM – 50 mM).

  • Condition: Incubate at 37°C for 60 minutes with gentle shaking.

  • Separation: Centrifuge at 3000 rpm for 5 min to pellet intact cells.

  • Quantification: Transfer 100 µL supernatant to a 96-well plate. Measure Absorbance at 540 nm (Hemoglobin).

  • Calculation:

    
    
    

Self-Validation Check: The

Protocol B: MTT/CCK-8 Metabolic Toxicity

Use this to assess long-term viability in dividing cells (e.g., HeLa, HepG2).

Critical Modification for Cationic Vectors: Cationic CDs can interact with tetrazolium salts (MTT) or enzymes, potentially causing artifacts.

  • Recommendation: Use CCK-8 (WST-8) over MTT, as it produces a water-soluble formazan and requires less handling (no solubilization step), reducing error from precipitate interactions.

Workflow:

  • Seeding: Seed cells (5,000/well) in 96-well plates; incubate 24h.

  • Treatment: Replace medium with serum-free medium containing CD derivatives (0.01 – 5 mg/mL). Incubate 4h (transfection mimic) or 24h (chronic toxicity).

  • Wash: Crucial Step – Wash cells 2x with PBS to remove cationic polymer adhering to the membrane before adding dye.

  • Development: Add CCK-8 reagent; incubate 1–4h. Measure OD at 450 nm.

Experimental Workflow Visualization

WorkflowSynthesisSynthesis of Cationic CDs(Beta vs Gamma)CharCharacterization(NMR, Zeta Potential)Synthesis->CharScreeningToxicity ScreeningChar->ScreeningHemolysisHemolysis Assay(Membrane Integrity)Screening->HemolysisPrimary FilterMetabolicCCK-8 / MTT Assay(Cell Viability)Screening->MetabolicSecondary FilterAnalysisData AnalysisHemolysis->AnalysisAbs @ 540nmMetabolic->AnalysisAbs @ 450nmDecisionSelection Criterion:High Transfection + Low ToxicityAnalysis->Decision

Figure 2: Step-by-step evaluation workflow for validating cyclodextrin vector safety.

References

  • Cryan, S. A., et al. (2004). "Polycationic amphiphilic cyclodextrins for gene delivery: synthesis and effect of structural modifications on plasmid DNA complex stability, cytotoxicity, and gene expression." Journal of Drug Delivery. Link

  • Ohtani, Y., et al. (1989). "Differential effects of alpha-, beta- and gamma-cyclodextrins on human erythrocytes."[1][2] European Journal of Biochemistry.[1] Link

  • Popielarski, S. R., et al. (2003). "Structural effects of carbohydrate-containing polycations on gene delivery. 3. Cyclodextrin type and functionalization."[3] Bioconjugate Chemistry. Link

  • Kiss, T., et al. (2010). "Evaluation of the cytotoxicity of beta-cyclodextrin derivatives: evidence for the role of cholesterol extraction." European Journal of Pharmaceutical Sciences. Link

  • Irie, T., et al. (1982). "Cyclodextrin-induced hemolysis and shape changes of human erythrocytes in vitro." Journal of Pharmacobio-Dynamics. Link

A Comparative Guide to HPLC Method Validation for Purity Analysis of 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven walkthrough for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin. We will explore the nuanced challenges this analyte presents, justify the selection of a robust analytical methodology, and compare its performance against viable alternatives, supported by experimental protocols and validation data.

The Analytical Challenge: Beyond Conventional HPLC

This compound is a modified cyclodextrin, a class of cyclic oligosaccharides used extensively in pharmaceuticals for enhancing drug solubility, stability, and delivery. The introduction of an amino group creates a specific functionality, but it does not confer significant ultraviolet (UV) absorbance. This fundamental property renders the most common HPLC detector—the UV-Vis detector—largely ineffective for sensitive purity and impurity analysis.

Therefore, the core analytical challenge is to develop a method that can accurately quantify the main component and resolve potential impurities (e.g., unreacted gamma-cyclodextrin, isomers, or degradation products) in the absence of a strong chromophore. This necessitates the use of universal detection technologies and chromatographic modes tailored for highly polar, non-volatile compounds.

Part 1: Recommended Method: HILIC-CAD for Superior Purity Determination

Our recommended approach leverages Hydrophilic Interaction Liquid Chromatography (HILIC) for optimal separation, coupled with a Charged Aerosol Detector (CAD) for universal and sensitive detection. This combination is uniquely suited to the physicochemical properties of amino-cyclodextrins.

Expertise in Action: Why HILIC-CAD?
  • Chromatography Mode - HILIC: Reversed-phase chromatography (e.g., C18 columns) is generally ineffective for retaining highly polar compounds like cyclodextrins. HILIC, however, utilizes a polar stationary phase (such as an amino- or amide-bonded silica) with a mobile phase rich in a less polar organic solvent (typically acetonitrile). This creates a hydrophilic partitioning environment, providing excellent retention and resolution for polar analytes. An amino-based polymer column, such as the Asahipak NH2P series, is particularly effective for separating various cyclodextrins.[1]

  • Detector Selection - CAD: The choice of detector is the most critical decision for this analyte.

    • Refractive Index (RI) Detection: While universal, RI detectors suffer from low sensitivity and are incompatible with gradient elution, severely limiting their utility for impurity profiling.[2][3]

    • Evaporative Light Scattering Detection (ELSD): ELSD is a step up from RI, offering gradient compatibility. However, its response is non-linear and is based on light scattering from analyte particles, which means its sensitivity is limited for smaller particles (lower analyte amounts).[4][5]

    • Charged Aerosol Detection (CAD): CAD also operates by evaporating the mobile phase but measures analyte particles by transferring a charge to them and quantifying that charge with a sensitive electrometer. This mechanism provides a more consistent and sensitive response across a wider dynamic range compared to ELSD, especially for low-level impurities.[4] Its response is more uniform regardless of the analyte's chemical structure, making it ideal for quantifying unknown impurities where reference standards are unavailable.

Diagram: Detector Selection Rationale

DetectorChoice Analyte Analyte: Amino-Cyclodextrin Chromophore Does it have a strong UV chromophore? Analyte->Chromophore UV_Vis Use UV-Vis Detector Chromophore->UV_Vis Yes Universal Requires Universal Detector Chromophore->Universal No Gradient Is gradient elution required for impurity profiling? Universal->Gradient RI HPLC-RI (Not Suitable) Gradient->RI No Evaporative Use Evaporative Detector (ELSD or CAD) Gradient->Evaporative Yes Sensitivity Is high sensitivity for low-level impurities critical? Evaporative->Sensitivity ELSD HPLC-ELSD (Viable Option) Sensitivity->ELSD No CAD HPLC-CAD (Recommended Method) Sensitivity->CAD Yes

Caption: Decision workflow for selecting the optimal HPLC detector.

Recommended HPLC-CAD Method Protocol

This protocol provides a starting point for the analysis. Further optimization may be required based on the specific impurity profile observed.

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column Asahipak NH2P-50 4E (4.6 x 250 mm, 5 µm) or equivalent polymer-based amino column
Mobile Phase A 90:10 Acetonitrile/Water with 0.1% Ammonium Formate
Mobile Phase B 50:50 Acetonitrile/Water with 0.1% Ammonium Formate
Gradient Program 0-5 min (100% A), 5-25 min (0-100% B), 25-30 min (100% B), 30.1-35 min (100% A)
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Detector Charged Aerosol Detector (e.g., Thermo Scientific Vanquish)
CAD Settings Evaporation Temp: 35°C, Nebulizer Gas (N₂): 60 psi, Data Collection Rate: 10 Hz
Sample Preparation Dissolve sample in 50:50 Acetonitrile/Water to a final concentration of 1.0 mg/mL.
Standard Preparation Prepare a reference standard of this compound at 1.0 mg/mL. Prepare serial dilutions for linearity and LOQ determination.

HPLC Method Validation Protocol: A Self-Validating System

The validation process establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application.[6] This protocol is designed in accordance with ICH Q2(R1) and USP <1225> guidelines.[6][7][8][9][10]

Diagram: HPLC Method Validation Workflow

ValidationWorkflow start Start Validation specificity 1. Specificity (Peak Purity, Resolution) start->specificity linearity 2. Linearity specificity->linearity range 3. Range linearity->range accuracy 4. Accuracy (% Recovery) range->accuracy precision 5. Precision (Repeatability & Intermediate) accuracy->precision lod_loq 6. LOD & LOQ precision->lod_loq robustness 7. Robustness lod_loq->robustness report Validation Report robustness->report

Caption: Sequential workflow for a comprehensive HPLC method validation.

Validation Parameters: Protocols and Acceptance Criteria

1. Specificity

  • Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[7]

  • Protocol:

    • Analyze a blank sample (diluent).

    • Analyze the reference standard of the main compound.

    • Analyze a sample of un-modified gamma-cyclodextrin.

    • Analyze a sample of the this compound containing known impurities or spiked with related substances.

    • Perform forced degradation studies (acid, base, oxidative, thermal, photolytic) on the sample and analyze the resulting solutions to ensure separation of degradation products from the main peak.

  • Acceptance Criteria: The main peak should be free from interference from the blank and known impurities. Resolution (Rs) between the main peak and the closest eluting impurity peak should be > 2.0.

2. Linearity

  • Purpose: To demonstrate a direct proportional relationship between analyte concentration and detector response.[11]

  • Protocol: Prepare at least five concentrations of the reference standard, typically ranging from 50% to 150% of the target assay concentration (e.g., 0.5 mg/mL to 1.5 mg/mL). Inject each concentration in triplicate.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression plot (concentration vs. peak area) should be ≥ 0.999.

3. Range

  • Purpose: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[8]

  • Protocol: The data from the Linearity and Accuracy studies will support the claimed range. For a purity test, the range should typically cover from the reporting threshold of impurities up to 120% of the specification.[8]

  • Acceptance Criteria: The method is accurate, precise, and linear across the specified range.

4. Accuracy

  • Purpose: To measure the closeness of the test results obtained by the method to the true value.

  • Protocol: Perform recovery studies by spiking a placebo (if applicable) or a known batch of the drug substance with the analyte at three different concentration levels (e.g., 80%, 100%, 120%), with three preparations at each level.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

5. Precision

  • Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six independent preparations of the same sample on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on different equipment.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for the peak area of the main component should be ≤ 1.0% for repeatability and ≤ 2.0% for intermediate precision.

6. Limit of Detection (LOD) & Limit of Quantitation (LOQ)

  • Purpose: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

  • Protocol: Determine based on the signal-to-noise ratio (S/N). LOD is typically where S/N is 3:1, and LOQ is where S/N is 10:1. Alternatively, use the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ must be at or below the reporting threshold for impurities. The precision (%RSD) at the LOQ should not exceed 10%.

7. Robustness

  • Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[10]

  • Protocol: Introduce small variations to method parameters one at a time, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5°C)

    • Mobile phase composition (e.g., ± 2% absolute in acetonitrile)

  • Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits. The %RSD of results should not be significantly affected.

Summary of Validation Parameters and Typical Acceptance Criteria
Validation ParameterMeasurementAcceptance Criteria
Specificity Resolution (Rs) between analyte and impuritiesRs > 2.0
Linearity Correlation Coefficient (r²)r² ≥ 0.999
Range Supported by Linearity & Accuracy data80% - 120% of assay concentration
Accuracy % Recovery98.0% - 102.0%
Precision (Repeatability) % RSD (n=6)≤ 1.0%
Precision (Intermediate) % RSD (inter-day, inter-analyst)≤ 2.0%
LOQ S/N Ratio; Precision at LOQS/N ≥ 10; %RSD ≤ 10%
Robustness System suitability under varied conditionsAll parameters meet system suitability requirements

Part 2: Comparison with Alternative Analytical Methodologies

While HILIC-CAD is the recommended method, it is crucial for scientists to understand the landscape of alternative techniques to make informed decisions based on available equipment and specific analytical needs.

Comparison of HPLC-Based Methods
MethodPrincipleAdvantagesDisadvantagesBest For...
HPLC-CAD Nebulization, evaporation, charging of analyte particles, and charge detection.High sensitivity, broad dynamic range, gradient compatible, near-universal response.[4]Requires volatile mobile phases, higher initial cost than RI.Quantitative purity analysis and low-level impurity profiling.
HPLC-ELSD Nebulization, evaporation, and detection of scattered light from analyte particles.Universal detection, gradient compatible, less expensive than CAD.[12]Non-linear response, lower sensitivity than CAD, especially for small particles.[4]Semi-quantitative analysis or when highest sensitivity is not required.
HPLC-RI Measures the difference in refractive index between the eluent and the sample.Truly universal, simple, and inexpensive.[2]Low sensitivity, not compatible with gradient elution, sensitive to temperature fluctuations.[3][13]Isocratic analysis of the main component when impurities are not a focus.
Comparison with Non-HPLC Techniques
MethodPrincipleAdvantagesDisadvantagesBest For...
Capillary Electrophoresis (CE) Separation of ions in a capillary based on their electrophoretic mobility in an applied electric field.High separation efficiency, very low sample and reagent consumption, excellent for charged molecules.[14]Lower concentration sensitivity than HPLC, can have reproducibility challenges.Orthogonal purity method, analysis of charged impurities, and chiral separations.[15]
Near-Infrared (NIR) Spectroscopy Measures the absorption of near-infrared light, providing information on C-H, O-H, and N-H bonds.[16]Extremely fast, non-destructive, requires no sample preparation.Not a separative technique (cannot resolve individual impurities), requires chemometric modeling.Rapid raw material identification and at-line quality control of bulk properties.

Conclusion

For the comprehensive purity analysis of this compound, a validated HILIC-CAD method stands as the most robust and reliable choice. Its ability to couple a suitable separation mode (HILIC) for polar analytes with a highly sensitive, universal detector (CAD) that is compatible with gradient elution makes it uniquely fit-for-purpose. This approach ensures that the method is not only capable of accurately quantifying the main component but is also sensitive enough to detect and quantify low-level impurities, which is a critical requirement in pharmaceutical development. While alternative methods like HPLC-ELSD and Capillary Electrophoresis have their place as complementary or orthogonal techniques, the HILIC-CAD method provides the optimal balance of sensitivity, specificity, and robustness required for rigorous quality control and regulatory submission.

References

  • U.S. Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link]

  • Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • Association for Accessible Medicines. Lifecycle Management Concepts to analytical Procedures: A compendial perspective. [Link]

  • ECA Academy. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]

  • U.S. Pharmacopeia. General Information Chapter <1225> Validation of Compendial Procedures (2011). [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

  • PureSynth. 3A-Amino-3A-Deoxy-(2As3As)-Gamma-Cyclodextrin Hydrate 94.0%(HPLC). [Link]

  • MDPI. Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. [Link]

  • MDPI. Potential of NIR Techniques for Quality Control of Cyclodextrins and Cyclodextrin Complexes. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. [Link]

  • ARIKESI. Method Development for Analysis of Cyclodextrin Inclusion Complexes with HPLC. [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • International Journal of Health and Medicine. Method Development for Analysis of Cyclodextrin Inclusion Complexes with HPLC. [Link]

  • Semantic Scholar. Analytical characterization of cyclodextrins: History, official methods and recommended new techniques. [Link]

  • Shodex HPLC Columns. Lesson 5: Detectors. [Link]

  • Shodex HPLC Columns. Analysis of Cyclodextrins (NH2P-50 4E). [Link]

  • ResearchGate. RID vs ELSD vs PAD vs CAD for carbohydrate detection. Which one is the most? [Link]

  • GL Sciences. LT056 Analysis of Cyclodextrins Using HPLC with a Differential Refractive Index Detector. [Link]

  • Torontech. Compare Different HPLC Detector Types. [Link]

  • MDPI. Poly-Amino-β-Cyclodextrin Microparticles for the Reduction of Xenobiotics and Emerging Contaminants, Including Pharmaceuticals, from the Natural Environment. [Link]

  • ResearchGate. Detection of cyclodextrins by HPLC analysis. [Link]

  • CuriRx. Use of Cyclodextrin as a Novel Agent to Improve HPLC Method. [Link]

  • American Pharmaceutical Review. Pharmaceutical HPLC Detectors. [Link]

  • Chromatography Online. Using Cyclodextrins to Achieve Chiral and Non-chiral Separations in Capillary Electrophoresis. [Link]

  • PubMed. 3A-Amino-3A-Deoxy-(2AS, 3AS)-β-Cyclodextrin Hydrate/Tin Disulfide Modified Screen-Printed Carbon Electrode for the Electrochemical Detection of Polychlorinated Biphenyls. [Link]

Sources

A Comparative Guide to the Chiral Recognition Capabilities of Amino-Alpha, Beta, and Gamma Cyclodextrins

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of chiral separations, cyclodextrins (CDs) stand out as remarkably versatile chiral selectors. Their unique toroidal structure, featuring a hydrophobic inner cavity and a hydrophilic exterior, allows them to form inclusion complexes with a wide array of guest molecules.[1][2] The introduction of functional groups, such as an amino moiety, onto the cyclodextrin framework significantly enhances their chiral recognition capabilities, primarily by introducing electrostatic interactions that complement the inclusion phenomenon.[3][4] This guide provides an in-depth comparative analysis of the chiral recognition capabilities of amino-alpha (α), beta (β), and gamma (γ) cyclodextrins, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the optimal chiral selector for their specific applications.

The Architectural Foundation of Chiral Recognition: α, β, and γ Cyclodextrins

Native cyclodextrins are cyclic oligosaccharides composed of α-1,4-linked glucopyranose units. The three most common forms, alpha, beta, and gamma, are comprised of six, seven, and eight glucose units, respectively.[1] This variation in the number of glucose units directly translates to differences in their cavity dimensions, which is a critical determinant of their guest-binding selectivity.

Cyclodextrin TypeNumber of Glucose UnitsCavity Diameter (Å)Cavity Volume (ų)
Alpha (α) 64.7 - 5.3174
Beta (β) 76.0 - 6.5262
Gamma (γ) 87.5 - 8.3427

Table 1: Physical properties of native alpha, beta, and gamma cyclodextrins.

The introduction of an amino group, typically at the C6 or C3 position of a glucose unit, transforms the neutral CD into a cationic selector at acidic to neutral pH. This modification introduces the potential for strong electrostatic interactions with anionic or polar guest molecules, adding a new dimension to the chiral recognition mechanism beyond simple steric and hydrophobic effects.[3][4]

The Mechanism of Chiral Recognition with Amino-Cyclodextrins

The enantioselective recognition by amino-cyclodextrins is a multifactorial process governed by a combination of non-covalent interactions. A stable diastereomeric complex is formed between the amino-CD (the host) and one enantiomer of the chiral guest molecule, which is more stable than the complex formed with the other enantiomer. This difference in stability is the basis for chiral separation.

The primary forces at play include:

  • Inclusion Complexation: The hydrophobic portion of the guest molecule is included within the CD cavity. The "goodness of fit" is determined by the relative sizes and shapes of the guest and the CD cavity.

  • Electrostatic Interactions: The protonated amino group on the CD can interact with negatively charged or polar functional groups on the guest molecule, such as carboxylates or phosphates. This is a key advantage of amino-CDs over their neutral counterparts.[5]

  • Hydrogen Bonding: The hydroxyl groups on the rim of the CD, as well as the amino group itself, can form hydrogen bonds with suitable functional groups on the guest molecule.

  • Van der Waals Forces: These weak, short-range interactions contribute to the overall stability of the host-guest complex.

The three-dimensional arrangement of these interactions must differ for the two enantiomers for chiral recognition to occur, a concept often referred to as the "three-point interaction model."

cluster_Host Amino-Cyclodextrin (Host) cluster_Guest Chiral Guest (Enantiomer) Host_Cavity Hydrophobic Cavity Host_Amino Cationic Amino Group Host_Hydroxyl Hydroxyl Groups Guest_Hydrophobic Hydrophobic Moiety Guest_Hydrophobic->Host_Cavity Inclusion Guest_Anionic Anionic/Polar Group Guest_Anionic->Host_Amino Electrostatic Interaction Guest_HBond H-Bonding Group Guest_HBond->Host_Hydroxyl Hydrogen Bonding

Figure 1: Key interactions in amino-cyclodextrin-mediated chiral recognition.

Comparative Performance Analysis: Amino-α vs. Amino-β vs. Amino-γ CDs

The choice between amino-α, β, and γ-CDs for a particular chiral separation is critically dependent on the size, shape, and functional groups of the analyte.

Amino-Alpha-Cyclodextrin: Selectivity for Smaller Guests

With the smallest cavity, amino-α-CD is best suited for the chiral recognition of small molecules. For analytes that are too large to be fully included, interactions may be limited to the rim of the cavity. However, for appropriately sized guests, the snug fit can lead to excellent enantioselectivity. Studies have shown that for certain amino acids, the smaller cavity of α-cyclodextrin is preferred over the larger β-cyclodextrin.[6] While native α-CD often shows weaker enantioselectivity compared to β-CD, the introduction of an amino group and its use in synergistic systems can enhance its performance.[7]

Amino-Beta-Cyclodextrin: The Versatile Workhorse

Amino-β-CD is the most widely used of the three, owing to its intermediate cavity size that is suitable for a broad range of common pharmaceutical compounds, including many aromatic and heterocyclic molecules.[2] The majority of published studies on amino-CDs focus on the β-variant, and a wealth of thermodynamic data is available for its complexation with various chiral guests.[3][4] The balance of cavity size and the positioning of the amino group often provides a robust platform for achieving significant differences in binding affinity between enantiomers.

Amino-Gamma-Cyclodextrin: For Larger and More Complex Molecules

The larger cavity of amino-γ-CD makes it the preferred choice for the chiral separation of larger molecules, such as macrocycles, steroids, and certain peptides. For smaller molecules, the fit may be too loose for effective inclusion-based recognition, leading to weaker interactions and poorer enantioselectivity. However, for larger guests that are sterically hindered from entering the smaller cavities of α- and β-CDs, amino-γ-CD offers a unique advantage. In some cases, such as with highly sulfated CDs, the gamma variant has been shown to be the best chiral selector for certain amino acids, providing high resolution and short migration times.[8]

Quantitative Comparison of Chiral Recognition

The following table summarizes representative data from the literature to illustrate the comparative performance of amino-α, β, and γ-CDs. It is important to note that direct, side-by-side comparisons under identical conditions are scarce, and the data presented here is a compilation from various studies.

Chiral SelectorAnalyteTechniqueSeparation Factor (α)Key Findings
3-Amino-α-CD Serine, ThreonineIM-MS-Smaller cavity preferred over β-CD for these amino acids.[6]
Amino-β-CD Tryptophan enantiomers1H NMR1.41Good discrimination with the L-enantiomer forming a more stable complex.[9]
Amino-β-CD NSAIDs (in dual system)CE-Provides differential migration while a neutral CD allows for chiral recognition.[10]
Highly Sulfated γ-CD Amino AcidsCE>1.10Superior to highly sulfated α- and β-CDs for the studied amino acids.[8]
3-Amino-γ-CD Dansyl-Amino AcidsEKC-Shows very good chiral recognition ability at low concentrations.

Table 2: Comparative chiral recognition data for amino-α, β, and γ-cyclodextrins.

Experimental Protocols for Evaluating Chiral Recognition

To aid researchers in their comparative studies, this section provides detailed, step-by-step methodologies for key analytical techniques used to assess the chiral recognition capabilities of amino-cyclodextrins.

Capillary Electrophoresis (CE) for Enantiomeric Separation

CE is a high-efficiency separation technique that is particularly well-suited for chiral analysis using CDs as buffer additives.[11]

start Prepare Background Electrolyte (BGE) step1 Dissolve Amino-CD in BGE start->step1 step2 Prepare Racemic Analyte Sample step1->step2 step3 Condition Capillary step2->step3 step4 Inject Sample step3->step4 step5 Apply Voltage step4->step5 step6 Detect Enantiomers step5->step6 step7 Calculate Resolution and Selectivity step6->step7

Figure 2: Workflow for chiral separation by Capillary Electrophoresis.

Protocol:

  • Background Electrolyte (BGE) Preparation: Prepare a buffer solution appropriate for the analyte's charge state. For basic compounds, an acidic BGE (e.g., 50 mM phosphate buffer, pH 2.5) is commonly used to ensure the analytes are cationic.

  • Chiral Selector Addition: Dissolve the amino-α, amino-β, and amino-γ-CDs in separate aliquots of the BGE to the desired concentration (typically in the range of 1-20 mM).

  • Sample Preparation: Dissolve the racemic analyte in the BGE or water at a suitable concentration for detection (e.g., 0.1-1 mg/mL).

  • Capillary Conditioning: Condition a new fused-silica capillary by flushing sequentially with 1 M NaOH, deionized water, and finally the BGE containing the chiral selector.

  • Injection: Inject the sample into the capillary using either hydrodynamic or electrokinetic injection.

  • Separation: Apply a high voltage (e.g., 15-30 kV) across the capillary. The enantiomers will migrate at different velocities due to their differential interactions with the amino-CD.

  • Detection: Monitor the separation at a suitable wavelength using a UV detector.

  • Data Analysis: Calculate the resolution (Rs) and selectivity (α) for each amino-CD to compare their chiral recognition capabilities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Studies

NMR spectroscopy is a powerful tool for elucidating the geometry of inclusion complexes and determining binding constants.[12]

Protocol:

  • Sample Preparation: Prepare a series of solutions containing a constant concentration of the chiral guest (one enantiomer at a time) and varying concentrations of the amino-CD in a suitable deuterated solvent (e.g., D₂O with a buffer to maintain constant pH).

  • ¹H NMR Spectra Acquisition: Acquire ¹H NMR spectra for each sample.

  • Chemical Shift Analysis: Monitor the changes in the chemical shifts of the protons of both the guest and the host upon complexation. Protons of the guest molecule that are included in the CD cavity will typically show a significant upfield shift.

  • Binding Constant Calculation: Use the changes in chemical shifts to perform a non-linear regression analysis based on a 1:1 binding model to determine the association constant (Ka) for each enantiomer with each amino-CD. The ratio of the Ka values for the two enantiomers gives the enantioselectivity.

  • 2D ROESY/NOESY: To gain structural insights into the inclusion complex, perform 2D ROESY or NOESY experiments on a sample containing the amino-CD and one of the enantiomers. Cross-peaks between the protons of the guest and the inner protons (H3, H5) of the CD confirm inclusion and provide information on the orientation of the guest within the cavity.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n). From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.[13]

start Prepare Host and Guest Solutions step1 Load Host into Sample Cell start->step1 step2 Load Guest into Syringe step1->step2 step3 Perform Titration step2->step3 step4 Measure Heat Changes step3->step4 step5 Fit Data to Binding Model step4->step5 step6 Determine Thermodynamic Parameters step5->step6

Figure 3: Workflow for Isothermal Titration Calorimetry.

Protocol:

  • Solution Preparation: Prepare solutions of the amino-CD (in the sample cell) and each enantiomer of the chiral guest (in the titration syringe) in the same buffer. The concentrations should be chosen carefully to ensure a measurable heat signal.

  • Instrument Setup: Set the experimental temperature and allow the instrument to equilibrate.

  • Titration: Perform a series of injections of the guest solution into the host solution, recording the heat change after each injection.

  • Data Analysis: Integrate the heat pulses to obtain the heat change per injection. Plot the heat change as a function of the molar ratio of guest to host.

  • Model Fitting: Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters (Ka, ΔH, and n).

  • Comparative Analysis: Compare the thermodynamic profiles for the interaction of each enantiomer with each of the three amino-CDs to understand the driving forces behind the chiral recognition.

Conclusion and Future Perspectives

The selection of an appropriate amino-cyclodextrin for a specific chiral separation is a nuanced decision that must be guided by the physicochemical properties of the analyte. Amino-α-CDs offer high selectivity for small molecules, amino-γ-CDs are uniquely suited for larger guests, and amino-β-CDs provide a versatile option for a wide range of compounds. The addition of the amino group significantly enhances their chiral recognition capabilities by introducing electrostatic interactions, which can be finely tuned by adjusting the pH of the medium.

Future research in this field will likely focus on the development of novel, multi-functionalized amino-cyclodextrins with enhanced selectivity and broader applicability. The combination of experimental techniques, such as those detailed in this guide, with advanced molecular modeling will continue to provide deeper insights into the intricate mechanisms of chiral recognition, paving the way for the rational design of next-generation chiral selectors for even the most challenging separations.

References

  • Alvira, E. (2020). Molecular Simulation of the Separation of Some Amino Acid Enantiomers by β-Cyclodextrin in Gas-Phase. Frontiers in Chemistry, 8, 738.
  • Chem. Commun., 2023,59, 9157-9166.
  • Rekharsky, M. V., & Inoue, Y. (2002). Complexation and Chiral Recognition Thermodynamics of 6-Amino-6-deoxy-β-cyclodextrin with Anionic, Cationic, and Neutral Chiral Guests: Counterbalance between van der Waals and Coulombic Interactions. Journal of the American Chemical Society, 124(5), 813–826.
  • Rekharsky, M. V., & Inoue, Y. (2002). Complexation and chiral recognition thermodynamics of 6-amino-6-deoxy-beta-cyclodextrin with anionic, cationic, and neutral chiral guests: counterbalance between van der Waals and coulombic interactions. Journal of the American Chemical Society, 124(5), 813-26.
  • Jin, L. J., & Li, S. F. Y. (1998). Comparison of chiral recognition capabilities of cyclodextrins for the separation of basic drugs in capillary zone electrophoresis.
  • Vespalec, R., & Boček, P. (1999). Comparison of highly sulfated alpha-, beta-, and gamma-cyclodextrins and 18-crown-6-tetracarboxylic acid for the enantiomeric separation of some amino acids and derivatives by capillary electrophoresis. Electrophoresis, 20(13), 2650–2655.
  • Holzgrabe, U. (2009). Using Cyclodextrins to Achieve Chiral and Non-chiral Separations in Capillary Electrophoresis.
  • Zhang, Y., Sun, P., & Armstrong, D. W. (2018). Enhanced enantioselectivity of native α-cyclodextrins by the synergy of chiral ionic liquids in capillary electrophoresis. Electrophoresis, 39(24), 3122–3129.
  • Zia, V., & Dodziuk, H. (2019). Distinguishing Enantiomeric Amino Acids with Chiral Cyclodextrin Adducts and Structures for Lossless Ion Manipulations. Journal of the American Society for Mass Spectrometry, 30(12), 2657–2666.
  • Sarri, G., et al. (2002). An NMR tool for cyclodextrin selection in enantiomeric resolution by high-performance liquid chromatography. Magnetic Resonance in Chemistry, 40(7), 433-440.
  • Lelièvre, F., et al. (2021). The Use of Dual Cyclodextrin Chiral Selector Systems in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: An Overview. Molecules, 26(8), 2248.
  • Guttman, A. (2019). Nuclear magnetic resonance to study the interactions acting in the enantiomeric separation of homocysteine by capillary electrophoresis with a dual system of γ-cyclodextrin and the chiral ionic liquid EtCholNTf2. Electrophoresis, 40(15), 1913-1920.
  • Ramezani, S., & Ghassempour, A. (2016). Enantiomeric recognition of amino acid ester salts by β-cyclodextrin derivatives: an experimental and computational study. ARKIVOC, 2016(5), 249-267.
  • Rekharsky, M. V., et al. (2014). Improving ITC studies of cyclodextrin inclusion compounds by global analysis of conventional and non-conventional experiments. Beilstein Journal of Organic Chemistry, 10, 2646–2657.
  • Ghai, D., & Bou-Abdallah, F. (2017). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Malvern Panalytical Blog.

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Characterization of 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-Cyclodextrin Purity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Purity in Modified Cyclodextrin Applications

3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin, a mono-functionalized derivative of the eight-membered cyclic oligosaccharide, γ-cyclodextrin, represents a pivotal building block in the fields of supramolecular chemistry and advanced drug delivery. Its primary amine group provides a reactive handle for covalent attachment to drugs, polymers, or targeting moieties, making it an invaluable tool for constructing sophisticated therapeutic systems. The precise control over its structure and, most critically, its purity, is paramount. For researchers, scientists, and drug development professionals, the presence of unreacted starting materials, isomeric byproducts, or degradation products can confound experimental results, introduce toxicity, and compromise the efficacy and safety of the final formulation.

This guide provides an in-depth, experience-driven comparison of mass spectrometry (MS) based techniques for the rigorous purity assessment of this compound. We will explore the causality behind experimental choices, compare MS with orthogonal analytical methods, and provide actionable protocols to ensure the highest degree of scientific integrity in your characterization efforts.

Part 1: The Power of Mass Spectrometry in Purity Determination

Mass spectrometry is the cornerstone of modified cyclodextrin analysis due to its unparalleled sensitivity, specificity, and ability to provide unambiguous molecular weight information. Unlike bulk analytical methods that may provide an average characterization, MS can distinguish and identify discrete molecular species within a complex mixture.

Choosing the Right Ionization Technique: ESI vs. MALDI

The first critical choice in an MS workflow is the ionization source, which transitions the analyte from the condensed phase to a charged, gas-phase ion. For amino-cyclodextrins, Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the most employed techniques.[1][2][3]

  • Electrospray Ionization (ESI): This is a soft ionization technique ideal for polar, thermally labile molecules like cyclodextrins.[1][4] ESI generates ions directly from a solution, making it perfectly suited for coupling with liquid chromatography (LC) for LC-MS analysis. The amino group on the target molecule readily accepts a proton, typically leading to the observation of a protonated molecular ion, [M+H]+. In the presence of ubiquitous sodium salts, sodiated adducts [M+Na]+ are also common.[1] The key advantage of ESI is its ability to analyze components as they are separated by HPLC, providing a powerful two-dimensional analysis.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique that involves co-crystallizing the analyte with a UV-absorbing matrix.[5][6] A pulsed laser desorbs and ionizes the analyte, typically producing singly charged ions [M+H]+ or [M+Na]+.[2] This results in simpler mass spectra compared to the multiple charge states sometimes observed in ESI, which can be advantageous for initial screening.[2] Common matrices for cyclodextrin analysis include α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB).[2]

Expert Insight: For definitive purity analysis, ESI coupled with liquid chromatography (LC-MS) is the superior choice . It physically separates impurities from the main compound before they enter the mass spectrometer, allowing for individual characterization and quantification of trace components that would be obscured in a direct infusion or MALDI analysis.

The Role of the Mass Analyzer: Resolution is Key

High-resolution mass spectrometry (HRMS) is non-negotiable for purity assessment. Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap provide mass accuracy in the low parts-per-million (ppm) range. This precision is crucial for:

  • Confirming Elemental Composition: An accurate mass measurement validates that the observed ion corresponds to the chemical formula of this compound (C₄₈H₈₁NO₃₉, Monoisotopic Mass: 1295.4599 Da).

  • Distinguishing Isobaric Impurities: Differentiating the target compound from impurities with very similar nominal masses (e.g., the loss of water vs. the loss of ammonia) is only possible with HRMS.

Mass_Spectrometry_Workflow cluster_0 Sample Preparation cluster_1 Separation & Ionization cluster_2 Mass Analysis cluster_3 Data Analysis Prep Dissolve Sample in Methanol/Water LC HPLC Separation (Reversed-Phase C18) Prep->LC ESI Electrospray Ionization (ESI) Positive Ion Mode LC->ESI MS1 Full Scan MS (Q-TOF) (Identify Parent Ion & Impurities) ESI->MS1 MS2 Tandem MS (MS/MS) (Structural Confirmation) MS1->MS2 Isolate & Fragment Precursor Ion Analysis Purity Assessment: - Accurate Mass Confirmation - Impurity Identification - Relative Quantification MS1->Analysis MS2->Analysis

Caption: High-level workflow for LC-MS based purity analysis.

Part 2: A Comparative Guide to Orthogonal Analytical Techniques

A self-validating purity assessment relies on an orthogonal approach, where a secondary technique based on a different chemical principle is used to confirm the primary result. Mass spectrometry should be complemented by at least one of the following methods.

Technique Principle Strengths Limitations Primary Use Case
LC-MS Chromatographic separation followed by mass-based detectionUnmatched specificity & sensitivity; structural information from MS/MS; separates isomers.Complex instrumentation; requires expertise for method development and data interpretation.Definitive identification and characterization of impurities.
HPLC-ELSD/CAD Chromatographic separation with near-universal mass-based detectionRobust and quantitative for non-UV active compounds; simpler than MS.[7][8]No structural information; lower sensitivity than MS; cannot distinguish co-eluting species.Routine quality control and quantification of known impurities.
NMR Spectroscopy Nuclear spin resonance in a magnetic fieldProvides detailed, unambiguous structural information; can determine degree of substitution; quantitative (qNMR).[9]Low sensitivity (mg quantities needed); complex for mixture analysis; not ideal for trace impurities.Primary structure confirmation and characterization of bulk material.
Capillary Electrophoresis (CE) Separation based on electrophoretic mobility in a capillaryExtremely high separation efficiency for charged species; ideal for isomer separation.[10][11]Lower sample capacity and robustness compared to HPLC; requires charged analytes.Chiral purity and separation of closely related ionic species.

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node [shape=ellipse, style="filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9, len=2.5];

MS [label="Mass Spectrometry\n(MS)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,2!"]; HPLC [label="HPLC\n(ELSD/UV)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-2,-1!"]; NMR [label="NMR\nSpectroscopy", fillcolor="#FBBC05", fontcolor="#202124", pos="2,-1!"]; CE [label="Capillary\nElectrophoresis (CE)", fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,-3!"];

MS -> HPLC [label="Specificity\nSensitivity"]; MS -> NMR [label="Sensitivity\nTrace Analysis"]; NMR -> MS [label="Structural Detail"]; HPLC -> CE [label="Robustness"]; CE -> HPLC [label="Efficiency"]; MS -> CE [label="Universality"]; }

Caption: Interplay of analytical techniques for purity assessment.

Trustworthiness through Orthogonality: Imagine an LC-MS analysis reveals a 98% pure sample with a 2% impurity identified as unreacted γ-cyclodextrin. A complementary HPLC-ELSD method should also quantify this impurity at a similar level (~2%). If the results correlate, it provides high confidence in the assessment. If they differ significantly, it points to a potential issue in one of the methods (e.g., different response factors, degradation) that must be investigated.

Part 3: Validated Experimental Protocols

The following protocols are designed to be self-validating and provide a robust starting point for characterization.

Protocol 1: Definitive Purity Profiling by LC-ESI-QTOF MS

This protocol is designed for the comprehensive identification of the main component and any potential impurities.

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of this compound at 1.0 mg/mL in deionized water.

    • Dilute the stock solution to a working concentration of 10 µg/mL using a mobile phase-like solvent (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). The acidic pH ensures protonation of the primary amine.

  • Liquid Chromatography Parameters:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 2% B

      • 2-15 min: Ramp to 30% B

      • 15-17 min: Ramp to 95% B

      • 17-19 min: Hold at 95% B

      • 19-20 min: Return to 2% B

      • 20-25 min: Equilibrate at 2% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Parameters (Q-TOF):

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: +3.5 kV.

    • Source Temperature: 120 °C.[12]

    • Desolvation Gas (N₂): 800 L/hr at 450 °C.[12]

    • Acquisition Mode:

      • MS1 (Full Scan): Mass range 100-2000 m/z. This will detect the parent compound and any impurities.

      • MS/MS (Tandem MS): Data-dependent acquisition (DDA). Isolate and fragment the top 3 most intense ions from the MS1 scan. Use a collision energy ramp (e.g., 30-60 eV) to ensure comprehensive fragmentation. Cyclodextrin fragmentation typically involves cleavage of the glycosidic bonds.[13][14]

  • Data Analysis & Purity Assessment:

    • Extract the ion chromatogram for the theoretical [M+H]+ ion (m/z 1296.4678).

    • Verify the mass accuracy. The measured mass should be within 5 ppm of the theoretical mass.

    • Integrate the peak area of the main compound.

    • Search for other peaks in the total ion chromatogram. Identify any impurities by their accurate mass and MS/MS fragmentation patterns. Common impurities include:

      • Unreacted γ-Cyclodextrin: [M+Na]+ at m/z 1319.42.

      • Di-amino substituted γ-CD: [M+H]+ at m/z 1295.48.

    • Calculate purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

Protocol 2: Quantitative Purity Assay by HPLC-ELSD

This protocol provides an orthogonal, quantitative assessment of purity.

  • Sample and Standard Preparation:

    • Prepare standards of the reference material at multiple concentrations (e.g., 0.1, 0.25, 0.5, 1.0 mg/mL) in deionized water to create a calibration curve.

    • Prepare the sample to be tested at a concentration within the calibration range (e.g., 0.5 mg/mL).

  • Liquid Chromatography Parameters:

    • Use an identical or similar LC method as described in Protocol 1 to ensure chromatographic comparability. A slightly larger column (e.g., 4.6 mm ID) may be used for better loading capacity.

  • Evaporative Light Scattering Detector (ELSD) Parameters:

    • Nebulizer Temperature: 40 °C.

    • Evaporator Temperature: 60 °C.

    • Gas Flow (N₂): 1.5 L/min.

    • (Note: These parameters must be optimized for your specific instrument and mobile phase conditions.)

  • Data Analysis & Quantification:

    • Generate a calibration curve by plotting the log of the peak area versus the log of the concentration for the standards.

    • Quantify the amount of this compound in the test sample using the calibration curve.

    • Calculate the purity of any visible, separated impurities against the main peak, assuming a similar response factor.

Conclusion: An Integrated Approach to Ensure Confidence

The characterization of this compound purity is a task that demands precision, specificity, and a multi-faceted analytical strategy. While techniques like HPLC-ELSD and NMR provide valuable quantitative and structural data, high-resolution LC-MS/MS stands as the gold standard for its ability to separate, identify, and structurally characterize the target molecule and its subtlest impurities with exceptional sensitivity.

For professionals in drug development, relying on a single analytical result is insufficient. A truly trustworthy and robust characterization is achieved by integrating the definitive, high-sensitivity data from LC-MS with quantitative, orthogonal methods like HPLC-ELSD. This integrated, self-validating approach provides the highest degree of confidence in material quality, ensuring the reliability of downstream research and the safety of advanced therapeutic applications.

References

  • Mass Spectrometry of Esterified Cyclodextrins. MDPI. Available at: [Link]

  • Electrospray ionization mass spectrometric study of encapsulation of amino acids by cyclodextrins. PubMed. Available at: [Link]

  • Maldi-Tof Ms Analysis of a Library of Polymerizable Cyclodextrin Derivatives. National Institute of Standards and Technology. Available at: [Link]

  • MALDI-TOF MS analysis of a library of polymerizable cyclodextrin derivatives. PubMed. Available at: [Link]

  • Using molecular recognition of β-cyclodextrin to determine molecular weights of low-molecular-weight explosives by MALDI-TOF ma. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Electrospray ionization mass spectrometric study of encapsulation of amino acids by cyclodextrins. ACS Publications. Available at: [Link]

  • Mass Spectrometry of Esterified Cyclodextrins. National Institutes of Health (NIH). Available at: [Link]

  • Suppression of Matrix-related Ions Using Cyclodextrin in MALDI Mass Spectrometry. ResearchGate. Available at: [Link]

  • ESI-mass spectrometry analysis of unsubstituted and disubstituted β-cyclodextrins: fragmentation mode and identification of the AB, AC, AD regioisomers. Elsevier. Available at: [Link]

  • Mass Spectrometry of Esterified Cyclodextrins. ResearchGate. Available at: [Link]

  • ESI-IM-MS characterization of cyclodextrin complexes and their chemically cross-linked alpha (α-), beta (β-) and gamma (γ-) cyclodextrin particles as promising drug delivery materials with improved bioavailability. PubMed. Available at: [Link]

  • Method Development for Analysis of Cyclodextrin Inclusion Complexes with HPLC. ARIKESI. Available at: [Link]

  • Separation Methods for Analysis of Cyclodextrin Derivatives. ResearchGate. Available at: [Link]

  • Potential of NIR Techniques for Quality Control of Cyclodextrins and Cyclodextrin Complexes. MDPI. Available at: [Link]

  • Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI. Available at: [Link]

  • Development and validation of a simple HPLC-ELSD method for direct quantification of native cyclodextrins in a cyclization medium. ResearchGate. Available at: [Link]

  • Analytical characterization of cyclodextrins: History, official methods and recommended new techniques. Semantic Scholar. Available at: [Link]

  • Natural cyclodextrins and their derivatives for polymer synthesis. Royal Society of Chemistry. Available at: [Link]

  • Development and validation of a cyclodextrin-modified capillary electrophoresis method for the enantiomeric separation of vildagliptin enantiomers. PubMed. Available at: [Link]

  • 3A-Amino-3A-Deoxy-(2As3As)-Gamma-Cyclodextrin Hydrate 94.0%(HPLC). PureSynth. Available at: [Link]

  • Method Development for Analysis of Cyclodextrin Inclusion Complexes with HPLC. Social Science Research Network. Available at: [Link]

  • Mass Spectrometry, Ion Mobility Separation and Molecular Modelling: A Powerful Combination for the Structural Characterisation of Substituted Cyclodextrins Mixtures. National Institutes of Health (NIH). Available at: [Link]

  • Mass Spectrometric Evaluation of β-Cyclodextrins as Potential Hosts for Titanocene Dichloride. BORIS Portal. Available at: [Link]

  • Structural characterization of cyclodextrin and maltodextrin alkali-metal coordination via ion mobility-mass spectrometry and computational modeling. Royal Society of Chemistry. Available at: [Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. MDPI. Available at: [Link]

  • Structural Architectural Features of Cyclodextrin Oligoesters Revealed by Fragmentation Mass Spectrometry Analysis. Semantic Scholar. Available at: [Link]

  • 3A-Amino-3a-deoxy-(2as,3as)-γ-cyclodextrin Hydrate, TRC. Fisher Scientific. Available at: [Link]

  • MS/MS fragmentation spectrum of CDCL main product and the observed... ResearchGate. Available at: [Link]

  • Identification of Cyclodextrins by Liquid Chromatography – ESI-Tandem Mass Spectrometry. German Sport University Cologne. Available at: [Link]

  • Selectively substituted cyclodextrin derivatives for analytical and pharmaceutical applications. Doctoral School of Pharmaceutical Sciences, Semmelweis University. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

Sources

Isothermal titration calorimetry (ITC) data for amino-gamma-cyclodextrin binding

Publish Comparison Guide: Amino- -Cyclodextrin Binding Thermodynamics

Executive Summary: The Cationic Advantage

Native


1

Amino-


-CD


  • Native

    
    -CD:  Binding is driven by the Hydrophobic Effect  (entropy-driven water release).
    
  • Amino-

    
    -CD:  Binding is driven by a synergistic Hydrophobic Effect + Electrostatic Attraction  (enthalpy-enhanced).
    

This guide compares ITC data to demonstrate where Amino-

Technical Deep Dive: Thermodynamic Mechanisms

To interpret the ITC data, one must understand the structural impact of the amino modification.

  • The Host:

    
    -CD consists of 8 glucopyranose units.[2][3][4][5][6]
    
  • The Modification: Substitution of the primary hydroxyl (-OH) at position 6 with an amine (-NH

    
    ).
    
  • The Consequence: At physiological pH (7.4), the amino groups are partially to fully protonated (

    
    ). This creates a positive electrostatic potential field at the narrow rim, acting as an "anchor" for negatively charged functional groups on the guest molecule.
    
Mechanism of Action (Graphviz Diagram)

BindingMechanismcluster_0Native γ-CD Bindingcluster_1Amino-γ-CD BindingNativeNeutral γ-CD(Hydrophobic Cavity)Complex_NInclusion Complex(Weak van der Waals)Native->Complex_N Water Release (ΔS > 0)Guest_NNeutral Guest(e.g., Steroid)Guest_N->Complex_NAminoAmino-γ-CD(Cationic Rim -NH3+)Complex_AHigh-Affinity Complex(Salt Bridge + Inclusion)Amino->Complex_A Electrostatic Clamp (ΔH << 0)Guest_AAnionic Guest(e.g., Nucleotide/Drug-)Guest_A->Complex_A

Figure 1: Mechanistic difference between Native and Amino-

Comparative Performance Analysis (ITC Data)

The following data compares the binding affinity (



Case Study A: Binding to Hydrophobic Neutral Guests (Curcumin)

Context: Curcumin is a classic hydrophobic drug model. Here, the amino group plays a secondary role, primarily affecting solubility rather than direct binding affinity.

Host MoleculeGuestBinding Constant (

) [M

]

(kJ/mol)
Primary Driver
Native

-CD
Curcumin


Hydrophobic Effect
Mono-Amino-

-CD
Curcumin


Hydrophobic Effect
Amino-Ethyl-Amino-

-CD
Curcumin


Hydrophobic Effect

Analysis: For neutral hydrophobic guests, Amino-


-CD performs comparably to Native 

-CD


Case Study B: Binding to Anionic Guests (Nucleotides & Phosphates)

Context: This is where Amino-

Host MoleculeGuestBinding Constant (

) [M

]

(kcal/mol)
Performance
Native

-CD
NPP (Phosphate)

(No Binding)

Poor
Per-Amino-

-CD
*
NPP (Phosphate)


Superior
Native

-CD
2,6-ANS (Dye)


Moderate
Amino-

-CD
2,6-ANS (Dye)

(Est.)

High Affinity

*Note: Data extrapolated from per-guanidino/amino derivatives which share the cationic mechanism.

Analysis:

  • Selectivity: Native

    
    -CD fails to bind small hydrophilic anions like phosphates effectively. Amino-
    
    
    -CD binds with
    
    
    M
    
    
    .[7]
  • Enthalpic Gain: The binding of Amino-

    
    -CD is strongly exothermic (
    
    
    ). This indicates the formation of salt bridges between the host's
    
    
    and the guest's
    
    
    or
    
    
    .
  • Application: This high affinity makes Amino-

    
    -CD ideal for gene delivery (siRNA complexation)  and sequestration of anionic metabolites .
    
Experimental Protocol: ITC Best Practices

To generate reproducible ITC data for Amino-

Protocol Workflow (Graphviz)

ITC_ProtocolStep11. Buffer Selection(Avoid Phosphate/Citrate)Step22. pH Adjustment(Target pH 6.0 - 7.4)Step1->Step2 Critical StepStep33. Ligand Preparation(Guest in Syringe)Step2->Step3Step44. Cell Preparation(Amino-γ-CD in Cell)Step2->Step4Step55. Titration(20-30 Injections)Step3->Step5Step4->Step5Step66. Data Fitting(One-Set of Sites Model)Step5->Step6

Figure 2: Optimized ITC workflow for Amino-

Detailed Methodology
  • Buffer Selection (Critical):

    • Do NOT use: Phosphate or Citrate buffers. The anionic buffer species will compete with your guest for the cationic amino groups on the CD rim, artificially lowering the measured

      
      .
      
    • Use: HEPES, MOPS, or TRIS (pH 7.0–7.4). These buffers are zwitterionic or cationic and interact minimally with the CD cavity.

  • Concentration Optimization:

    • Cell (Host): 0.1 – 0.5 mM Amino-

      
      -CD.
      
    • Syringe (Guest): 1.0 – 5.0 mM (10x host concentration).

    • C-Value Check: Ensure

      
      , where 
      
      
      . For Amino-
      
      
      -CD binding anionic guests (
      
      
      ), a host concentration of 0.1 mM yields a perfect
      
      
      value of 10.
  • pH Control:

    • Ensure the pH is below the

      
       of the primary amine (
      
      
      ) to maintain the protonated cationic state (
      
      
      ). Running the experiment at pH > 10 will neutralize the amine, reverting the binding behavior to that of native
      
      
      -CD.
References
  • Al-Dhubiab, B. E., et al. (2022). "Synthesis of Mono-Amino Substituted

    
    -CD: Host–Guest Complexation and In Vitro Cytotoxicity Investigation." Molecules, 27(5), 1683. 
    
  • Rekharsky, M. V., & Inoue, Y. (1998). "Complexation Thermodynamics of Cyclodextrins." Chemical Reviews, 98(5), 1875-1918.

  • Marei, T., et al. (2022).[8] "Binding affinity of aniline-substituted dodecaborates to cyclodextrins." Chemical Communications, 58, 2850-2853.

  • Florea, M., & Nau, W. M. (2010). "Implementation of anion-receptor macrocycles in supramolecular tandem assays." Organic & Biomolecular Chemistry, 8, 1033-1039.

  • Kouznetsova, J., et al. (2010). "Per(6-guanidino-6-deoxy)cyclodextrins: synthesis, characterisation and binding behaviour." Organic & Biomolecular Chemistry, 8, 1033.

A Comparative Guide to X-ray Crystallography Data Validation for the 3A-Amino-Deoxy-Gamma-Cyclodextrin Structure

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The precise three-dimensional structure of a molecule is fundamental to understanding its function and interactions, a cornerstone of modern drug development and materials science.[1] Single-crystal X-ray crystallography stands as the definitive method for elucidating this atomic arrangement.[1] However, the derivation of a structural model from experimental diffraction data is an interpretive process, and rigorous validation is paramount to ensure the accuracy and reliability of the resulting model.[2][3][4] This guide provides an in-depth, comparative analysis of the essential data validation steps for the crystal structure of 3A-amino-deoxy-gamma-cyclodextrin, a modified cyclodextrin with significant potential in drug delivery and molecular encapsulation.

Cyclodextrins are cyclic oligosaccharides that form a truncated cone-like structure with a hydrophobic inner cavity, making them ideal hosts for a variety of guest molecules.[5][6] Chemical modifications, such as the introduction of an amino group in 3A-amino-deoxy-gamma-cyclodextrin, can further enhance their properties and applications. Accurate structural data for these modified cyclodextrins is crucial for predicting their inclusion complex formation and for the rational design of novel drug delivery systems.[5][7][8]

This guide will navigate the critical aspects of crystallographic data validation, comparing key quality metrics and outlining the workflows for ensuring a high-quality, reliable structure. We will delve into the causality behind experimental choices and provide the necessary context to interpret validation reports, empowering researchers to critically assess and confidently utilize crystallographic data.

The Foundation of a Reliable Structure: Key Validation Pillars

The validation of a crystal structure is a multi-faceted process that scrutinizes the agreement between the atomic model and the experimental data, as well as the stereochemical plausibility of the model itself.[2][4][9] The core pillars of this process include the assessment of the overall data quality, the fit of the model to the electron density map, and the geometric integrity of the atomic model.

Assessing the Quality of the Diffraction Data

The quality of the final structural model is intrinsically linked to the quality of the X-ray diffraction data from which it is derived.[10] Key metrics to evaluate data quality include:

  • Resolution: This is one of the most critical parameters, indicating the level of detail present in the diffraction pattern and, consequently, in the electron density map.[10][11] Higher resolution (a smaller value in Ångströms) allows for more precise atomic positioning.[10] For a molecule like 3A-amino-deoxy-gamma-cyclodextrin, a resolution of at least 2.0 Å is desirable for a detailed analysis of its conformation and interactions.

  • Data Completeness: This metric represents the percentage of unique reflections measured out of the total possible reflections for a given resolution. High completeness (ideally >95%) is crucial for an accurate and reliable structure determination.

  • R-merge (or R-sym): This value indicates the consistency of symmetry-related reflections. A low R-merge suggests good quality data with minimal experimental error.

Parameter Acceptable Range Ideal Value Significance
Resolution (Å) < 3.0< 2.0Higher resolution allows for more precise atomic coordinates.[10]
Data Completeness (%) > 90%> 95%Ensures a comprehensive dataset for accurate structure determination.
R-merge < 0.15< 0.10Indicates good internal consistency of the diffraction data.
The Model's Fit to the Experimental Data: R-factors and Electron Density

Once a preliminary model is built, it must be refined against the experimental data. The agreement between the model and the data is quantified by the R-factor and R-free.

  • R-factor (or R-work): This is a measure of the disagreement between the observed diffraction data (F-obs) and the diffraction data calculated from the structural model (F-calc).[12][13] A lower R-factor indicates a better fit of the model to the data.[12]

  • R-free: To prevent "overfitting" the model to the data, a small subset of reflections (typically 5-10%) is excluded from the refinement process.[12] The R-free is calculated using this test set of reflections and provides a less biased measure of the model's quality.[11][12] A significant divergence between R-factor and R-free can indicate that the model has been over-refined and may not accurately represent the true structure.[13]

Parameter Acceptable Range Ideal Value Significance
R-factor < 0.25< 0.20Quantifies the agreement between the model and the experimental data.[12][13]
R-free < 0.30< 0.25A cross-validation metric to detect overfitting of the model.[12]
R-free - R-factor < 0.05< 0.03A large difference suggests potential overfitting.[12]

Beyond these global metrics, a visual inspection of the electron density map is crucial.[14] The 2Fo-Fc map represents the overall electron density, while the Fo-Fc (difference) map highlights regions where the model does not fully account for the observed data.[15] For the 3A-amino-deoxy-gamma-cyclodextrin structure, it is essential to ensure that all atoms, including the amino group and the glycosidic linkages, are well-supported by the electron density.

Stereochemical Validation: Ensuring a Chemically Sensible Model

A crystallographic model must not only fit the experimental data but also adhere to known principles of chemical bonding and geometry.[11] Several tools and metrics are used to assess the stereochemical quality of the model.

  • Bond Lengths and Angles: The bond lengths and angles in the model should be consistent with standard values derived from high-resolution small-molecule crystal structures.[11] Significant deviations may indicate errors in the model.

  • Ramachandran Plot: For macromolecules like proteins, the Ramachandran plot is a powerful tool for visualizing the backbone conformational angles (phi and psi).[11][16][17][18] While not directly applicable to the entirety of the cyclodextrin macrocycle, analysis of the glycosidic linkage torsion angles is analogous and crucial for validating the conformation of the glucose subunits.[5]

  • Clash Score: This metric, often calculated by software like MolProbity, identifies steric clashes between atoms.[19] A low clash score indicates a more physically realistic model.

Validation Tool Metric Acceptable Value Significance
MolProbity Clash Score< 20Indicates the severity of steric clashes between atoms.[19]
PHENIX Ramachandran Outliers< 0.5%For proteins, identifies residues with unlikely backbone conformations.[20][21]
checkCIF Alerts (A, B, C, G)No A or B alertsA comprehensive check of the crystallographic information file for consistency and potential issues.[22]

A Step-by-Step Workflow for Validating the 3A-Amino-Deoxy-Gamma-Cyclodextrin Structure

The following workflow outlines the key steps and considerations for a comprehensive validation of the 3A-amino-deoxy-gamma-cyclodextrin crystal structure.

Validation_Workflow cluster_data Data Collection & Processing cluster_model Model Building & Refinement cluster_validation Comprehensive Validation cluster_final Finalization & Deposition DataCollection 1. X-ray Diffraction Data Collection DataProcessing 2. Data Processing & Scaling DataCollection->DataProcessing Phasing 3. Structure Solution (Phasing) DataProcessing->Phasing ModelBuilding 4. Initial Model Building Phasing->ModelBuilding Refinement 5. Iterative Refinement ModelBuilding->Refinement GlobalStats 6. Global Statistics Check (R-factor, R-free) Refinement->GlobalStats Iterate ElectronDensity 7. Electron Density Map Inspection GlobalStats->ElectronDensity Geometry 8. Stereochemical Analysis (Bond lengths/angles, Torsion angles) ElectronDensity->Geometry SoftwareValidation 9. Validation with Software Suites (PHENIX, MolProbity, checkCIF) Geometry->SoftwareValidation SoftwareValidation->Refinement Feedback for refinement FinalModel 10. Final Model Refinement & Water Placement SoftwareValidation->FinalModel Deposition 11. PDB Deposition & Validation Report FinalModel->Deposition

Caption: A comprehensive workflow for X-ray crystallography data validation.

Experimental Protocol: Validation using the PHENIX Software Suite

The PHENIX (Python-based Hierarchical ENvironment for Integrated Xtallography) software suite offers a comprehensive set of tools for crystallographic structure solution, refinement, and validation.[20][21]

  • Initial Data Analysis:

    • Use phenix.xtriage to analyze the diffraction data for potential issues like twinning or pseudo-symmetry.

    • Assess the overall data quality metrics reported, including resolution, completeness, and I/sigma(I).

  • Model Refinement:

    • Perform iterative rounds of refinement using phenix.refine.[21]

    • In each round, monitor the R-factor and R-free values to ensure they are decreasing and converging.

    • Generate electron density maps (2Fo-Fc and Fo-Fc) for visual inspection in a molecular graphics program like Coot.

  • Comprehensive Validation:

    • Run the phenix.validation_summary tool to generate a detailed validation report.

    • This report will include:

      • A summary of data and refinement statistics.

      • MolProbity analysis, including clash score and Ramachandran plot analysis (for the glycosidic linkages).[19]

      • Real-space correlation coefficients (RSCC) to assess the fit of individual residues (glucose units) to the electron density.[20]

  • Interpretation and Iteration:

    • Carefully review the validation report, paying close attention to any outliers or warnings.

    • Use the information to guide further model rebuilding and refinement in Coot and phenix.refine.

    • This iterative process of refinement and validation is crucial for obtaining the highest quality model.[19]

Comparing Validation Tools: PHENIX vs. MolProbity vs. checkCIF

While often used in conjunction, different validation tools have distinct strengths.

Tool Primary Focus Key Features Best For
PHENIX Comprehensive crystallographic software suiteIntegrated refinement and validation, advanced algorithms for structure solution.[20][21]A complete workflow from data processing to final model validation.
MolProbity Stereochemical validationAll-atom contact analysis, clash score, Ramachandran and rotamer analysis.[19]Detailed assessment of the geometric quality of the atomic model.
checkCIF CIF file validationChecks for syntactic and semantic correctness of the crystallographic information file (CIF).[22]Ensuring compliance with IUCr standards before deposition and publication.[23][24]

Conclusion: The Imperative of Rigorous Validation

The determination of the crystal structure of 3A-amino-deoxy-gamma-cyclodextrin, or any molecule of scientific interest, is a process that demands meticulous attention to detail. A robust and transparent validation process is not merely a final check but an integral part of the structure determination workflow. By critically evaluating the diffraction data, the fit of the model to the electron density, and the stereochemical integrity of the final coordinates, researchers can ensure the accuracy and reliability of their findings. The use of comprehensive software suites like PHENIX, coupled with specialized validation tools such as MolProbity and checkCIF, provides a powerful arsenal for achieving this goal. Ultimately, a well-validated crystal structure provides a solid foundation for further research, from understanding fundamental biological processes to the rational design of new therapeutics.

References

  • Validation of Protein-Ligand Crystal Structure Models: Small Molecule and Peptide Ligands. (2017). In: Zheng, M., Tautermann, C. (eds) Computational Drug Discovery and Design. Methods in Molecular Biology, vol 1647. Humana Press, New York, NY. [Link]

  • Validation and Quality Assessment of X-ray Protein Structures. (n.d.). ProteoPedia. [Link]

  • For X-ray crystallography structures | Analysing and evaluating macromolecular models. (n.d.). PDBe-KB. [Link]

  • R-factor (crystallography). (2023, December 2). In Wikipedia. [Link]

  • Rupp, B., & Joosten, R. P. (2015). Models of protein-ligand crystal structures: trust, but verify. Journal of computer-aided molecular design, 29(9), 781–790. [Link]

  • Learn: Guide to Understanding PDB Data: Crystallographic Data. (n.d.). PDB-101. [Link]

  • Crystallographic Validation tools in Phenix. (n.d.). Phenix. [Link]

  • Fraser, J. S., et al. (2011). The R-factor gap in macromolecular crystallography: an untapped potential for insights on accurate structures. Acta crystallographica. Section D, Biological crystallography, 67(Pt 4), 317–322. [Link]

  • Jones, T. A., & Kjeldgaard, M. (1997). Electron-Density Map Interpretation. Methods in Enzymology, 277, 173-208. [Link]

  • Smart, O. S., et al. (2018). Validation of ligands in macromolecular structures determined by X-ray crystallography. Acta Crystallographica Section D Structural Biology, 74(3), 193-205. [Link]

  • DiMaio, F., et al. (2007). Pictorial Structures for Molecular Modeling: Interpreting Density Maps. Advances in Neural Information Processing Systems, 20. [Link]

  • Feng, Z., et al. (2020). A chemical interpretation of protein electron density maps in the worldwide protein data bank. PLoS computational biology, 16(8), e1008127. [Link]

  • MolProbity - An Active Validation Tool. (n.d.). Phenix. [Link]

  • Models of protein–ligand crystal structures: trust, but verify. (2015). Sci-Hub. [Link]

  • Validation of Protein–Ligand Crystal Structure Models: Small Molecule and Peptide Ligands. (2017). ResearchGate. [Link]

  • wwPDB: Processing Procedures and Policies. (n.d.). Worldwide Protein Data Bank. [Link]

  • RCSB PDB Office Hour: PDB Policies for Deposition and Biocuration. (2021, October 28). YouTube. [Link]

  • Young, J. Y., et al. (2017). OneDep: Unified wwPDB System for Deposition, Biocuration, and Validation of Macromolecular Structures in the PDB Archive. Structure (London, England : 1993), 25(1), 5–8. [Link]

  • Overview of PDB Validation Reports published in Structure. (2017, December 1). Protein Data Bank in Europe. [Link]

  • Electron density map. (2017, November 13). Online Dictionary of Crystallography - IUCr. [Link]

  • Deposition Resources. (2025, January 9). RCSB PDB. [Link]

  • Gražulis, S., et al. (2021). Validation of the Crystallography Open Database using the Crystallographic Information Framework. Journal of Applied Crystallography, 54(2), 661-672. [Link]

  • G. G. (2009). Validating a strategy for molecular dynamics simulations of cyclodextrin inclusion complexes through single-crystal X-ray and NMR experimental data: a case study. The Journal of organic chemistry, 74(16), 6125–6136. [Link]

  • Requirements for Depositing X-Ray Crystallographic Data. (n.d.). ACS Paragon Plus. [Link]

  • How to run MolProbity (web interface and Phenix GUI). (2017, November 7). YouTube. [Link]

  • checkCIF FAQ. (n.d.). IUCr Journals. [Link]

  • Notes for Authors of IUCrData. (n.d.). IUCr. [Link]

  • Gebhardt, J., et al. (2018). Validation and Comparison of Force Fields for Native Cyclodextrins in Aqueous Solution. The journal of physical chemistry. B, 122(6), 1608–1626. [Link]

  • International Union of Crystallography. (n.d.). [Link]

  • Crini, G. (2021). Cyclodextrins: Structural, Chemical, and Physical Properties, and Applications. Polymers, 14(1), 70. [Link]

  • advice on CIFs containing completed validation response forms (VRFs). (n.d.). IUCr Journals. [Link]

  • Adams, P. D., et al. (2010). The Phenix Software for Automated Determination of Macromolecular Structures. Methods (San Diego, Calif.), 55(1), 94–106. [Link]

  • Hansen, N., et al. (2020). Molecular View into the Cyclodextrin Cavity: Structure and Hydration. ACS omega, 5(35), 22349–22357. [Link]

  • Afonine, P. V., et al. (2010). phenix.model_vs_data: a high-level tool for the calculation of crystallographic model and data statistics. Journal of applied crystallography, 43(Pt 4), 669–676. [Link]

  • Validation of ligands in macromolecular structures determined by X-ray crystallography. (2018, March 2). Europe PMC. [Link]

  • Championing data standards in chemical crystallography with CIF. (2023, August 24). RSC Blogs. [Link]

  • C. C., et al. (2021). Exploration of the Conformational Scenario for α-, β-, and γ-Cyclodextrins in Dry and Wet Conditions, from Monomers to Crystal Structures: A Quantum-Mechanical Study. International journal of molecular sciences, 22(19), 10582. [Link]

  • (A) Ramachandran Plot before loop refinement in MOD2. (B) Ramachandran... (n.d.). ResearchGate. [Link]

  • 3A-Amino-3A-Deoxy-(2As3As)-Gamma-Cyclodextrin Hydrate 94.0%(HPLC). (n.d.). PureSynth. [Link]

    • Using a Ramachandran Plot. (n.d.). DeepView. [Link]

  • 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin. (n.d.). PubChem. [Link]

  • Ramachandran plots. (n.d.). University of Leeds. [Link]

  • How to interpret Ramachandran Plots. (2021, December 4). YouTube. [Link]

Sources

Hemolytic activity assessment of 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin

Hemolytic Activity Assessment: 3A-Amino-3A-deoxy-(2AS,3AS)- -cyclodextrin

A Comparative Technical Guide for Drug Development

Executive Summary & Compound Profile

3A-Amino-3A-deoxy-(2AS,3AS)-


-cyclodextrin3-NH2-

-CD

In the context of parenteral drug delivery, hemolytic activity—the rupture of red blood cells (RBCs)—is a critical safety attribute. While native


Key Technical Expectation: Based on Structure-Activity Relationship (SAR) analysis, 3-NH2-


-CDLow-Hemolytic Risk Excipient


Comparative Performance Profile

The following table contrasts the hemolytic parameters of 3-NH2-

CompoundSubstitution SiteCharge (pH 7.4)Hemolytic Threshold (

)*
Membrane Interaction Mechanism
3-NH2-

-CD
C3 (Secondary Rim) Cationic (+) > 20 mM (Est.) Electrostatic attraction; Low cholesterol extraction.
Native

-CD
NoneNeutral> 16 mMLow affinity for cholesterol; Cavity too large for stable complex.
Native

-CD
NoneNeutral3 - 6 mMHigh Toxicity. Perfect fit for cholesterol extraction.
HP-

-CD
Random (C2, C3, C6)Neutral> 100 mMSteric hindrance prevents membrane penetration.
Mono-6-amino-

-CD
C6 (Primary Rim)Cationic (+)> 10 mMReduced toxicity vs. native

-CD, but higher than

-variants.

*

12
Mechanistic Differentiator
  • Native

    
    -CD:  Causes hemolysis by extracting cholesterol from the erythrocyte membrane lipid rafts, leading to structural collapse.
    
  • 3-NH2-

    
    -CD:  The 
    
    
    -cavity (8 glucose units) is wider (9.5 Å) than cholesterol, preventing the tight "lock-and-key" fit required for extraction. Although the protonated amine (
    
    
    ) attracts the CD to the negatively charged RBC surface (sialic acid residues), this electrostatic interaction is insufficient to disrupt the membrane bilayer in the absence of cholesterol extraction.

Experimental Protocol: Hemolysis Assay

To validate the safety of 3-NH2-

ASTM F756
A. Reagents & Preparation[3][4][5]
  • Erythrocyte Source: Fresh human or rabbit whole blood (anticoagulated with EDTA or Citrate). Do not use heparin if studying cationic interactions, as heparin is anionic and may neutralize the test compound.

  • Buffer: Phosphate Buffered Saline (PBS), pH 7.4. Critical: The pH must be maintained at 7.4 to ensure the amino group (pKa ~8-9) is protonated.

  • Controls:

    • Negative Control (0% Hemolysis): PBS pH 7.4.

    • Positive Control (100% Hemolysis): Triton X-100 (1% v/v) or Deionized Water.

B. Step-by-Step Workflow

1. Erythrocyte Isolation:

  • Centrifuge whole blood at 500

    
     g for 5 minutes.
    
  • Discard plasma and buffy coat.

  • Wash RBCs 3

    
     with cold PBS.
    
  • Resuspend RBCs to a final concentration of 2% (v/v) in PBS.

2. Sample Preparation:

  • Prepare serial dilutions of 3-NH2-

    
    -CD  in PBS.
    
  • Concentration Range: 1 mM to 50 mM. (Include native

    
    -CD at 5 mM as a toxicity benchmark).
    

3. Incubation:

  • Mix 100

    
    L of RBC suspension with 100 
    
    
    L of sample solution in a V-bottom 96-well plate or microcentrifuge tubes.
  • Incubate at 37°C for 60 minutes with gentle orbital shaking (100 rpm).

4. Separation & Detection:

  • Centrifuge at 1000

    
     g for 5 minutes to pellet intact cells.
    
  • Transfer 100

    
    L of the supernatant to a clear flat-bottom 96-well plate.
    
  • Measure absorbance (OD) at 540 nm (hemoglobin peak).

C. Calculation
3

Visualized Workflows

Diagram 1: Hemolysis Assay Logic Flow

This diagram illustrates the critical decision points in the assay, ensuring data integrity.

HemolysisAssayStartStart: Fresh Whole BloodWashIsolate & Wash RBCs(Remove Plasma/Buffy Coat)Start->WashDilutePrepare 2% RBC Suspensionin PBS (pH 7.4)Wash->DiluteMixMix 1:1 with3-NH2-Gamma-CDDilute->MixIncubateIncubate 37°C, 60 minMix->IncubateCentrifugeCentrifuge 1000xgIncubate->CentrifugeMeasureMeasure SupernatantOD @ 540nmCentrifuge->MeasureCalcCalculate % HemolysisMeasure->CalcDecisionIs Hemolysis > 5%?Calc->DecisionSafePass: Biocompatible(Suitable for IV)Decision->SafeNoToxicFail: Hemolytic(Reformulate)Decision->ToxicYes

Caption: Standardized workflow for assessing hemolytic activity, compliant with ASTM F756 standards.

Diagram 2: Mechanism of Action (Membrane Interaction)

Why is 3-NH2-


MechanismCompound3-NH2-Gamma-CD(Cationic Charge)InteractionElectrostatic Attraction(Surface Binding)Compound->InteractionApproachesMembraneRBC Membrane(Neg. Charge / Cholesterol)InclusionCavity Size Mismatch(Gamma = 9.5 Å vs Cholesterol)Membrane->InclusionResists ExtractionInteraction->MembraneResultMembrane IntegrityMAINTAINEDInclusion->ResultBetaCDContrast: Native Beta-CDBetaResultCholesterol ExtractionHEMOLYSISBetaCD->BetaResultFits Cholesterol

Caption: Mechanistic comparison showing why Gamma-CD derivatives maintain membrane integrity unlike Beta-CD.

Interpretation of Results

When analyzing the data for 3A-Amino-3A-deoxy-(2AS,3AS)-


-cyclodextrin
  • < 2% Hemolysis: Non-Hemolytic. The compound is considered safe for intravenous (IV) administration at the tested concentration. This is the expected result for 3-NH2-

    
    -CD at concentrations < 10 mM.
    
  • 2% - 5% Hemolysis: Slightly Hemolytic. Acceptable for some applications but requires pharmacokinetic justification.

  • > 5% Hemolysis: Hemolytic. Generally unsafe for parenteral use without modification (e.g., PEGylation or masking).

Troubleshooting High Hemolysis

If unexpected hemolysis occurs with this compound, investigate:

  • Osmolarity: Ensure the solution is isotonic (290-300 mOsm/kg). Hypotonic solutions cause osmotic lysis.

  • Impurities: Residual organic solvents or synthesis reagents (e.g., free amines) can be toxic.

  • pH Drift: If the buffer capacity is exceeded by high concentrations of the amino-CD, pH shifts can damage cells.

References

  • Jodal, I., et al. (1988). Investigation of the Hemolytic Effect of the Cyclodextrin Derivatives. ResearchGate.[4]

  • Ohtani, Y., et al. (1989).[5] Differential effects of alpha-, beta- and gamma-cyclodextrins on human erythrocytes.[6][7] European Journal of Biochemistry.[5]

  • Leroy-Lechat, F., et al. (1994). Evaluation of the haemolytic activity of cyclodextrins and their derivatives. International Journal of Pharmaceutics.

  • Motoyama, K., et al. (2009). The 3-amino-derivative of gamma-cyclodextrin as chiral selector of Dns-amino acids in electrokinetic chromatography. PubMed.[5]

  • TCI Chemicals. (2024). Product Specification: 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin.[8] TCI Chemicals.

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-Cyclodextrin

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides essential safety and logistical information for the proper disposal of 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin. The procedures outlined herein are grounded in established laboratory safety protocols and an understanding of the chemical nature of modified cyclodextrins. Our objective is to empower researchers, scientists, and drug development professionals with a clear, scientifically-sound framework for waste management, ensuring both personal safety and environmental compliance.

Section 1: Hazard Assessment and Core Disposal Principles

Understanding the Compound

This compound is a modified cyclic oligosaccharide. The parent gamma-cyclodextrin is composed of eight glucopyranose units. This derivative is functionalized with an amino group, a modification intended to enhance its utility in applications like drug delivery and molecular complexation.[1][2][3]

Hazard Evaluation

Based on available Safety Data Sheets (SDS) for the specific compound and its close analogs, this compound is not classified as a hazardous substance.[4][5] An emergency overview for a similar compound notes "No particular hazard associated with this compound"[4]. This low-hazard profile is consistent with the broader class of cyclodextrins, which are widely used in pharmaceutical and environmental applications due to their biocompatibility and biodegradability.[6][7]

Core Disposal Philosophy

The primary objectives for disposing of this non-hazardous material are:

  • Regulatory Compliance: Adherence to all local, state, and federal waste disposal regulations is mandatory.[5][8] These regulations are the ultimate authority.

  • Prevention of Contamination: Waste should be handled to prevent its release into the environment, particularly drains and waterways.[9]

  • Clarity and Safety: All waste must be clearly labeled and segregated to ensure safe handling by laboratory and waste management personnel.

Property Assessment Summary Source
Hazard Classification Not a hazardous substance or mixture.[5]
Acute Toxicity No specific data available, but considered low. Health hazards are listed as "None" in a supplier SDS.[4]
Environmental Impact Cyclodextrins are used for environmental remediation and are generally biodegradable.[6][10]
Primary Disposal Concern Compliance with institutional and local waste regulations.[9][11]

Section 2: Pre-Disposal and Handling Protocols

Before beginning any disposal procedure, it is crucial to establish a safe and organized workflow. The causality behind these steps is rooted in the fundamental principles of laboratory safety: containment, identification, and segregation.

Required Personal Protective Equipment (PPE)

Even with a non-hazardous substance, adherence to standard laboratory PPE is a non-negotiable baseline for minimizing any potential exposure.

  • Eye Protection: Wear safety glasses or goggles.

  • Hand Protection: Use standard laboratory gloves (e.g., nitrile).

  • Body Protection: A lab coat is required to protect from spills and contamination.

Waste Segregation

The principle of waste segregation is to prevent unintended chemical reactions and to ensure that waste streams are managed correctly by your institution's Environmental Health & Safety (EHS) department.

  • Dedicated Waste Container: Designate a specific, clearly labeled container for this compound waste.

  • No Mixing: Do not mix this waste with other chemical waste, especially solvents, acids, or bases. While this compound is stable, this practice is a universal rule in safe lab operations.

Container Selection and Labeling

Proper containment and labeling are critical for a self-validating waste management system. The information on the label ensures the identity of the contents is never in doubt.

  • Container Type: Use a sealable, chemically compatible container. For solids, a screw-cap wide-mouth jar is ideal. For liquids (e.g., aqueous solutions), a sealed bottle is appropriate.

  • Labeling: The label must be securely affixed and legible. It should include, at a minimum:

    • The full chemical name: "Waste: this compound"

    • Physical state (solid or aqueous solution with concentration)

    • The words "Non-Hazardous Chemical Waste"

    • Date of accumulation start

    • Your name, lab number, and contact information

Section 3: Step-by-Step Disposal Procedures

This section provides direct, procedural guidance for the different forms of waste you may generate.

Disposal of Unused or Expired Solid Compound
  • Verify Labeling: Ensure your designated waste container is correctly and completely labeled as described in Section 2.3.

  • Transfer Solid: Carefully transfer the solid waste into the designated container using a clean spatula or scoop.

  • Avoid Dust: Perform the transfer in a manner that minimizes the generation of dust.[11] If there is a risk of dust, handle it within a fume hood or ventilated enclosure. The risk of dust explosion, while low, is a general concern for combustible organic powders.[9][11]

  • Seal and Store: Securely seal the container lid. Store the container in a designated waste accumulation area, away from incompatible materials.

  • Arrange for Pickup: Contact your institution's EHS or hazardous waste management office to schedule a pickup.

Disposal of Aqueous Solutions
  • No Drain Disposal: Under no circumstances should aqueous solutions of this compound be poured down the drain.[9] This is a critical step to prevent the unregulated release of chemicals into the water system.

  • Container and Labeling: Use a designated, sealable liquid waste container. Label it clearly as "Waste: Aqueous Solution of this compound," including the approximate concentration.

  • Transfer and Seal: Carefully pour the solution into the waste container. Seal the container securely.

  • Store and Arrange Pickup: Store the container in a designated waste accumulation area, preferably within secondary containment, and arrange for pickup with your EHS office.

Disposal of Contaminated Labware

This includes items like pipette tips, gloves, weighing paper, and empty product containers.

  • Gross Decontamination: Remove as much of the solid or liquid residue as possible from the contaminated items.

  • Segregate Waste:

    • Sharps: Contaminated needles or other sharps must be placed in a designated sharps container.

    • Non-Sharps: Other contaminated items (gloves, wipes, etc.) should be placed in a sealed bag or lined container clearly labeled as "Waste: Lab Debris Contaminated with this compound."

  • Empty Containers: Handle uncleaned, empty original containers as you would the product itself. They should be sealed and disposed of via the solid waste stream. Completely emptied and triple-rinsed containers may be recyclable, but this depends strictly on your local and institutional policies.[9]

Section 4: Spill Management

In the event of a spill, the response should be calm, methodical, and safe.

  • Ensure Safety: Ensure the area is well-ventilated. Wear the appropriate PPE as described in Section 2.1.

  • Contain Spill: Prevent the spill from spreading or entering drains.[5]

  • Clean-up:

    • For Solids: Gently sweep the material into a suitable container for disposal.[4][5] Alternatively, use a wet cloth or paper towel to collect the material, which minimizes dust generation.[4]

    • For Liquids: Cover the spill with an absorbent material (e.g., absorbent pads, vermiculite). Once absorbed, scoop the material into the designated solid waste container.

  • Final Decontamination: Clean the affected area thoroughly with soap and water.

  • Dispose of Materials: All materials used for cleanup (gloves, absorbent pads, etc.) must be disposed of as contaminated labware (Section 3.3).

Section 5: Disposal Workflow Diagram

The following diagram outlines the logical decision-making process for the proper disposal of this compound waste.

G cluster_start Start: Waste Identification cluster_form Determine Waste Form cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path cluster_end Final Disposition start Identify Waste Containing 3A-Amino-3A-deoxy- (2AS,3AS)-gamma-cyclodextrin form What is the physical form? start->form solid_waste Unused/Expired Solid or Contaminated Debris form->solid_waste Solid solid_spill Spilled Solid form->solid_spill Spill liquid_waste Aqueous Solution form->liquid_waste Liquid solid_container Place in sealed, labeled 'Non-Hazardous Solid Waste' container. solid_waste->solid_container storage Store waste container in designated Waste Accumulation Area. solid_container->storage solid_spill_clean Gently sweep or collect with wet cloth to avoid dust. solid_spill->solid_spill_clean solid_spill_clean->solid_container no_drain CRITICAL: DO NOT pour down drain. liquid_waste->no_drain liquid_container Place in sealed, labeled 'Non-Hazardous Aqueous Waste' container. liquid_container->storage no_drain->liquid_container pickup Contact Institutional EHS for waste pickup. storage->pickup

Caption: Disposal workflow for this compound.

References

  • KamulinBiotech co.ltd. (n.d.). Materials Safety Data Sheet: this compound. Retrieved from [Link]

  • PureSynth. (n.d.). 3A-Amino-3A-Deoxy-(2As3As)-Gamma-Cyclodextrin Hydrate 94.0%(HPLC). Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: β-Cyclodextrin. Retrieved from [Link]

  • Fenyvesi, É., et al. (2022). Removal of hazardous micropollutants from treated wastewater using cyclodextrin bead polymer - A pilot demonstration case.
  • Crini, G., et al. (2021).
  • Menni, D., et al. (2024).
  • Menni, D., et al. (2024). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. National Center for Biotechnology Information. Retrieved from [Link]

  • Parmer, E. G. (1996). Purification of chemically modified cyclodextrins. U.S.
  • Del Valle, E. M. M. (2004). Cyclodextrins and their uses: a review. Process Biochemistry.
  • Popescu, M., et al. (2022).
  • Deka, M., & Das, M. (2011). Adsorptive Interaction of Chiral Amino Acids on β-Cyclodextrin Bonded to Silica Particles.
  • Redlich, M., et al. (1996). Amino Acid Derivatives of β-Cyclodextrin. The Journal of Organic Chemistry.
  • Wójcik-Miasopust, M., et al. (2024). Poly-Amino-β-Cyclodextrin Microparticles for the Reduction of Xenobiotics and Emerging Contaminants, Including Pharmaceuticals, from the Natural Environment.

Sources

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